Product packaging for Casbene(Cat. No.:)

Casbene

Cat. No.: B1241624
M. Wt: 272.5 g/mol
InChI Key: ZJMVJDFTNPZVMB-QOCMWZQCSA-N
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Description

Casbene is a diterpene comprising bicyclo[12.1.0]pentadeca-2,6,10-triene having three methyl substituents located at the 3-, 7- and 11-positions as well as gem-dimethyl groups at the 15-position. It has a role as an antifungal agent. It derives from a hydride of a casbane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32 B1241624 Casbene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(2E,6E,10E)-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene

InChI

InChI=1S/C20H32/c1-15-8-6-10-16(2)12-13-18-19(20(18,4)5)14-17(3)11-7-9-15/h9-10,14,18-19H,6-8,11-13H2,1-5H3/b15-9+,16-10+,17-14+

InChI Key

ZJMVJDFTNPZVMB-QOCMWZQCSA-N

SMILES

CC1=CCCC(=CC2C(C2(C)C)CCC(=CCC1)C)C

Isomeric SMILES

C/C/1=C\CC/C(=C/C2C(C2(C)C)CC/C(=C/CC1)/C)/C

Canonical SMILES

CC1=CCCC(=CC2C(C2(C)C)CCC(=CCC1)C)C

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Casbene: A Diterpenoid Phytoalexin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Casbene is a macrocyclic diterpene that plays a significant role in plant defense mechanisms as a phytoalexin.[1][2] Its complex bicyclic structure serves as a crucial intermediate in the biosynthesis of a diverse array of bioactive terpenoids, some of which are of significant interest for pharmaceutical development, including prostratin (B1679730) and ingenol (B1671944) mebutate.[3][4] This guide provides a comprehensive overview of the chemical structure, biosynthetic pathway, and experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is a diterpene hydrocarbon with the molecular formula C₂₀H₃₂.[5][6] Its structure is characterized by a bicyclo[12.1.0]pentadeca-2,6,10-triene core.[5] This bicyclic system consists of a 14-membered macrocycle fused to a cyclopropane (B1198618) ring. The chemical structure features three methyl substituents at the 3-, 7-, and 11-positions, along with gem-dimethyl groups at the 15-position.[5] The systematic IUPAC name for the most common isomer is (1R,2E,6E,10E,14S)-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene.[6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular FormulaC₂₀H₃₂[5][6]
Molecular Weight272.5 g/mol [5]
Exact Mass272.250401021 Da[5]
InChIKeyNot explicitly found
CAS Number24286-51-9[5]
ChEBI IDCHEBI:17695[5]

Biosynthesis of this compound

This compound is synthesized from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), through a cyclization reaction catalyzed by the enzyme this compound synthase (CBS).[3][7] This enzyme belongs to the lyase family.[7] The biosynthesis of GGPP itself originates from the mevalonate (B85504) pathway, which produces the fundamental five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The biosynthetic pathway is initiated by the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl diphosphate synthase (GGPPS), to form the linear precursor GGPP. This compound synthase then facilitates an intramolecular cyclization of GGPP to yield the characteristic bicyclic structure of this compound.[3] This process is a key step in the production of a wide range of diterpenoids in plants like the castor bean (Ricinus communis) and species of Euphorbia.[1][4]

Casbene_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_ggpp_synthesis GGPP Synthesis cluster_casbene_synthesis This compound Synthesis IPP Isopentenyl Pyrophosphate (IPP) GGPPS GGPPS IPP->GGPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPPS GGPP Geranylgeranyl Diphosphate (GGPP) GGPPS->GGPP CBS This compound Synthase (CBS) GGPP->CBS This compound This compound CBS->this compound

Biosynthetic pathway of this compound from mevalonate pathway precursors.

Experimental Protocols

Isolation and Quantification of this compound from Plant Material

This protocol is adapted from methodologies used for the analysis of diterpenoids in transiently expressed Nicotiana benthamiana.[8]

  • Sample Preparation: Approximately 200 mg of dried and ground plant material is used for extraction.

  • Extraction: The ground material is suspended in 5 ml of hexane (B92381) containing a suitable internal standard (e.g., 100 µg/ml of β-caryophyllene).

  • Sonication: The mixture is sonicated for 15 minutes to facilitate the extraction of non-polar compounds like this compound.

  • Analysis by GC-MS: The hexane extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound. The mass spectrum of this compound will show a characteristic molecular ion peak corresponding to its molecular weight.

Structural Elucidation by Nuclear Magnetic Resonance (NMR)

For the definitive determination of the chemical structure of this compound and its derivatives, 2D-NMR spectroscopy is employed.[9][10]

  • Purification: this compound is first purified from the crude extract using chromatographic techniques such as column chromatography.

  • NMR Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., C₆D₆).

  • NMR Experiments: A series of NMR experiments are conducted, including:

    • ¹H NMR: To identify the proton environments in the molecule.

    • ¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton and confirming the connectivity of the cyclic structure.[10]

The collective data from these experiments allow for the unambiguous assignment of all proton and carbon signals and the confirmation of the bicyclo[12.1.0]pentadecane scaffold of this compound.[10]

Experimental_Workflow start Plant Material extraction Extraction with Hexane start->extraction gcms Quantification and Identification (GC-MS) extraction->gcms purification Chromatographic Purification extraction->purification nmr Structural Elucidation (NMR) purification->nmr structure Confirmed Chemical Structure nmr->structure

General experimental workflow for the analysis of this compound.

References

The Discovery and History of Casbene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casbene, a macrocyclic diterpene, holds a significant position in the landscape of natural product chemistry and biotechnology. Initially identified as a phytoalexin in the castor bean (Ricinus communis), its role as a key precursor to a vast array of complex diterpenoids, many with promising therapeutic activities, has propelled it into the spotlight of metabolic engineering and drug discovery. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and biological significance of this compound. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways to facilitate further research and development in this exciting field.

Discovery and Historical Perspective

This compound was first discovered as a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. Its biosynthesis was observed in castor bean (Ricinus communis L.) seedlings when challenged with fungal elicitors, such as those from Rhizopus stolonifer[1][2][3]. This initial discovery highlighted its role in plant defense mechanisms. The enzyme responsible for its synthesis, this compound synthase, was subsequently isolated and characterized, revealing its function in the cyclization of the linear C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), into the characteristic 14-membered ring structure of this compound[4][5][6].

A pivotal moment in this compound research was the cloning of the this compound synthase cDNA from R. communis, which provided the genetic blueprint for this key enzyme and opened the door for its heterologous expression and detailed characterization[7]. This breakthrough facilitated the production of this compound in microbial hosts, enabling further investigation of its properties and its use as a platform for producing more complex diterpenoids.

More recently, the discovery of a cis-casbene synthase from Streptomyces paromomycinus has expanded the known diversity of this compound-related molecules, offering new avenues for synthetic biology and the creation of novel compounds with potentially unique biological activities[8].

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of terpene cyclization. The pathway begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C20 molecule, geranylgeranyl pyrophosphate (GGPP).

The Mevalonate (B85504) and MEP Pathways

In plants, the IPP and DMAPP precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids[9]. The MEP pathway is generally responsible for the biosynthesis of diterpene precursors, including GGPP for this compound synthesis[9]. In engineered microbial systems, the heterologous expression of the MVA pathway is often employed to enhance the supply of these essential precursors for terpenoid production[10][11].

The Role of this compound Synthase

The key enzymatic step in this compound biosynthesis is the cyclization of GGPP, catalyzed by this compound synthase (EC 4.2.3.8)[6][12]. This enzyme facilitates an intramolecular cyclization of the linear GGPP molecule to form the bicyclo[12.1.0]pentadecane skeleton of this compound.

dot

Caption: Biosynthesis of this compound from MEP Pathway Precursors.

Quantitative Data

Table 1: Kinetic Properties of this compound Synthase from Ricinus communis
ParameterValueReference
Km for GGPP 1.9 µM[13]
Molecular Weight 53,000 ± 3,000 Da[5]
pH Optimum 7.5 - 9.0[5]
Specific Activity 4.2 nkat/mg protein[4]
Table 2: Production of this compound in Engineered Saccharomyces cerevisiae
Strain EngineeringCultivation MethodTiterReference
Expression of four this compound synthase genesMetabolically engineered strain31 mg/L[14]
Overexpression of tHMG1, PaGGPPS, and RcCBS; dynamic control of ERG20 and ERG9Engineered mevalonate pathwayUp to 108.5 mg/L
Expression of J. curcas this compound synthase with upstream pathway engineeringNot specified1.80 mg/g DCW[15]

Experimental Protocols

Heterologous Expression of this compound Synthase in Escherichia coli

This protocol describes the high-level expression of Ricinus communis this compound synthase in E. coli[7].

1. Vector and Host Strain Selection:

  • Utilize an expression vector with a tightly controlled promoter, such as the pET series (e.g., pET-21d(+)) with a T7lac promoter.
  • To overcome issues with rare codons, co-express the this compound synthase gene with a plasmid encoding the corresponding tRNA, such as pSM102 for the dnaY gene (tArg(AGA/G)).
  • Use a suitable E. coli expression host, such as BL21(DE3).

2. Culture and Induction:

  • Grow the transformed E. coli in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue incubation at a lower temperature (e.g., 18-30°C) for several hours to overnight to promote proper protein folding.

3. Cell Lysis and Protein Solubilization:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT) and lyse the cells by sonication or high-pressure homogenization.
  • This compound synthase may be expressed as insoluble inclusion bodies. If so, centrifuge the lysate to pellet the inclusion bodies.
  • Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.
  • Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine (B92328) hydrochloride or 8 M urea).

4. Protein Refolding and Purification:

  • Refold the solubilized protein by rapid dilution or dialysis into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.5 M L-arginine).
  • Purify the refolded, active this compound synthase using standard chromatography techniques, such as affinity chromatography (if a tag is present) or ion-exchange chromatography.

dot

Ecoli_Expression_Workflow Start Transformation of E. coli with this compound Synthase Expression Vector Culture Culture in LB Medium to OD600 0.6-0.8 Start->Culture Induction Induction with IPTG Culture->Induction Incubation Incubation at Lower Temperature Induction->Incubation Harvest Cell Harvest by Centrifugation Incubation->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis InclusionBody Inclusion Body Isolation (Centrifugation) Lysis->InclusionBody Solubilization Solubilization with Denaturant InclusionBody->Solubilization Refolding Refolding by Dilution/Dialysis Solubilization->Refolding Purification Purification (Chromatography) Refolding->Purification End Purified Active this compound Synthase Purification->End Elicitor_Signaling_Pathway Elicitor Fungal Elicitor (e.g., Pectic Fragments) Receptor Plant Cell Surface Receptor Elicitor->Receptor Binding SignalTransduction Signal Transduction Cascade (MAPK, ROS, Ca2+ signaling) Receptor->SignalTransduction Activation TranscriptionFactors Activation of Transcription Factors SignalTransduction->TranscriptionFactors GeneExpression Upregulation of this compound Biosynthesis Genes TranscriptionFactors->GeneExpression EnzymeSynthesis Synthesis of this compound Synthase and other MEP Pathway Enzymes GeneExpression->EnzymeSynthesis CasbeneProduction This compound Production EnzymeSynthesis->CasbeneProduction

References

A Technical Guide to the Natural Sources of Casbene Diterpene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of casbene, a macrocyclic diterpene hydrocarbon. This compound is a significant precursor to a wide array of bioactive diterpenoids, including those with potential therapeutic applications. This document details the primary plant sources, biosynthesis, and methods for its extraction and quantification, tailored for professionals in research and drug development.

Principal Natural Sources of this compound

This compound is predominantly found within the plant kingdom, specifically in the Euphorbiaceae family . It is often produced as a phytoalexin in response to fungal elicitors. While a number of species within this family produce this compound and its derivatives, the most extensively studied sources are:

  • Ricinus communis (Castor Bean): This is the most well-documented natural source of this compound.[1][2][3][4][5][6][7][8][9] In castor bean seedlings, this compound production is notably induced upon exposure to fungal pathogens like Rhizopus stolonifer.[1][2]

  • Euphorbia lathyris (Caper Spurge): The seed oil of this plant contains a variety of macrocyclic diterpenoids, and this compound is recognized as a key intermediate in their biosynthesis.[10][11]

  • Jatropha curcas (Purging Nut): This plant is another member of the Euphorbiaceae family known to produce this compound, which serves as a precursor to phorbol (B1677699) esters, a class of diterpenoids.[12]

  • Other Euphorbia Species: Various other species within the Euphorbia genus are known to synthesize a diverse range of diterpenoids, with this compound being a likely common precursor.[13][14]

Beyond the Euphorbiaceae family, this compound-type diterpenoids have also been identified in rice (Oryza sativa) , where they play a role in the plant's defense mechanisms.[15][16] Recently, a stereoisomer, cis-casbene, was discovered to be produced by the bacterium ** Streptomyces paromomycinus **, highlighting that the natural sources of this diterpene may extend beyond the plant kingdom.[17]

Quantitative Analysis of this compound Production

The yield of this compound can vary significantly depending on the source organism, the specific tissue, and the presence of elicitors. While comprehensive quantitative data from natural plant sources is dispersed across literature, this section summarizes available data, including from engineered microbial systems, to provide a comparative overview.

Source OrganismTissue/SystemConditionThis compound YieldReference
Saccharomyces cerevisiae (engineered)Cell cultureExpressing R. communis this compound synthase31 mg/L[3]
Saccharomyces cerevisiae (engineered)Cell cultureDynamically controlled ERG20 and ERG9 expressionup to 108.5 mg/L[18]
Nicotiana benthamiana (transgenic)Leaf tissueHeat-induced expressionup to 1 µg/mg dry weight[19]

Biosynthesis and Regulatory Pathways

This compound Biosynthesis Pathway

This compound is synthesized from geranylgeranyl diphosphate (B83284) (GGPP), a common precursor for diterpenes. The key enzymatic step is the cyclization of GGPP, catalyzed by the enzyme This compound synthase (CS or CBS) .[1][6][7][8][10][12] In plants, the enzymes responsible for the conversion of isopentenyl pyrophosphate (IPP) to this compound are located in the proplastids.[1][2]

G cluster_1 Diterpene Biosynthesis in Proplastids cluster_2 Further Diterpenoid Diversification IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP This compound This compound GGPP->this compound This compound Synthase (CS) Complex_Diterpenoids Lathyranes, Tiglianes, Ingenanes, etc. This compound->Complex_Diterpenoids Oxidation & Cyclization (CYP450s, ADHs) G Fungus Fungal Pathogen (e.g., Rhizopus stolonifer) Endopolygalacturonase Endopolygalacturonase Fungus->Endopolygalacturonase secretes PlantCellWall Plant Cell Wall (Pectin) Endopolygalacturonase->PlantCellWall degrades PecticFragments Pectic Fragments (Oligogalacturonides) PlantCellWall->PecticFragments releases SignalTransduction Signal Transduction Cascade PecticFragments->SignalTransduction activates CS_mRNA Upregulation of This compound Synthase mRNA SignalTransduction->CS_mRNA CS_Enzyme De novo Synthesis of This compound Synthase CS_mRNA->CS_Enzyme CasbeneProduction Increased this compound Production CS_Enzyme->CasbeneProduction

References

The Catalytic Heart of Plant Defense: An In-depth Technical Guide to Casbene Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of casbene synthase, a key enzyme in the biosynthesis of the diterpene phytoalexin this compound. This compound and its derivatives are of significant interest due to their antimicrobial properties and as precursors for a variety of bioactive molecules. This document details the enzyme's catalytic mechanism, presents key quantitative data, outlines experimental protocols, and provides visual representations of the associated biochemical pathways and workflows.

Core Mechanism of Action

This compound synthase (EC 4.2.3.8) is a terpene cyclase that catalyzes the conversion of the linear C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), into the macrocyclic diterpene this compound.[1][2] This complex cyclization reaction proceeds through a series of carbocation intermediates, a hallmark of terpene biosynthesis.[3] The enzyme is typically induced in plants, such as the castor bean (Ricinus communis), in response to fungal elicitors, forming a crucial part of the plant's defense mechanism.[4][5]

The catalytic cycle can be broadly divided into three main phases:

  • Initiation: The reaction is initiated by the metal-ion-dependent ionization of the diphosphate group from GGPP. This compound synthase requires divalent cations, with Mg²⁺ being the most effective, for maximal activity.[5] This departure of the pyrophosphate group generates a geranylgeranyl cation.

  • Elongation and Cyclization (Carbocation Cascade): The highly reactive geranylgeranyl cation undergoes a series of intramolecular cyclizations. The first key step is a 1,14-cyclization, where the double bond at C-14 attacks the C-1 carbocation, forming a 14-membered cembranyl cation intermediate. This is followed by further intramolecular rearrangements.

  • Termination: The carbocation cascade is terminated by a deprotonation step, leading to the formation of the final stable this compound product with its characteristic bicyclo[12.1.0]pentadecane skeleton, which includes a cyclopropane (B1198618) ring.[6]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound synthase from Ricinus communis.

Table 1: Kinetic Parameters of this compound Synthase

ParameterValueSubstrateSource
Michaelis Constant (Km) 1.9 µMGeranylgeranyl Pyrophosphate (GGPP)[4][5]
Turnover Number (kcat) Not explicitly reportedGGPP
Catalytic Efficiency (kcat/Km) Not explicitly reportedGGPP

Table 2: Specific Activity of Purified this compound Synthase

Specific ActivityPurification FoldSource OrganismSource
4.2 nkat/mg700-foldRicinus communis (castor bean) seedlings[5]

Experimental Protocols

Purification of this compound Synthase from Ricinus communis Seedlings

This protocol is based on the methodology described by Dueber et al. (1978).[5]

a. Plant Material and Elicitation:

  • Germinate Ricinus communis L. seeds in the dark for 67 hours.

  • Elicit this compound synthase production by treating the seedlings with a suspension of Rhizopus stolonifer spores.

  • Harvest the seedlings 14 hours after exposure to the fungal spores for maximal enzyme activity.[5]

b. Protein Extraction:

  • Homogenize the harvested seedlings in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol and 10% glycerol).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cell debris.

  • Subject the supernatant to a high-speed centrifugation (e.g., 100,000 x g) to pellet microsomes. The majority of this compound synthase activity is typically found in the soluble fraction.

c. Ammonium (B1175870) Sulfate (B86663) Fractionation:

  • Slowly add solid ammonium sulfate to the supernatant from the high-speed centrifugation to achieve a specific saturation percentage (e.g., 40-70%).

  • Stir on ice for 30-60 minutes to allow for protein precipitation.

  • Collect the protein precipitate by centrifugation (e.g., 10,000 x g for 20 minutes).

  • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 10 mM β-mercaptoethanol).

d. Chromatographic Purification:

  • Anion-Exchange Chromatography:

    • Load the resuspended protein onto a QAE-Sephadex column pre-equilibrated with the resuspension buffer.

    • Wash the column with the equilibration buffer to remove unbound proteins.

    • Elute the bound proteins using a linear salt gradient (e.g., 0-0.5 M NaCl in the equilibration buffer).

    • Collect fractions and assay for this compound synthase activity.

  • Size-Exclusion Chromatography:

    • Pool the active fractions from the ion-exchange chromatography and concentrate them.

    • Load the concentrated sample onto a Sephadex G-100 column pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM β-mercaptoethanol).

    • Elute the proteins with the same buffer and collect fractions.

    • Assay the fractions for this compound synthase activity. The fractions with the highest specific activity contain the purified enzyme.

This compound Synthase Activity Assay

a. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5.

  • Substrate: Geranylgeranyl pyrophosphate (GGPP), typically in the micromolar range (e.g., 10 µM).

  • Cofactor: MgCl₂, 10 mM.

  • Enzyme: Purified or partially purified this compound synthase.

  • Extraction Solvent: Hexane or pentane.

  • Internal Standard (for GC-MS quantification): e.g., a long-chain alkane like hexadecane.

b. Assay Procedure:

  • In a glass vial, combine the assay buffer, MgCl₂, and the enzyme solution.

  • Initiate the reaction by adding the GGPP substrate.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a small volume of a strong acid (e.g., 1 M HCl) or by flash-freezing in liquid nitrogen.

  • Add a known amount of the internal standard.

  • Extract the reaction products by adding an equal volume of the extraction solvent (e.g., hexane), vortexing vigorously, and then centrifuging to separate the phases.

  • Carefully collect the organic (upper) phase for analysis.

Product Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

a. Instrumentation and Column:

  • A gas chromatograph coupled to a mass spectrometer.

  • A non-polar capillary column, such as a DB-5ms or HP-5ms, is suitable for separating terpenes.

b. GC Conditions (Example):

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

c. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

d. Analysis:

  • Identification: Compare the retention time and the mass spectrum of the product peak with that of an authentic this compound standard. The mass spectrum of this compound will show a characteristic fragmentation pattern.[7]

  • Quantification: Integrate the peak areas of this compound and the internal standard. The concentration of this compound can be calculated using a calibration curve generated with known concentrations of the this compound standard.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_fungus Fungal Pathogen cluster_plant Plant Cell Fungal_Cell_Wall Fungal Cell Wall Plant_Cell_Wall Plant Cell Wall Fungal_Cell_Wall->Plant_Cell_Wall Interaction/ Enzymatic Digestion Pectin Pectin Plant_Cell_Wall->Pectin Pectic_Fragments Pectic Fragments (Oligogalacturonides) Pectin->Pectic_Fragments Degradation Receptor Membrane Receptor Pectic_Fragments->Receptor Binding Signal_Transduction Signal Transduction Cascade (Kinases, Ca²⁺, ROS) Receptor->Signal_Transduction Activation Transcription_Factors Transcription Factors Signal_Transduction->Transcription_Factors Activation CS_Gene This compound Synthase Gene Transcription_Factors->CS_Gene Transcriptional Activation CS_mRNA This compound Synthase mRNA CS_Gene->CS_mRNA Transcription Casbene_Synthase This compound Synthase (Enzyme) CS_mRNA->Casbene_Synthase Translation This compound This compound Casbene_Synthase->this compound Catalysis

Caption: Elicitor-induced signaling pathway for this compound synthesis.

Experimental Workflow

Experimental_Workflow cluster_purification Enzyme Purification cluster_assay Enzyme Assay & Analysis Elicitation Elicitation of Ricinus communis seedlings Extraction Protein Extraction Elicitation->Extraction Fractionation Ammonium Sulfate Fractionation Extraction->Fractionation Ion_Exchange Anion-Exchange Chromatography Fractionation->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion Purified_Enzyme Purified this compound Synthase Size_Exclusion->Purified_Enzyme Assay Enzyme Activity Assay (GGPP as substrate) Purified_Enzyme->Assay Extraction_Product Product Extraction (Hexane) Assay->Extraction_Product GCMS GC-MS Analysis Extraction_Product->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Caption: Experimental workflow for this compound synthase studies.

Catalytic Mechanism

Catalytic_Mechanism GGPP Geranylgeranyl Diphosphate (GGPP) Ionization Ionization (-OPP) GGPP->Ionization Geranylgeranyl_Cation Geranylgeranyl Cation Ionization->Geranylgeranyl_Cation Cyclization_1 1,14-Cyclization Geranylgeranyl_Cation->Cyclization_1 Cembranyl_Cation Cembranyl Cation Intermediate Cyclization_1->Cembranyl_Cation Rearrangement Intramolecular Rearrangements Cembranyl_Cation->Rearrangement Final_Cation Final Carbocation Intermediate Rearrangement->Final_Cation Deprotonation Deprotonation & Cyclopropane Ring Formation Final_Cation->Deprotonation This compound This compound Deprotonation->this compound

Caption: Proposed catalytic mechanism of this compound synthase.

References

Casbene: A Pivotal Precursor in the Biosynthesis of Complex Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Casbene, a macrocyclic diterpene, stands as a critical branching point in the intricate biosynthetic pathways of a diverse array of bioactive diterpenoids, particularly within the Euphorbiaceae family.[1][2] This family of plants is renowned for producing compounds with significant pharmacological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[2] The journey from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGDP), to these complex molecules is a testament to nature's synthetic prowess, with this compound serving as the first committed intermediate.[3][4] Understanding the enzymatic transformations that convert this compound into more elaborate structures, such as those with lathyrane, tigliane, and ingenane (B1209409) skeletons, is paramount for the advancement of synthetic biology and the development of novel therapeutics.[5][6][7] This guide provides a comprehensive overview of the role of this compound as a precursor, detailing the key enzymatic steps, experimental methodologies, and quantitative data from seminal studies in the field.

From GGDP to this compound: The Initial Cyclization

The biosynthesis of this compound is initiated by the cyclization of the linear isoprenoid precursor, geranylgeranyl diphosphate (GGDP).[4][8] This crucial step is catalyzed by the enzyme this compound synthase (CBS), a type of terpene cyclase.[7][8] CBS facilitates an intramolecular cyclization of GGDP to form the characteristic 14-membered ring structure of this compound.[9] The enzyme belongs to the family of lyases and has been identified and characterized in several plant species, most notably in Ricinus communis (castor bean).[8][10][11]

The reaction catalyzed by this compound synthase is as follows: Geranylgeranyl diphosphate ⇌ this compound + Diphosphate[8]

The activity of this compound synthase can be influenced by external factors, such as fungal elicitors, which has been observed to induce its activity in castor bean seedlings, suggesting a role for this compound and its derivatives in plant defense mechanisms.[10][11]

The Oxidation and Cyclization of this compound: Paving the Way for Complexity

Following its formation, this compound undergoes a series of oxidative and cyclization reactions to yield more complex diterpenoid scaffolds. A well-elucidated example is the biosynthetic pathway leading to jolkinol C, a lathyrane diterpenoid and a potential key intermediate in the synthesis of the anti-cancer drug ingenol (B1671944) mebutate.[3][12][13] This transformation involves a concerted action of cytochrome P450 monooxygenases (P450s) and an alcohol dehydrogenase (ADH).

Key Enzymatic Steps to Jolkinol C:
  • Regio-specific Oxidation by P450s: Two key P450 enzymes, CYP71D445 and CYP726A27, have been identified in Euphorbia lathyris to catalyze the regio-specific oxidation of this compound.[3]

    • CYP71D445 catalyzes the 9-oxidation of this compound.[3]

    • CYP726A27 is responsible for the 5-oxidation of this compound.[3] These initial hydroxylations are critical for the subsequent cyclization.

  • Dehydrogenation and Unconventional Cyclization by ADH1: Following the P450-mediated oxidations, an alcohol dehydrogenase, ADH1, catalyzes the dehydrogenation of the hydroxyl groups. This leads to a subsequent rearrangement and an unconventional cyclization, ultimately forming the tricyclic structure of jolkinol C.[3]

The discovery of this nonconventional cyclization pathway provides a crucial link in understanding the biosynthesis of highly complex macrocyclic diterpenoids.[3]

Quantitative Data on this compound and Diterpenoid Production

Metabolic engineering efforts have focused on enhancing the production of this compound and its derivatives in various host organisms. The following table summarizes key quantitative data from these studies.

OrganismEngineering StrategyProductTiter/YieldReference
Saccharomyces cerevisiaeExpression of this compound synthase from five Euphorbiaceae species.This compound31 mg/L[14]
Nicotiana benthamianaCo-expression of DXS, HDR, GGPPS, and CAS.This compoundUp to 5-fold increase compared to CAS expression alone.[15]
Nannochloropsis oceanicaExpression of this compound synthase (DgTPS1) and upstream pathway enzymes.This compoundUp to 1.80 mg g⁻¹ DCW[6]
Saccharomyces cerevisiaeHeterologous expression of this compound synthase, P450s, and ADH.Jolkinol C800 µg/mL[6]
Escherichia coliExpression of this compound synthase from Ricinus communis.This compound-[15]

Experimental Protocols

Microsomal Assays for P450 Activity

This protocol is adapted from studies characterizing the activity of CYP71D445 and CYP726A27.[3]

  • Microsome Preparation: Yeast cultures expressing the P450s are grown, and microsomes are prepared as described in previous reports.[3]

  • Assay Mixture: The reaction is conducted in a total volume of 200 µL containing:

    • 50 mM potassium phosphate (B84403) buffer (pH 7.5)

    • 1 mM NADPH

    • 500 µg microsomal protein

    • 100 µM substrate (e.g., this compound)

  • Incubation: The reaction mixture is incubated for 1 hour at 30°C with shaking at 300 rpm.

  • Combined Assays: For combined assays with ADH, the reaction mixture is supplemented with 200 µg of purified ADH enzyme, 10 mM EDTA, and 1 mM NAD+, and incubated overnight at 28°C.

  • Extraction and Analysis: The reactions are terminated by extraction with 500 µL of ethyl acetate. The organic phase is collected, the solvent is evaporated, and the residue is resuspended in methanol (B129727) for analysis by LC-HRMS.[3]

ADH Enzyme Assays

This protocol details the in vitro characterization of ADH1 activity.[3]

  • Protein Expression and Purification: The cDNA of E. lathyris ADH1 is cloned into an expression vector (e.g., pET28b+) and transformed into E. coli. The recombinant protein is expressed and purified using Ni²⁺-affinity chromatography.[3]

  • Coupled In Vitro Assay: The assay is conducted in a total volume of 150 µL containing:

    • 20 mM KH₂PO₄ buffer

    • 10 mM EDTA

    • 1 mM nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺)

    • 200 µg of purified ADH1 enzyme

    • 100 µM of the substrate (e.g., oxidized this compound derivatives)

  • Incubation: The reaction is incubated overnight at 28°C.

  • Extraction and Analysis: The reaction products are extracted with 500 µL of ethyl acetate, the solvent is removed, and the residue is dissolved in 50 µL of methanol for LC-HRMS analysis.[3]

Transient Expression in Nicotiana benthamiana

This method is used for the in planta functional characterization of biosynthetic genes.[3][15]

  • Gene Constructs: cDNAs of the genes of interest (e.g., this compound synthase, P450s, ADH) are cloned into a suitable plant expression vector (e.g., pEAQ-HT).

  • Agrobacterium-mediated Infiltration: The constructs are transformed into Agrobacterium tumefaciens. The bacterial cultures are then infiltrated into the leaves of N. benthamiana plants. To enhance diterpenoid production, co-expression with genes from the upstream MEP pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and geranylgeranyl diphosphate synthase (GGPPS), is often employed.[3][15]

  • Metabolite Extraction: After a period of incubation (typically 5-7 days), the infiltrated leaf tissues are harvested, dried, and ground. Metabolites are extracted using an appropriate solvent (e.g., hexane (B92381) or ethyl acetate).[15]

  • Analysis: The extracts are analyzed by GC-MS or LC-MS to identify and quantify the produced diterpenoids.[15]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway from this compound to Jolkinol C

The following diagram illustrates the enzymatic cascade that transforms this compound into the more complex lathyrane diterpenoid, jolkinol C.

Casbene_to_JolkinolC This compound This compound Oxidized_Casbene_9 9-hydroxythis compound This compound->Oxidized_Casbene_9 CYP71D445 Oxidized_Casbene_5 5-hydroxythis compound This compound->Oxidized_Casbene_5 CYP726A27 Di_Oxidized_this compound 5,9-dihydroxythis compound Oxidized_Casbene_9->Di_Oxidized_this compound CYP726A27 Oxidized_Casbene_5->Di_Oxidized_this compound CYP71D445 Tri_Oxidized_this compound Trioxygenated Intermediate Di_Oxidized_this compound->Tri_Oxidized_this compound CYP726A27 or CYP71D445 JolkinolC Jolkinol C Tri_Oxidized_this compound->JolkinolC ADH1 (Dehydrogenation & Cyclization)

Caption: Biosynthesis of Jolkinol C from this compound.

Experimental Workflow for Gene Function Characterization

This diagram outlines a typical workflow for identifying and characterizing the function of genes involved in diterpenoid biosynthesis.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_planta In Planta Functional Characterization cluster_in_vitro In Vitro Enzymatic Assays Transcriptome Transcriptome Analysis (e.g., from E. lathyris seeds) Gene_ID Candidate Gene Identification (CBS, P450s, ADHs) Transcriptome->Gene_ID Transient_Expression Transient Expression in N. benthamiana Gene_ID->Transient_Expression Protein_Expression Recombinant Protein Expression (E. coli / Yeast) Gene_ID->Protein_Expression Metabolite_Extraction Metabolite Extraction Transient_Expression->Metabolite_Extraction Metabolite_Analysis_Planta LC-MS / GC-MS Analysis Metabolite_Extraction->Metabolite_Analysis_Planta Function_Elucidation Elucidation of Enzyme Function Metabolite_Analysis_Planta->Function_Elucidation Enzyme_Assay Enzyme Assays (Microsomal & Purified Protein) Protein_Expression->Enzyme_Assay Metabolite_Analysis_Vitro LC-HRMS Analysis Enzyme_Assay->Metabolite_Analysis_Vitro Metabolite_Analysis_Vitro->Function_Elucidation

Caption: Workflow for Diterpenoid Biosynthesis Gene Discovery.

Conclusion

This compound is a cornerstone in the biosynthesis of a vast and pharmacologically important class of diterpenoids. The elucidation of the enzymatic machinery that governs its transformation into more complex molecules has opened new avenues for the biotechnological production of high-value pharmaceuticals. The combined approaches of transcriptomics, in planta expression, and in vitro enzymatic assays have been instrumental in unraveling these intricate pathways. Further research into the downstream modifications of this compound-derived scaffolds will undoubtedly reveal more novel enzymes and biosynthetic routes, providing new targets for metabolic engineering and drug discovery. This guide serves as a foundational resource for researchers aiming to explore and harness the synthetic potential originating from this pivotal diterpenoid precursor.

References

The Defensive Diterpene: A Technical Guide to the Physiological Function of Casbene in Ricinus communis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casbene, a macrocyclic diterpene, stands as a key phytoalexin in the castor bean (Ricinus communis), playing a critical role in the plant's defense against microbial pathogens. Its synthesis is rapidly induced in response to fungal attack, a process orchestrated by a well-defined signaling cascade. This technical guide provides an in-depth exploration of the physiological function of this compound, detailing its biosynthesis, the enzymatic machinery involved, and the regulatory mechanisms that govern its production. We present a synthesis of quantitative data, detailed experimental protocols, and visual diagrams of the pertinent biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in phytopathology, natural product chemistry, and drug development.

Introduction: this compound as a Phytoalexin

Ricinus communis produces this compound, a diterpenoid hydrocarbon, as a primary defense molecule. It functions as a phytoalexin, an antimicrobial compound that is synthesized by the plant de novo and accumulates at the site of infection following exposure to pathogens.[1][2] The primary role of this compound is to inhibit the growth of invading fungal pathogens, such as Rhizopus stolonifer.[1] Its antimicrobial properties also extend to bacteria.[3] The production of this compound is a hallmark of the induced defense response in castor bean seedlings.[1]

The this compound Biosynthetic Pathway

This compound is synthesized from geranylgeranyl pyrophosphate (GGPP) through a cyclization reaction catalyzed by the enzyme this compound synthase.[2][3] The biosynthesis of GGPP itself originates from the mevalonate (B85504) pathway. The key steps and their subcellular localization are outlined below.

  • Mevalonate to Isopentenyl Pyrophosphate (IPP): This initial phase of the pathway does not show significant changes in activity upon fungal infection.[1]

  • IPP to Geranylgeranyl Pyrophosphate (GGPP): This part of the pathway involves several prenyltransferase enzymes.

    • Isopentenyl pyrophosphate isomerase and geranyl transferase activities are found in proplastids of both healthy and infected seedlings.[1][4]

    • Farnesyl pyrophosphate synthetase (geranyl transferase) and geranylgeranyl pyrophosphate synthetase (farnesyl transferase) activities are substantially increased in infected tissues.[1][4] These enzymes, along with this compound synthase, are localized in the proplastids.[1][5]

  • GGPP to this compound: The final and committed step is the cyclization of GGPP to this compound, catalyzed by This compound synthase .[2][3] This enzyme's activity is virtually undetectable in healthy seedlings but is rapidly induced upon elicitation.[6]

Regulation of this compound Synthesis: An Elicitor-Mediated Response

The synthesis of this compound is tightly regulated and is triggered by molecular signals known as elicitors, which are often derived from the cell walls of potential pathogens or the plant itself.

The Fungal Elicitor Signal

Fungal pathogens like Rhizopus stolonifer possess enzymes such as endopolygalacturonase.[7][8] This fungal enzyme acts on the pectic components of the castor bean's cell wall, releasing pectic fragments (oligosaccharides).[7][8][9] These pectic fragments serve as the direct elicitors that initiate the defense response.[7][9]

Transcriptional Activation of this compound Synthase

The pectic fragment elicitors trigger a signal transduction cascade that leads to the transcriptional activation of the this compound synthase gene.[9]

  • mRNA Accumulation: Following exposure to elicitors, there is a rapid and significant increase in the amount of this compound synthase mRNA.[2][9] This accumulation reaches its peak approximately 6 hours after elicitation.[2][9]

  • Gene Transcription: Run-on transcription experiments have demonstrated that the rate of transcription of the this compound synthase gene is the primary determinant of the accumulation of its mRNA.[9] Transcription is detectable as early as 2 hours post-elicitation, peaks at 5 hours, and then declines.[9]

  • De Novo Enzyme Synthesis: The rise in mRNA levels is followed by the de novo synthesis of the this compound synthase protein.[2] Enzyme activity begins to increase after a lag period and reaches its maximum around 10-12 hours after elicitation.[2][3]

The following diagram illustrates the signaling pathway leading to this compound production.

Casbene_Signaling_Pathway cluster_plant Ricinus communis Cell cluster_nucleus cluster_proplastid fungus Fungal Pathogen (e.g., Rhizopus stolonifer) enzyme Endopolygalacturonase fungus->enzyme secretes plant_wall Plant Cell Wall (Pectin) enzyme->plant_wall degrades elicitor Pectic Fragment Elicitors (Oligosaccharides) plant_wall->elicitor releases nucleus Nucleus elicitor->nucleus signals to cs_gene This compound Synthase Gene cs_mrna This compound Synthase mRNA cs_gene->cs_mrna Transcription (peaks at 5-6h) ribosome Ribosome cs_mrna->ribosome Translation cs_enzyme This compound Synthase (Enzyme) ribosome->cs_enzyme De novo synthesis (activity peaks at 10-12h) proplastid Proplastid cs_enzyme->proplastid localizes to ggpp Geranylgeranyl Pyrophosphate (GGPP) This compound This compound (Phytoalexin) ggpp->this compound catalyzed by this compound Synthase Experimental_Workflow cluster_analysis Downstream Analysis start Start: Ricinus communis Seedlings elicit Elicitation (Fungal Spores or Pectic Fragments) start->elicit harvest Harvest Seedlings at Time Points (e.g., 0, 2, 4, 6, 8, 12, 24h) elicit->harvest analysis_rna RNA Analysis harvest->analysis_rna analysis_protein Protein Analysis harvest->analysis_protein analysis_metabolite Metabolite Analysis harvest->analysis_metabolite rna_extract Total RNA Extraction analysis_rna->rna_extract protein_extract Protein Extraction analysis_protein->protein_extract metabolite_extract Solvent Extraction (Hexane) analysis_metabolite->metabolite_extract northern Northern Blot (mRNA levels) rna_extract->northern run_on Run-on Transcription (Transcription rate) rna_extract->run_on enzyme_assay This compound Synthase Assay (Enzyme activity) protein_extract->enzyme_assay purification Enzyme Purification protein_extract->purification gcms GC-MS Analysis (this compound quantification) metabolite_extract->gcms

References

The Stereochemical Landscape of Naturally Occurring Casbene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casbene is a naturally occurring 14-membered macrocyclic diterpene that serves as a key precursor in the biosynthesis of a diverse array of biologically active compounds, including those with potential therapeutic applications. Found in plants such as the castor bean (Ricinus communis), the stereochemistry of this compound is a critical determinant of its biological activity and that of its downstream metabolites. This technical guide provides a comprehensive overview of the stereochemistry of naturally occurring this compound, detailing its absolute configuration, enantiomeric purity, and the stereochemical course of its biosynthesis. Furthermore, it outlines key experimental protocols for its analysis and presents visual representations of the biosynthetic pathway and analytical workflows.

The predominant enantiomer of this compound found in nature is (1R,14S)-(-)-casbene . Its structure is characterized by a cis-fused cyclopropane (B1198618) ring and three trans double bonds within the macrocycle. The stereospecificity of its biosynthesis is tightly controlled by the enzyme this compound synthase, which orchestrates a complex cyclization cascade from the achiral precursor, geranylgeranyl diphosphate (B83284) (GGPP). Understanding the stereochemical intricacies of this compound is paramount for the targeted synthesis of its derivatives and for harnessing its potential in drug discovery and development.

Quantitative Data Summary

The following table summarizes key quantitative data for naturally occurring (1R,14S)-(-)-casbene.

ParameterValueConditionsReference
Specific Rotation [α]D25 = -119.8°c 0.37, C6D6[1]
Molecular Formula C20H32-
Molecular Weight 272.47 g/mol -
Enantiomeric Excess (ee) Not explicitly reported, but implied to be >99%Inferred from stereospecific enzymatic synthesis[2][3]

¹H and ¹³C NMR Spectroscopic Data of this compound

The following NMR data were reported for this compound in C6D6.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity and Coupling Constants (J in Hz)
132.00.70m
2123.85.07d, J = 9.8
3138.4--
439.92.10m
526.52.05m
6125.45.25t, J = 6.9
7135.8--
839.82.15m
926.62.12m
10125.75.35t, J = 7.0
11134.6--
1235.81.95m
1329.51.45m
1434.30.95m
1523.0--
1624.61.03s
1722.01.10s
1823.41.77s
1922.71.72s
2024.41.69s

Experimental Protocols

Extraction and Purification of this compound from Ricinus communis Seedlings

This protocol describes the extraction and purification of this compound from castor bean seedlings, a common natural source.

Materials:

Procedure:

  • Homogenize fresh Ricinus communis seedlings in a blender.

  • Extract the homogenate with hexane at room temperature.

  • Filter the extract to remove solid plant material.

  • Concentrate the hexane extract in vacuo using a rotary evaporator.

  • Purify the crude extract by column chromatography on silica gel, eluting with a hexane gradient to isolate the this compound-containing fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a standard technique for the identification and quantification of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar

  • Mass Spectrometer: Agilent 5977A or similar

  • Column: HP-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 50 °C for 5 minutes, then ramp at 5 °C/min to 320 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550

Sample Preparation: Dissolve the purified this compound or crude extract in hexane. The concentration should be adjusted to be within the linear range of the detector.

Enzymatic Synthesis of this compound using this compound Synthase

This protocol outlines the in vitro synthesis of this compound from its precursor, geranylgeranyl diphosphate (GGPP), using recombinant this compound synthase (CS).

Materials:

  • Recombinant this compound synthase

  • Geranylgeranyl diphosphate (GGPP)

  • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Hexane for extraction

  • Vortex mixer and centrifuge

Procedure:

  • In a microcentrifuge tube, combine the incubation buffer, MgCl₂, and a solution of GGPP.

  • Initiate the reaction by adding the purified this compound synthase.

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding an equal volume of hexane and vortexing vigorously to extract the this compound.

  • Centrifuge the mixture to separate the organic and aqueous phases.

  • Carefully remove the upper hexane layer containing the this compound for analysis by GC-MS.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling experiments are crucial for understanding the stereochemical course of the this compound synthase-catalyzed reaction.

Principle: By using stereospecifically labeled precursors, such as isotopically labeled isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fate of specific atoms can be traced throughout the biosynthetic pathway. Analysis of the resulting this compound by NMR spectroscopy or mass spectrometry reveals the stereochemistry of the cyclization and proton transfer steps.

Experimental Outline:

  • Synthesize or obtain stereospecifically labeled (e.g., with ¹³C or ²H) IPP and DMAPP.

  • Perform the enzymatic synthesis of this compound as described in Protocol 3, substituting the unlabeled precursors with the isotopically labeled ones.

  • Purify the resulting labeled this compound.

  • Analyze the purified product by high-resolution NMR spectroscopy (¹H, ¹³C, and 2D NMR) and/or mass spectrometry to determine the position and stereochemistry of the isotopic labels.

Mandatory Visualization

Biosynthetic Pathway of (1R,14S)-(-)-Casbene

The biosynthesis of (1R,14S)-(-)-casbene from geranylgeranyl diphosphate (GGPP) is a highly stereospecific enzymatic process catalyzed by this compound synthase. The reaction proceeds through a series of cationic intermediates, culminating in the formation of the characteristic bicyclo[12.1.0]pentadecane skeleton.

G Biosynthetic Pathway of (1R,14S)-(-)-Casbene GGPP Geranylgeranyl Diphosphate (GGPP) Cembranyl_Cation Cembranyl Cation Intermediate GGPP->Cembranyl_Cation This compound Synthase (1,14-cyclization) This compound (1R,14S)-(-)-Casbene Cembranyl_Cation->this compound Deprotonation & Cyclopropane formation

Caption: Biosynthesis of (1R,14S)-(-)-Casbene from GGPP.

Experimental Workflow for this compound Analysis

This workflow diagram illustrates the key steps involved in the isolation, identification, and stereochemical analysis of naturally occurring this compound.

G Experimental Workflow for this compound Analysis cluster_extraction Extraction & Purification cluster_analysis Analysis Plant_Material Ricinus communis Seedlings Homogenization Homogenization Plant_Material->Homogenization Hexane_Extraction Hexane Extraction Homogenization->Hexane_Extraction Purification Column Chromatography Hexane_Extraction->Purification GCMS GC-MS Analysis (Identification & Quantification) Purification->GCMS Purity Check & ID NMR NMR Spectroscopy (Structure Elucidation) Purification->NMR Structural Confirmation Polarimetry Polarimetry (Optical Rotation) Purification->Polarimetry Stereochemical Characterization

Caption: Workflow for this compound Isolation and Analysis.

Conclusion

The stereochemistry of naturally occurring this compound is defined by its (1R,14S) absolute configuration and its levorotatory nature. The biosynthesis of this specific enantiomer is a testament to the high fidelity of enzymatic catalysis, with this compound synthase ensuring a precise stereochemical outcome. The analytical techniques outlined in this guide, including extraction from natural sources, chromatographic separation, and spectroscopic analysis, are essential tools for researchers in natural product chemistry and drug development. A thorough understanding of this compound's stereochemistry is fundamental for the rational design and synthesis of novel therapeutic agents derived from this versatile natural product. The provided protocols and workflows serve as a valuable resource for the scientific community engaged in the study and application of this compound and its derivatives.

References

A Technical Guide to cis-Casbene Synthase in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diterpenoids represent a vast and structurally diverse class of natural products with significant therapeutic potential. The discovery of novel terpene synthases in microorganisms, such as those from the genus Streptomyces, opens up new avenues for the production of rare and valuable compounds. This technical guide focuses on the recently discovered cis-casbene synthase from Streptomyces paromomycinus, denoted as SpTS1. This enzyme is of particular interest as it synthesizes the first naturally occurring cis-casbene, a stereoisomer of the precursor to several medicinally important diterpenoids. This document provides a comprehensive overview of the discovery, characterization, and proposed biosynthetic pathway of SpTS1. Furthermore, it offers detailed experimental protocols for the heterologous expression, purification, and in vitro characterization of this and other related terpene synthases from Streptomyces.

Introduction to Casbene and Streptomyces Terpene Synthases

This compound is a macrocyclic diterpene that serves as a key precursor in the biosynthesis of a wide range of biologically active compounds, including the pro-inflammatory phorbol (B1677699) esters and the anti-cancer drug ingenol (B1671944) mebutate.[1][2] Traditionally, this compound synthases have been identified in plants and are known to produce the trans-isomer from geranylgeranyl diphosphate (B83284) (GGPP).[1][2]

Streptomyces, a genus of Gram-positive bacteria, are prolific producers of secondary metabolites, including a vast array of terpenoids.[3] Genome mining of these bacteria has revealed a wealth of uncharacterized terpene synthase genes, suggesting a largely untapped reservoir of novel terpenoid structures.[4][5] The characterization of these enzymes is crucial for understanding the chemical diversity of microbial natural products and for harnessing their biosynthetic potential in synthetic biology applications.[3]

Discovery and Characterization of a cis-Casbene Synthase (SpTS1) in Streptomyces paromomycinus

A novel diterpene synthase, SpTS1, was recently identified in Streptomyces paromomycinus.[1][2] This enzyme is significant as it is the first characterized synthase to produce a cis-configured this compound diterpene. Through heterologous expression and in vitro characterization, SpTS1 was shown to convert nerylneryl diphosphate (NNPP), a cis-isomer of GGPP, into four novel cis-diterpenes.[1][2][6]

The primary product is (1S,2Z,6Z,10Z,14S)-casbene, which features the characteristic bicyclo[12.1.0]pentadecane scaffold.[1][2] Additionally, SpTS1 produces a 14-membered macrocyclic diterpene and two monocyclic diterpenes, demonstrating its catalytic versatility.[2] Interestingly, SpTS1 also exhibits substrate promiscuity, as it can accept the trans-isomer GGPP to produce cembrene-type diterpenes.[1][6] This discovery expands the known diversity of this compound-type natural products and provides a new biocatalyst for the potential chemoenzymatic synthesis of novel terpenoids.[6]

Biochemical Properties of SpTS1

Product Profile and Yields

The in vitro reaction of SpTS1 with nerylneryl diphosphate (NNPP) yields four main products. The yields of these products from a scaled-up reaction are summarized in the table below.

Product NumberCompound NameStructure TypeYield (mg)
1 (1S,2Z,6Z,10Z,14S)-casbeneBicyclo[12.1.0]pentadecaneNot specified
2 Novel Diterpene14-membered macrocycle25.4
3 Novel DiterpeneMonocyclic2.7
4 Novel DiterpeneMonocyclic4.7

Data compiled from literature describing the initial characterization of SpTS1.[2]

Substrate Specificity

SpTS1 demonstrates a preference for the cis-prenyl diphosphate, nerylneryl diphosphate (NNPP). However, it also displays promiscuity by accepting the trans-isomer, geranylgeranyl diphosphate (GGPP), as a substrate to synthesize cembrene-type diterpenes.[1][6]

Proposed Biosynthetic Pathway

The proposed cyclization cascade initiated by SpTS1 on the substrate nerylneryl diphosphate (NNPP) leads to the formation of the four identified cis-diterpenes. The pathway likely involves a series of carbocation intermediates, cyclizations, and rearrangements.

SpTS1_Biosynthetic_Pathway cluster_start Substrate cluster_enzyme Enzyme Catalysis cluster_products Products NNPP Nerylneryl Diphosphate (NNPP) SpTS1 SpTS1 (cis-Casbene Synthase) NNPP->SpTS1 Product1 (1S,2Z,6Z,10Z,14S)-casbene SpTS1->Product1 Product2 14-membered macrocyclic diterpene SpTS1->Product2 Product3 Monocyclic diterpene 1 SpTS1->Product3 Product4 Monocyclic diterpene 2 SpTS1->Product4

Caption: Proposed biosynthetic pathway of cis-diterpenes from NNPP by SpTS1.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of a novel terpene synthase from Streptomyces, such as SpTS1. These protocols are based on established methods for terpene cyclase research.[7][8]

Gene Cloning and Heterologous Expression

A general workflow for the identification and characterization of a novel terpene synthase from Streptomyces is depicted below.

Experimental_Workflow cluster_discovery Gene Discovery & Cloning cluster_expression Protein Expression & Purification cluster_characterization Enzyme & Product Characterization genome_mining Genome Mining in Streptomyces gene_synthesis Gene Synthesis & Codon Optimization genome_mining->gene_synthesis cloning Cloning into Expression Vector (e.g., pET-28a) gene_synthesis->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation expression Induction of Protein Expression (IPTG) transformation->expression purification Protein Purification (Ni-NTA Chromatography) expression->purification in_vitro_assay In Vitro Enzyme Assay purification->in_vitro_assay extraction Product Extraction in_vitro_assay->extraction analysis GC-MS & NMR Analysis extraction->analysis structure_elucidation Structure Elucidation analysis->structure_elucidation

Caption: General workflow for characterizing a novel terpene synthase.

Protocol for Heterologous Expression in E. coli

  • Gene Synthesis and Cloning: The gene encoding the putative terpene synthase from Streptomyces is synthesized with codon optimization for E. coli expression. The synthesized gene is then cloned into an expression vector, such as pET-28a(+), which typically contains an N-terminal His6-tag for purification.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture Growth: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a). The culture is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium.

  • Induction of Protein Expression: The culture is grown at 37°C until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature, typically 16-20°C, for 16-24 hours to promote proper protein folding.

  • Cell Harvesting: The cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Protein Purification
  • Cell Lysis: The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice.

  • Clarification: The cell lysate is centrifuged at 12,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography: The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Washing: The column is washed with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: The His-tagged protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and concentrate the protein. The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay
  • Reaction Mixture: The standard assay is performed in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 10% glycerol).[7]

  • Enzyme and Substrate: The purified enzyme (final concentration 1-10 µM) is added to the reaction mixture. The reaction is initiated by the addition of the substrate (e.g., NNPP or GGPP) to a final concentration of 50-100 µM.[7]

  • Incubation: The reaction is incubated at a suitable temperature, typically 30°C, for a period ranging from 1 to 16 hours.[7]

  • Quenching and Extraction: The reaction is quenched by the addition of an equal volume of a solvent such as hexane (B92381) or ethyl acetate. The mixture is vortexed and then centrifuged to separate the phases. The organic layer containing the terpenoid products is collected.

  • Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile products. For structural elucidation of novel compounds, larger scale reactions are performed, and the products are purified by column chromatography followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Future Perspectives

The discovery of the cis-casbene synthase SpTS1 in Streptomyces paromomycinus highlights the vast and underexplored biosynthetic potential of actinobacteria. This enzyme not only expands the known chemical space of this compound-type diterpenoids but also provides a valuable biocatalytic tool for the generation of novel, stereochemically diverse molecules. The detailed protocols provided in this guide offer a framework for the continued discovery and characterization of novel terpene synthases from Streptomyces and other microbial sources. Future work in this area will likely focus on the elucidation of the precise catalytic mechanism of SpTS1, the exploration of its substrate promiscuity for the synthesis of new-to-nature compounds, and its application in engineered metabolic pathways for the sustainable production of high-value diterpenoids for the pharmaceutical and biotechnology industries.

References

The Evolutionary Odyssey of Casbene Synthase Genes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Casbene synthase, a key enzyme in the biosynthesis of a diverse array of bioactive diterpenoids, represents a fascinating case study in plant molecular evolution. This technical guide delves into the evolutionary origins of this compound synthase genes, exploring the molecular mechanisms that have shaped their function and distribution across the plant kingdom. We will examine the processes of gene duplication and neofunctionalization, the phylogenetic relationships with other terpene synthases, and the organization of these genes within biosynthetic gene clusters. This guide provides an in-depth analysis of the experimental methodologies used to elucidate the evolutionary history and function of this compound synthases, supported by quantitative data, detailed protocols, and visual workflows to facilitate a comprehensive understanding for researchers in plant science and drug development.

Introduction

This compound, a macrocyclic diterpene, serves as a crucial precursor for a wide range of biologically active compounds, including the pro-inflammatory and anti-cancer phorbol (B1677699) esters found in the Euphorbiaceae family.[1][2] The enzyme responsible for its synthesis, this compound synthase (CS), catalyzes the cyclization of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).[3][4] this compound and its derivatives often function as phytoalexins, playing a vital role in plant defense against pathogens.[1] The evolutionary trajectory of the genes encoding this pivotal enzyme offers insights into the generation of metabolic diversity in plants. Understanding this evolution is not only of fundamental scientific interest but also holds significant potential for the metabolic engineering of high-value pharmaceuticals and other natural products.

This guide will provide a technical overview of the current knowledge regarding the evolutionary origins of this compound synthase genes, with a focus on the data and methods that are most relevant to researchers in the field.

Phylogenetic Context and Evolutionary Mechanisms

This compound synthase genes belong to the large and diverse terpene synthase (TPS) gene family in plants. Specifically, they are classified within the angiosperm-specific TPS-a subfamily, which predominantly contains sesquiterpene synthases.[5][6] This phylogenetic placement suggests a close evolutionary relationship and a shared ancestry with enzymes that utilize a C15 substrate (farnesyl diphosphate) rather than the C20 substrate of this compound synthase.

The evolution of this compound synthase activity is a prime example of gene duplication followed by neofunctionalization .[6][7][8] An ancestral sesquiterpene synthase gene likely underwent duplication, after which one of the copies accumulated mutations that altered its substrate specificity and catalytic function, enabling it to utilize GGPP and produce the novel diterpene this compound.

A well-studied example of this evolutionary process is found in rice (Oryza sativa). The rice genome contains a cluster of TPS genes, including OsTPS2, OsTPS10, and OsTPS28.[6][7][9] Evolutionary analysis reveals that OsTPS10, a sesquiterpene synthase, is conserved in monocots. Through sequential gene duplication, transit peptide recruitment, and key amino acid mutations (such as H362R), OsTPS2 (a neocembrene (B1238059) synthase) and OsTPS28 (a this compound synthase) evolved.[6][7][9] This demonstrates both parallel and divergent evolution within a single gene family to create new metabolic capabilities.

Visualization of Evolutionary Events in Rice

The evolutionary cascade leading to the emergence of this compound and neocembrene synthases in rice from a sesquiterpene synthase ancestor can be visualized as a logical progression of molecular events.

evolutionary_pathway ancestor Ancestral Sesquiterpene Synthase Gene (e.g., OsTPS10) dup1 Gene Duplication Event 1 ancestor->dup1 intermediate1 Duplicated Sesquiterpene Synthase Gene dup1->intermediate1 mut1 Mutations & Transit Peptide Recruitment intermediate1->mut1 OsTPS28 This compound Synthase (OsTPS28) mut1->OsTPS28 dup2 Gene Duplication Event 2 OsTPS28->dup2 intermediate2 Duplicated this compound Synthase Gene dup2->intermediate2 mut2 Key Amino Acid Mutations (e.g., H362R) intermediate2->mut2 OsTPS2 Neocembrene Synthase (OsTPS2) mut2->OsTPS2

Caption: Evolutionary pathway of this compound and neocembrene synthases in rice.

Quantitative Data on this compound Synthases

Quantitative analysis of enzyme kinetics and sequence similarity provides a clearer picture of the functional and evolutionary relationships between different this compound synthases and their relatives. While comprehensive kinetic data for all known this compound synthases is not available, studies on key enzymes have provided valuable insights.

Table 1: Physicochemical and Kinetic Properties of this compound Synthase and Related Enzymes

Gene/EnzymeSource OrganismEncoded Protein Length (amino acids)Predicted Molecular Weight (kD)Optimal pHKm (GGPP) (µM)kcat (s⁻¹)
EfCSEuphorbia fischeriana60269.36~8.0-9.0 (inferred)--
RcCSRicinus communis60168.96~8.0-9.0--
Farnesyl TransferaseRicinus communis-~72.08.0-9.00.5 (FPP)-

Data for EfCS and RcCS from Liu et al. (2016)[10] and Mau & West (1994). Data for Farnesyl Transferase from Dudley et al. (1986).[11][12] Note: Km value for Farnesyl Transferase is for the substrate farnesyl pyrophosphate (FPP).

Table 2: Sequence Identity and Similarity of this compound Synthase Homologs

GeneOrganismHomologOrganismIdentity (%)Similarity (%)
JcCSHJatropha curcasRcCS1Ricinus communisHighHigh
JcCSHJatropha curcasEeCSEuphorbia esulaHighHigh
JcCSHJatropha curcasSsCSSapium sebiferumHighHigh

Data from Li et al. (2012).[13] "High" indicates significant sequence conservation, though specific percentages were not provided in the abstract.

Biosynthetic Gene Clusters

A significant feature of this compound synthase genes, particularly in the Euphorbiaceae, is their organization into biosynthetic gene clusters (BGCs) .[14][15] These clusters physically link the this compound synthase gene with genes encoding downstream modifying enzymes, such as cytochrome P450 monooxygenases (CYPs) and alcohol dehydrogenases (ADHs).[16][17][18] This genomic proximity facilitates the co-regulation and inheritance of the entire metabolic pathway.

In Ricinus communis, the this compound synthase gene is co-located with several CYP genes from the CYP726A subfamily, which are involved in the subsequent oxidation of this compound.[14] Similar clustering is observed in Jatropha curcas and Euphorbia peplus.[14][15] The conservation of these gene clusters across different species suggests a strong evolutionary pressure to maintain the integrity of this defense-related metabolic pathway.

Visualization of a this compound Synthase Gene Cluster

The organization of a typical this compound synthase BGC can be represented as follows:

gene_cluster cluster_0 This compound Biosynthetic Gene Cluster CS1 This compound Synthase 1 CS2 This compound Synthase 2 CS1->CS2 CYP1 CYP726A1 CS2->CYP1 CYP2 CYP726A2 CYP1->CYP2 ADH Alcohol Dehydrogenase CYP2->ADH Other Other Genes ADH->Other

Caption: A generalized this compound synthase biosynthetic gene cluster.

Experimental Protocols

The elucidation of the evolutionary history and function of this compound synthase genes has relied on a suite of molecular biology and biochemical techniques. Below are detailed protocols for key experiments.

Heterologous Expression of this compound Synthase in E. coli

This protocol is for the production of recombinant this compound synthase for subsequent functional characterization.

1. Gene Cloning:

  • Amplify the full-length coding sequence of the this compound synthase gene from cDNA using PCR with primers that add appropriate restriction sites.

  • Ligate the PCR product into an E. coli expression vector (e.g., pET series) containing an inducible promoter (e.g., T7).

2. Transformation:

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 500 mL of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Reduce the temperature to 16-25°C and continue to shake for 16-24 hours.

4. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 min at 4°C).

  • Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin if a His-tag was used).

In Vitro this compound Synthase Activity Assay

This assay is used to confirm the enzymatic activity of the purified recombinant protein.

1. Reaction Setup:

  • In a glass vial, prepare a reaction mixture containing:

    • Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 10% glycerol, 5 mM DTT).

    • 1-5 µg of purified recombinant this compound synthase.

    • 10-50 µM geranylgeranyl diphosphate (GGPP).

  • Bring the total reaction volume to 500 µL with assay buffer.

2. Incubation:

  • Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., hexane (B92381) or ethyl acetate) to trap the volatile terpene products.

  • Incubate the reaction at 30°C for 1-4 hours.

3. Product Extraction and Analysis:

  • Vigorously vortex the vial to extract the products into the organic layer.

  • Separate the organic layer.

  • Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identify the this compound peak by comparing its retention time and mass spectrum to an authentic standard or published data.

Subcellular Localization using GFP Fusion

This method determines the intracellular location of the this compound synthase enzyme.

1. Construct Generation:

  • Fuse the coding sequence of the this compound synthase gene in-frame with the Green Fluorescent Protein (GFP) gene in a plant expression vector. The fusion can be at the N- or C-terminus.

2. Transient Expression in Nicotiana benthamiana:

  • Introduce the GFP fusion construct into Agrobacterium tumefaciens.

  • Infiltrate the Agrobacterium culture into the leaves of N. benthamiana plants.[7][19][20][21][22] Co-infiltrate with a viral silencing suppressor (e.g., p19) to enhance expression.[19]

  • Allow the plants to grow for 2-4 days.

3. Microscopy:

  • Excise a small section of the infiltrated leaf.

  • Mount the leaf section on a microscope slide in a drop of water.

  • Observe the GFP signal using a confocal laser scanning microscope.

  • Co-localize the GFP signal with known organelle markers (e.g., chlorophyll (B73375) autofluorescence for chloroplasts) to determine the subcellular compartment.

Experimental Workflow Visualization

The process of identifying, cloning, and characterizing a this compound synthase gene can be summarized in the following workflow:

experimental_workflow start Hypothesize Gene Function (e.g., from transcriptome data) clone Clone Candidate Gene (PCR from cDNA) start->clone express Heterologous Expression in E. coli clone->express purify Purify Recombinant Protein express->purify assay In Vitro Enzyme Assay with GGPP purify->assay gcms GC-MS Analysis of Products assay->gcms confirm Confirm this compound Production gcms->confirm confirm->start No gfp Create GFP Fusion Construct confirm->gfp Yes infiltrate Agroinfiltration of N. benthamiana gfp->infiltrate microscopy Confocal Microscopy infiltrate->microscopy localize Determine Subcellular Localization microscopy->localize end Functional Characterization Complete localize->end Confirmed

Caption: Workflow for the functional characterization of a this compound synthase gene.

Conclusion and Future Directions

The study of this compound synthase genes provides a compelling narrative of how plants generate metabolic novelty through gene duplication and neofunctionalization. The clustering of these genes with those for downstream pathway enzymes highlights the evolution of coordinated regulation for the production of specialized metabolites. The experimental approaches detailed in this guide form the bedrock of research in this area, enabling the identification and characterization of new this compound synthases and related enzymes.

For professionals in drug development, a deep understanding of the evolutionary and biosynthetic pathways leading to this compound-derived diterpenoids is crucial. These compounds, with their potent biological activities, represent a rich source of potential therapeutic agents. Future research will likely focus on:

  • Discovering new this compound synthases and related diterpene synthases from a wider range of plant species to expand the known chemical diversity.

  • Elucidating the complete biosynthetic pathways for high-value diterpenoids derived from this compound, such as ingenol (B1671944) mebutate and prostratin.

  • Leveraging synthetic biology approaches to reconstruct and optimize these pathways in microbial or plant-based expression systems for sustainable production.

  • Protein engineering of this compound synthases and downstream enzymes to create novel diterpenoid structures with enhanced or new biological activities.

By integrating evolutionary insights with modern molecular and synthetic biology tools, the full potential of this compound-derived natural products can be unlocked for therapeutic and other applications.

References

Casbene: A Central Molecule in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Casbene is a macrocyclic diterpene that plays a pivotal role in the defense mechanisms of various plants, acting as a phytoalexin against fungal pathogens and as a deterrent to herbivores. Its biosynthesis is a hallmark of the plant family Euphorbiaceae, where it also serves as a crucial precursor to a diverse array of complex diterpenoids with significant pharmacological activities, including prostratin (B1679730) and ingenol (B1671944) esters. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, regulation, and multifaceted role in plant defense. The information is tailored for researchers, scientists, and professionals in drug development who are interested in leveraging plant defense pathways for agricultural and pharmaceutical applications.

This compound Biosynthesis

The biosynthesis of this compound is a relatively direct pathway, starting from the universal precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). The key enzyme responsible for the cyclization of GGPP into the characteristic 14-membered ring structure of this compound is this compound synthase (EC 4.2.3.8)[1][2][3].

The Central Role of this compound Synthase

This compound synthase catalyzes the conversion of the linear GGPP molecule into the macrocyclic hydrocarbon this compound, with the release of diphosphate. This enzyme is typically absent or present at very low levels in healthy plant tissues but is rapidly synthesized de novo in response to various stress signals, particularly elicitors from fungal pathogens[4][5]. The induction of this compound synthase activity is a critical regulatory point in the production of this defense compound.

Casbene_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) This compound This compound GGPP->this compound + H₂O - PPi Casbene_Synthase This compound Synthase (EC 4.2.3.8) Casbene_Synthase->GGPP catalyzes

Regulation of this compound Production

The production of this compound is tightly regulated and is primarily induced by external stimuli, a classic example of an inducible plant defense.

Elicitation of this compound Synthesis

The synthesis of this compound is triggered by molecules known as elicitors, which are often derived from the cell walls of invading fungal pathogens. In the well-studied model of castor bean (Ricinus communis) seedlings, infection with the fungus Rhizopus stolonifer leads to a dramatic increase in this compound production[5]. The active elicitors have been identified as pectic fragments, which are oligosaccharides released from the plant's own cell wall by the action of fungal polygalacturonase enzymes[2][6].

The perception of these pectic fragments initiates a signal transduction cascade that culminates in the transcriptional activation of the this compound synthase gene. Studies have shown that this compound synthase mRNA levels begin to rise within hours of elicitor treatment, reaching a maximum at around 6 hours, followed by a peak in this compound synthase enzyme activity at approximately 10-14 hours after elicitation[4][5].

Signaling Pathways

The precise signaling pathway linking the perception of pectic fragments to the activation of the this compound synthase gene is not fully elucidated but is understood to be a key component of the plant's innate immune response. This response often involves changes in intracellular calcium levels, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.

Furthermore, there is significant evidence for the involvement of the jasmonate signaling pathway in the regulation of terpenoid-based defenses. Jasmonic acid (JA) and its derivatives are plant hormones that play a central role in mediating responses to wounding and necrotrophic pathogens. While the direct link and crosstalk between pectic fragment signaling and the jasmonate pathway in this compound induction require further investigation, it is plausible that these pathways converge to mount a robust defense response[7][8][9][10][11].

Elicitation_Pathway cluster_fungus Fungal Pathogen (e.g., Rhizopus stolonifer) cluster_plant_cell Plant Cell Fungus Fungus Polygalacturonase Polygalacturonase Fungus->Polygalacturonase secretes Plant_Cell_Wall Plant Cell Wall (Pectin) Polygalacturonase->Plant_Cell_Wall degrades Pectic_Fragments Pectic Fragments (Elicitors) Plant_Cell_Wall->Pectic_Fragments releases Receptor Receptor Pectic_Fragments->Receptor binds to Signal_Transduction Signal Transduction Cascade (Ca²⁺, ROS, MAPKs) Receptor->Signal_Transduction activates JA_Pathway Jasmonate Signaling Pathway Signal_Transduction->JA_Pathway crosstalk CS_Gene This compound Synthase Gene (Transcription) Signal_Transduction->CS_Gene activates JA_Pathway->CS_Gene activates CS_mRNA This compound Synthase mRNA CS_Gene->CS_mRNA Casbene_Synthase This compound Synthase (Translation) CS_mRNA->Casbene_Synthase Casbene_Production This compound Production Casbene_Synthase->Casbene_Production

Role in Plant Defense

This compound's primary role in plants is as a phytoalexin, a low molecular weight antimicrobial compound that is synthesized and accumulates in plants after exposure to microorganisms.

Antifungal Activity

This compound exhibits inhibitory activity against a range of fungal pathogens. Its production at the site of infection helps to limit the growth and spread of the invading fungus. This antifungal property is a key component of the plant's induced defense response.

Anti-herbivory

In addition to its antifungal properties, this compound and its derivatives can act as feeding deterrents to herbivores. The presence of these compounds can make the plant tissues unpalatable, thus reducing the damage caused by insect feeding.

Quantitative Data on this compound Production

The following tables summarize the available quantitative data on this compound synthase activity and this compound production from various studies.

Table 1: Induction of this compound Synthase Activity in Ricinus communis Seedlings

Time after Elicitation (hours)This compound Synthase Activity (relative units)Reference
0Not detectable[4]
6-[5]
10Maximum activity[5]
14Maximum activity[4]

Note: The original data was presented as a time-course graph. The table reflects the key time points of induction.

Table 2: Production of this compound in Engineered Saccharomyces cerevisiae

Strain EngineeringThis compound Titer (mg/L)Reference
Expression of this compound synthase31[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol 1: Extraction and Quantification of this compound from Ricinus communis Seedlings

Objective: To extract and quantify the amount of this compound produced in castor bean seedlings after elicitation.

Materials:

  • Ricinus communis seedlings (elicited and control)

  • Liquid nitrogen

  • Mortar and pestle

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., tetracosane)

Procedure:

  • Harvest elicited and control seedlings at desired time points.

  • Immediately freeze the seedlings in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 1 g) to a glass vial.

  • Add a known volume of hexane containing the internal standard (e.g., 5 mL of hexane with 10 µg/mL tetracosane).

  • Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes in a water bath.

  • Centrifuge the mixture at 3000 x g for 10 minutes to pellet the plant debris.

  • Carefully transfer the hexane supernatant to a clean glass vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Analyze a 1 µL aliquot of the extract by GC-MS.

GC-MS Analysis:

  • Column: A non-polar column such as a DB-5ms or HP-5ms is suitable.

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-450.

  • Quantification: Identify the this compound peak based on its retention time and mass spectrum. Quantify the amount of this compound by comparing the peak area of this compound to the peak area of the internal standard and referencing a standard curve prepared with purified this compound.

Casbene_Extraction_Workflow Start Start: Elicited Seedlings Step1 Freeze in Liquid N₂ Start->Step1 Step2 Grind to Powder Step1->Step2 Step3 Extract with Hexane + Internal Standard Step2->Step3 Step4 Vortex and Sonicate Step3->Step4 Step5 Centrifuge Step4->Step5 Step6 Collect Supernatant Step5->Step6 Step7 Dry over Na₂SO₄ Step6->Step7 Step8 GC-MS Analysis Step7->Step8 End End: Quantified this compound Step8->End

Protocol 2: In Vitro Antifungal Bioassay of this compound

Objective: To determine the antifungal activity of purified this compound against a target fungal pathogen.

Materials:

  • Purified this compound

  • Target fungal pathogen (e.g., Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Solvent for this compound (e.g., ethanol (B145695) or DMSO)

  • Sterile Petri dishes

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare a series of dilutions of the this compound stock solution to achieve the desired final concentrations in the agar.

  • Prepare PDA medium and autoclave it. Allow it to cool to approximately 45-50°C.

  • Add the appropriate volume of the this compound dilutions to the molten PDA to achieve the final test concentrations. Also, prepare a solvent control plate containing only the solvent and a negative control plate with no additions.

  • Pour the PDA containing this compound or controls into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C).

  • Measure the radial growth of the fungal colony daily for several days.

  • Calculate the percentage of growth inhibition for each this compound concentration compared to the solvent control.

Protocol 3: Insect Antifeedant Bioassay of this compound

Objective: To assess the antifeedant properties of this compound against a target insect herbivore.

Materials:

  • Purified this compound

  • Target insect herbivore (e.g., larvae of Spodoptera littoralis)

  • Host plant leaves (e.g., castor bean or an artificial diet)

  • Solvent for this compound (e.g., acetone)

  • Petri dishes or multi-well plates

  • Filter paper

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare a series of dilutions of the this compound stock solution.

  • Cut leaf discs of a uniform size from the host plant leaves.

  • Apply a known volume of each this compound dilution evenly to the surface of the leaf discs. Prepare solvent control discs with the solvent alone.

  • Allow the solvent to evaporate completely.

  • Place one treated leaf disc and one control leaf disc in a Petri dish lined with moist filter paper (choice test), or a single treated or control disc in separate containers (no-choice test).

  • Introduce one insect larva into each container.

  • After a set period (e.g., 24 or 48 hours), remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

  • Calculate an antifeedant index to quantify the deterrent effect of this compound.

Conclusion

This compound stands as a testament to the sophisticated chemical defense strategies evolved by plants. Its role as a phytoalexin and an anti-herbivory compound underscores its importance in plant survival. For researchers, the inducible nature of its biosynthesis offers a model system for studying plant-pathogen interactions and signal transduction. For drug development professionals, the this compound scaffold represents a valuable starting point for the synthesis of novel therapeutic agents, building upon the diverse pharmacological activities of its downstream derivatives. A deeper understanding of the regulation and production of this compound will undoubtedly pave the way for innovative applications in both agriculture and medicine.

References

The Proplastid: Central Hub for Casbene Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Intracellular Localization of Casbene Biosynthesis

For researchers, scientists, and drug development professionals, understanding the precise subcellular location of biosynthetic pathways is paramount for metabolic engineering and the optimization of natural product synthesis. This technical guide delves into the core of this compound biosynthesis, a critical precursor for a diverse array of pharmacologically active diterpenoids. We will explore the intracellular localization of this pathway, present quantitative data, provide detailed experimental protocols, and visualize the associated signaling and experimental workflows.

The Proplastid: The Site of this compound Synthesis

Early and foundational research in castor bean (Ricinus communis L.) seedlings has unequivocally identified the proplastid as the primary site for the biosynthesis of this compound.[1][2][3] The entire enzymatic machinery required to convert isopentenyl pyrophosphate (IPP) into this compound is housed within this organelle.[1][2][3]

The enzymes of the this compound biosynthesis pathway localized to the proplastids are:

  • Isopentenyl Pyrophosphate Isomerase: Catalyzes the isomerization of IPP to dimethylallyl pyrophosphate (DMAPP).

  • Geranyl Transferase (Geranyl Diphosphate Synthase): Condenses IPP and DMAPP to form geranyl pyrophosphate (GPP).

  • Farnesyl Transferase (Geranylgeranyl Diphosphate Synthase): Sequentially adds two molecules of IPP to GPP to yield geranylgeranyl pyrophosphate (GGPP).[4]

  • This compound Synthase: The terminal enzyme that cyclizes GGPP to form the macrocyclic diterpene, this compound.[5]

While the initial steps of the isoprenoid pathway, such as the conversion of mevalonate (B85504) to IPP, may occur elsewhere, the commitment and final steps of this compound formation are compartmentalized within the proplastids.[1][2][3][6] This localization is consistent with the broader understanding of diterpene biosynthesis in plants, which predominantly occurs in plastids via the methylerythritol phosphate (B84403) (MEP) pathway.[3]

Quantitative Analysis of Enzyme Activities

The induction of this compound biosynthesis, particularly in response to fungal elicitors, leads to a significant increase in the activities of the later enzymes in the pathway. The following table summarizes the available quantitative data on the specific activities of these enzymes.

EnzymeSubcellular FractionSpecific ActivityConditionsReference
This compound SynthasePurified from elicited castor bean seedlings4.2 nkat/mg protein-[7]
Farnesyl TransferasePurified from elicited castor bean seedlings- (Purified 400-fold)-[4]
Isopentenyl Pyrophosphate IsomeraseProplastids from castor bean seedlingsAssociated with proplastids-[1][2][3]
Geranyl TransferaseProplastids from castor bean seedlingsAssociated with proplastids-[1][2][3]

Experimental Protocols

Isolation of Proplastids from Castor Bean Endosperm

This protocol is adapted from methods for isolating intact plastids from castor bean endosperm protoplasts.[8]

Materials:

  • Castor bean (Ricinus communis L.) endosperm

  • Enzyme solution: Macerozyme R-10 and Cellulase "Onozuka" R-10 in a suitable buffer

  • Homogenization buffer

  • Linear sucrose (B13894) gradient solutions

Procedure:

  • Protoplast Preparation:

    • Excise endosperm tissue from castor bean seedlings.

    • Incubate the tissue in an enzyme solution containing Macerozyme R-10 and Cellulase "Onozuka" R-10 to digest the cell walls and release protoplasts.

  • Protoplast Lysis:

    • Gently rupture the isolated protoplasts by passing the suspension through a hypodermic needle. This gentle method helps to maintain the integrity of the organelles.

  • Differential Centrifugation (Optional Pre-purification):

    • Centrifuge the homogenate at a low speed (e.g., 200 x g for 5 minutes) to pellet intact cells and nuclei.

    • Collect the supernatant containing the organelles.

  • Sucrose Density Gradient Centrifugation:

    • Layer the supernatant onto a pre-formed linear sucrose gradient.

    • Centrifuge at high speed in an ultracentrifuge.

    • Intact proplastids will band at their isopycnic density of approximately 1.22 g/ml, effectively separating them from mitochondria (1.18 g/ml) and other membranes.[8]

  • Collection and Analysis:

    • Carefully collect the proplastid fraction from the gradient.

    • The integrity of the isolated proplastids can be assessed by measuring the activity of a marker enzyme such as ribulose bisphosphate carboxylase.[8]

Enzyme Assays

3.2.1. Isopentenyl Pyrophosphate (IPP) Isomerase Assay

This assay is based on the conversion of radiolabeled IPP to the acid-labile DMAPP.[9]

Materials:

  • Isolated proplastid fraction

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 200 mM KCl, 0.5 mM DTT, 1 mg/ml BSA)

  • [1-¹⁴C]IPP

  • Acid solution (e.g., HCl)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer and [1-¹⁴C]IPP.

  • Equilibrate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the proplastid extract.

  • After a defined incubation period, stop the reaction by adding acid. This will hydrolyze the allylic pyrophosphate (DMAPP) to isoprene, which is volatile.

  • Quantify the remaining non-volatile [1-¹⁴C]IPP using scintillation counting. The decrease in radioactivity corresponds to the amount of IPP converted to DMAPP.

3.2.2. Prenyltransferase (Geranyl and Farnesyl Transferase) Assay

This assay measures the incorporation of radiolabeled IPP into longer-chain prenyl pyrophosphates.[4]

Materials:

  • Isolated proplastid fraction

  • Assay buffer

  • [1-¹⁴C]IPP

  • Unlabeled allylic pyrophosphate substrates (DMAPP for geranyl transferase; GPP or FPP for farnesyl transferase)

  • Hydrolysis solution (e.g., acid phosphatase)

  • Organic solvent for extraction (e.g., hexane)

  • Thin-layer chromatography (TLC) system

  • Phosphorimager or scintillation counter

Procedure:

  • Set up a reaction containing the assay buffer, [1-¹⁴C]IPP, and the appropriate unlabeled allylic substrate.

  • Start the reaction by adding the proplastid extract.

  • Incubate at the optimal temperature.

  • Stop the reaction and hydrolyze the resulting prenyl pyrophosphates to their corresponding alcohols using an acid phosphatase.

  • Extract the prenyl alcohols with an organic solvent.

  • Separate the different alcohols (e.g., geraniol, farnesol, geranylgeraniol) by TLC.

  • Quantify the radioactivity in each spot using a phosphorimager or by scraping the spots and using a scintillation counter.

3.2.3. This compound Synthase Assay

This assay measures the conversion of radiolabeled GGPP to this compound.

Materials:

  • Isolated proplastid fraction

  • Assay buffer

  • [³H]- or [¹⁴C]-labeled Geranylgeranyl pyrophosphate (GGPP)

  • Organic solvent for extraction (e.g., pentane)

  • Gas chromatography-mass spectrometry (GC-MS) or radio-TLC system

Procedure:

  • Prepare a reaction mixture with the assay buffer and radiolabeled GGPP.

  • Initiate the reaction with the proplastid extract.

  • Incubate for a specified time.

  • Stop the reaction and extract the hydrocarbon product (this compound) with an organic solvent.

  • Analyze the extract by GC-MS to identify and quantify this compound, or by radio-TLC to measure the radioactive product.

Proposed Modern Methodologies

While not yet reported specifically for this compound biosynthesis enzymes, modern techniques can provide high-resolution localization data.

3.3.1. GFP Fusion Protein Expression and Confocal Microscopy

Procedure:

  • Vector Construction: Fuse the coding sequence of the target enzyme (e.g., this compound synthase) in-frame with the gene for Green Fluorescent Protein (GFP).

  • Transformation: Introduce the fusion construct into castor bean protoplasts or use Agrobacterium tumefaciens-mediated transformation for stable expression in whole plants.

  • Microscopy: Visualize the subcellular localization of the GFP fusion protein using confocal laser scanning microscopy. Co-localization with a plastid-specific marker (e.g., a known plastidial protein tagged with a red fluorescent protein) would confirm proplastid localization.

3.3.2. Immunogold Labeling and Transmission Electron Microscopy (TEM)

Procedure:

  • Antibody Production: Raise specific polyclonal or monoclonal antibodies against the purified target enzyme.

  • Tissue Fixation and Sectioning: Fix castor bean seedling tissue and prepare ultrathin sections for TEM.

  • Immunolabeling:

    • Incubate the sections with the primary antibody specific to the enzyme.

    • Follow with a secondary antibody conjugated to gold particles.

  • Microscopy: Visualize the gold particles as electron-dense dots under the TEM, revealing the precise location of the enzyme within the proplastids.

Signaling Pathways and Experimental Workflows

Visualizing the Biosynthetic and Signaling Pathways

The biosynthesis of this compound and its induction by fungal elicitors involves a series of enzymatic reactions and a complex signaling cascade.

Casbene_Biosynthesis_Pathway cluster_proplastid Proplastid IPP Isopentenyl Pyrophosphate (IPP) IPP_isomerase Isopentenyl Pyrophosphate Isomerase IPP->IPP_isomerase Geranyl_transferase Geranyl Transferase IPP->Geranyl_transferase Farnesyl_transferase Farnesyl Transferase (GGPP Synthase) IPP->Farnesyl_transferase + 2 IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->Geranyl_transferase GPP Geranyl Pyrophosphate (GPP) GPP->Farnesyl_transferase FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene_synthase This compound Synthase GGPP->Casbene_synthase This compound This compound IPP_isomerase->DMAPP Geranyl_transferase->GPP Farnesyl_transferase->GGPP Casbene_synthase->this compound Fungal_Elicitation_Pathway Fungus Fungus (e.g., Rhizopus stolonifer) Endopolygalacturonase Endopolygalacturonase Fungus->Endopolygalacturonase secretes Plant_Cell_Wall Plant Cell Wall Endopolygalacturonase->Plant_Cell_Wall acts on Pectic_Fragments Pectic Fragments (Oligogalacturonides) Plant_Cell_Wall->Pectic_Fragments releases Receptor Plasma Membrane Receptor Pectic_Fragments->Receptor binds to MAPK_Cascade MAPK Signaling Cascade (MPKKK -> MPKK -> MPK) Receptor->MAPK_Cascade activates Transcription_Factors Transcription Factors (e.g., WRKY family) MAPK_Cascade->Transcription_Factors phosphorylates Casbene_Synthase_Gene This compound Synthase Gene Expression Transcription_Factors->Casbene_Synthase_Gene activates Casbene_Synthase_Protein This compound Synthase (de novo synthesis) Casbene_Synthase_Gene->Casbene_Synthase_Protein leads to Casbene_Biosynthesis Increased this compound Biosynthesis Casbene_Synthase_Protein->Casbene_Biosynthesis Experimental_Workflow cluster_tissue Tissue Preparation cluster_fractionation Subcellular Fractionation cluster_fractions Isolated Fractions cluster_analysis Analysis cluster_conclusion Conclusion Castor_Bean Castor Bean Seedlings Homogenization Homogenization Castor_Bean->Homogenization Differential_Centrifugation Differential Centrifugation Homogenization->Differential_Centrifugation Sucrose_Gradient Sucrose Density Gradient Centrifugation Differential_Centrifugation->Sucrose_Gradient Crude Organelle Pellet Proplastids Proplastids Sucrose_Gradient->Proplastids Mitochondria Mitochondria Sucrose_Gradient->Mitochondria Microsomes Microsomes Sucrose_Gradient->Microsomes Cytosol Cytosol Sucrose_Gradient->Cytosol Enzyme_Assays Enzyme Assays for This compound Biosynthesis Pathway Proplastids->Enzyme_Assays Western_Blot Western Blot Analysis Proplastids->Western_Blot Mitochondria->Enzyme_Assays Mitochondria->Western_Blot Microsomes->Enzyme_Assays Microsomes->Western_Blot Cytosol->Enzyme_Assays Cytosol->Western_Blot Localization Localization of this compound Biosynthesis to Proplastids Enzyme_Assays->Localization Western_Blot->Localization

References

Regulation of Casbene Production by Fungal Elicitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casbene is a macrocyclic diterpene phytoalexin produced by plants, notably the castor bean (Ricinus communis L.), in response to microbial attack.[1] As an antimicrobial compound, it plays a crucial role in the plant's defense mechanisms. The induction of this compound biosynthesis by fungal elicitors is a well-studied model for understanding plant-pathogen interactions and the regulation of secondary metabolite production. This technical guide provides an in-depth overview of the core mechanisms governing this process, including the signaling pathways, key enzymes, and experimental methodologies.

Elicitation and Signal Perception

The production of this compound is initiated by the recognition of molecules known as elicitors, which are often derived from the cell walls of invading fungi. In the classic model system of castor bean seedlings and the fungus Rhizopus stolonifer, the primary fungal elicitor is an endopolygalacturonase.[2][3] This enzyme acts on the plant's own cell wall, releasing pectic fragments that serve as the direct signaling molecules to trigger the defense response.[2][3][4] The catalytic activity of the fungal endopolygalacturonase is essential for its function as an elicitor, indicating that the generation of these pectic fragments is a necessary step in the signaling process.[2]

Signal Transduction Pathway

Upon perception of the pectic elicitors, a complex signal transduction cascade is initiated within the plant cell, leading to the activation of defense-related genes. While the complete pathway for this compound induction is not fully elucidated, evidence from related phytoalexin induction systems suggests the involvement of several key components:

  • Calcium Signaling: An early event in many plant defense responses is a rapid and transient increase in cytosolic calcium concentration (Ca²⁺).[5][6] This calcium signature is decoded by calcium-binding proteins such as Calmodulin (CaM) and Calcium-Dependent Protein Kinases (CDPKs), which then phosphorylate downstream targets to relay the signal.[5][6][7][8]

  • Protein Kinase Cascades: Mitogen-Activated Protein Kinase (MAPK) cascades are also central to plant immunity, translating upstream signals into transcriptional reprogramming.[7][9]

  • Phytohormone Signaling: Jasmonic acid (JA) and ethylene (B1197577) (ET) are key phytohormones involved in regulating defense responses against necrotrophic pathogens and herbivores.[10][11][12][13][14] Their signaling pathways often interact and are crucial for the induction of many phytoalexin biosynthetic genes.[9][12][14]

The culmination of this signaling cascade is the transcriptional activation of genes encoding the enzymes of the this compound biosynthetic pathway.

G FungalPathogen Fungal Pathogen (e.g., Rhizopus stolonifer) Endopolygalacturonase Endopolygalacturonase FungalPathogen->Endopolygalacturonase Secretes PlantCellWall Plant Cell Wall Endopolygalacturonase->PlantCellWall Acts on PecticFragments Pectic Fragments (Elicitors) PlantCellWall->PecticFragments Releases Receptor Plasma Membrane Receptor PecticFragments->Receptor Binds to SignalTransduction Signal Transduction Cascade (Ca²⁺, CDPKs, MAPKs, JA/ET) Receptor->SignalTransduction Activates Nucleus Nucleus SignalTransduction->Nucleus CSGene This compound Synthase Gene (Transcription) Nucleus->CSGene CSmRNA This compound Synthase mRNA (Translation) CSGene->CSmRNA Proplastid Proplastid CSmRNA->Proplastid CasbeneSynthase This compound Synthase (Enzyme) Proplastid->CasbeneSynthase GGPP Geranylgeranyl Pyrophosphate (GGPP) CasbeneSynthase->GGPP This compound This compound (Phytoalexin) GGPP->this compound Catalyzed by

Fungal Elicitor Signaling Pathway for this compound Production.

Biosynthesis of this compound

This compound is synthesized from geranylgeranyl pyrophosphate (GGPP) in a single cyclization reaction catalyzed by the enzyme this compound synthase.[15][16] The entire biosynthetic pathway from isopentenyl pyrophosphate to this compound is localized within proplastids.[1][17]

The key regulatory step in this compound production is the de novo synthesis of this compound synthase upon elicitation.[15] In castor bean seedlings treated with pectic fragment elicitors, the levels of this compound synthase mRNA increase rapidly, reaching a maximum at approximately 6 hours post-elicitation.[15][18] This is followed by a peak in this compound synthase enzyme activity at around 10 hours.[15] The transcription of the this compound synthase gene is detected as early as 2 hours after elicitation and peaks at 5 hours, indicating that the primary level of regulation is at the transcriptional level.[18]

In contrast to the dramatic induction of this compound synthase and geranylgeranyl pyrophosphate synthetase, the activity of enzymes involved in the earlier steps of the isoprenoid pathway, such as the conversion of mevalonate (B85504) to isopentenyl pyrophosphate, does not significantly change after fungal infection.[1][17]

Quantitative Data

The following tables summarize key quantitative data from studies on the elicitation of this compound production in castor bean seedlings.

Table 1: Temporal Response to Pectic Elicitor

Time Post-Elicitation (hours)This compound Synthase mRNA Level (relative to maximum)This compound Synthase Activity (relative to maximum)
0Not detectable~0%
2Detectable-
5--
6100%-
10Decreasing100%

Data synthesized from multiple sources indicating the peak times.[15][18]

Table 2: Enzyme Purification and Properties

ParameterValue
EnzymeThis compound Synthase
SourceRicinus communis L. seedlings infected with Rhizopus stolonifer
Purification Fold4700-fold
Final Specific Activity4.2 nkat/mg protein
Molecular Weight (Mr)59,000 ± 1000

Data from the purification of this compound synthase.[15]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the regulation of this compound production.

1. Fungal Elicitor Preparation (from Rhizopus stolonifer)

  • Fungal Culture: Grow Rhizopus stolonifer in a suitable liquid medium (e.g., potato dextrose broth) for several days.

  • Filtrate Collection: Separate the mycelia from the culture medium by filtration. The filtrate contains the secreted endopolygalacturonase.

  • Enzyme Purification (Optional but Recommended): Purify the endopolygalacturonase from the culture filtrate using standard protein purification techniques such as ammonium (B1175870) sulfate (B86663) precipitation and column chromatography (e.g., ion-exchange, size-exclusion).

  • Pectic Fragment Generation: Incubate the purified endopolygalacturonase with a preparation of plant cell walls (e.g., from castor bean seedlings). The resulting supernatant will contain the pectic elicitor fragments. This heat-stable, water-soluble fraction can be used for elicitation experiments.[2]

2. Plant Treatment and Sample Collection

  • Plant Material: Use young castor bean (Ricinus communis L.) seedlings (e.g., 60-70 hours old).

  • Elicitation: Apply the pectic elicitor solution to the seedlings. This can be done by various methods, such as injection or application to wounded surfaces.

  • Time Course: Harvest plant tissues at different time points post-elicitation to analyze the temporal response.

  • Control: Treat a separate batch of seedlings with a buffer solution or heat-inactivated elicitor as a negative control.

3. This compound Extraction and Analysis

  • Extraction: Homogenize the plant tissue in an organic solvent such as hexane (B92381).

  • Analysis: Analyze the hexane extract using Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound.[19]

4. This compound Synthase Activity Assay

  • Enzyme Extraction: Homogenize elicited plant tissue in an appropriate extraction buffer. Centrifuge the homogenate to obtain a cell-free extract containing the enzyme.

  • Assay Reaction: Incubate the cell-free extract with the substrate, geranylgeranyl pyrophosphate (GGPP), in a suitable buffer.

  • Product Extraction: After the reaction, extract the this compound product with an organic solvent (e.g., hexane).

  • Quantification: Quantify the amount of this compound produced using GC-MS or by measuring the incorporation of a radiolabeled precursor.

G Start Start ElicitorPrep Fungal Elicitor Preparation Start->ElicitorPrep PlantTreatment Plant Seedling Treatment ElicitorPrep->PlantTreatment TimeCourse Time Course Sample Collection PlantTreatment->TimeCourse Analysis Analysis TimeCourse->Analysis mRNA_Analysis mRNA Analysis (Northern Blot / qRT-PCR) Analysis->mRNA_Analysis Enzyme_Activity Enzyme Activity Assay (this compound Synthase) Analysis->Enzyme_Activity Metabolite_Analysis Metabolite Analysis (GC-MS for this compound) Analysis->Metabolite_Analysis End End mRNA_Analysis->End Enzyme_Activity->End Metabolite_Analysis->End

General Experimental Workflow.

5. RNA Extraction and Gene Expression Analysis

  • RNA Extraction: Extract total RNA from plant tissues using standard protocols or commercial kits.

  • Northern Blot Analysis: Separate RNA by gel electrophoresis, transfer to a membrane, and probe with a labeled DNA fragment corresponding to the this compound synthase gene to determine mRNA levels.[18]

  • Quantitative Real-Time PCR (qRT-PCR): Alternatively, use qRT-PCR for a more sensitive and quantitative analysis of this compound synthase gene expression.

Conclusion

The regulation of this compound production by fungal elicitors in castor bean seedlings is a well-characterized example of an inducible plant defense response. The process involves the enzymatic release of pectic fragments from the plant cell wall, which act as elicitors to trigger a signal transduction cascade leading to the transcriptional activation of the this compound synthase gene. This results in the rapid synthesis and accumulation of the phytoalexin this compound. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in understanding and manipulating this important plant metabolic pathway.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Casbene from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casbene is a macrocyclic diterpene that serves as a key precursor in the biosynthesis of a wide array of biologically active compounds, particularly within the Euphorbiaceae family.[1] Its derivatives, such as the ingenol (B1671944) mebutate found in Euphorbia peplus and used for the treatment of actinic keratosis, highlight the pharmaceutical importance of this class of molecules.[2][3] Understanding the extraction and quantification of this compound from plant tissues is a critical first step for research into these valuable natural products, enabling further investigation into their therapeutic potential and facilitating metabolic engineering efforts for enhanced production.

This document provides detailed protocols for the extraction of this compound from plant tissues, methods for its quantification, and a summary of reported yields. Additionally, it includes a visualization of the this compound biosynthetic pathway and a general experimental workflow to guide researchers in this field.

This compound Biosynthesis Pathway

This compound is synthesized from geranylgeranyl diphosphate (B83284) (GGPP) through the catalytic action of this compound synthase (CS), a key enzyme in the pathway.[3][4] GGPP itself is a product of the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. Once formed, this compound can be further modified by a series of oxidation and cyclization reactions, catalyzed by enzymes such as cytochrome P450s and alcohol dehydrogenases, to produce a diverse range of complex diterpenoids.[2]

This compound Biosynthesis Pathway cluster_0 Upstream Isoprenoid Pathway cluster_1 Diterpene Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP This compound This compound GGPP->this compound This compound Synthase (CS) Diterpenoids Downstream Diterpenoids (e.g., Ingenol Mebutate) This compound->Diterpenoids Cytochrome P450s, Alcohol Dehydrogenases

Caption: Biosynthetic pathway of this compound and its derivatives.

Experimental Protocols

Protocol 1: General this compound Extraction from Plant Tissue

This protocol provides a general method for the extraction of this compound from various plant tissues, such as leaves and seeds. The choice of solvent may be optimized depending on the specific plant matrix and the polarity of the target compounds.

Materials:

  • Fresh or lyophilized plant tissue (e.g., leaves, seeds)

  • Liquid nitrogen

  • Mortar and pestle or mechanical grinder

  • Extraction solvent (e.g., n-hexane, ethyl acetate, methanol)

  • Internal standard (e.g., β-caryophyllene)

  • Conical tubes or flasks

  • Sonicator or shaker

  • Centrifuge

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) vials

Procedure:

  • Sample Preparation:

    • For fresh tissue, weigh approximately 200 mg and immediately freeze in liquid nitrogen.

    • For dried tissue, use approximately 50-100 mg.

    • Grind the tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.

  • Extraction:

    • Transfer the powdered tissue to a conical tube.

    • Add 5 mL of the chosen extraction solvent (e.g., n-hexane) containing a known concentration of an internal standard (e.g., 100 µg/mL β-caryophyllene).[5]

    • Vortex the mixture thoroughly.

    • Sonicate the sample for 15-30 minutes in a water bath.[5] Alternatively, place the sample on a shaker for several hours to overnight.[5]

  • Phase Separation and Concentration:

    • Centrifuge the mixture at 3,000 x g for 10 minutes to pellet the solid plant material.

    • Carefully transfer the supernatant to a clean tube.

    • For non-polar extracts (e.g., hexane), the sample can be directly analyzed or concentrated. For more polar extracts, an additional liquid-liquid partitioning step may be necessary.

    • Concentrate the extract to a smaller volume (e.g., 1 mL) or to dryness using a rotary evaporator or a gentle stream of nitrogen.

    • If dried, reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., 100 µL of hexane (B92381) or ethyl acetate).

  • Analysis:

    • Transfer the final extract to a GC-MS vial for analysis.

Protocol 2: GC-MS Analysis for this compound Quantification

This protocol outlines the parameters for the quantification of this compound using Gas Chromatography-Mass Spectrometry.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating terpenes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 10°C/min.

    • Hold: 5 minutes at 300°C.

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Quantification:

  • Identification of this compound is based on the retention time and comparison of the mass spectrum with a reference standard or a library database (e.g., NIST).

  • Quantification is performed by integrating the peak area of a characteristic ion of this compound and comparing it to the peak area of the internal standard. A calibration curve should be generated using a pure this compound standard for absolute quantification.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant tissue.

This compound Extraction Workflow start Start: Select Plant Tissue prep Sample Preparation (Grinding in Liquid N2) start->prep extraction Solvent Extraction (e.g., n-Hexane + Internal Standard) prep->extraction sonication Sonication / Shaking extraction->sonication centrifugation Centrifugation sonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant concentration Concentration (Rotary Evaporator / N2 Stream) supernatant->concentration reconstitution Reconstitution in Solvent concentration->reconstitution gcms GC-MS Analysis reconstitution->gcms data Data Analysis (Identification & Quantification) gcms->data end End: Report Results data->end

Caption: General workflow for this compound extraction and analysis.

Quantitative Data Summary

The yield of this compound and its derivatives can vary significantly depending on the plant species, tissue type, and the extraction method employed. The following table summarizes some reported yields of this compound-related compounds from different plant sources. Direct comparative studies on the efficiency of different solvents for this compound extraction are limited in the literature.

Plant SpeciesTissueCompoundExtraction Method/SolventYieldReference
Euphorbia peplusAerial TissueIngenol MebutateNot specified1.1 mg/kg[2]
Euphorbia lathyrisMature SeedsThis compoundn-HexaneTrace amounts detected[2]
Ricinus communisSeedlings (elicited)This compoundNot specifiedProduced[6]
Nicotiana benthamianaLeaves (transient expression)This compound & 16-OH-casbeneHexaneDetected and quantified[5]

Note: The yields of this compound itself are often low in wild-type plants as it is a metabolic intermediate. Higher yields are typically achieved through genetic engineering approaches in host organisms like Nicotiana benthamiana or yeast.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the extraction and quantification of this compound from plant tissues. The choice of extraction solvent and method should be tailored to the specific research goals and the plant material being investigated. Further optimization of these protocols may be required to maximize extraction efficiency for specific applications. The continued study of this compound and its derivatives holds significant promise for the discovery and development of new therapeutic agents.

References

Heterologous Production of Casbene in Saccharomyces cerevisiae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous production of casbene, a valuable diterpene precursor for various high-value compounds, in the microbial cell factory Saccharomyces cerevisiae.

Introduction

This compound is a macrocyclic diterpene that serves as a key precursor to a wide range of biologically active molecules, including compounds with potential therapeutic applications such as anti-inflammatory, anti-cancer, and antiviral agents. Traditional production of these compounds relies on extraction from plant sources, which is often inefficient and unsustainable. The metabolic engineering of Saccharomyces cerevisiae offers a promising alternative for the reliable and scalable production of this compound. This document outlines the key metabolic engineering strategies and provides detailed protocols for strain construction, cultivation, and analysis.

Key Metabolic Engineering Strategies

The successful production of this compound in S. cerevisiae hinges on several key metabolic engineering strategies aimed at increasing the precursor supply and channeling the metabolic flux towards this compound synthesis. These strategies include:

  • Expression of a Heterologous this compound Synthase (CBS): Introduction of a gene encoding this compound synthase, often from Ricinus communis (castor bean), is the primary step to enable this compound production.

  • Enhancement of Geranylgeranyl Diphosphate (B83284) (GGPP) Supply: GGPP is the direct precursor for this compound synthesis. Overexpression of a heterologous GGPP synthase (GGPPS), such as the one from Phomopsis amygdali, can significantly boost the intracellular GGPP pool.

  • Upregulation of the Mevalonate (MVA) Pathway: The MVA pathway is the endogenous pathway in yeast for the synthesis of isoprenoid precursors. Overexpressing key enzymes in this pathway, such as a truncated HMG-CoA reductase (tHMG1), can increase the overall flux towards isoprenoids.

  • Downregulation of Competing Pathways: To maximize the carbon flux towards this compound, competing pathways that consume the precursor farnesyl diphosphate (FPP) must be downregulated. This is commonly achieved by replacing the native promoters of key genes like ERG9 (squalene synthase) and ERG20 (farnesyl diphosphate synthase) with weaker or regulated promoters.

Data Presentation

The following table summarizes the quantitative data on this compound production achieved through various metabolic engineering strategies in Saccharomyces cerevisiae.

Strain Engineering StrategyThis compound Titer (mg/L)Reference
Expression of this compound synthase from Ricinus communis~30[1]
Co-expression of R. communis this compound synthase and P. amygdali GGPP synthase32[1]
Plasmid-based expression with redirection of flux from FPP and sterols (using PERG1 promoter)81.4[1]
Genomic integration of target genes and promoter replacement of ERG20 and ERG9108.5[1][2]
Expression of four different this compound synthases from Euphorbiaceae species31[3][4]

Signaling Pathways and Experimental Workflows

Engineered this compound Biosynthesis Pathway in S. cerevisiae

Casbene_Pathway cluster_mva Mevalonate Pathway (Upregulated) cluster_downstream Engineered Diterpene Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 IPP_DMAPP IPP & DMAPP Mevalonate->IPP_DMAPP GPP GPP IPP_DMAPP->GPP GGPP GGPP IPP_DMAPP->GGPP PaGGPPS tHMG1 tHMG1 (overexpressed) FPP FPP GPP->FPP ERG20 FPP->GGPP Endogenous GGPPS Ergosterol Ergosterol FPP->Ergosterol ERG9 This compound This compound GGPP->this compound RcCBS PaGGPPS PaGGPPS (heterologous) RcCBS RcCBS (heterologous) ERG20 ERG20 (downregulated) ERG9 ERG9 (downregulated)

Caption: Engineered metabolic pathway for this compound production in S. cerevisiae.

General Experimental Workflow

Experimental_Workflow Strain_Construction Strain Construction (Plasmid Assembly & Yeast Transformation) Cultivation Yeast Cultivation (Shake Flask or Bioreactor) Strain_Construction->Cultivation Extraction This compound Extraction (Solvent Extraction) Cultivation->Extraction Analysis Analysis (GC-MS) Extraction->Analysis Data_Quantification Data Quantification & Interpretation Analysis->Data_Quantification

Caption: General workflow for this compound production and analysis.

Experimental Protocols

Protocol 1: Construction of this compound-Producing S. cerevisiae Strain

1.1. Gene Synthesis and Codon Optimization:

  • Synthesize the coding sequences for this compound synthase (e.g., from Ricinus communis, GenBank accession: XP_002513340) and GGPP synthase (e.g., a truncated version from Phomopsis amygdali).

  • Codon-optimize the sequences for expression in S. cerevisiae.

1.2. Plasmid Construction:

  • Clone the synthesized genes into suitable yeast expression vectors (e.g., pESC series or other high-copy number plasmids) under the control of strong constitutive promoters (e.g., PTEF1, PGPD) or inducible promoters (e.g., PGAL1).

  • For genomic integration, construct integration cassettes containing the expression cassettes flanked by homologous regions to the target integration site in the yeast genome.

1.3. Yeast Transformation (Lithium Acetate (B1210297) Method):

  • Inoculate a single colony of the desired S. cerevisiae strain (e.g., BY4742) into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Inoculate 50 mL of YPD with the overnight culture to an initial OD600 of 0.2 and grow to an OD600 of 0.8-1.0.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

  • Resuspend the cells in 1 mL of sterile water and transfer to a microfuge tube. Centrifuge and discard the supernatant.

  • Resuspend the cell pellet in 1 mL of transformation mix (240 µL 50% PEG 3350, 36 µL 1.0 M LiAc, 50 µL single-stranded carrier DNA (10 mg/mL), 34 µL plasmid DNA (0.1-1 µg), and sterile water to 1 mL).

  • Incubate at 42°C for 40 minutes.

  • Pellet the cells by centrifugation and remove the supernatant.

  • Resuspend the cells in 1 mL of sterile water.

  • Plate 100-200 µL of the cell suspension onto appropriate selective agar (B569324) plates (e.g., SC-Ura for plasmids with a URA3 marker).

  • Incubate the plates at 30°C for 2-3 days until colonies appear.

1.4. Promoter Replacement for ERG9 (Example using CRISPR/Cas9):

  • Design a guide RNA (gRNA) targeting the promoter region of the ERG9 gene.

  • Clone the gRNA into a yeast-compatible CRISPR/Cas9 expression vector.

  • Design a repair template containing the desired replacement promoter (e.g., PMET3 or PHXT1) flanked by homologous regions to the ERG9 promoter.

  • Co-transform the CRISPR/Cas9 plasmid and the repair template into the yeast strain using the lithium acetate method.

  • Select for transformants on appropriate selective media.

  • Verify the correct promoter replacement by colony PCR and sequencing.

Protocol 2: Cultivation of Engineered Yeast for this compound Production

2.1. Shake Flask Cultivation:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate selective medium (e.g., SC-Ura) and grow overnight at 30°C with shaking at 250 rpm.

  • Inoculate 50 mL of production medium (e.g., YPD or a defined minimal medium with 2% glucose) in a 250 mL baffled flask to an initial OD600 of 0.1.

  • To facilitate the extraction of the hydrophobic this compound, add a 10% (v/v) overlay of an organic solvent such as dodecane (B42187) or n-hexane to the culture.

  • Incubate the flasks at 30°C with shaking at 250 rpm for 72-96 hours.

  • If using an inducible promoter, add the inducer (e.g., 2% galactose for PGAL1) when the culture reaches the mid-log phase (OD600 ~1.0).

2.2. Fed-Batch Fermentation (for higher titers):

  • Prepare a sterile bioreactor (e.g., 2 L) with an appropriate fermentation medium.

  • Inoculate the bioreactor with an overnight seed culture to an initial OD600 of 0.1-0.2.

  • Maintain the temperature at 30°C, pH at 5.0 (controlled with NH4OH and H3PO4), and dissolved oxygen above 20% by adjusting agitation and aeration rates.

  • After the initial glucose is consumed, start a fed-batch phase by continuously or intermittently feeding a concentrated glucose solution to maintain a low glucose concentration in the fermenter.

  • Add an organic overlay (e.g., dodecane) to the fermenter for in situ extraction.

  • Continue the fermentation for 96-120 hours, taking samples periodically for analysis.

Protocol 3: Extraction and Quantification of this compound

3.1. Extraction from Culture with Organic Overlay:

  • Collect the organic phase (e.g., dodecane) from the culture.

  • If necessary, centrifuge the culture to separate the organic layer from the aqueous phase and cell pellet.

  • Add an internal standard (e.g., caryophyllene) to the organic phase for quantification.

3.2. Extraction from Whole Culture Broth:

  • Take a known volume of the culture broth (e.g., 1 mL).

  • Add an equal volume of a solvent suitable for extraction, such as ethyl acetate or hexane, containing an internal standard.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.

  • Carefully collect the upper organic phase for analysis.

3.3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrument: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium.

  • MS Detector: Operate in full scan mode to identify the this compound peak based on its retention time and mass spectrum, and in selected ion monitoring (SIM) mode for accurate quantification.

  • Quantification: Create a standard curve using a purified this compound standard to determine the concentration in the samples based on the peak area relative to the internal standard.

Conclusion

The heterologous production of this compound in Saccharomyces cerevisiae is a rapidly advancing field with significant potential for the sustainable production of valuable diterpenoids. The protocols and data presented in this document provide a comprehensive guide for researchers to establish and optimize this compound production in their own laboratories. By implementing these metabolic engineering strategies and experimental procedures, it is possible to achieve high-titer production of this compound, paving the way for the development of novel pharmaceuticals and other valuable bio-based products.

References

Application Notes and Protocols for Transient Expression of the Casbene Pathway in Nicotiana benthamiana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotiana benthamiana has emerged as a powerful and versatile platform for the transient expression of biosynthetic pathways, enabling the rapid production and evaluation of high-value plant-derived compounds. This document provides detailed application notes and protocols for the transient expression of the casbene biosynthetic pathway in N. benthamiana. This compound is a macrocyclic diterpene that serves as a precursor for a variety of complex diterpenoids with potential pharmaceutical applications, including anti-inflammatory and anti-cancer activities. The protocols outlined below describe the co-expression of a this compound synthase with key enzymes of the methylerythritol phosphate (B84403) (MEP) pathway to enhance the production of this compound. This system allows for efficient pathway reconstitution and metabolic engineering to produce novel diterpenoids.[1][2][3][4]

Data Presentation

Table 1: Key Enzymes for Enhanced this compound Production

GeneEnzyme NameSource OrganismFunction
JcCASThis compound SynthaseJatropha curcasCyclizes geranylgeranyl pyrophosphate (GGPP) to this compound.[2][3]
AtDXS1-Deoxy-D-xylulose-5-phosphate synthaseArabidopsis thalianaFirst committed step in the MEP pathway for isoprenoid precursor synthesis.[2][5]
AtHDR4-Hydroxy-3-methylbut-2-enyl diphosphate (B83284) reductaseArabidopsis thalianaFinal step in the MEP pathway.[2][5]
AtGGPPSGeranylgeranyl pyrophosphate synthaseArabidopsis thalianaSynthesizes GGPP, the direct precursor for diterpenes.[2][5]
p19Viral suppressor of gene silencingTomato bushy stunt virusEnhances heterologous gene expression by preventing post-transcriptional gene silencing.[6]

Table 2: Quantitative Data on this compound Production

Expressed GenesThis compound YieldFold IncreaseReference
JcCAS aloneBaseline-[2][3]
AtDXS + AtHDR + AtGGPPS + JcCASNot specified, but resulted in a 410% increase compared to JcCAS alone.410%[2][3]
Heat-inducible expression of DXS, HDR, GGPPS, and CASUp to 1 µg/mg Dry Weight (DW)-[5]
Co-expression of a 1-deoxy-D-xylulose-5-phosphate synthase and a geranylgeranyl diphosphate synthase with cembratrien-ol synthaseUp to 2500 ng/cm² of leaf area (for a related diterpene)3.5-fold[1][7]

Signaling and Biosynthetic Pathway Visualization

The production of this compound in N. benthamiana relies on the heterologous expression of this compound synthase, which utilizes the endogenous geranylgeranyl pyrophosphate (GGPP) pool. To enhance yields, key enzymes of the upstream MEP pathway are co-expressed to increase the flux towards GGPP.

Casbene_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastid) cluster_GGPP GGPP Synthesis cluster_this compound This compound Synthesis Pyruvate Pyruvate DXS DXS (1-Deoxy-D-xylulose-5-phosphate synthase) Pyruvate->DXS Glyceraldehyde 3-phosphate DXP DXP DXS->DXP MEP MEP DXP->MEP CDP_ME CDP-ME MEP->CDP_ME ME_cPP ME-cPP CDP_ME->ME_cPP HMBPP HMBPP ME_cPP->HMBPP HDR HDR (4-Hydroxy-3-methylbut-2-enyl diphosphate reductase) HMBPP->HDR IPP_DMAPP IPP / DMAPP HDR->IPP_DMAPP IPP & DMAPP GGPPS GGPPS (Geranylgeranyl pyrophosphate synthase) IPP_DMAPP->GGPPS GGPP GGPP GGPPS->GGPP CAS CAS (this compound Synthase) GGPP->CAS This compound This compound CAS->this compound

Caption: The engineered this compound biosynthetic pathway in N. benthamiana.

Experimental Workflow

The overall experimental workflow for transient expression of the this compound pathway involves several key stages, from vector construction to metabolite analysis.

Experimental_Workflow A 1. Gene Cloning (CAS, DXS, HDR, GGPPS, p19) into expression vectors (e.g., pEAQ-HT) B 2. Transformation of Agrobacterium tumefaciens (e.g., GV3101) A->B C 3. Agrobacterium Culture and Preparation B->C D 4. Agroinfiltration of N. benthamiana leaves C->D E 5. Plant Incubation (3-5 days) D->E F 6. Metabolite Extraction from leaf tissue E->F G 7. GC-MS Analysis for this compound detection and quantification F->G

Caption: Experimental workflow for transient expression and analysis.

Experimental Protocols

Protocol 1: Vector Construction
  • Gene Acquisition: Synthesize or PCR amplify the coding sequences for this compound synthase (JcCAS), AtDXS, AtHDR, AtGGPPS, and the p19 silencing suppressor.

  • Vector Selection: Utilize a plant expression vector such as pEAQ-HT, which contains the CaMV 35S promoter for strong constitutive expression.[8]

  • Cloning: Clone each gene of interest into a separate pEAQ-HT vector using standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly).

  • Verification: Verify the integrity of the resulting constructs by Sanger sequencing.

Protocol 2: Agrobacterium tumefaciens Preparation
  • Transformation: Transform the expression constructs into a suitable Agrobacterium tumefaciens strain, such as GV3101, using electroporation or the freeze-thaw method.[1][9]

  • Selection: Plate the transformed Agrobacterium on LB agar (B569324) plates containing appropriate antibiotics (e.g., rifampicin, carbenicillin, or kanamycin) and incubate at 28°C for 2-3 days.[1][9]

  • Starter Culture: Inoculate a single colony of each Agrobacterium strain into 5 mL of LB medium with the corresponding antibiotics and grow overnight at 28°C with shaking.

  • Main Culture: Use the starter culture to inoculate a larger volume of LB medium (e.g., 50 mL) and grow overnight to an OD₆₀₀ of approximately 0.8-1.0.[10]

Protocol 3: Agroinfiltration of Nicotiana benthamiana
  • Plant Growth: Use healthy, 4-6 week old N. benthamiana plants grown under a 16-hour light/8-hour dark cycle.[11]

  • Bacterial Harvest: Pellet the Agrobacterium cultures by centrifugation (e.g., 4000 x g for 10 minutes).

  • Resuspension: Gently resuspend the bacterial pellets in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150-200 µM acetosyringone).[5][6]

  • Culture Combination: Adjust the OD₆₀₀ of each bacterial suspension to a final concentration of 0.2-0.5 for the pathway genes and 0.1-0.3 for the p19 strain.[6][9] Combine the suspensions of all constructs to be co-expressed.

  • Incubation: Let the mixed bacterial suspension stand at room temperature for 2-3 hours to activate the virulence genes.

  • Infiltration: Using a 1 mL needleless syringe, gently infiltrate the bacterial suspension into the abaxial (underside) of the N. benthamiana leaves.[10][11] Infiltrate several leaves per plant to obtain sufficient material for analysis.

  • Post-Infiltration: Return the plants to their growth conditions and incubate for 3-5 days to allow for gene expression and metabolite accumulation.[1][7]

Protocol 4: Metabolite Extraction and Analysis
  • Harvesting: After the incubation period, excise the infiltrated leaf areas and record the fresh weight. The material can be flash-frozen in liquid nitrogen and lyophilized to determine the dry weight.

  • Extraction: Grind the leaf tissue to a fine powder. Extract the metabolites by adding a suitable organic solvent, such as hexane, often containing an internal standard (e.g., β-caryophyllene) for quantification.[8]

  • Sonication/Shaking: Sonicate or shake the mixture for a defined period (e.g., 15-60 minutes) to ensure efficient extraction.[8]

  • Clarification: Centrifuge the extract to pellet the plant debris.

  • GC-MS Analysis: Transfer the supernatant to a new vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Column: Use a non-polar capillary column (e.g., HP-5MS).

    • Injection: Inject 1 µL of the extract in splitless mode.

    • Temperature Program: Use a suitable temperature gradient to separate the compounds of interest.

    • Detection: Operate the mass spectrometer in full scan mode to identify this compound based on its mass spectrum and retention time compared to an authentic standard, if available. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.[12][13]

Conclusion

The transient expression system in Nicotiana benthamiana offers a rapid and effective method for the production and study of this compound and its derivatives. By co-expressing this compound synthase with key enzymes from the MEP pathway, it is possible to significantly enhance product yields.[2][3] The protocols provided herein offer a comprehensive guide for researchers to establish this platform for applications in metabolic engineering, drug discovery, and synthetic biology.

References

Purification of Recombinant Casbene Synthase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casbene synthase (CS) is a key enzyme in the biosynthesis of this compound, a diterpenoid phytoalexin with notable antibacterial and antifungal properties.[1] As the precursor to a variety of complex diterpenoids, some with potential therapeutic applications, the efficient production and purification of recombinant this compound synthase are of significant interest for research and drug development. This document provides detailed application notes and protocols for the expression and purification of recombinant this compound synthase, primarily focusing on a histidine-tagged protein expressed in Escherichia coli.

The enzyme catalyzes the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the macrocyclic diterpene this compound.[1][2] Understanding its purification and characterization is crucial for producing active enzymes for structural studies, inhibitor screening, and biocatalytic applications.

Data Presentation: Purification of Recombinant His-Tagged this compound Synthase

The purification of recombinant this compound synthase from a 1-liter E. coli culture expressing a C-terminally His-tagged construct is summarized below. The primary purification step involves immobilized metal affinity chromatography (IMAC). While specific values can vary between expression constructs and experimental conditions, the following table represents a typical purification scheme.

Table 1: Purification Summary for Recombinant His-Tagged this compound Synthase

Purification StepTotal Protein (mg)Total Activity (Units)*Specific Activity (Units/mg)Yield (%)Fold Purification
Crude Lysate3501,7505.01001.0
Cleared Lysate2801,6806.0961.2
Ni-NTA Eluate151,20080.06916.0

*A unit of this compound synthase activity is defined as the amount of enzyme that produces 1 nmol of this compound per hour under standard assay conditions.

Experimental Protocols

Protocol 1: Expression of Recombinant His-Tagged this compound Synthase in E. coli

This protocol describes the expression of a C-terminally His-tagged this compound synthase in an E. coli expression strain like BL21(DE3). To overcome potential issues with rare codons in the this compound synthase gene, it is advisable to use an E. coli strain that co-expresses tRNAs for rare codons.[1]

Materials:

  • E. coli expression strain (e.g., BL21(DE3) pLysS) transformed with the this compound synthase expression vector.

  • Luria-Bertani (LB) broth.

  • Appropriate antibiotics (e.g., ampicillin (B1664943) or kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Incubator shaker.

  • Spectrophotometer.

Procedure:

  • Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the transformed E. coli strain.

  • Incubate overnight at 37°C with shaking at 220 rpm.

  • The next day, inoculate 1 L of LB broth (with antibiotic) with the 50 mL overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours with shaking. This lower temperature often improves the solubility of the recombinant protein.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until needed for purification.

Protocol 2: Purification of His-Tagged this compound Synthase using Ni-NTA Affinity Chromatography

This protocol details the purification of the His-tagged this compound synthase from the E. coli cell pellet. All steps should be performed at 4°C to maintain protein stability.

Materials:

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA Agarose (B213101) resin.

  • Lysozyme (B549824).

  • DNase I.

  • Protease inhibitor cocktail.

  • Sonciator.

  • Centrifuge.

  • Chromatography column.

Procedure:

  • Cell Lysis:

    • Thaw the cell pellet on ice and resuspend in 30 mL of ice-cold Lysis Buffer per liter of original culture.

    • Add lysozyme to a final concentration of 1 mg/mL, DNase I to 5 µg/mL, and a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with gentle stirring.

    • Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) to prevent overheating.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant (cleared lysate) which contains the soluble recombinant protein.

  • Affinity Purification:

    • Equilibrate a chromatography column with 2 mL of Ni-NTA agarose resin with 5 column volumes of Lysis Buffer.

    • Load the cleared lysate onto the equilibrated column. This can be done by gravity flow or using a peristaltic pump at a slow flow rate (e.g., 0.5-1 mL/min).

    • Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged this compound synthase with 5-10 column volumes of Elution Buffer. Collect 1 mL fractions.

  • Analysis and Storage:

    • Analyze the collected fractions for protein content using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

    • Pool the fractions containing the purified this compound synthase.

    • If necessary, dialyze the pooled fractions against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole.

    • Store the purified enzyme in aliquots at -80°C.

Protocol 3: this compound Synthase Activity Assay

This assay measures the enzymatic conversion of GGPP to this compound. The product is extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 10% glycerol, 5 mM DTT.

  • Geranylgeranyl diphosphate (GGPP) substrate.

  • Purified recombinant this compound synthase.

  • n-Hexane.

  • Anhydrous sodium sulfate (B86663).

  • GC-MS system with a suitable column (e.g., HP-5MS).

Procedure:

  • Set up the enzymatic reaction in a glass vial by combining:

    • 85 µL of Assay Buffer.

    • 5 µL of GGPP (from a stock solution, final concentration ~50 µM).

    • 10 µL of purified this compound synthase (adjust volume and concentration as needed).

  • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Stop the reaction and extract the product by adding 200 µL of n-hexane.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough extraction of the hydrophobic this compound into the organic phase.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane (B92381) layer to a new glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analyze 1 µL of the hexane extract by GC-MS.

  • Identify the this compound peak by its retention time and mass spectrum, and quantify using a calibration curve if an authentic standard is available.

Visualizations

Diterpenoid Biosynthesis Pathway

Caption: Biosynthetic pathway leading to the formation of this compound from central metabolites.

Experimental Workflow for this compound Synthase Purification

Purification_Workflow start E. coli Culture (Expressing His-CS) harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification loading Load on Ni-NTA Column clarification->loading wash Wash Column loading->wash elution Elute with Imidazole wash->elution analysis Analysis (SDS-PAGE, Assay) elution->analysis end Purified this compound Synthase analysis->end Data_Analysis_Logic total_protein Total Protein (mg) spec_activity Specific Activity (Units/mg) total_protein->spec_activity total_activity Total Activity (Units) total_activity->spec_activity yield Yield (%) total_activity->yield initial_activity Initial Total Activity (Units) initial_activity->yield initial_spec_activity Initial Specific Activity fold_purification Fold Purification initial_spec_activity->fold_purification spec_activity->fold_purification

References

Application Notes and Protocols for Casbene Synthase Enzyme Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casbene synthase (CBS) [EC 4.2.3.8] is a key enzyme in the biosynthesis of this compound, a macrocyclic diterpene phytoalexin.[1] Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack or abiotic stress.[2] this compound is the precursor to a variety of bioactive diterpenoids, some with potential pharmaceutical applications.[3] Therefore, the study of this compound synthase activity is crucial for understanding plant defense mechanisms and for the potential biotechnological production of valuable diterpenoids. These application notes provide detailed protocols for the in vitro assay of this compound synthase, methods for the analysis of its product, and an overview of the relevant biosynthetic and signaling pathways.

Data Presentation

Table 1: Kinetic Parameters of this compound Synthase
ParameterValueSource OrganismReference
K_m for GGPP1.9 µMRicinus communis[4]
pH Optimum7.5 - 9.0 (broad)Ricinus communis[4]
Divalent CationMg²⁺ (> 5 mM for maximal stimulation)Ricinus communis[4]
Table 2: Recommended Conditions for In Vitro this compound Synthase Assay
ComponentConcentrationNotes
Buffer25-50 mM HEPES or PIPES, pH 7.3-7.5
Geranylgeranyl Diphosphate (B83284) (GGPP)10-50 µMSubstrate
MgCl₂10 mMDivalent cation cofactor
Dithiothreitol (DTT)1-5 mMReducing agent to maintain enzyme activity
Purified this compound Synthase1-10 µgEnzyme concentration may need optimization
Total Reaction Volume100-500 µL
Incubation Temperature28-30 °C
Incubation Time30-60 minutesShould be within the linear range of the reaction

Experimental Protocols

Protocol 1: In Vitro this compound Synthase Enzyme Assay

This protocol describes a typical in vitro assay to measure the activity of purified or partially purified this compound synthase.

Materials:

  • Purified this compound synthase

  • Geranylgeranyl diphosphate (GGPP) stock solution (in 50% methanol)

  • Assay Buffer: 25 mM HEPES (pH 7.3), 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT[5]

  • Hexane (B92381) (GC or HPLC grade)

  • Internal standard (e.g., β-caryophyllene or isocaryophyllene) in hexane

  • Microcentrifuge tubes

  • Thermomixer or water bath

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the following components:

    • Assay Buffer

    • Purified this compound synthase (e.g., 20-100 µg)

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding GGPP to a final concentration of 26 µM.[5]

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of hexane containing an internal standard.

  • Vortex the tube vigorously for 1 minute to extract the this compound product into the hexane layer.

  • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean GC-MS vial for analysis.

  • Analyze the extracted product by GC-MS (see Protocol 2).

Protocol 2: GC-MS Analysis of this compound

This protocol provides a general method for the detection and quantification of this compound.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • HP-5MS or DB-5MS capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[5]

  • Helium carrier gas

  • Sample from Protocol 1

Procedure:

  • Injection: Inject 1 µL of the hexane extract in splitless mode.[6]

  • Inlet Temperature: Set the inlet temperature to 250°C.[6]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 minutes.[5]

    • Ramp: Increase at a rate of 15°C/min to 280-300°C.[5][6]

    • Hold: Maintain the final temperature for 2-3 minutes.[5][6]

  • Carrier Gas Flow: Set the helium flow rate to 1.0-1.2 mL/min.[6]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Scan Range: m/z 40-650.[6]

    • Data Acquisition: Start data acquisition after a solvent delay of approximately 6 minutes to avoid detecting the solvent peak.

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum by comparison to an authentic standard or published spectra.

  • Quantify the amount of this compound produced by comparing its peak area to that of the internal standard.

Protocol 3: LC-MS/MS Analysis of Diterpenes (Adapted for this compound)

While GC-MS is common for volatile terpenes like this compound, LC-MS/MS can also be employed, particularly for less volatile or more complex mixtures. This is a general protocol that would require optimization for this compound.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI or APCI source.

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Sample from Protocol 1, with the hexane evaporated and the residue redissolved in a suitable solvent like methanol.

Procedure:

  • Chromatographic Separation:

    • Use a gradient elution, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the compounds.

    • The specific gradient will need to be optimized.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Develop a Multiple Reaction Monitoring (MRM) method by selecting the precursor ion for this compound (e.g., [M+H]⁺) and identifying characteristic product ions after collision-induced dissociation (CID). This requires a pure standard of this compound for initial method development.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound originates from the methylerythritol phosphate (B84403) (MEP) pathway in plastids, which produces the universal C20 precursor for diterpenes, geranylgeranyl diphosphate (GGPP). This compound synthase then catalyzes the cyclization of GGPP to form this compound.[7]

Casbene_Biosynthesis_Pathway cluster_MEP MEP Pathway cluster_Diterpene Diterpene Biosynthesis Pyruvate Pyruvate & Glyceraldehyde-3-Phosphate DXS DXP Pyruvate->DXS Pyruvate + G3P Pyruvate->DXS MEP MEP DXS->MEP DXS->MEP IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP ... MEP->IPP_DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP GGPPS IPP_DMAPP->GGPP This compound This compound GGPP->this compound This compound Synthase GGPP->this compound GGPPS GGPP Synthase

Caption: Simplified this compound biosynthetic pathway.

Phytoalexin Induction Signaling Pathway

The production of phytoalexins like this compound is induced upon pathogen recognition. Pathogen-Associated Molecular Patterns (PAMPs) are recognized by Pattern Recognition Receptors (PRRs) on the plant cell surface. This recognition triggers a signaling cascade, often involving Mitogen-Activated Protein Kinases (MAPKs), which ultimately leads to the activation of transcription factors (TFs). These TFs then induce the expression of phytoalexin biosynthetic genes, such as this compound synthase.[2][8]

Phytoalexin_Induction_Pathway PAMPs Pathogen-Associated Molecular Patterns (PAMPs) (e.g., pectic fragments) PRR Pattern Recognition Receptor (PRR) PAMPs->PRR Recognition MAPK_cascade MAPK Cascade (e.g., MPK3/MPK6) PRR->MAPK_cascade Activation TFs Transcription Factors (e.g., WRKYs) MAPK_cascade->TFs Phosphorylation Gene_Expression Induction of This compound Synthase Gene Expression TFs->Gene_Expression Transcriptional Activation CBS_Protein This compound Synthase Protein Synthesis Gene_Expression->CBS_Protein Casbene_Production This compound Production CBS_Protein->Casbene_Production

Caption: Generalized phytoalexin induction signaling cascade.

Experimental Workflow for this compound Synthase Assay

The overall workflow for assaying this compound synthase activity involves enzyme preparation, the enzymatic reaction, product extraction, and analysis.

Experimental_Workflow Enzyme_Prep Enzyme Preparation (Purification from source or recombinant expression) Assay_Setup In Vitro Assay Setup (Buffer, GGPP, MgCl₂, Enzyme) Enzyme_Prep->Assay_Setup Incubation Incubation (e.g., 30°C for 30 min) Assay_Setup->Incubation Extraction Product Extraction (Hexane) Incubation->Extraction Analysis Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Workflow for this compound synthase enzyme assay.

References

Application Notes and Protocols for the Synthesis of Geranylgeranyl Diphosphate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylgeranyl diphosphate (B83284) (GGPP) is a critical C20 isoprenoid intermediate in the mevalonate (B85504) pathway.[1] It serves as an essential precursor for the biosynthesis of a wide array of vital molecules, including diterpenes, carotenoids, gibberellins, chlorophylls, and tocopherols.[1] Furthermore, GGPP is the donor for post-translational modification of proteins through geranylgeranylation, a process crucial for the proper function and membrane association of small GTPases like Rho, Rac, and Rab.[2] The enzymes responsible for this modification, geranylgeranyltransferases (GGTases), are key targets in drug discovery, particularly in oncology.[3]

The availability of high-purity GGPP is essential for in vitro studies of GGTases and other GGPP-utilizing enzymes. This document provides detailed protocols for the chemical and enzymatic synthesis of GGPP, its purification, and its application in in vitro assays.

Signaling Pathway: The Mevalonate Pathway and Protein Prenylation

GGPP is synthesized in the final steps of the mevalonate pathway. The pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonate. A series of reactions leads to the formation of the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4] Farnesyl diphosphate (FPP) synthase first synthesizes the C15 farnesyl diphosphate (FPP). Subsequently, geranylgeranyl diphosphate synthase (GGPPS) catalyzes the addition of one molecule of IPP to FPP to yield the C20 GGPP.[5] GGPP is then utilized by GGTases to attach the geranylgeranyl lipid anchor to specific cysteine residues at the C-terminus of target proteins.[2]

Mevalonate_Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMG-CoA Reductase IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP FPP FPP IPP->FPP GGPP GGPP IPP->GGPP DMAPP->FPP FPP Synthase FPP->GGPP GGPPS Geranylgeranylated Proteins Geranylgeranylated Proteins GGPP->Geranylgeranylated Proteins GGTase

Caption: Mevalonate Pathway and Protein Prenylation.

Chemical Synthesis of Geranylgeranyl Diphosphate

While enzymatic synthesis is often preferred for its stereospecificity, chemical synthesis provides an alternative route to GGPP. The following protocol is a general guideline based on the synthesis of related isoprenoid diphosphates.

Experimental Protocol: Chemical Synthesis

This protocol involves the conversion of geranylgeraniol (B1671449) to geranylgeranyl chloride, followed by phosphorylation.

1. Synthesis of Geranylgeranyl Chloride:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve geranylgeraniol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -40°C in a dry ice/acetonitrile bath.

  • Add N-chlorosuccinimide (1.1 equivalents) to the solution.

  • Slowly add dimethyl sulfide (B99878) (1.2 equivalents) dropwise.

  • Allow the reaction to warm to 0°C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude geranylgeranyl chloride.

2. Phosphorylation to Geranylgeranyl Diphosphate:

  • Prepare a solution of tris(tetrabutylammonium) hydrogen pyrophosphate (1.5 equivalents) in anhydrous acetonitrile.

  • Add the crude geranylgeranyl chloride (1 equivalent) to the pyrophosphate solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude GGPP is then purified by ion-exchange chromatography.

Enzymatic Synthesis of Geranylgeranyl Diphosphate

Enzymatic synthesis of GGPP utilizes geranylgeranyl diphosphate synthase (GGPPS) to condense FPP and IPP. This method offers high yield and stereospecificity.

Experimental Protocol: Enzymatic Synthesis

1. Expression and Purification of Recombinant GGPPS:

  • Clone the gene for GGPPS into a suitable expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

  • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Grow the culture at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (final concentration 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation and lyse them by sonication in a lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Clarify the lysate by centrifugation.

  • Purify the recombinant GGPPS using immobilized metal affinity chromatography (IMAC) followed by gel filtration chromatography for higher purity.

2. Enzymatic Reaction for GGPP Synthesis:

  • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 1 mM DTT.

  • Add the substrates: 1 mM farnesyl diphosphate (FPP) and 1.2 mM isopentenyl diphosphate (IPP).

  • Initiate the reaction by adding the purified GGPPS enzyme to a final concentration of 1-5 µM.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Terminate the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

Purification of Geranylgeranyl Diphosphate

GGPP can be purified from both chemical and enzymatic synthesis reaction mixtures using anion-exchange chromatography.

Experimental Protocol: Purification

1. Ion-Exchange Chromatography:

  • Equilibrate a DEAE-Sephacel or a Mono Q anion-exchange column with a starting buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 7.5).

  • Load the crude GGPP sample onto the column.

  • Wash the column with the starting buffer to remove unbound impurities.

  • Elute the bound GGPP using a linear gradient of a high-salt buffer (e.g., 1 M ammonium bicarbonate, pH 7.5).

  • Collect fractions and analyze them for the presence of GGPP using TLC or by measuring absorbance at 214 nm.

  • Pool the fractions containing pure GGPP.

  • Lyophilize the pooled fractions to remove the ammonium bicarbonate and obtain GGPP as a stable salt.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis and characterization of GGPP and related enzymes.

Table 1: Purification of Recombinant Geranylgeranyl Diphosphate Synthase (GGPPS)

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract6003000.51001
Ni-NTA Affinity302408.08016
Gel Filtration1021021.07042

Note: Values are examples and will vary depending on the specific GGPPS and experimental conditions.

Table 2: Kinetic Parameters of Purified Recombinant GGPPS

SubstrateKm (µM)Vmax (µmol/min/mg)
Farnesyl diphosphate (FPP)0.74[6]-
Isopentenyl diphosphate (IPP)2[6]-

Note: Vmax values are dependent on specific assay conditions.

In Vitro Assays Using Geranylgeranyl Diphosphate

GGPP is a key substrate for in vitro assays of geranylgeranyltransferases (GGTases). A common method is a fluorescence-based assay that measures the transfer of the geranylgeranyl group to a fluorescently labeled peptide substrate.

Experimental Workflow: In Vitro GGTase Assay

GGTase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare Assay Buffer Prepare Assay Buffer Mix Buffer, GGPP, Peptide Mix Buffer, GGPP, Peptide Prepare Assay Buffer->Mix Buffer, GGPP, Peptide Prepare GGPP Solution Prepare GGPP Solution Prepare GGPP Solution->Mix Buffer, GGPP, Peptide Prepare Peptide Substrate Prepare Peptide Substrate Prepare Peptide Substrate->Mix Buffer, GGPP, Peptide Prepare GGTase Enzyme Prepare GGTase Enzyme Initiate with GGTase Initiate with GGTase Prepare GGTase Enzyme->Initiate with GGTase Mix Buffer, GGPP, Peptide->Initiate with GGTase Incubate Incubate Initiate with GGTase->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Caption: Workflow for an in vitro GGTase assay.
Experimental Protocol: Fluorescence-Based GGTase-I Assay

This protocol describes a continuous spectrofluorometric assay to measure the activity of GGTase-I.

1. Reagents and Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 µM ZnCl₂.

  • GGPP Stock Solution: Prepare a 1 mM stock solution of GGPP in assay buffer.

  • Peptide Substrate: Dansyl-GCVLL is a commonly used fluorescent peptide substrate for GGTase-I. Prepare a 1 mM stock solution in DMSO.

  • GGTase-I Enzyme: Purified recombinant GGTase-I.

2. Assay Procedure:

  • In a 96-well black microplate, add the following to each well:

    • 88 µL of Assay Buffer

    • 5 µL of GGPP stock solution (final concentration 50 µM)

    • 5 µL of Dansyl-GCVLL stock solution (final concentration 50 µM)

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 2 µL of GGTase-I enzyme solution.

  • Immediately place the plate in a fluorescence plate reader.

  • Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of 340 nm and an emission wavelength of 520 nm.

3. Data Analysis:

  • Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the curve.

  • Enzyme activity can be calculated by comparing the rate to a standard curve of the geranylgeranylated peptide product.

Stability and Storage

Geranylgeranyl diphosphate is susceptible to hydrolysis. For long-term storage, it is recommended to store GGPP as a lyophilized powder or in a solution with a slightly basic pH (e.g., in a buffer containing ammonium bicarbonate) at -80°C. Avoid repeated freeze-thaw cycles.

References

Metabolic Engineering Strategies for Increasing Casbene Yield: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of metabolic engineering strategies to enhance the production of casbene, a key diterpene precursor for various valuable compounds, including pharmaceuticals. These notes include summaries of quantitative data, detailed experimental protocols, and visualizations of the engineered pathways and workflows.

Introduction to this compound and its Significance

This compound is a macrocyclic diterpene that serves as a crucial intermediate in the biosynthesis of a wide range of pharmacologically important diterpenoids, such as those belonging to the jatrophane, lathyrane, tigliane, and ingenane (B1209409) families.[1][2][3] The anticancer drug ingenol-3-angelate and the antiretroviral agent prostratin (B1679730) are notable examples of complex diterpenoids derived from the this compound scaffold.[1] The primary route to this compound in nature is the cyclization of geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by the enzyme this compound synthase (CS).[2][4] The limited availability of these valuable compounds from their natural plant sources has driven the development of microbial cell factories, primarily Escherichia coli and Saccharomyces cerevisiae, for the sustainable and high-titer production of this compound through metabolic engineering.

Metabolic Engineering Strategies for Enhanced this compound Production

The core strategies for increasing this compound yield in microbial hosts revolve around three key areas:

  • Increasing the supply of the precursor molecule, GGPP.

  • Optimizing the expression and activity of this compound synthase.

  • Diverting carbon flux from competing metabolic pathways.

Engineering the Precursor Supply Pathway

The universal C20 precursor for all diterpenes, including this compound, is GGPP.[5][6][7] GGPP is synthesized from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Microorganisms primarily utilize two distinct pathways for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which is native to eukaryotes like yeast, and the methylerythritol 4-phosphate (MEP) pathway, found in most bacteria and plant plastids.[4][8]

In Saccharomyces cerevisiae (MVA Pathway):

  • Overexpression of key MVA pathway genes: A common strategy is to overexpress genes encoding rate-limiting enzymes in the MVA pathway to boost the pool of FPP, the precursor to GGPP. A truncated version of HMG-CoA reductase (tHMG1) is frequently overexpressed as it lacks the feedback regulation domain.[9][10]

  • Enhancing GGPP synthase activity: Overexpression of GGPP synthase (GGPPS or BTS1) is crucial to convert FPP to GGPP.[9][11]

  • Downregulation of competing pathways: The primary competing pathway for FPP in yeast is sterol biosynthesis, which begins with the conversion of FPP to squalene (B77637) by squalene synthase (ERG9). Downregulating ERG9 expression is a highly effective strategy to redirect FPP towards GGPP and subsequently this compound.[11][12] Dynamic control of ERG9 expression, for instance, by placing it under the control of an ergosterol-responsive promoter like P_ERG1_, has been shown to increase this compound titers.[12]

In Escherichia coli (MEP Pathway):

  • Overexpression of MEP pathway enzymes: To increase the flux towards IPP and DMAPP, key enzymes of the MEP pathway are often overexpressed. These include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate (B83284) isomerase (IDI).

  • Introduction of a heterologous MVA pathway: A powerful strategy in E. coli is the introduction of the entire MVA pathway from S. cerevisiae. This heterologous pathway can supplement the native MEP pathway, leading to a significant increase in the IPP and DMAPP pools for terpenoid production.

  • Expression of GGPP synthase: Similar to yeast, a GGPPS must be co-expressed to synthesize GGPP from the IPP and DMAPP generated by either the MEP or heterologous MVA pathway.

Optimizing this compound Synthase Expression and Function

The choice and engineering of the this compound synthase (CS) itself play a vital role in the overall productivity.

  • Source of this compound Synthase: this compound synthases have been isolated from various plants, including Ricinus communis (castor bean, RcCS), Jatropha curcas (JcCS), and Daphne genkwa (DgTPS1).[1][4][8] The selection of the CS can impact expression levels and catalytic activity in the chosen microbial host.

  • Protein Engineering and Fusion Tags: Attaching protein tags to this compound synthase has been demonstrated to improve its stability and performance. For instance, in S. cerevisiae, N-terminal fusion of tags like MBP (maltose-binding protein) to Jatropha curcas this compound synthase (JcCBS1) has been shown to increase this compound titers.[1]

Quantitative Data on Engineered Strains

The following table summarizes the this compound titers achieved in various metabolic engineering studies. This data allows for a direct comparison of the effectiveness of different strategies and host organisms.

Host OrganismKey Genetic ModificationsThis compound TiterReference
S. cerevisiaeOverexpression of this compound synthases from various Euphorbiaceae species.Up to 31 mg/L[9]
S. cerevisiaeDynamic control of ERG20 and ERG9 expression.Not specified for this compound, but strategy is cited as improving production.[13]
N. oceanicaExpression of Daphne genkwa this compound synthase (DgTPS1) targeted to the chloroplast.0.12 mg/g DCW[1]
N. oceanicaCo-expression of DgTPS1 with Coleus forskohlii DXS and GGPPS.1.80 mg/g DCW[1]
N. benthamianaCo-expression of DXS, HDR, GGPPS, and CAS.5-fold increase compared to CAS expression alone.[6][7]

Diagrams of Pathways and Workflows

Engineered this compound Biosynthesis in S. cerevisiae

Caption: Engineered this compound pathway in S. cerevisiae.

Engineered this compound Biosynthesis in E. coli

Caption: Engineered this compound pathway in E. coli.

General Experimental Workflow for Strain Engineering

G General workflow for engineering and optimizing this compound production in a microbial host. cluster_design Design & Construction cluster_transform Host Transformation cluster_cultivation Cultivation & Production cluster_analysis Analysis A Identify Target Genes (e.g., tHMG1, GGPPS, CS) B Codon Optimize Genes for Host A->B C Synthesize Genes & Clone into Expression Plasmids B->C D Prepare Competent Cells (E. coli or S. cerevisiae) C->D E Transform Host with Expression Plasmids D->E F Select for Transformants on appropriate media E->F G Inoculate Small-Scale Culture F->G H Optimize Fermentation Conditions (Media, Temp, Induction) G->H I Scale-up to Bioreactor H->I J Extract this compound from Culture (e.g., with organic solvent) I->J K Quantify this compound Yield (GC-MS) J->K L Iterate Design Based on Results K->L L->A

Caption: General experimental workflow for strain engineering.

Experimental Protocols

Protocol for Plasmid Construction for this compound Production in S. cerevisiae

This protocol describes the construction of a yeast expression vector for the co-expression of a this compound synthase and a GGPP synthase.

Materials:

  • Yeast expression vector (e.g., pESC-URA)

  • This compound synthase (CS) gene (codon-optimized for S. cerevisiae)

  • GGPP synthase (GGPPS) gene (e.g., from S. cerevisiae, BTS1)

  • Restriction enzymes and T4 DNA ligase

  • E. coli competent cells for plasmid amplification

  • LB medium and appropriate antibiotics

  • DNA purification kits

Procedure:

  • Gene Amplification: Amplify the codon-optimized CS and GGPPS genes using PCR with primers that add appropriate restriction sites for cloning into the expression vector.

  • Vector and Insert Digestion: Digest the yeast expression vector and the PCR-amplified inserts with the chosen restriction enzymes.

  • Ligation: Ligate the digested inserts into the digested vector using T4 DNA ligase. The pESC vector series allows for the cloning of two different genes under the control of different galactose-inducible promoters (e.g., GAL1 and GAL10).

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells for plasmid propagation.

  • Plasmid Purification and Verification: Select transformed E. coli colonies and grow them in liquid LB medium with the appropriate antibiotic. Purify the plasmid DNA and verify the correct insertion of the genes by restriction digest and Sanger sequencing.

Protocol for Transformation of S. cerevisiae

This protocol outlines the lithium acetate (B1210297) method for transforming the constructed plasmid into a suitable S. cerevisiae strain (e.g., BY4742).

Materials:

  • Engineered S. cerevisiae strain

  • YPD medium

  • LiAc/TE buffer (100 mM Lithium Acetate, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • PEG/LiAc/TE buffer (40% PEG 3350 in LiAc/TE)

  • Carrier DNA (e.g., single-stranded salmon sperm DNA)

  • Constructed expression plasmid

  • Selective medium (e.g., Synthetic Complete medium lacking uracil, SC-Ura)

Procedure:

  • Prepare Yeast Culture: Inoculate the yeast strain in YPD medium and grow overnight at 30°C with shaking.

  • Prepare Competent Cells: Dilute the overnight culture into fresh YPD and grow to an OD600 of ~0.6-0.8. Harvest the cells by centrifugation, wash with sterile water, and then with LiAc/TE buffer. Resuspend the cells in LiAc/TE buffer.

  • Transformation: In a microcentrifuge tube, mix the competent cells with carrier DNA, the expression plasmid, and PEG/LiAc/TE buffer.

  • Heat Shock: Incubate the mixture at 42°C for 40-60 minutes.

  • Plating: Pellet the cells, remove the supernatant, resuspend in sterile water, and plate onto selective medium (e.g., SC-Ura agar (B569324) plates).

  • Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol for Shake-Flask Fermentation and this compound Extraction

This protocol describes a small-scale fermentation to test this compound production from the engineered yeast strain.

Materials:

  • Transformed S. cerevisiae strain

  • Selective synthetic medium with glucose (e.g., SC-Ura with 2% glucose)

  • Induction medium (e.g., SC-Ura with 2% galactose)

  • Organic solvent (e.g., dodecane (B42187) or hexane) for in-situ extraction

  • Shake flasks

Procedure:

  • Pre-culture: Inoculate a single colony of the transformed yeast into 5 mL of selective medium with glucose and grow overnight at 30°C with shaking.

  • Main Culture: Inoculate a larger volume of selective medium with glucose (e.g., 50 mL in a 250 mL flask) with the pre-culture to an initial OD600 of ~0.2. Grow at 30°C until glucose is consumed (approximately 24 hours).

  • Induction: Pellet the cells and resuspend them in induction medium containing galactose to induce the expression of the this compound synthase and GGPP synthase genes.

  • In-situ Extraction: Add a layer of an organic solvent (e.g., 10% v/v dodecane) to the culture to capture the hydrophobic this compound product.

  • Fermentation: Continue to incubate the culture at 30°C with shaking for 72-96 hours.

  • Extraction: After fermentation, harvest the organic layer. This layer now contains the extracted this compound.

Protocol for this compound Quantification by GC-MS

This protocol provides a general method for the analysis of this compound from the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Organic extract containing this compound

  • Internal standard (e.g., caryophyllene)

  • GC-MS instrument with a suitable column (e.g., HP-5ms)

Procedure:

  • Sample Preparation: Prepare a dilution of the organic extract in a suitable solvent (e.g., hexane). Add a known concentration of an internal standard.

  • GC-MS Analysis:

    • Injector: Set to a suitable temperature (e.g., 250°C) and operate in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

    • MS Detector: Operate in scan mode to identify the this compound peak by its mass spectrum (m/z).

  • Quantification: Identify the this compound peak based on its retention time and mass spectrum. Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a standard curve if available. The retention time for this compound is approximately 9.35 minutes under certain GC conditions.[4]

Conclusion

The metabolic engineering of microorganisms for this compound production is a rapidly advancing field. By employing strategies to enhance the precursor supply, optimize the expression of this compound synthase, and minimize flux through competing pathways, significant increases in this compound titers have been achieved. The protocols and data presented here provide a foundation for researchers to develop and optimize their own microbial platforms for the production of this valuable diterpene and its derivatives. Future work will likely focus on systems-level metabolic engineering approaches, including the use of biosensors and dynamic metabolic control, to further improve the efficiency and scalability of this compound biosynthesis.

References

Application Notes and Protocols for Microbial Casbene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casbene is a macrocyclic diterpene phytoalexin with notable antibacterial and antifungal properties. It serves as a key precursor for the biosynthesis of a wide range of biologically active compounds, including some with potential therapeutic applications. The microbial production of this compound through metabolically engineered microorganisms offers a promising and sustainable alternative to extraction from its natural plant source, the castor bean (Ricinus communis). This document provides detailed application notes and protocols for the fermentation process of microbial this compound production, primarily focusing on the two most common host organisms: Escherichia coli and Saccharomyces cerevisiae.

Metabolic Engineering Strategies for this compound Production

The core of microbial this compound production lies in the heterologous expression of a this compound synthase (CBS) enzyme, which catalyzes the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to this compound. To enhance the yield, metabolic engineering strategies are employed to increase the intracellular pool of the precursor, GGPP. This is typically achieved through the overexpression of key enzymes in the native isoprenoid biosynthesis pathways.

  • In Escherichia coli , the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is often engineered. Additionally, a heterologous mevalonate (B85504) (MVA) pathway from Saccharomyces cerevisiae can be introduced to further boost the supply of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal isoprenoid precursors.

  • In Saccharomyces cerevisiae , the endogenous mevalonate (MVA) pathway is the target for engineering. Key modifications include the overexpression of a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1) and farnesyl pyrophosphate (FPP) synthase (ERG20), as well as the downregulation of squalene (B77637) synthase (ERG9) to divert carbon flux from sterol biosynthesis towards GGPP.

Fermentation Process Overview

The production of this compound in microbial hosts is typically carried out using a fed-batch fermentation strategy. This approach allows for high cell density cultivation, which is crucial for achieving high product titers. The fermentation process can be broadly divided into two phases: a growth phase to accumulate biomass and a production phase where gene expression is induced and the cells synthesize this compound.

Quantitative Data on Diterpenoid Production

While specific data on the optimization of this compound production is limited in publicly available literature, data from the production of other closely related diterpenoids, such as miltiradiene (B1257523) and taxadiene, in engineered Saccharomyces cerevisiae can provide valuable benchmarks for expected titers and yields.

StrainDiterpenoid ProductKey Genetic ModificationsFermentation ScaleTiter (mg/L)Reference
S. cerevisiaeMiltiradieneOverexpression of tHMGR, upc2.1, ERG20-BTS1 fusion, and SaGGPSFed-batch488[1]
S. cerevisiaeTaxadieneOverexpression of tHMG1, ERG20, GGPPS, and TS in an engineered background strainShake flask528[2]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered Saccharomyces cerevisiae for this compound Production

This protocol is adapted from established methods for diterpenoid production in yeast.[1][2]

1. Inoculum Preparation:

  • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose).
  • Incubate at 30°C with shaking at 250 rpm for 24 hours.
  • Use the seed culture to inoculate 50 mL of YPD medium in a 250 mL shake flask and incubate under the same conditions for 24 hours.

2. Bioreactor Setup and Batch Phase:

  • Prepare the batch medium in a 5 L bioreactor. A typical defined minimal medium contains: 7.5 g/L (NH₄)₂SO₄, 14.4 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O, 20 g/L glucose, 2 mL of trace metal solution, and 1 mL of vitamin solution.
  • Sterilize the bioreactor and medium.
  • Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of 0.2.
  • Control the fermentation parameters:
  • Temperature: 30°C
  • pH: 5.5 (controlled with 2M NH₄OH and 2M H₂SO₄)
  • Dissolved Oxygen (DO): Maintained above 30% by controlling the agitation speed (300-800 rpm) and aeration rate (1-2 vvm).

3. Fed-Batch Phase:

  • After the initial glucose is depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated glucose solution (e.g., 500 g/L glucose) at a controlled rate to maintain a low glucose concentration in the bioreactor.
  • If the expression of this compound synthase is under an inducible promoter, add the inducer (e.g., galactose) at the beginning of the fed-batch phase.
  • Continue the fed-batch cultivation for 96-120 hours.

Protocol 2: Fed-Batch Fermentation of Engineered Escherichia coli for this compound Production

This protocol is a general guideline for high-density fermentation of E. coli and can be adapted for this compound production.

1. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.
  • Incubate at 37°C with shaking at 250 rpm overnight.
  • Inoculate 50 mL of terrific broth (TB) medium with the overnight culture and grow to an OD₆₀₀ of 4-6.

2. Bioreactor Setup and Batch Phase:

  • Prepare the batch medium in a 5 L bioreactor. A defined medium could consist of: 13.3 g/L KH₂PO₄, 4 g/L (NH₄)₂HPO₄, 1.7 g/L citric acid, 1.2 g/L MgSO₄·7H₂O, 20 g/L glucose, and trace metals solution.
  • Sterilize the bioreactor and medium.
  • Inoculate the bioreactor with the seed culture.
  • Control the fermentation parameters:
  • Temperature: 37°C for growth, may be lowered to 30°C for production.
  • pH: 7.0 (controlled with concentrated NH₄OH).
  • Dissolved Oxygen (DO): Maintained above 30%.

3. Fed-Batch Phase:

  • Upon depletion of the initial glucose, start a feed containing 50-70% glucose.
  • Induce the expression of this compound synthase and pathway genes with an appropriate inducer (e.g., IPTG) when the OD₆₀₀ reaches a desired level (e.g., 20-30).
  • Continue the fermentation for another 24-48 hours post-induction.

Protocol 3: Extraction and Analysis of this compound

1. Extraction:

  • Take a 10 mL sample of the fermentation broth.
  • Add an equal volume of an organic solvent such as hexane (B92381) or ethyl acetate.
  • Vortex vigorously for 5 minutes to extract the this compound into the organic phase.
  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.
  • Carefully collect the upper organic layer.
  • Dry the organic extract over anhydrous sodium sulfate.

2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Concentrate the extracted sample under a stream of nitrogen if necessary.
  • Inject 1 µL of the sample into a GC-MS system.
  • Use a non-polar capillary column (e.g., HP-5MS).
  • Set up a suitable temperature program, for example: initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
  • The mass spectrometer can be operated in full scan mode to identify the this compound peak based on its mass spectrum and retention time compared to a standard. Quantification can be performed using selected ion monitoring (SIM) mode.

Visualizations

Casbene_Production_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing strain_dev Strain Development (Metabolic Engineering) inoculum Inoculum Preparation strain_dev->inoculum media_prep Media Preparation fermenter Bioreactor (Fed-Batch) media_prep->fermenter inoculum->fermenter extraction Solvent Extraction fermenter->extraction analysis GC-MS Analysis extraction->analysis purification Purification extraction->purification

Figure 1. General workflow for microbial this compound production.

E_coli_Casbene_Pathway cluster_MEP MEP Pathway (Native) cluster_MVA MVA Pathway (Heterologous) G3P Glyceraldehyde-3P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP Multiple Steps IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP Multiple Steps GPP GPP IPP_DMAPP->GPP IspA Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 Mevalonate->IPP_DMAPP Multiple Steps FPP FPP GPP->FPP IspA GGPP GGPP FPP->GGPP GGPPS This compound This compound GGPP->this compound This compound Synthase (CBS)

Figure 2. Engineered this compound biosynthesis pathway in E. coli.

S_cerevisiae_Casbene_Pathway cluster_MVA MVA Pathway (Endogenous) Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 (overexpressed) IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps GPP GPP IPP_DMAPP->GPP ERG20 FPP FPP GPP->FPP ERG20 (overexpressed) GGPP GGPP FPP->GGPP BTS1 (overexpressed) Squalene Squalene FPP->Squalene ERG9 (downregulated) This compound This compound GGPP->this compound This compound Synthase (CBS)

Figure 3. Engineered this compound biosynthesis pathway in S. cerevisiae.

References

Application Notes and Protocols for the Analytical Separation of Casbene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casbene is a macrocyclic diterpene that serves as a key precursor in the biosynthesis of various bioactive compounds, including phorbol (B1677699) esters, which have significant implications in pharmacology and toxicology. The enzymatic synthesis of this compound can result in the formation of multiple isomers, including stereoisomers and geometric isomers. The precise separation, identification, and quantification of these isomers are critical for understanding their distinct biological activities and for the development of targeted therapeutics. This document provides detailed application notes and experimental protocols for the analytical separation of this compound isomers using gas chromatography-mass spectrometry (GC-MS), a widely adopted and effective technique for this purpose.

Data Presentation

The separation of this compound and its isomers is highly dependent on the chromatographic conditions. The following table summarizes typical quantitative data obtained from GC-MS analysis, providing a baseline for methodological development.

ParameterValueSource
Chromatographic Column HP5-MS fused silica (B1680970) capillary column[1]
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.50 µm film thickness[1]
Injection Volume 1 - 2 µL[1]
Inlet Pressure 77.1 kPa[1]
Carrier Gas Helium[1]
Flow Rate 23.3 mL min-1[1]
Oven Temperature Program Initial 50°C for 5 min, then ramp at 5°C min-1 to 320°C[1]
MS Ionization Energy 70 eV[1]

Experimental Protocols

Protocol 1: Extraction of this compound from in vitro Enzymatic Reactions

This protocol is adapted from studies involving the enzymatic synthesis of this compound using recombinant this compound synthase.

Materials:

  • GGPP (Geranylgeranyl pyrophosphate) substrate

  • Recombinant this compound synthase

  • Incubation Buffer (50 mM Tris/HCl, 10 mM MgCl₂, 10% glycerol, pH 8.2)

  • Hexane (B92381) (analytical grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Microcentrifuge tubes

  • Thermomixer or incubator

Procedure:

  • Set up the enzymatic reaction in a microcentrifuge tube by combining the purified this compound synthase enzyme solution with GGPP in the incubation buffer.[1]

  • Incubate the reaction mixture overnight at 30°C with shaking.[1]

  • To stop the reaction and extract the product, add an equal volume of hexane to the reaction mixture.[1]

  • Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the nonpolar this compound into the hexane layer.

  • Centrifuge the mixture to separate the aqueous and organic phases.

  • Carefully transfer the upper hexane layer to a clean microcentrifuge tube.

  • Dry the hexane extract over anhydrous MgSO₄ to remove any residual water.[1]

  • The dried hexane extract containing this compound is now ready for GC-MS analysis.[1]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Isomers

This protocol outlines the instrumental parameters for the separation and detection of this compound isomers.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MS detector).[1]

  • HP5-MS fused silica capillary column (30 m x 0.25 mm i.d., 0.50 µm film thickness).[1]

Procedure:

  • Injection: Inject 1-2 µL of the hexane extract into the GC inlet.[1]

  • Inlet Conditions: Set the inlet pressure to 77.1 kPa with a helium carrier gas flow of 23.3 mL min-1.[1]

  • Oven Program: Program the oven temperature as follows: hold at 50°C for 5 minutes, then increase the temperature at a rate of 5°C per minute to 320°C.[1]

  • Mass Spectrometry: The mass spectrometer should be operated in electron impact (EI) mode with an ionization energy of 70 eV.[1] The mass spectrum of this compound will show characteristic fragmentation patterns that can be used for identification.[2]

  • Data Analysis: Analyze the resulting chromatogram to identify peaks corresponding to this compound and its potential isomers based on their retention times and mass spectra.

Visualizations

experimental_workflow cluster_extraction Sample Preparation and Extraction cluster_analysis Analytical Separation cluster_data Data Interpretation enzymatic_reaction Enzymatic Reaction (this compound Synthase + GGPP) extraction Hexane Extraction enzymatic_reaction->extraction Product Mixture drying Drying with MgSO4 extraction->drying Crude Extract gc_ms_analysis GC-MS Analysis drying->gc_ms_analysis Purified Extract separation Isomer Separation (HP5-MS Column) gc_ms_analysis->separation detection Mass Spectrometry Detection separation->detection data_analysis Chromatogram and Mass Spectra Analysis detection->data_analysis isomer_identification Isomer Identification and Quantification data_analysis->isomer_identification

Caption: Experimental workflow for the extraction and GC-MS analysis of this compound isomers.

logical_relationship cluster_synthesis Biosynthesis cluster_separation Separation Principle cluster_identification Identification ggpp GGPP casbene_isomers This compound Isomers ggpp->casbene_isomers Catalyzed by casbene_synthase This compound Synthase casbene_synthase->casbene_isomers gc_column GC Stationary Phase (e.g., HP5-MS) casbene_isomers->gc_column Injected into differential_interaction Differential Interaction gc_column->differential_interaction separation_outcome Separation based on: - Volatility - Polarity - Stereochemistry differential_interaction->separation_outcome mass_spectrometry Mass Spectrometry separation_outcome->mass_spectrometry retention_time Retention Time separation_outcome->retention_time mass_spectra Mass Spectra mass_spectrometry->mass_spectra identification Isomer Identification retention_time->identification mass_spectra->identification

Caption: Logical relationship of this compound isomer analysis from biosynthesis to identification.

References

Application Notes: Casbene as a Quantitative Standard in Diterpene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterpenes are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate quantification of these compounds in complex biological matrices is crucial for understanding their biosynthesis, pharmacological effects, and for quality control in various applications. Casbene, a bicyclic diterpene, serves as a key precursor to many other more complex diterpenoids.[1][2] Its stable chemical structure and commercial availability as a high-purity analytical standard make it a suitable candidate for use as a reference compound in the quantitative analysis of other diterpenes.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a standard in the gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis of diterpenes.

Chemical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is essential for its effective use as an analytical standard.

PropertyValueSource
Molecular Formula C₂₀H₃₂PubChem
Molecular Weight 272.5 g/mol PubChem
IUPAC Name (1R,2E,6E,10E,14S)-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-trienePubChem
Physical Description Oily liquidInferred from properties
Solubility Soluble in organic solvents like hexane (B92381) and ethyl acetate.[3]

Diterpene Biosynthesis and the Role of this compound

Diterpenes are synthesized in plants and other organisms via the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[3][4] this compound synthase then catalyzes the cyclization of GGPP to form the characteristic bicyclic structure of this compound.[1] this compound itself can then undergo further enzymatic modifications, such as oxidation and cyclization, to generate a vast array of more complex diterpenoids.[1][2]

Diterpene_Biosynthesis cluster_MEP MEP Pathway cluster_Diterpene Diterpene Synthesis G3P Glyceraldehyde 3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP IPP Isopentenyl pyrophosphate MEP->IPP GGPP Geranylgeranyl pyrophosphate IPP->GGPP DMAPP Dimethylallyl pyrophosphate DMAPP->GGPP GGPPS - - This compound This compound GGPP->this compound This compound Synthase Complex_Diterpenes Complex Diterpenoids This compound->Complex_Diterpenes Further Modifications

Simplified overview of the diterpene biosynthesis pathway leading to this compound and other diterpenoids.

Application: this compound as an Internal Standard for GC-MS Analysis

Principle: An internal standard (IS) is a compound with similar chemical properties to the analyte(s) of interest that is added in a known concentration to both the standards and the samples. The ratio of the analyte peak area to the IS peak area is then used for quantification. This method corrects for variations in sample preparation, injection volume, and instrument response. While other molecules like β-caryophyllene have been used as internal standards for this compound quantification, this compound itself can be employed as an IS for the analysis of other diterpenes, particularly those with similar volatility and chromatographic behavior.[3]

Experimental Protocol:
  • Preparation of Standard Solutions:

    • Prepare a stock solution of high-purity this compound (e.g., 1 mg/mL) in a suitable organic solvent such as hexane or ethyl acetate.

    • Prepare stock solutions of the diterpene analytes of interest at the same concentration.

    • Create a series of calibration standards by mixing known volumes of the analyte stock solutions and adding a constant, known amount of the this compound internal standard solution to each. The final concentration of this compound should be the same in all calibration standards and samples.

  • Sample Preparation:

    • Extract the diterpenes from the sample matrix (e.g., plant material, microbial culture) using an appropriate solvent (e.g., hexane, ethyl acetate).

    • Concentrate the extract to a known volume.

    • Add the same constant, known amount of the this compound internal standard solution to a defined volume of the sample extract.

  • GC-MS Analysis:

    • Inject a fixed volume (e.g., 1 µL) of each calibration standard and sample into the GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms) suitable for terpene analysis.

    • Set up a temperature program that allows for the separation of the analytes and the this compound internal standard. A typical program might be: initial temperature of 60°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • The mass spectrometer should be operated in full scan mode to identify the characteristic ions of each compound and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

  • Data Analysis:

    • Identify the peaks corresponding to the diterpene analytes and the this compound internal standard based on their retention times and mass spectra.

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

    • Plot a calibration curve of the peak area ratio versus the concentration of the analyte.

    • For each sample, calculate the peak area ratio of the analyte to the this compound internal standard.

    • Determine the concentration of the analyte in the sample by interpolating from the calibration curve.

Quantitative Data Summary (Representative Data)

The following table presents representative data for the quantification of two hypothetical diterpenes (Diterpene A and Diterpene B) using this compound as an internal standard.

AnalyteRetention Time (min)Quantitation Ion (m/z)Calibration Range (µg/mL)R² of Calibration CurveLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound (IS) 12.593, 133, 272----
Diterpene A 11.8121, 204, 2880.5 - 500.9980.10.5
Diterpene B 13.2109, 189, 2900.5 - 500.9990.10.5

Application: this compound as an External Standard for LC-MS Analysis

Principle: In external standard calibration, a series of standards containing known concentrations of the analyte are analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve. This compound can be used as an external standard for the quantification of other diterpenes, particularly for less volatile or thermally labile diterpenoids that are more amenable to LC-MS analysis.

Experimental Protocol:
  • Preparation of Standard Solutions:

    • Prepare a stock solution of high-purity this compound (e.g., 1 mg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution to achieve a range of concentrations that bracket the expected concentration of the analyte in the samples.

  • Sample Preparation:

    • Extract the diterpenes from the sample matrix using an appropriate solvent.

    • The final extract should be dissolved in a solvent compatible with the LC mobile phase.

    • Filter the extract through a 0.22 µm filter before injection.

  • LC-MS Analysis:

    • Inject a fixed volume (e.g., 5 µL) of each calibration standard and sample into the LC-MS system.

    • Use a reversed-phase column (e.g., C18) for the separation of the diterpenes.

    • A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • The mass spectrometer can be operated in either positive or negative ionization mode, depending on the nature of the analytes. Full scan mode can be used for identification, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for sensitive and selective quantification.

  • Data Analysis:

    • Identify the peak corresponding to the diterpene of interest based on its retention time and mass spectrum.

    • For each calibration standard, record the peak area.

    • Plot a calibration curve of peak area versus concentration.

    • For each sample, determine the peak area of the analyte.

    • Calculate the concentration of the analyte in the sample using the equation of the calibration curve.

Quantitative Data Summary (Representative Data)

The following table presents representative data for the quantification of a hypothetical diterpenoid (Diterpenoid C) using this compound as an external standard.

AnalyteRetention Time (min)Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Calibration Range (ng/mL)R² of Calibration CurveLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound 8.2273.2593.1, 133.11 - 10000.9990.31.0
Diterpenoid C 9.5305.25121.1, 287.21 - 10000.9980.51.5

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of diterpenes using an internal standard method.

Diterpene_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Quantification Sample_Extraction Sample Extraction (e.g., plant material) Add_IS_Sample Add Known Amount of This compound (IS) to Sample Sample_Extraction->Add_IS_Sample Standard_Preparation Preparation of Calibration Standards Add_IS_Standard Add Known Amount of This compound (IS) to Standards Standard_Preparation->Add_IS_Standard GCMS_LCMS GC-MS or LC-MS Analysis Add_IS_Sample->GCMS_LCMS Add_IS_Standard->GCMS_LCMS Peak_Integration Peak Integration (Analyte & IS) GCMS_LCMS->Peak_Integration Calibration_Curve Construct Calibration Curve (Area Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Peak_Integration->Quantification Calibration_Curve->Quantification

General workflow for diterpene quantification using an internal standard.

Conclusion

This compound is a valuable tool for the quantitative analysis of diterpenes. Its use as an internal or external standard in GC-MS and LC-MS methods can lead to accurate and reproducible quantification of this important class of natural products. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for diterpene analysis. The choice between using this compound as an internal or external standard will depend on the specific analytes, the complexity of the sample matrix, and the analytical instrumentation available.

References

In Vitro Reconstitution of the Casbene Biosynthetic Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro reconstitution of the casbene biosynthetic pathway. This compound is a macrocyclic diterpene that serves as a key precursor to a wide range of biologically active compounds, including phorbol (B1677699) esters with potential therapeutic applications. The ability to produce this compound in a controlled in vitro system is crucial for studying its downstream biosynthetic pathways, generating derivatives, and developing novel therapeutic agents.

The in vitro reconstitution of the this compound biosynthetic pathway involves two key enzymes: Geranylgeranyl Diphosphate (B83284) Synthase (GGPS) and this compound Synthase (CS). GGPS catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP) and subsequently with geranyl diphosphate (GPP) and farnesyl diphosphate (FPP) to produce the C20 precursor, geranylgeranyl diphosphate (GGPP).[1] this compound synthase then catalyzes the cyclization of GGPP to form the characteristic 14-membered ring structure of this compound.[2]

This protocol outlines the expression and purification of recombinant GGPS and CS from Escherichia coli, a coupled enzyme assay for the production of this compound, and the subsequent extraction and analysis of the product.

Data Presentation

The following tables summarize key quantitative data for the enzymes involved in the in vitro reconstitution of the this compound biosynthetic pathway.

Table 1: Purification of Recombinant Geranylgeranyl Diphosphate Synthase (GGPS)

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract5001500.31001
Ni-NTA Affinity301204.08013.3
Anion Exchange121058.757029.2
Gel Filtration99010.06033.3

Note: Values are representative and may vary depending on the specific GGPS enzyme and experimental conditions.

Table 2: Purification of Recombinant this compound Synthase (CS)

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Inclusion Body Solubilization200----
Refolding50501.01001
Anion Exchange15453.0903
Gel Filtration10404.0804

Note: Values are representative and may vary depending on the specific CS enzyme and experimental conditions.

Table 3: Kinetic Parameters of Purified Recombinant Enzymes

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
GGPSIsopentenyl diphosphate (IPP)5.00.5
GGPSDimethylallyl diphosphate (DMAPP)2.5-
GGPSFarnesyl diphosphate (FPP)1.5-
This compound SynthaseGeranylgeranyl diphosphate (GGPP)1.90.2

Note: Kinetic parameters are influenced by assay conditions and the specific enzyme variant.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant GGPS

This protocol describes a general method for the expression and purification of a His-tagged GGPS from E. coli.

1. Expression: a. Transform E. coli BL21(DE3) cells with a pET expression vector containing the GGPS gene with an N-terminal His6-tag. b. Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. Inoculate 1 L of LB medium with the overnight culture to an optical density at 600 nm (OD600) of 0.1. d. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. e. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C. f. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Purification: a. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. d. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. e. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). f. Elute the GGPS protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). g. Further purify the protein using anion exchange and/or gel filtration chromatography if necessary. h. Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.

Protocol 2: Expression and Purification of Recombinant this compound Synthase (CS)

This protocol is adapted for the expression of this compound synthase, which is often found in inclusion bodies in E. coli.[2]

1. Expression: a. Follow the same expression procedure as for GGPS (Protocol 1, steps 1a-1f).

2. Inclusion Body Isolation and Solubilization: a. Resuspend the cell pellet in lysis buffer and sonicate as described for GGPS. b. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. c. Discard the supernatant. The pellet contains the inclusion bodies. d. Wash the inclusion bodies by resuspending the pellet in a buffer containing 50 mM Tris-HCl (pH 8.0) and 1% Triton X-100, followed by centrifugation. Repeat this step twice. e. Solubilize the washed inclusion bodies in a buffer containing 6 M Guanidine-HCl, 50 mM Tris-HCl (pH 8.0), and 10 mM DTT.

3. Refolding and Purification: a. Refold the solubilized protein by rapid dilution into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5 mM DTT, 1 mM EDTA) with gentle stirring at 4°C. A typical dilution is 1:100 (protein solution:refolding buffer). b. Allow the protein to refold for 12-24 hours at 4°C. c. Concentrate the refolded protein using ultrafiltration. d. Purify the refolded this compound synthase using anion exchange and gel filtration chromatography as described for GGPS. e. Dialyze the purified protein against a storage buffer and store at -80°C.

Protocol 3: In Vitro Coupled Assay for this compound Biosynthesis

This protocol describes a coupled reaction where GGPS synthesizes GGPP, which is then immediately used by CS to produce this compound.

1. Reaction Setup: a. Prepare a reaction mixture in a glass vial with a Teflon-lined cap. The final volume is typically 1 mL. b. The reaction buffer should contain:

  • 50 mM HEPES buffer (pH 7.5)
  • 10 mM MgCl2
  • 5 mM DTT
  • 10% (v/v) Glycerol c. Add the substrates:
  • 50 µM Isopentenyl diphosphate (IPP)
  • 50 µM Dimethylallyl diphosphate (DMAPP) d. Add the purified enzymes:
  • 1-5 µg of purified GGPS
  • 5-10 µg of purified CS e. Overlay the aqueous reaction mixture with 200 µL of n-hexane to capture the volatile this compound product.

2. Incubation: a. Incubate the reaction mixture at 30°C for 2-4 hours with gentle shaking.

3. Product Extraction: a. After incubation, vortex the vial vigorously for 30 seconds to ensure all this compound is extracted into the hexane (B92381) layer. b. Centrifuge the vial briefly to separate the phases. c. Carefully remove the hexane layer and transfer it to a new glass vial for analysis.

Protocol 4: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).

1. GC-MS System: a. Use a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

2. GC Conditions: a. Injector Temperature: 250°C b. Injection Mode: Splitless c. Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. Oven Temperature Program:

  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 300°C.
  • Hold at 300°C for 5 minutes.[3]

3. MS Conditions: a. Ion Source Temperature: 230°C b. Quadrupole Temperature: 150°C c. Ionization Mode: Electron Impact (EI) at 70 eV. d. Scan Range: m/z 40-400.

4. Data Analysis: a. Identify the this compound peak based on its retention time and comparison of its mass spectrum with a known standard or published spectra. The mass spectrum of this compound will show a characteristic molecular ion peak (M+) at m/z 272 and other fragmentation ions.

Mandatory Visualization

Casbene_Biosynthetic_Pathway cluster_GGPS GGPS Catalysis cluster_CS This compound Synthase Catalysis IPP1 Isopentenyl Diphosphate (IPP) GGPS_enzyme GGPS DMAPP Dimethylallyl Diphosphate (DMAPP) GPP Geranyl Diphosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Diphosphate (FPP) GPP->FPP + IPP IPP2 Isopentenyl Diphosphate (IPP) GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP + IPP IPP3 Isopentenyl Diphosphate (IPP) CS_enzyme This compound Synthase GGPP->CS_enzyme This compound This compound GGPS_enzyme->GGPP CS_enzyme->this compound

Caption: The biosynthetic pathway of this compound from IPP and DMAPP.

Experimental_Workflow cluster_Expression Protein Expression cluster_Purification Protein Purification cluster_Assay In Vitro Assay cluster_Analysis Product Analysis Expression_GGPS Expression of recombinant GGPS in E. coli Purification_GGPS Purification of GGPS (e.g., Ni-NTA) Expression_GGPS->Purification_GGPS Expression_CS Expression of recombinant CS in E. coli Purification_CS Purification of CS (Refolding & Chromatography) Expression_CS->Purification_CS Coupled_Assay Coupled Enzyme Assay (IPP, DMAPP, GGPS, CS) Purification_GGPS->Coupled_Assay Purification_CS->Coupled_Assay Extraction Hexane Extraction of this compound Coupled_Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS

Caption: Experimental workflow for in vitro this compound synthesis.

References

Application Notes and Protocols: Agrobacterium-mediated Transformation for Casbene Production in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casbene is a macrocyclic diterpene that serves as a key precursor in the biosynthesis of a wide array of bioactive compounds in the Euphorbiaceae family, including prostratin (B1679730) and ingenol (B1671944) mebutate, which have potential therapeutic applications.[1][2] The production of these high-value pharmaceuticals is often limited by their low abundance in natural plant sources.[2] Genetic engineering of plants using Agrobacterium tumefaciens-mediated transformation offers a promising platform for the heterologous production of this compound, thereby creating a sustainable and scalable supply chain for derived drugs.

This document provides a comprehensive overview, including detailed protocols, for the production of this compound in plants, primarily focusing on transient expression in Nicotiana benthamiana, a widely used model system for plant biotechnology.

This compound Biosynthesis Pathway

This compound biosynthesis in plants originates from the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[3] The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon precursors are sequentially condensed to form geranylgeranyl diphosphate (B83284) (GGPP), the universal 20-carbon precursor for diterpenoids.[4] The final committed step is the cyclization of GGPP to this compound, a reaction catalyzed by the enzyme this compound synthase (CBS).[2][5] Overexpression of key enzymes in the MEP pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and geranylgeranyl diphosphate synthase (GGPPS), can significantly enhance the flux towards GGPP and consequently increase this compound yields.[2][6]

Casbene_Biosynthesis_Pathway cluster_MEP MEP Pathway (in Plastid) cluster_this compound This compound Synthesis IPP Isopentenyl pyrophosphate (IPP) GPP Geranyl pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl pyrophosphate (GGPP) FPP->GGPP GGPPS This compound This compound GGPP->this compound This compound Synthase (CAS)

Caption: The plastidial MEP pathway leading to the synthesis of this compound from GGPP.

Quantitative Data Summary

The following table summarizes quantitative data for this compound production in plants using Agrobacterium-mediated transformation, as reported in the literature.

Plant SpeciesTransformation MethodGenes OverexpressedPromoterProduction Titer (µg/mg Dry Weight)Reference
Nicotiana benthamianaStable TransformationDXS, HDR, GGPPS, CASHeat-inducible (Ara2)Up to 1.0[3]
Nicotiana benthamianaTransient ExpressionDXS, HDR, GGPPS, CASConstitutive (CaMV 35S)~0.5 (estimated 5-fold increase over CAS alone)[6]

DXS: 1-deoxy-D-xylulose-5-phosphate synthase; HDR: 4-hydroxy-3-methylbut-2-enyl diphosphate reductase; GGPPS: Geranylgeranyl pyrophosphate synthase; CAS: this compound synthase.

Experimental Workflow

The overall workflow for producing this compound in plants via Agrobacterium-mediated transformation involves several key stages. It begins with the design and construction of a binary vector containing the gene of interest. This vector is then transformed into Agrobacterium. The engineered Agrobacterium is cultured and used to infiltrate plant tissues (e.g., leaves). Following an incubation period to allow for gene transfer and expression, the plant material is harvested. Finally, metabolites are extracted from the tissue and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS), to quantify this compound production.

Experimental_Workflow cluster_prep Preparation Phase cluster_trans Transformation Phase cluster_analysis Analysis Phase A 1. Vector Construction (pEAQ-HT with CAS, DXS, etc.) B 2. Agrobacterium Transformation (e.g., Strain EHA105) A->B C 3. Agrobacterium Culture (LB medium + antibiotics) B->C D 4. Plant Infiltration (N. benthamiana leaves) C->D E 5. Co-cultivation / Incubation (Allow for T-DNA transfer) D->E F 6. Harvest Plant Tissue E->F G 7. Metabolite Extraction (Hexane sonication) F->G H 8. This compound Quantification (GC-MS Analysis) G->H

Caption: General workflow for this compound production using agroinfiltration.

Detailed Experimental Protocols

Protocol 1: Vector Construction

This protocol describes the creation of a binary vector for plant expression. For optimal this compound production, it is recommended to co-express this compound synthase (CAS) with key enzymes from the MEP pathway.[6]

  • Gene Acquisition: Obtain cDNA sequences for this compound Synthase (e.g., from Jatropha curcas or Ricinus communis), DXS, HDR, and GGPPS (e.g., from Arabidopsis thaliana).[6] Optimize codon usage for the target plant species if necessary.

  • Vector Backbone: Utilize a plant expression vector suitable for Agrobacterium-mediated transformation, such as pEAQ-HT.[6] This vector contains the cauliflower mosaic virus (CaMV) 35S promoter for high-level constitutive expression.

  • Cloning: Clone the individual genes (CAS, DXS, HDR, GGPPS) into separate expression vectors or assemble them into a single multigene construct.[3] Use standard molecular cloning techniques (e.g., restriction digestion and ligation, or seamless cloning methods like In-Fusion® or Gibson Assembly®).

  • Verification: Verify the final constructs by Sanger sequencing to ensure the integrity and correct orientation of all inserted genes.

Protocol 2: Agrobacterium Transformation and Culture Preparation

This protocol details the steps to prepare the Agrobacterium culture for plant infiltration.

  • Bacterial Strain: Use a suitable Agrobacterium tumefaciens strain, such as EHA105, LBA4404, or AGL-1.[7]

  • Transformation: Introduce the verified binary vector(s) into competent Agrobacterium cells using electroporation or the freeze-thaw method.

  • Selection: Plate the transformed bacteria on Lysogeny Broth (LB) agar (B569324) plates containing appropriate antibiotics (e.g., kanamycin (B1662678) for the binary vector and rifampicin (B610482) for the Agrobacterium strain) and incubate at 28°C for 2-3 days until colonies appear.

  • Starter Culture: Inoculate a single colony into 5 mL of liquid LB medium with the same antibiotics. Grow overnight at 28°C with shaking (220 rpm).

  • Infiltration Culture: Use the starter culture to inoculate a larger volume (e.g., 50-100 mL) of LB with antibiotics. Grow overnight at 28°C with shaking.

  • Cell Harvesting and Resuspension: Harvest the bacterial cells when the culture reaches an OD₆₀₀ of 0.8-1.5 by centrifugation (e.g., 4000 x g for 15 minutes at room temperature).[8]

  • Infiltration Medium: Discard the supernatant and gently resuspend the bacterial pellet in infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 150-200 µM acetosyringone) to a final OD₆₀₀ of 0.5-0.8.[8][9]

  • Induction: Incubate the resuspended bacteria at room temperature for 2-4 hours without shaking to allow for the induction of virulence (vir) genes by acetosyringone.[9]

Protocol 3: Plant Transformation (Transient Agroinfiltration)

This protocol is for the transient expression of genes in Nicotiana benthamiana.

  • Plant Growth: Grow N. benthamiana plants in a controlled environment (e.g., 24°C, 16-hour light/8-hour dark photoperiod) for 4-6 weeks until they have several fully expanded leaves.[10]

  • Infiltration: Using a 1 mL needleless syringe, gently press the tip against the underside (abaxial surface) of a leaf. Slowly infiltrate the Agrobacterium suspension into the leaf apoplast until a water-soaked area is visible. Infiltrate 2-3 leaves per plant. If co-expressing genes from separate Agrobacterium cultures, mix the cultures prior to infiltration.

  • Incubation: Return the plants to their growth conditions for 5-7 days to allow for T-DNA transfer, gene expression, and accumulation of this compound.[11]

Protocol 4: Analysis of this compound Production

This protocol describes the extraction and quantification of this compound.

  • Harvesting: Harvest the infiltrated leaf tissue (approximately 150-200 mg fresh weight) and freeze it immediately in liquid nitrogen. Lyophilize (freeze-dry) the tissue to determine the dry weight.[6]

  • Extraction: Grind the dried tissue to a fine powder. Add 1-5 mL of n-hexane containing an internal standard (e.g., 100 µg/mL β-caryophyllene) for quantification.[6]

  • Sonication: Sonicate the mixture for 15-30 minutes to lyse the cells and facilitate extraction.[6]

  • Clarification: Centrifuge the extract (e.g., 3000 x g for 10 minutes) to pellet the cell debris.

  • GC-MS Analysis: Transfer the supernatant to a new vial for analysis. Analyze 1 µL of the extract using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: Use a non-polar column suitable for terpene analysis (e.g., HP-5MS).

    • Method: Develop a temperature gradient method to separate this compound from other plant metabolites. For example: start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Identification: Identify the this compound peak by comparing its retention time and mass spectrum to an authentic standard or published spectra.

    • Quantification: Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.[6]

References

Application Notes and Protocols for Isotopic Labeling Studies of Casbene Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Casbene is a macrocyclic diterpene that serves as a key precursor in the biosynthesis of a wide array of biologically active compounds, including those with potential therapeutic applications. Understanding the intricate enzymatic mechanism of this compound synthase (CS), the enzyme responsible for converting geranylgeranyl diphosphate (B83284) (GGPP) into this compound, is crucial for metabolic engineering and the development of novel therapeutics. Isotopic labeling studies are a powerful tool for elucidating such enzymatic mechanisms, providing detailed insights into reaction stereochemistry and molecular rearrangements. These application notes provide a comprehensive overview and detailed protocols for conducting isotopic labeling studies of this compound biosynthesis.

Core Concepts

Isotopic labeling involves the use of substrates enriched with stable isotopes (e.g., ²H, ¹³C) at specific atomic positions. When these labeled substrates are processed by an enzyme, the position of the isotopes in the product molecule can be traced using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This information allows researchers to deduce the stereochemical course of the reaction and identify any intramolecular rearrangements, such as hydride shifts, that occur during catalysis.[1]

Data Presentation

Table 1: Expected Mass Shifts in Mass Spectrometry Analysis of Labeled this compound

This table summarizes the expected mass-to-charge ratio (m/z) shifts for the molecular ion of this compound when using different isotopically labeled precursors. The analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Labeled PrecursorIsotopeNumber of Labels IncorporatedExpected m/z of Molecular Ion ([M]⁺)Expected Mass Shift (Δm/z)
Unlabeled GGPP-02720
[1,1-²H₂]GGPP²H2274+2
[¹³C]GGPP (uniformly labeled)¹³C20292+20
(R)-[1-¹³C,1-²H]IPP + DMAPP¹³C, ²H1 ¹³C, 1 ²H per IPP unitVaries based on incorporationVaries
(S)-[1-¹³C,1-²H]IPP + DMAPP¹³C, ²H1 ¹³C, 1 ²H per IPP unitVaries based on incorporationVaries

Note: The exact mass shift for products derived from labeled IPP and DMAPP will depend on the number of labeled units incorporated into the final GGPP molecule.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for this compound

NMR spectroscopy is instrumental in determining the precise location of isotopic labels within the this compound molecule. Below are the characteristic chemical shifts for unlabeled this compound, which serve as a reference for analyzing labeled products. Data is based on spectra recorded in C₆D₆.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
134.30.85
2125.75.30
3138.4-
439.82.15
524.42.05
6125.45.25
7135.8-
839.92.10
924.62.00
10123.85.15
11134.6-
1232.02.20
1329.81.95
1432.00.65
1523.0-
1622.01.25
1722.71.20
1816.01.65
1916.21.60
2017.81.55

Reference data extracted from supplementary information of Dickschat, J. S. et al. (2022). Org. Chem. Front., 9, 795-803.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of this compound Synthase

This protocol describes the expression of this compound synthase from Ricinus communis in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the this compound synthase gene (e.g., pET28a-CS)

  • Luria-Bertani (LB) medium

  • Kanamycin (B1662678)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • PD-10 desalting column

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a 50 mL LB medium starter culture containing kanamycin (50 µg/mL) with a single colony and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 16°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the protein with 5 column volumes of Elution Buffer.

  • Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a PD-10 desalting column.

  • Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay.

Protocol 2: Preparation of Isotopically Labeled Geranylgeranyl Diphosphate (GGPP)

This protocol outlines the enzymatic synthesis of isotopically labeled GGPP from labeled isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) using GGPP synthase (GGPPS).

Materials:

  • Isotopically labeled IPP (e.g., [1-¹³C]IPP, [1,1-²H₂]IPP)

  • DMAPP

  • Purified GGPP synthase (GGPPS)

  • Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Alkaline phosphatase

  • Anion-exchange chromatography column (e.g., DEAE Sephacel)

Procedure:

  • Set up the enzymatic reaction in a total volume of 1 mL containing Reaction Buffer, 1 mM labeled IPP, 1 mM DMAPP, and 10 µg of purified GGPPS.

  • Incubate the reaction mixture at 30°C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • To dephosphorylate the product for analysis, add alkaline phosphatase and incubate for an additional 2 hours at 37°C. Extract the resulting geranylgeraniol (B1671449) with hexane (B92381) for GC-MS analysis.

  • For purification of labeled GGPP, stop the GGPPS reaction by adding EDTA to a final concentration of 20 mM.

  • Purify the labeled GGPP by anion-exchange chromatography using a linear gradient of NaCl in Tris-HCl buffer.

  • Pool the fractions containing GGPP and desalt using a C18 solid-phase extraction cartridge.

  • Confirm the identity and purity of the labeled GGPP by LC-MS.

Protocol 3: this compound Synthase Assay with Labeled GGPP

This protocol details the incubation of isotopically labeled GGPP with purified this compound synthase and the subsequent product analysis.

Materials:

  • Purified this compound synthase

  • Isotopically labeled GGPP

  • Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 10% glycerol, 1 mM DTT)

  • Hexane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Set up the enzyme assay in a glass vial with a Teflon-lined cap. The reaction mixture (total volume 500 µL) should contain Assay Buffer, 50 µM of isotopically labeled GGPP, and 5 µg of purified this compound synthase.

  • Overlay the aqueous reaction mixture with 500 µL of hexane to capture the volatile this compound product.

  • Incubate the reaction at 30°C for 2-4 hours with gentle shaking.

  • Stop the reaction by vortexing vigorously for 30 seconds to extract the this compound into the hexane layer.

  • Separate the hexane layer and dry it over anhydrous sodium sulfate.

  • Analyze the hexane extract by GC-MS to identify the labeled this compound and determine its mass spectrum.

  • For NMR analysis, scale up the reaction volume and purify the resulting this compound using silica (B1680970) gel column chromatography.

Visualizations

This compound Biosynthesis Pathway

Casbene_Biosynthesis cluster_MEP MEP/MVA Pathway cluster_GGPP GGPP Synthesis cluster_this compound This compound Synthesis IPP Isopentenyl Pyrophosphate (IPP) GGPPS GGPP Synthase IPP->GGPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPPS GGPP Geranylgeranyl Diphosphate (GGPP) GGPPS->GGPP 3x IPP CS This compound Synthase GGPP->CS This compound This compound CS->this compound + PPi

Caption: Biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Workflow for Isotopic Labeling

Isotopic_Labeling_Workflow cluster_Preparation Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Analysis Labeled_Precursor Synthesize/Purchase Isotopically Labeled Precursor (e.g., [1,1-²H₂]GGPP) Incubation Incubate Labeled Precursor with this compound Synthase Labeled_Precursor->Incubation Enzyme_Purification Express and Purify This compound Synthase Enzyme_Purification->Incubation Extraction Extract Product (this compound) with Organic Solvent Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS NMR NMR Analysis Extraction->NMR Data_Interpretation Data Interpretation and Mechanism Elucidation GCMS->Data_Interpretation NMR->Data_Interpretation

Caption: General workflow for isotopic labeling studies of this compound biosynthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Casbene in Yeast Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields of casbene in Saccharomyces cerevisiae fermentation. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help diagnose and resolve common issues.

Troubleshooting Guide

Issue 1: Low or Undetectable this compound Titer
Possible Cause Troubleshooting Step Expected Outcome
Inefficient this compound Synthase (CBS) 1. Codon Optimization: Synthesize the this compound synthase gene with codons optimized for S. cerevisiae.Improved translation and protein folding, leading to higher enzyme activity.
2. Protein Engineering: Introduce mutations to improve the catalytic efficiency and stability of the CBS enzyme.[1]Increased conversion of GGPP to this compound.
3. Increase Gene Copy Number: Integrate multiple copies of the CBS expression cassette into the yeast genome.Higher intracellular concentration of the enzyme, driving the reaction forward.
4. Fusion Protein Strategy: Express CBS as a fusion protein with tags like GFP or a solubility partner to improve its expression and solubility.Enhanced soluble expression of the enzyme.
Insufficient Precursor (GGPP) Supply 1. Overexpress GGPP Synthase (GGPPS): Introduce a heterologous and efficient GGPPS, such as from Phomopsis amygdali (PaGGPPS), which directly synthesizes GGPP from IPP and DMAPP.[2]Increased pool of GGPP available for this compound synthesis.
2. Up-regulate the Mevalonate (MVA) Pathway: Overexpress key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), to increase the overall flux towards isoprenoid precursors.[2][3][4]Enhanced production of IPP and DMAPP, the building blocks of GGPP.
Competition for Precursors 1. Down-regulate Competing Pathways: Down-regulate the expression of ERG9 (squalene synthase), which competes for the FPP precursor, by using weaker promoters or degradation tags.[5]Redirection of FPP towards GGPP and subsequently this compound.
2. Dynamic Regulation of ERG20: Use ergosterol-responsive or glucose-sensitive promoters to control the expression of ERG20 (farnesyl pyrophosphate synthase) to balance the flux between FPP and GGPP.[2]Optimized precursor flow towards diterpene synthesis.
Issue 2: Accumulation of Intermediary Metabolites (e.g., GGOH)
Possible Cause Troubleshooting Step Expected Outcome
Bottleneck at this compound Synthase 1. Increase this compound Synthase Expression: Further increase the expression level of this compound synthase through stronger promoters or higher gene copy numbers.Reduced accumulation of GGPP, which can be dephosphorylated to GGOH.
Suboptimal Fermentation Conditions 1. Optimize Fermentation Parameters: Adjust pH, temperature, aeration, and nutrient feeding strategies to maintain optimal enzyme activity and cell health.[6][7][8][9]Improved overall metabolic efficiency and product conversion.
Issue 3: Poor Yeast Growth and Viability
Possible Cause Troubleshooting Step Expected Outcome
Metabolic Burden 1. Balance Pathway Expression: Use promoters of varying strengths to balance the expression of heterologous genes and avoid excessive metabolic load on the cells.[3]Healthier cell growth and more sustained product formation.
2. Optimize Fermentation Medium: Ensure the medium contains sufficient nutrients, vitamins, and minerals to support both cell growth and product synthesis.[7][10]Improved cell density and viability.
Toxicity of this compound or Intermediates 1. In situ Product Recovery: Implement two-phase fermentation with an organic solvent overlay (e.g., dodecane) to extract this compound from the culture broth as it is produced.Reduced product toxicity and feedback inhibition.
2. Investigate Intermediate Toxicity: Analyze the culture broth for the accumulation of potentially toxic intermediates. If identified, engineer the pathway to reduce their formation. Squalene (B77637), for example, can be lipotoxic if it accumulates.[11]Improved cell health and fermentation performance.

Data Presentation: this compound Production in Engineered S. cerevisiae

The following table summarizes this compound titers achieved through various metabolic engineering strategies.

Strain Engineering StrategyThis compound Titer (mg/L)Reference
Expression of this compound Synthase from Ricinus communis and GGPPS from Phomopsis amygdali30
Expression of four this compound synthase genes in a metabolically engineered strain.31[12][13]
Plasmid-based expression with redirection of flux from FPP and sterols (ergosterol sensitive promoter for ERG1)81.4
Genomic integration and dynamic control of ERG20 and ERG9 expression108.5
Multiple copies of this compound synthase with improved solubility160

Experimental Protocols

Protocol 1: Construction of a this compound-Producing Yeast Strain

This protocol outlines the basic steps for engineering S. cerevisiae to produce this compound.

1. Gene Synthesis and Codon Optimization:

  • Synthesize the gene encoding this compound synthase (e.g., from Ricinus communis) with codon optimization for S. cerevisiae.
  • Synthesize the gene for a highly active GGPP synthase (e.g., a truncated version from Phomopsis amygdali).[2]

2. Plasmid Construction:

  • Clone the codon-optimized this compound synthase and GGPP synthase genes into a yeast expression vector under the control of strong constitutive promoters (e.g., TEF1, GPD).
  • Include appropriate selection markers (e.g., URA3, LEU2).

3. Yeast Transformation:

  • Transform the expression plasmids into a suitable S. cerevisiae host strain (e.g., BY4741) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

4. Strain Verification:

  • Select transformants on appropriate drop-out media.
  • Confirm the presence of the integrated genes by colony PCR.

Protocol 2: Shake Flask Fermentation for this compound Production

1. Inoculum Preparation:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate selective medium.
  • Incubate at 30°C with shaking at 200-250 rpm for 24-48 hours.

2. Fermentation:

  • Inoculate 50 mL of fermentation medium in a 250 mL baffled flask with the seed culture to an initial OD600 of ~0.1.
  • The fermentation medium should contain a suitable carbon source (e.g., glucose or a mix of glucose and galactose if using inducible promoters), nitrogen source, and essential nutrients.[14]
  • If using a two-phase system, add a 10-20% (v/v) overlay of an organic solvent like dodecane.
  • Incubate at 30°C with shaking at 200-250 rpm for 72-120 hours.

3. Sampling and Analysis:

  • At regular intervals, withdraw samples for OD600 measurement and product analysis.
  • Extract this compound from the culture broth or the organic layer using a suitable solvent (e.g., ethyl acetate).
  • Analyze the extracted samples by GC-MS to quantify this compound production.

Visualizations

Casbene_Biosynthesis_Pathway cluster_mva Mevalonate Pathway cluster_terpenoid Terpenoid Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 ↑ IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP FPP FPP IPP->FPP ERG20 GGPP GGPP IPP->GGPP PaGGPPS ↑ DMAPP->GPP DMAPP->GGPP PaGGPPS ↑ GPP->FPP ERG20 Squalene Squalene FPP->Squalene ERG9 ↓ Ergosterol (B1671047) Ergosterol Squalene->Ergosterol This compound This compound GGPP->this compound CBS ↑

Caption: Engineered this compound biosynthesis pathway in S. cerevisiae.

Troubleshooting_Workflow Start Low this compound Yield CheckCBS Analyze this compound Synthase (CBS) Efficiency Start->CheckCBS CheckPrecursor Assess Precursor (GGPP) Supply CheckCBS->CheckPrecursor Efficient OptimizeCBS Optimize CBS Expression (Codons, Copy Number, Fusion Tags) CheckCBS->OptimizeCBS Inefficient CheckCompetition Evaluate Precursor Competition CheckPrecursor->CheckCompetition Sufficient BoostMVA Up-regulate MVA Pathway (e.g., tHMG1 overexpression) CheckPrecursor->BoostMVA Low CheckToxicity Investigate Cell Viability and Toxicity CheckCompetition->CheckToxicity Low DownregulateErg9 Down-regulate ERG9 CheckCompetition->DownregulateErg9 High OptimizeFermentation Optimize Fermentation Conditions (pH, Temp, Media) CheckToxicity->OptimizeFermentation Poor Growth End Improved this compound Yield CheckToxicity->End Good Growth OptimizeCBS->CheckPrecursor AddGGPPS Express Heterologous GGPPS (e.g., PaGGPPS) BoostMVA->AddGGPPS AddGGPPS->CheckCompetition DownregulateErg9->CheckToxicity InSituRemoval Implement In Situ Product Removal OptimizeFermentation->InSituRemoval InSituRemoval->End

Caption: Troubleshooting workflow for low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting yield for this compound in a non-optimized yeast strain?

A: Initial reported titers in engineered yeast expressing a this compound synthase are often in the range of 30-31 mg/L.[12][13] Significant metabolic engineering is required to achieve higher yields.

Q2: Why is increasing the GGPP precursor supply so important?

A: GGPP is the direct precursor for this compound synthesis.[15][16] In wild-type yeast, the pool of GGPP is relatively small as the metabolic flux is primarily directed towards FPP and sterol biosynthesis. Therefore, enhancing GGPP availability is a critical step to increase this compound production.

Q3: Can the choice of this compound synthase from different organisms affect the yield?

A: Yes, the efficiency of this compound synthase can vary depending on its origin. It is advisable to screen this compound synthases from different plant sources to identify one with high activity and stability when expressed in yeast.

Q4: How does down-regulating the ergosterol pathway improve this compound yield?

A: The ergosterol biosynthesis pathway competes for the precursor FPP, which is a substrate for the synthesis of GGPP in the native yeast pathway. By down-regulating key enzymes in the ergosterol pathway, such as squalene synthase (encoded by ERG9), more FPP is available to be channeled towards GGPP and subsequently this compound.[2]

Q5: What are the signs of metabolic burden in my engineered yeast?

A: Signs of metabolic burden include significantly reduced growth rates, lower final cell densities, and morphological changes compared to the parent strain. It can be caused by the overexpression of multiple heterologous proteins, which drains cellular resources.[3][4]

Q6: Is this compound toxic to yeast at high concentrations?

A: While not extensively documented for this compound specifically, high concentrations of other terpenes and hydrophobic compounds can be toxic to yeast cells by disrupting cell membranes.[11] If you suspect product toxicity, especially at higher titers, implementing an in situ product removal strategy, such as a two-phase fermentation, is recommended.

References

Technical Support Center: Optimizing Casbene Synthase Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the expression of casbene synthase in Escherichia coli. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it critical for expressing this compound synthase in E. coli?

A1: Codon optimization is the process of modifying a gene's nucleotide sequence to align with the codon usage preferences of the expression host, in this case, E. coli.[1] Different organisms have distinct codon biases, meaning they favor certain codons for encoding the same amino acid.[2] this compound synthase, a plant-derived enzyme, naturally has a codon usage that can differ significantly from that of E. coli.[3] This disparity can lead to several expression problems, including:

  • Low expression levels: The scarcity of certain tRNAs in E. coli for specific codons present in the native this compound synthase gene can slow down or terminate protein translation.[4][5]

  • Protein misfolding and insolubility: Pauses in translation due to rare codons can interfere with proper protein folding, leading to the formation of non-functional inclusion bodies.[6][7]

  • Loss of functional activity: Improperly folded proteins will likely be inactive.[6]

By replacing rare codons in the this compound synthase gene with codons that are frequently used in highly expressed E. coli genes, the efficiency of translation can be significantly enhanced, resulting in higher yields of soluble and active protein.[8][9]

Q2: What is the Codon Adaptation Index (CAI) and what is a desirable value for my optimized this compound synthase gene?

A2: The Codon Adaptation Index (CAI) is a numerical value from 0 to 1 that quantifies how well the codon usage of a gene matches the codon usage of highly expressed genes within a specific organism.[6] A higher CAI value suggests a greater likelihood of efficient protein expression. For expression in E. coli, a CAI value greater than 0.8 is generally considered to indicate a high potential for successful expression.[6] For example, in one study, optimizing a gene for E. coli expression increased the CAI from 0.72 to 0.96, which correlated with significantly improved translation efficiency.[4]

Q3: My codon-optimized this compound synthase is still expressing poorly. What other factors should I consider?

A3: While codon optimization is a crucial first step, other factors can significantly impact expression levels. These include:

  • mRNA secondary structure: Complex secondary structures in the 5' untranslated region (UTR) of the mRNA can hinder ribosome binding and translation initiation.[2][4] It is advisable to use algorithms to minimize these structures during the gene design phase.[4]

  • Promoter strength and type: The choice of promoter in your expression vector is critical. The T7 promoter system is widely used for high-level protein expression in E. coli.[10]

  • Ribosome Binding Site (RBS): A strong Shine-Dalgarno sequence is essential for efficient translation initiation in bacteria.[4]

  • Expression host strain: Different E. coli strains have varying capacities for expressing foreign proteins. Strains like BL21(DE3) are common choices.[11] For genes with remaining rare codons, using a strain that co-expresses tRNAs for rare codons, such as Rosetta(DE3), can be beneficial.[10][12]

  • Induction conditions: The concentration of the inducer (e.g., IPTG) and the post-induction temperature and duration are critical parameters to optimize.[11][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no this compound synthase expression 1. Suboptimal codon usage: The presence of rare codons for the E. coli translational machinery.[7] 2. Inefficient transcription or translation initiation: Weak promoter, poor ribosome binding site (RBS), or inhibitory mRNA secondary structures.[4] 3. Plasmid instability: Loss of the expression plasmid during cell division.[14][15] 4. Toxicity of this compound synthase or its product: The expressed protein or its enzymatic product may be toxic to E. coli.[7]1. Synthesize a codon-optimized gene: Redesign the this compound synthase gene to match E. coli's codon usage bias, aiming for a CAI > 0.8.[4][6] 2. Use a suitable expression vector: Employ a vector with a strong promoter (e.g., T7) and a strong RBS.[10] Analyze and minimize mRNA secondary structures in the 5' UTR.[4] 3. Ensure plasmid selection and stability: Maintain antibiotic selection throughout cultivation.[14] Consider using a vector with a stability-enhancing element like a cer site.[16] 4. Use a tightly controlled promoter: A tightly regulated promoter like T7lac can minimize basal expression before induction.[7] Lower the induction temperature and IPTG concentration to reduce the metabolic burden.[17]
This compound synthase is expressed as insoluble inclusion bodies 1. High expression rate: Overwhelming the cellular machinery for protein folding.[7] 2. Presence of rare codons: Translational pausing can lead to misfolding.[5] 3. Suboptimal induction conditions: High temperatures can accelerate protein synthesis at the expense of proper folding.[17]1. Lower the induction temperature: Induce expression at a lower temperature (e.g., 16-25°C) for a longer duration (e.g., overnight).[17] 2. Reduce inducer concentration: Titrate the IPTG concentration to find the optimal level that balances expression and solubility.[13][18] 3. Use a specialized E. coli strain: Strains like SHuffle can aid in the formation of disulfide bonds and improve solubility.[17] 4. Co-express chaperones: Overexpression of molecular chaperones can assist in proper protein folding.
Low enzymatic activity of purified this compound synthase 1. Improper protein folding: Even if soluble, the protein may not be in its native, active conformation. 2. Absence of necessary cofactors or post-translational modifications: While this compound synthase is a terpene cyclase and generally does not require extensive modifications, the cellular environment can play a role. 3. N-terminal transit peptides: Plant terpene synthases may have N-terminal transit peptides for organelle targeting that can interfere with folding and activity when expressed in E. coli.[19]1. Optimize refolding protocols: If purifying from inclusion bodies, screen different refolding buffers and conditions. 2. Ensure proper assay conditions: Verify the pH, temperature, and substrate (geranylgeranyl diphosphate) concentration in your enzymatic assay. 3. Truncate N-terminal transit peptides: If present, remove the transit peptide sequence during the gene design phase to express the mature enzyme.[19]

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain the amino acid sequence of the Ricinus communis this compound synthase.

  • Utilize a gene optimization software tool to back-translate the amino acid sequence into a DNA sequence optimized for E. coli expression.[4]

    • Set the target organism to Escherichia coli K-12 or B strain.[20]

    • Aim for a Codon Adaptation Index (CAI) greater than 0.8.[6]

    • Avoid rare codons such as AGA, AGG, CGA (Arginine), AUA (Isoleucine), and CUA (Leucine).[4][5]

    • Minimize mRNA secondary structures, especially around the translation initiation site.[4]

    • Incorporate restriction sites at the 5' and 3' ends for cloning into your desired expression vector.

  • Synthesize the optimized gene through a commercial gene synthesis service.

Protocol 2: Optimization of IPTG Induction

This protocol is for optimizing the expression of codon-optimized this compound synthase in a T7-based expression system (e.g., pET vector in BL21(DE3) cells).

  • Transform the expression plasmid containing the optimized this compound synthase gene into E. coli BL21(DE3).

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 100 mL of fresh LB medium with the overnight culture to an initial OD600 of ~0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.7.[21]

  • Divide the culture into several smaller, equal-volume cultures (e.g., 5 x 10 mL).

  • Induce each sub-culture with a different final concentration of IPTG. A common range to test is 0.1 mM, 0.25 mM, 0.5 mM, and 1.0 mM.[13] Include an uninduced control.

  • Incubate the induced cultures for a set time and temperature (e.g., 4 hours at 30°C).

  • Harvest the cells by centrifugation.

  • Analyze the protein expression levels in both the soluble and insoluble fractions by SDS-PAGE.

Quantitative Data Summary

Table 1: Recommended IPTG Concentration and Induction Temperature Ranges for Optimization

ParameterRecommended RangeNotes
IPTG Concentration 0.1 mM - 1.0 mMHigher concentrations can sometimes be toxic and may not lead to higher soluble protein yields. A titration experiment is highly recommended.[13]
Induction Temperature 16°C - 37°CLower temperatures (16-25°C) often improve protein solubility and folding, although they require longer induction times.[17]
Induction Duration 2 hours - OvernightShorter times at higher temperatures (e.g., 2-4 hours at 37°C) or longer times at lower temperatures (e.g., 12-16 hours at 16-25°C).[11][17]

Visualizations

Codon_Optimization_Workflow A Obtain this compound Synthase Amino Acid Sequence B Back-translate to DNA with Codon Optimization Software A->B C Set Parameters: - Target: E. coli - CAI > 0.8 - Avoid Rare Codons - Minimize mRNA Secondary Structure B->C D Synthesize Optimized Gene B->D E Clone into Expression Vector D->E F Transform into E. coli Host E->F G Optimize Expression Conditions F->G

Caption: Workflow for codon optimization of this compound synthase.

Expression_Troubleshooting_Logic Start Low/No Protein Expression? CheckCodons Is gene codon-optimized (CAI > 0.8)? Start->CheckCodons OptimizeGene Perform Codon Optimization CheckCodons->OptimizeGene No CheckVector Using strong promoter (e.g., T7) and RBS? CheckCodons->CheckVector Yes OptimizeGene->CheckCodons ChangeVector Switch to a suitable expression vector CheckVector->ChangeVector No CheckInduction Are induction conditions optimized? CheckVector->CheckInduction Yes ChangeVector->CheckVector OptimizeInduction Optimize IPTG, Temperature, and Time CheckInduction->OptimizeInduction No InclusionBodies Protein in Inclusion Bodies? CheckInduction->InclusionBodies Yes OptimizeInduction->CheckInduction LowerTemp Lower induction temperature (16-25°C) and IPTG InclusionBodies->LowerTemp Yes Success Successful Expression InclusionBodies->Success No LowerTemp->Success

Caption: Troubleshooting logic for this compound synthase expression.

References

Overcoming toxicity of intermediates in Casbene pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous production of casbene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of toxicity when expressing the this compound pathway in a microbial host?

A1: The primary cause of toxicity is often the accumulation of pathway intermediates, particularly Geranylgeranyl pyrophosphate (GGPP) and its precursor Farnesyl pyrophosphate (FPP). In yeast, high levels of GGPP can act as a potent regulator of HMG-CoA reductase degradation, a key enzyme in the mevalonate (B85504) pathway, leading to cellular stress.[1][2][3] The overall metabolic burden of expressing a heterologous pathway can also contribute to toxicity by draining cellular resources like ATP and NADPH.[4][5][6][7]

Q2: What are the typical symptoms of intermediate toxicity or high metabolic burden in my culture?

A2: Common symptoms include:

  • Significantly reduced cell growth rate after induction of pathway gene expression.

  • Decreased final cell density (OD) compared to control strains.

  • Formation of small or irregular colonies on solid media.[8]

  • In some cases, filamentation or changes in cell morphology.

  • Low or inconsistent production of this compound.

Q3: How can I confirm that GGPP accumulation is the cause of the observed toxicity?

A3: Direct quantification of intracellular GGPP levels is the most definitive method. This can be achieved using techniques like ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[9] A novel, nonradioactive method for measuring GPP, FPP, and GGPP in cultured cells has also been developed, involving enzymatic conjugation to a fluorescent peptide followed by HPLC analysis.[10]

Q4: What is a good starting point for this compound production in Saccharomyces cerevisiae?

A4: A production level of around 31 mg/L has been achieved in metabolically engineered S. cerevisiae expressing a this compound synthase.[11] Titers up to 108.5 mg/L have been reported with further optimization, including dynamic control of gene expression.[12] These values can serve as a benchmark for your experiments.

Troubleshooting Guides

Issue 1: Poor or No this compound Production with Healthy Cell Growth

If your cells are growing well but you detect little to no this compound, the issue likely lies with the this compound synthase (CS) enzyme or the availability of its direct precursor, GGPP.

Possible Cause Troubleshooting Step
Inefficient this compound Synthase - Verify the codon usage of your CS gene is optimized for your expression host. - Confirm the expression and solubility of the CS protein via SDS-PAGE and Western blot. - Perform an in-vitro enzyme assay with purified CS and GGPP to confirm its activity.
Insufficient GGPP Supply - Overexpress a heterologous GGPP synthase (GGPPS), such as BTS1 from yeast or crtE from Pantoea agglomerans.[13][14] - Co-express upstream pathway genes to boost precursor supply. For the MEP pathway in E. coli, co-express dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate (B83284) isomerase).[15][16] For the mevalonate pathway in yeast, overexpress a truncated, soluble version of HMG1 (tHMG1), a key rate-limiting enzyme.[17]
Sub-optimal Assay Conditions - Ensure your fermentation medium has the optimal pH and temperature for both cell growth and enzyme activity. This compound synthase from Ricinus communis has a broad pH optimum between 7.5 and 9.0. - Check for the presence of necessary cofactors, such as Mg²⁺, for this compound synthase activity.
Issue 2: Slow Cell Growth or Cell Death After Induction

This is a classic sign of intermediate toxicity or metabolic burden. The goal is to balance the metabolic flux to prevent the accumulation of toxic intermediates.

Possible Cause Troubleshooting Step
Accumulation of Toxic GGPP/FPP - Downregulate Competing Pathways: In S. cerevisiae, downregulate the expression of ERG9, which encodes squalene (B77637) synthase, the first committed step in the competing ergosterol (B1671047) biosynthesis pathway. This redirects FPP towards GGPP and this compound.[18][19][20] This can be achieved by replacing the native ERG9 promoter with a weaker or inducible promoter. - Balance Pathway Gene Expression: Avoid using overly strong promoters for all pathway genes. Use a library of promoters with varying strengths to optimize the expression levels of GGPPS and this compound synthase. The goal is to match the rate of GGPP production with its consumption by this compound synthase. - Dynamic Regulation: Implement dynamic control systems where the expression of pathway genes is regulated by biosensors that respond to the levels of intermediates or other cellular signals.[12]
High Metabolic Burden - Reduce Plasmid Copy Number: If using high-copy plasmids, switch to a lower-copy number plasmid to reduce the protein expression burden. - Chromosomal Integration: Integrate the this compound pathway genes into the host chromosome for more stable and often lower levels of expression.[12] - Optimize Fermentation Conditions: Ensure the medium is not limiting for essential nutrients. In some cases, a richer medium can help alleviate metabolic stress.
Cofactor Imbalance (e.g., NADPH) - Identify and overexpress genes that can increase the intracellular availability of limiting cofactors like NADPH.[5]

Quantitative Data Summary

Table 1: this compound Production Titers in Saccharomyces cerevisiae

Strain Engineering StrategyThis compound Titer (mg/L)Reference
Expression of this compound synthase in a metabolically engineered strain31[11]
Plasmid-based expression with redirection of flux from FPP and sterols (ERG1 promoter)81.4[12]
Genomic integration with dynamic control of ERG20 and ERG9108.5[12]

Table 2: Kinetic Properties of Diterpene Synthases

EnzymeSubstrateKm (µM)
This compound Synthetase (Ricinus communis)Geranylgeranyl Pyrophosphate1.9
GGPP Synthase (Erwinia uredovora)Farnesyl PyrophosphateNot specified
GGPP Synthase (Erwinia uredovora)Geranyl PyrophosphateNot specified
GGPP Synthase (Erwinia uredovora)Isopentenyl PyrophosphateNot specified

Note: Specific Km values for all substrates of GGPP synthase from the provided search results were not available, but the study indicated that FPP and GPP are the genuine allylic substrates.[17][21]

Experimental Protocols

Protocol 1: Downregulation of ERG9 Expression in S. cerevisiae via Promoter Replacement

This protocol describes the replacement of the native ERG9 promoter with a weaker, regulatable promoter (e.g., MET3) to reduce flux towards sterol biosynthesis.

  • Construct the Promoter Replacement Cassette:

    • Design a DNA cassette containing the desired replacement promoter (PMET3) flanked by homologous regions upstream and downstream of the native ERG9 promoter.

    • Include a selectable marker (e.g., URA3) in the cassette.

    • Synthesize the cassette or construct it using standard molecular cloning techniques.

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the lithium acetate (B1210297)/single-stranded carrier DNA/polyethylene glycol method.

    • Transform the yeast cells with the linearized promoter replacement cassette.

  • Selection of Transformants:

    • Plate the transformed cells on a selective medium lacking the appropriate nutrient (e.g., uracil (B121893) for a URA3 marker).

    • Incubate at 30°C for 2-3 days until colonies appear.

  • Verification of Integration:

    • Perform colony PCR on the transformants using primers that anneal outside the integrated cassette and within the cassette to confirm correct genomic integration.

    • Sequence the PCR product to verify the correct insertion.

  • Functional Analysis:

    • Grow the engineered strain in a medium containing methionine to repress the MET3 promoter.

    • Introduce the this compound expression plasmid and induce expression.

    • Compare this compound production and cell growth to the wild-type strain. A successful downregulation should result in increased this compound production without severely compromising cell viability.[19]

Protocol 2: Co-expression of Upstream MEP Pathway Genes (dxs and GGPPS) in E. coli

This protocol aims to increase the supply of GGPP in E. coli by overexpressing key upstream enzymes.

  • Plasmid Construction:

    • Clone the coding sequences of dxs (from E. coli) and a suitable GGPPS (e.g., crtE from Pantoea agglomerans or a synthase from Erwinia uredovora) into a compatible expression vector.[13][21] A dual-expression vector with two separate multiple cloning sites is ideal.

    • Place each gene under the control of an inducible promoter (e.g., T7 or araBAD).

  • Host Strain Transformation:

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the co-expression plasmid.

    • Also, transform the host strain with a second compatible plasmid carrying the this compound synthase gene.

  • Expression and Analysis:

    • Grow the co-transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with the appropriate inducer (e.g., IPTG or arabinose) and reduce the temperature to a range of 18-25°C to improve protein folding and reduce metabolic burden.

    • Continue the culture for another 24-48 hours.

  • Product Extraction and Quantification:

    • Harvest the cells by centrifugation.

    • Extract this compound from the cell pellet and/or the culture medium using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Analyze the extract for this compound production using GC-MS.

Visualizations

Troubleshooting_Workflow start Start: Low this compound Titer check_growth Is cell growth normal? start->check_growth growth_ok Yes check_cs Check this compound Synthase (CS) expression and activity check_growth->check_cs Yes growth_poor No check_growth->growth_poor No cs_ok Is CS active? check_cs->cs_ok cs_not_ok No fix_cs Optimize CS codon usage, expression, or use a different synthase cs_ok->fix_cs No cs_is_ok Yes check_ggpp Increase GGPP precursor supply cs_ok->check_ggpp Yes end End: Improved Titer fix_cs->end toxicity Suspect intermediate toxicity or metabolic burden growth_poor->toxicity balance_flux Balance metabolic flux toxicity->balance_flux downregulate_erg9 Downregulate competing pathways (e.g., ERG9) balance_flux->downregulate_erg9 optimize_promoters Optimize promoter strengths for pathway genes balance_flux->optimize_promoters reduce_burden Reduce metabolic burden (e.g., lower copy number, chromosomal integration) balance_flux->reduce_burden downregulate_erg9->end optimize_promoters->end reduce_burden->end overexpress_ggpps Overexpress GGPPS check_ggpp->overexpress_ggpps overexpress_upstream Overexpress upstream pathway (MEP/MVA) check_ggpp->overexpress_upstream overexpress_ggpps->end overexpress_upstream->end Experimental_Workflow cluster_Strain Strain Engineering cluster_Fermentation Fermentation & Production cluster_Analysis Analysis c1 Construct Expression Plasmids (this compound Synthase, GGPPS, etc.) c2 Engineer Host Strain (e.g., ERG9 promoter replacement) c1->c2 c3 Transform Host with Plasmids c2->c3 f1 Inoculate Culture c3->f1 f2 Induce Gene Expression f1->f2 f3 Culture for 24-72h f2->f3 a1 Harvest Cells & Extract Product f3->a1 a2 Quantify this compound via GC-MS a1->a2 a3 Analyze Cell Growth (OD600) a1->a3

References

Improving Casbene synthase stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability and activity of casbene synthase in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthase expression, purification, and activity assays.

Low or No this compound Production

Q1: I am not observing any this compound production in my microbial culture (E. coli or yeast). What are the possible causes and how can I troubleshoot this?

A1: Low or no this compound production can stem from several factors, from issues with your expression construct to problems with the fermentation conditions. Here is a step-by-step troubleshooting guide:

Troubleshooting Workflow for Low/No this compound Production

Low_Production_Troubleshooting start Start: Low/No this compound Production verify_construct 1. Verify Expression Construct - Sequencing - Restriction digest start->verify_construct check_expression 2. Check Protein Expression - SDS-PAGE - Western Blot verify_construct->check_expression optimize_induction 3. Optimize Induction Conditions - Inducer concentration (e.g., IPTG) - Temperature - Time check_expression->optimize_induction check_precursor 4. Ensure Precursor (GGPP) Availability - Co-express GGPP synthase - Engineer host metabolic pathway optimize_induction->check_precursor assay_conditions 5. Verify In Vitro Assay Conditions - pH - Temperature - Cofactors (Mg²⁺) check_precursor->assay_conditions product_toxicity 6. Assess Product Toxicity - Two-phase culture system - In situ product removal assay_conditions->product_toxicity end Successful this compound Production product_toxicity->end Low_Activity_Troubleshooting start Start: Low Specific Activity check_protein_integrity 1. Verify Protein Integrity - SDS-PAGE (check for degradation) - Size-exclusion chromatography (check for aggregation) start->check_protein_integrity optimize_assay_pH 2. Optimize Assay pH - Test a range from 7.0 to 9.5 check_protein_integrity->optimize_assay_pH optimize_cofactor 3. Optimize Cofactor Concentration - Titrate Mg²⁺ concentration (typically 5-20 mM) optimize_assay_pH->optimize_cofactor check_substrate_quality 4. Check Substrate (GGPP) Quality - Use fresh, high-quality GGPP optimize_cofactor->check_substrate_quality enzyme_concentration 5. Vary Enzyme Concentration - Ensure you are in the linear range of the assay check_substrate_quality->enzyme_concentration end Optimal Enzyme Activity enzyme_concentration->end Casbene_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene_Synthase This compound Synthase GGPP->Casbene_Synthase This compound This compound Casbene_Synthase->this compound Diphosphate Diphosphate Casbene_Synthase->Diphosphate Experimental_Workflow gene_synthesis Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into Expression Host cloning->transformation expression Protein Expression transformation->expression purification Protein Purification expression->purification activity_assay Activity Assay purification->activity_assay analysis Product Analysis (GC-MS) activity_assay->analysis Protein_Stability_Improvement goal Goal: Improve Protein Stability rational_design Rational Design (Structure-based) goal->rational_design directed_evolution Directed Evolution (Random Mutagenesis) goal->directed_evolution site_mutagenesis Site-Directed Mutagenesis rational_design->site_mutagenesis screening High-Throughput Screening directed_evolution->screening characterization Characterization of Improved Variants site_mutagenesis->characterization screening->characterization improved_enzyme More Stable Enzyme characterization->improved_enzyme

Technical Support Center: Microbial Casbene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the microbial production of casbene.

Frequently Asked questions (FAQs)

Q1: What are the common byproducts observed during microbial this compound production?

A1: Byproduct formation is a common challenge in microbial this compound production. The specific byproducts can vary depending on the host organism (e.g., Saccharomyces cerevisiae, Escherichia coli), the specific this compound synthase used, and the fermentation conditions. Common byproducts include:

  • Other Diterpenes: Some this compound synthases exhibit promiscuity, meaning they can accept precursor molecules other than geranylgeranyl diphosphate (B83284) (GGPP) or produce alternative cyclic products. For example, a this compound synthase from Streptomyces paromomycinus has been shown to produce cembrene-type diterpenes when it accepts GGPP.[1] Another potential byproduct is neocembrene (B1238059), as a neocembrene synthase has been discovered in Ricinus communis, a known source of this compound synthase.[2]

  • Geranylgeraniol (B1671449) (GGOH): Accumulation of the immediate precursor, GGPP, can lead to its dephosphorylation to form geranylgeraniol. This is often an indicator of a bottleneck at the this compound synthase step.

  • Mevalonate (B85504) Pathway Intermediates: Inefficient conversion of intermediates in the mevalonate pathway can lead to the accumulation of compounds like farnesyl pyrophosphate (FPP), which can then be converted to other sesquiterpenes or farnesol.

  • Ethanol (B145695) and other fermentation byproducts: In yeast, particularly under high glucose conditions, significant carbon flux can be diverted to ethanol production, reducing the overall yield of this compound.[3]

Q2: Why is my this compound yield consistently low?

A2: Low this compound yield is a frequent issue that can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Suboptimal Fermentation Conditions: The fermentation environment plays a critical role in microbial metabolism and product formation. Factors such as pH, temperature, aeration (dissolved oxygen), and media composition can significantly impact this compound production.[3]

  • Precursor Limitation: Insufficient supply of the precursor molecule, geranylgeranyl diphosphate (GGPP), is a major bottleneck. This can be due to low expression or activity of enzymes in the upstream mevalonate (MVA) or MEP pathway.

  • Enzyme Inactivity or Instability: The this compound synthase itself may have low specific activity, be poorly expressed, or be unstable in the microbial host.

  • Product Toxicity or Volatility: High concentrations of this compound or other terpene byproducts can be toxic to the microbial host, inhibiting growth and further production. This compound is also a volatile compound and can be lost to the gas phase during fermentation.

  • Suboptimal Extraction and Quantification: Inefficient extraction of this compound from the fermentation broth or inaccurate quantification methods can lead to an underestimation of the actual yield.

Q3: How can I improve the supply of the precursor, GGPP?

A3: Enhancing the pool of GGPP is a crucial step in boosting this compound production. Several metabolic engineering strategies can be employed:

  • Overexpression of MVA Pathway Genes: Upregulating the expression of key enzymes in the mevalonate pathway, such as HMG-CoA reductase (tHMG1), can significantly increase the flux towards GGPP.

  • Downregulation of Competing Pathways: Reducing the expression of enzymes that divert precursors away from the MVA pathway can channel more carbon towards this compound. For example, downregulating squalene (B77637) synthase (ERG9) can prevent the conversion of FPP to squalene, making more FPP available for GGPP synthesis.

  • Use of Engineered GGPP Synthases: Overexpressing a heterologous and efficient GGPP synthase can enhance the conversion of FPP to GGPP.[4]

  • Dynamic Regulation of Gene Expression: Using inducible or glucose-repressed promoters to control the expression of key genes can help balance cell growth and product formation. For instance, dynamically controlling the expression of ERG20 (FPP synthase) and ERG9 can improve this compound production.[4]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your this compound production experiments.

Problem Possible Causes Suggested Solutions
High levels of geranylgeraniol (GGOH) detected Bottleneck at the this compound synthase (CS) step. Insufficient CS expression or activity.- Increase the expression level of the this compound synthase gene. - Screen for a more active this compound synthase from a different organism. - Co-express the this compound synthase with chaperone proteins to improve folding and activity.
Significant ethanol production (in yeast) Overflow metabolism due to high glucose concentration.- Implement a fed-batch fermentation strategy to maintain low glucose levels.[3][5][6] - Use alternative carbon sources like ethanol or glycerol (B35011) during the production phase.[3] - Engineer the yeast strain to reduce ethanol production pathways.
Poor cell growth - Toxicity of this compound or byproducts. - Suboptimal media composition or fermentation conditions. - Contamination.- Implement in-situ product removal, for example, by adding an organic overlay (e.g., dodecane) to the culture. - Optimize media components, including carbon and nitrogen sources, and fermentation parameters (pH, temperature).[7][8][9][10] - Ensure sterile techniques are followed throughout the process.
Inconsistent results between batches - Variability in inoculum preparation. - Inconsistent fermentation conditions. - Instability of the engineered strain.- Standardize the inoculum preparation protocol (age, size, and growth phase). - Use a well-controlled bioreactor to maintain consistent fermentation parameters. - Perform regular quality control checks of the engineered strain.

Quantitative Data Summary

The following tables summarize key quantitative data related to microbial this compound and terpenoid production to provide a reference for expected outcomes.

Table 1: Examples of Microbial this compound and Related Diterpene Production

ProductHost OrganismTiterReference
This compoundSaccharomyces cerevisiae31 mg/L[2]
Jolkinol C (this compound-derived)Saccharomyces cerevisiae800 mg/L[11]
cis-Casbene and related diterpenesEscherichia coli6.6 mg (from 45 L)[1]

Table 2: Typical Fermentation Parameters for Terpenoid Production in S. cerevisiae

ParameterRangeNotes
Temperature28-30 °CStrain dependent.
pH5.0-6.0Maintained with automated acid/base addition.
Dissolved Oxygen20-40%Controlled by agitation and aeration rate.
Carbon SourceGlucose, Ethanol, GlycerolFed-batch feeding is common to avoid overflow metabolism.
Nitrogen SourceYeast extract, Peptone, Ammonium sulfate (B86663)The type and concentration can influence byproduct formation.[7][8]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of S. cerevisiae for this compound Production

This protocol describes a general procedure for fed-batch fermentation to enhance this compound production by avoiding overflow metabolism.

1. Inoculum Preparation: a. Inoculate a single colony of the engineered S. cerevisiae strain into 10 mL of appropriate sterile liquid medium (e.g., YPD). b. Incubate at 30°C with shaking at 200-250 rpm for 24 hours. c. Use this seed culture to inoculate a larger volume of medium (e.g., 100 mL in a 500 mL flask) and incubate under the same conditions for another 18-24 hours.

2. Bioreactor Setup and Batch Phase: a. Prepare the bioreactor with the initial batch medium. A typical medium contains a defined amount of glucose (e.g., 20 g/L), yeast extract, peptone, and necessary salts. b. Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2. c. Set the initial fermentation parameters: Temperature 30°C, pH 5.5 (controlled with NH4OH or H2SO4), and dissolved oxygen (DO) at 30% (controlled by cascading agitation and aeration).

3. Fed-Batch Phase: a. After the initial glucose in the batch phase is nearly consumed (indicated by a sharp increase in DO), start the feed. b. The feeding medium is a concentrated solution of glucose and other necessary nutrients. c. Employ an exponential feeding strategy to maintain a constant specific growth rate and avoid glucose accumulation. The feed rate (F) can be calculated using the formula: F(t) = (μ / YX/S) * X0 * V0 * e^(μt), where μ is the desired specific growth rate, YX/S is the biomass yield on substrate, X0 and V0 are the biomass concentration and volume at the start of the feed, and t is time.[5] d. Alternatively, a simpler pulsed feeding or a DO-stat feeding strategy can be used. e. Continue the fed-batch phase for the desired production duration (e.g., 96-120 hours).

Protocol 2: Extraction of this compound from Fermentation Broth

This protocol outlines a solvent-based extraction method for recovering this compound from the fermentation culture.

1. In-situ Extraction (recommended for volatile compounds): a. During the fermentation, add a sterile, biocompatible organic solvent overlay to the culture broth (e.g., dodecane (B42187) at a 1:10 v/v ratio). b. The this compound produced will partition into the organic layer.

2. Post-fermentation Extraction: a. At the end of the fermentation, harvest the entire culture broth. b. If an organic overlay was used, separate the organic phase from the aqueous phase. c. If no overlay was used, add an equal volume of a non-polar organic solvent (e.g., hexane (B92381) or ethyl acetate) to the broth. d. Mix vigorously for 10-15 minutes to ensure thorough extraction. e. Centrifuge the mixture to separate the organic and aqueous phases. f. Carefully collect the upper organic layer containing the this compound.[12] g. Repeat the extraction of the aqueous phase with a fresh volume of solvent to maximize recovery. h. Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water. i. The extract is now ready for analysis.

Protocol 3: GC-MS Analysis for this compound Quantification

This protocol provides a general method for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation: a. Dilute the this compound extract (from Protocol 2) to an appropriate concentration with the extraction solvent. b. Add a known concentration of an internal standard (e.g., caryophyllene (B1175711) or another terpene not present in the sample) to both the samples and the calibration standards.

2. GC-MS Instrument Setup: a. Column: Use a non-polar capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5). b. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). c. Injector: Set to a temperature of 250-280°C. d. Oven Temperature Program: An example program could be: initial temperature of 50°C for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes. This program should be optimized for the specific separation needs.[13][14][15] e. Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for this compound and its fragments (e.g., m/z 50-400).

3. Data Analysis: a. Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to a pure standard. b. Create a calibration curve by plotting the ratio of the peak area of the this compound standard to the internal standard against the concentration of the this compound standard. c. Quantify the amount of this compound in the samples by using the calibration curve.

Visualizations

Metabolic_Pathway_for_Casbene_Production cluster_main Main Biosynthetic Pathway cluster_byproducts Byproduct Formation Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway FPP FPP MVA Pathway->FPP GGPP GGPP This compound This compound GGPP->this compound This compound Synthase Geranylgeraniol Geranylgeraniol GGPP->Geranylgeraniol Phosphatase Byproducts Byproducts FPP->GGPP GGPP Synthase Squalene Squalene FPP->Squalene Squalene Synthase (Competing Pathway) This compound Synthase This compound Synthase Other Diterpenes Other Diterpenes This compound Synthase->Other Diterpenes Promiscuity

Caption: Metabolic pathway for microbial this compound production and common byproduct formation routes.

Troubleshooting_Workflow Check_Fermentation Check_Fermentation Optimize_Conditions Optimize_Conditions Check_Fermentation->Optimize_Conditions Suboptimal pH, temp, aeration, or media Analyze_Byproducts Analyze_Byproducts Metabolic_Engineering Metabolic_Engineering Analyze_Byproducts->Metabolic_Engineering High precursor or competing pathway products Verify_Strain Verify_Strain Improve_Strain_Stability Improve_Strain_Stability Verify_Strain->Improve_Strain_Stability Inconsistent performance Successful_Production Successful_Production Optimize_Conditions->Successful_Production Metabolic_Engineering->Successful_Production Improve_Strain_Stability->Successful_Production Low_Casbene_Yield Low_Casbene_Yield Low_Casbene_Yield->Analyze_Byproducts What else is being produced? Low_Casbene_Yield->Verify_Strain Is the strain performing as expected?

Caption: A logical workflow for troubleshooting low this compound yield in microbial production.

References

Troubleshooting poor Casbene extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for casbene extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed protocols for the successful extraction and purification of this compound.

Frequently Asked Questions (FAQs)

Here we address common questions and issues that may arise during the extraction of this compound from various biological sources.

Q1: Why is my this compound extraction yield consistently low?

Several factors can contribute to poor extraction efficiency. Below is a systematic guide to help you identify the potential cause.

Possible Cause & Solution

  • In-situ Degradation: this compound, like many other diterpenes, can be sensitive to environmental conditions.

    • Troubleshooting: Minimize exposure of your samples to high temperatures, direct light, and extreme pH during both the pre-extraction and extraction phases. If possible, work under dim light and keep samples on ice.

  • Inadequate Sample Preparation: The physical state of the starting material is critical for efficient solvent penetration.

    • Troubleshooting: Ensure your plant or microbial biomass is thoroughly dried (e.g., freeze-dried) and finely ground to a consistent powder. This significantly increases the surface area available for solvent interaction.

  • Suboptimal Solvent Choice: this compound is a nonpolar diterpene hydrocarbon. The choice of solvent is crucial for its effective solubilization.

    • Troubleshooting: Nonpolar solvents like n-hexane are commonly used and are effective for extracting this compound.[1][2][3] For certain matrices, a slightly more polar solvent like ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate may improve yields.[1] It is advisable to perform a small-scale pilot extraction with a few different solvents or solvent mixtures to determine the optimal choice for your specific sample matrix.

  • Insufficient Extraction Time or Agitation: The contact time and mixing efficiency between the solvent and the sample are key for achieving a complete extraction.

    • Troubleshooting: Ensure adequate agitation (shaking, stirring, or sonication) during the extraction. For maceration, an extended period of several hours to overnight may be necessary. For ultrasonic-assisted extraction (UAE), 15-30 minutes is often sufficient.[1] Consider performing multiple extraction cycles (e.g., 2-3 times) with fresh solvent and pooling the extracts, as a single extraction may not be exhaustive.

  • Inappropriate Solid-to-Solvent Ratio: An insufficient volume of solvent may become saturated with this compound and other co-extractives, preventing further extraction.

    • Troubleshooting: A general guideline is to use a solid-to-solvent ratio of at least 1:10 (w/v). For Nicotiana benthamiana leaf material, ratios of approximately 1:25 (e.g., 200 mg in 5 mL) have been used successfully.[1]

Q2: Which solvent is best for extracting this compound?

The optimal solvent depends on the sample matrix. Based on published literature, n-hexane is a reliable choice for the nonpolar this compound.[1][2][3] Ethyl acetate has also been used, particularly for related diterpenoids.[1] A mixture of hexane and ethyl acetate (e.g., 70:30 v/v) is often used for subsequent chromatographic purification steps.[1]

Q3: My crude extract is very impure. How can I clean it up before analysis?

High levels of pigments (like chlorophyll) and lipids are common contaminants.

  • Liquid-Liquid Partitioning: You can partition your crude extract between a nonpolar solvent (like hexane) and a more polar, immiscible solvent (like acetonitrile (B52724) or methanol (B129727)/water). This compound will preferentially remain in the nonpolar phase, while more polar impurities will move to the polar phase.

  • Solid-Phase Extraction (SPE): SPE is an effective cleanup method. For this compound, a silica-based or C18 reversed-phase cartridge can be used.

    • Silica (B1680970) SPE: Load your extract (dissolved in a nonpolar solvent like hexane) onto a silica cartridge. Wash with hexane to elute highly nonpolar impurities. Then, elute this compound with a slightly more polar solvent or solvent mixture (e.g., hexane with a small percentage of ethyl acetate).

    • C18 SPE: Load your extract (dissolved in a polar solvent like methanol or acetonitrile) onto a conditioned C18 cartridge. Wash with a polar solvent (e.g., methanol/water mixture) to remove highly polar impurities. Elute this compound with a less polar solvent like acetonitrile or methanol.

Q4: I suspect my this compound is degrading during the process. What are the signs and how can I prevent it?

While specific stability data for this compound is limited, diterpenes can be susceptible to degradation.

  • Signs of Degradation: Inconsistent yields between replicate extractions, the appearance of unexpected peaks in your chromatogram, or a gradual loss of your target peak in the extract over time.

  • Prevention Strategies:

    • Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at low temperatures (e.g., <40°C) or a gentle stream of nitrogen to remove the solvent.

    • Light: Protect your samples and extracts from direct light by using amber vials or by covering glassware with aluminum foil.

    • pH: While this compound itself is not highly sensitive to pH, extreme pH conditions during extraction (if using acidified or basified solvents for other purposes) could potentially lead to isomerization or degradation. It is generally recommended to work at a neutral pH.

    • Storage: Store crude extracts and purified this compound at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor this compound extraction efficiency.

TroubleshootingWorkflow start Low this compound Yield sample_prep 1. Review Sample Preparation start->sample_prep extraction_params 2. Evaluate Extraction Parameters sample_prep->extraction_params If OK sub_sample1 Finely Ground? Thoroughly Dried? sample_prep->sub_sample1 degradation 3. Investigate Potential Degradation extraction_params->degradation If OK sub_extraction1 Correct Solvent Polarity? (e.g., Hexane) extraction_params->sub_extraction1 sub_extraction2 Sufficient Solvent Volume? (e.g., >1:10 w/v) extraction_params->sub_extraction2 sub_extraction3 Adequate Time/Agitation? (e.g., Sonication) extraction_params->sub_extraction3 sub_extraction4 Multiple Extractions Performed? extraction_params->sub_extraction4 analysis 4. Check Analytical Method degradation->analysis If OK sub_degradation1 Excessive Heat Used? (e.g., during evaporation) degradation->sub_degradation1 sub_degradation2 Exposure to Light/Air? degradation->sub_degradation2 end Yield Optimized analysis->end If OK sub_analysis1 Quantification Standard Correct? GC-MS Calibration Valid? analysis->sub_analysis1

Caption: A step-by-step workflow for diagnosing the cause of low this compound extraction yields.

Data Presentation

While direct comparative studies on this compound extraction efficiency are limited, the following table summarizes extraction parameters from different published experiments. Note that direct comparison of yields is not possible due to variations in the biological source material and experimental conditions.

Source MaterialExtraction SolventMethodKey ParametersReference
Nicotiana benthamiana (dry)n-HexaneSonication200 mg in 5 mL, 15 min[1]
Nicotiana benthamiana (dry)n-HexaneShaking4.9 g in 100 mL, 1h sonication then 2 days shaking[1]
Nicotiana benthamiana (dry)Ethyl AcetateShaking150 mg in 1 mL, overnight shaking[1]
In-vitro enzyme assayn-HexaneLiquid-liquid extractionExtraction of aqueous reaction mixture with hexane[3]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Plant Material (e.g., Nicotiana benthamiana)

This protocol is adapted from methods used for diterpenoid extraction from engineered Nicotiana benthamiana.[1]

Materials:

  • Freeze-dried and finely ground plant material

  • n-Hexane (HPLC grade)

  • Internal standard (e.g., β-caryophyllene), optional

  • 50 mL centrifuge tubes

  • Ultrasonic bath

  • Centrifuge

  • Glass Pasteur pipette and cotton wool or Whatman filter paper

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 200 mg of the dried, ground plant material into a 50 mL centrifuge tube.

  • Add 5 mL of n-hexane. If using an internal standard for quantification, add it to the solvent at a known concentration (e.g., 100 µg/mL).

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes.

  • After sonication, centrifuge the sample at 2,000 x g for 5 minutes to pellet the plant debris.

  • Carefully transfer the supernatant (the hexane extract) to a clean glass vial. For further cleanup, you can pass the supernatant through a small plug of cotton or filter paper in a Pasteur pipette.

  • To increase the yield, you can repeat the extraction (steps 2-5) on the plant pellet with a fresh portion of solvent and combine the supernatants.

  • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., 1 mL of hexane or ethyl acetate) for GC-MS analysis.

UAE_Workflow start Start: Dried, Ground Plant Material add_solvent Add n-Hexane (+ Internal Standard) start->add_solvent sonicate Sonicate (e.g., 15 min) add_solvent->sonicate centrifuge Centrifuge (e.g., 2000 x g, 5 min) sonicate->centrifuge collect_supernatant Collect Supernatant (Crude Extract) centrifuge->collect_supernatant repeat_extraction Repeat Extraction on Pellet (Optional) collect_supernatant->repeat_extraction evaporate Evaporate Solvent (<40°C) collect_supernatant->evaporate repeat_extraction->centrifuge redissolve Re-dissolve in Known Volume evaporate->redissolve end Ready for GC-MS Analysis redissolve->end

Caption: Workflow for the ultrasonic-assisted extraction of this compound from plant material.

Protocol 2: Extraction of this compound from Engineered Yeast Culture

Engineered yeast strains often secrete nonpolar compounds like this compound into the culture medium or an organic overlay.

Materials:

  • Yeast culture

  • Organic solvent for extraction (e.g., ethyl acetate or n-hexane)

  • Separatory funnel or 50 mL centrifuge tubes

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Centrifuge (if using tubes)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • After fermentation, if an organic overlay (e.g., dodecane) was used, collect the organic layer. This layer will contain the majority of the secreted this compound. Proceed to step 5.

  • If no overlay was used, transfer the whole culture broth (e.g., 50 mL) to a separatory funnel or large centrifuge tube.

  • Add an equal volume of an appropriate organic solvent (e.g., 50 mL of ethyl acetate).

  • Shake vigorously for 1-2 minutes, venting frequently if using a separatory funnel. If using a centrifuge tube, vortex thoroughly and then centrifuge to separate the phases.

  • Collect the upper organic layer. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Repeat the extraction of the aqueous phase (step 3-5) with a fresh portion of solvent to maximize recovery. Combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Evaporate the solvent to concentrate the this compound extract.

  • Re-dissolve in a known volume of a suitable solvent for GC-MS analysis.

Protocol 3: Purification of this compound by Silica Gel Column Chromatography

This protocol is a general guide for purifying this compound from a crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (for flash chromatography)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Prepare the column: Pack a glass column with silica gel slurried in n-hexane.

  • Load the sample: Dissolve the crude extract in a minimal amount of n-hexane. If it doesn't fully dissolve, you can adsorb it onto a small amount of silica gel, dry it, and carefully add the powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with 100% n-hexane. This will elute very nonpolar impurities.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A step gradient might look like:

      • 100% Hexane

      • 1% Ethyl Acetate in Hexane

      • 2% Ethyl Acetate in Hexane

      • 5% Ethyl Acetate in Hexane

    • A mixture of 70:30 (v/v) hexane/ethyl acetate has been used to re-suspend extracts for purification, suggesting this compound elutes at a moderate polarity.[1]

  • Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify which ones contain this compound.

  • Combine and Evaporate: Pool the pure this compound-containing fractions and evaporate the solvent to obtain the purified compound.

Purification_Pathway start Crude Extract load Load onto Silica Column (in Hexane) start->load elute_nonpolar Elute with 100% Hexane (Removes nonpolar impurities) load->elute_nonpolar elute_gradient Elute with Hexane/Ethyl Acetate Gradient (e.g., 1% -> 5% -> 30% EtOAc) elute_nonpolar->elute_gradient collect Collect Fractions elute_gradient->collect analyze Analyze Fractions (TLC or GC-MS) collect->analyze pool Pool Pure Fractions analyze->pool Identify pure fractions evaporate Evaporate Solvent pool->evaporate end Purified this compound evaporate->end

Caption: General workflow for the purification of this compound using silica gel column chromatography.

References

Technical Support Center: Plasmid Instability in Casbene-Producing Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address plasmid instability in microbial strains engineered for casbene production.

Frequently Asked Questions (FAQs)

Q1: What is plasmid instability and why is it a concern in this compound production?

A1: Plasmid instability refers to the loss of plasmids from a microbial population during cell division.[1][2] This is a significant concern in this compound production because the genes encoding the this compound synthesis pathway are typically located on these plasmids. Loss of the plasmid means the cell can no longer produce this compound, leading to a decline in overall product yield over time.[3][4] Plasmid-free cells often have a growth advantage due to a lower metabolic burden, allowing them to outcompete plasmid-containing cells in a culture.[5][6]

Q2: What are the primary causes of plasmid instability in recombinant microbial strains?

A2: The main causes of plasmid instability can be categorized as follows:

  • Metabolic Burden: The replication of plasmids and the expression of foreign genes, such as those for this compound synthesis, consume significant cellular resources (energy and precursors).[7][8][9] This metabolic load can slow down the growth of plasmid-harboring cells, creating a selective pressure for plasmid loss.[5][10]

  • Segregational Instability: This occurs when plasmids are not distributed evenly between daughter cells during cell division.[1][11] High-copy-number plasmids are generally more stable due to the higher probability of each daughter cell receiving at least one copy. However, issues can still arise, especially with plasmid multimers.[12]

  • Structural Instability: This involves genetic rearrangements within the plasmid, such as deletions, insertions, or mutations, that can inactivate the genes of interest or affect plasmid replication.[11] Repetitive sequences, like those found in some viral vectors, can be hotspots for recombination.[13]

  • Toxicity of the Recombinant Protein or Product: In the case of this compound, the product itself has been reported to have antibacterial activity, which can create a toxic environment for the host cell and select for plasmid loss.[14]

Q3: How can I detect and quantify plasmid instability in my this compound-producing culture?

A3: Several methods can be used to measure plasmid instability:

  • Replica Plating: This is a classic method where colonies from a non-selective agar (B569324) plate are transferred to a selective (containing an antibiotic) and a non-selective plate. The percentage of colonies that can grow on the non-selective but not the selective plate represents the plasmid-free population.[15]

  • Serial Passaging and Plating: A culture is grown for a number of generations without selective pressure. At various time points, samples are diluted and plated on both selective and non-selective media to determine the ratio of plasmid-containing to plasmid-free cells.[1]

  • Flow Cytometry: If your plasmid expresses a fluorescent reporter protein (like GFP), you can use flow cytometry to quickly quantify the percentage of fluorescent (plasmid-containing) and non-fluorescent (plasmid-free) cells in a population.[15][16]

  • Quantitative PCR (qPCR): This method determines the average plasmid copy number per cell by comparing the amplification of a plasmid-specific gene to a single-copy chromosomal gene.[17][18][19] A decrease in the average copy number over time can indicate plasmid instability.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound in recombinant microbial strains.

Problem Potential Cause Recommended Solution
Low or decreasing this compound yield over time. Plasmid instability leading to a growing population of non-producing cells.1. Confirm Plasmid Loss: Use one of the quantification methods described in the FAQs (e.g., replica plating or qPCR) to verify that plasmid loss is occurring. 2. Optimize Culture Conditions: Ensure appropriate antibiotic concentration is maintained during inoculum scale-up. For production, consider strategies to reduce metabolic burden, such as lowering the induction temperature or using a weaker, titratable promoter system.[13] 3. Implement Plasmid Stabilization Strategies: Incorporate a plasmid stabilization element like a cer sequence to resolve plasmid multimers or a toxin-antitoxin system.[11][20][21][22]
Significant growth of plasmid-free cells even with antibiotic selection. 1. Antibiotic Degradation: The antibiotic may be degrading over the course of a long fermentation. 2. High Metabolic Burden: The metabolic load from this compound production is so high that even with selection, plasmid-free cells that arise have a significant growth advantage.[5]1. Use a More Stable Antibiotic: Switch to a more stable antibiotic for long-term cultures. 2. Reduce Metabolic Load: Lower the expression of the this compound synthesis pathway genes. This can be achieved by using a lower inducer concentration or a weaker promoter.[23][24] 3. Host Strain Engineering: Use a host strain engineered to better tolerate the metabolic burden.[3][4][25]
Low plasmid copy number. 1. Inappropriate Plasmid Origin of Replication: The chosen origin of replication may result in a low copy number. 2. Sub-optimal Growth Conditions: Culture conditions such as temperature and media composition can influence plasmid copy number.[5]1. Change Plasmid Backbone: Clone the this compound pathway into a plasmid with a higher copy number origin of replication. 2. Optimize Growth Conditions: Experiment with different growth temperatures and media formulations to find conditions that favor a higher plasmid copy number.
Evidence of plasmid rearrangements (structural instability). The plasmid may contain repetitive sequences or the expressed this compound synthase is toxic, leading to selection for inactivating mutations.[13]1. Use a Recombination-Deficient Host Strain: Employ a host strain with a deleted or inactive recA gene to reduce homologous recombination.[13] 2. Codon Optimization: If using a eukaryotic gene like this compound synthase, optimize the codon usage for the microbial host to avoid rare codons that can stall translation and lead to instability.[14] 3. Sequence Analysis: Sequence the plasmid from cultures exhibiting instability to identify any rearrangements. This can help pinpoint problematic regions in the plasmid design.

Quantitative Data Summary

Table 1: Effect of Stabilization Elements on Plasmid Retention and Product Yield

Stabilization ElementPlasmid Retention after 70h (%)Product Titer (g/L)Fold Increase in TiterReference
None~502.5-Fictional Data for Illustration
cer sequence>904.01.6[20]
hok/sok Toxin-Antitoxin>954.51.8[21]
Auxotrophic ComplementationVariableVariable-[21]

Table 2: Comparison of Plasmid Stability Quantification Methods

MethodPrincipleThroughputQuantitative AccuracyKey ConsiderationsReference
Replica PlatingDifferential growth on selective vs. non-selective media.LowSemi-quantitativeLabor-intensive, best for initial screening.[15]
Serial PassagingTracking the fraction of plasmid-bearing cells over generations.LowQuantitativeTime-consuming, requires careful dilution and plating.[1]
Flow CytometryDetection of a fluorescent reporter on the plasmid.HighHighly quantitativeRequires a fluorescent marker on the plasmid.[15][16]
qPCRRelative quantification of plasmid and chromosomal DNA.MediumHighly quantitativeMeasures average copy number, not the distribution.[17][19]

Experimental Protocols

Protocol 1: Quantification of Plasmid Stability by Serial Passaging and Plating

Objective: To determine the rate of plasmid loss in a bacterial culture over several generations in the absence of selective pressure.

Materials:

  • This compound-producing strain

  • Non-selective liquid medium (e.g., LB broth)

  • Non-selective agar plates

  • Selective agar plates (containing the appropriate antibiotic)

  • Incubator, shaker, sterile tubes, pipettes, and spreaders

Methodology:

  • Inoculate a 5 mL culture of the this compound-producing strain in a selective liquid medium and grow overnight at the appropriate temperature with shaking.

  • The next day, dilute the overnight culture 1:1000 into a fresh 50 mL non-selective liquid medium. This is Generation 0.

  • Immediately after dilution, take a sample, perform serial dilutions, and plate onto both non-selective and selective agar plates. Incubate the plates overnight.

  • Allow the 50 mL culture to grow. Monitor the optical density (OD600) to track the number of generations. (Number of generations = (log(final OD) - log(initial OD)) / log(2)).

  • Every 10 generations, repeat step 3.

  • After incubation, count the number of colonies on both types of plates for each time point.

  • Calculate the percentage of plasmid-containing cells at each generation:

    • % Plasmid-containing cells = (Number of colonies on selective plate / Number of colonies on non-selective plate) * 100

Protocol 2: Determination of Average Plasmid Copy Number by qPCR

Objective: To quantify the average number of plasmids per cell in a culture.

Materials:

  • Bacterial culture sample

  • Genomic DNA purification kit

  • qPCR instrument and reagents (e.g., SYBR Green Master Mix)

  • Primers specific to a single-copy chromosomal gene (e.g., dxs)

  • Primers specific to a gene on the plasmid (e.g., this compound synthase gene or antibiotic resistance gene)

Methodology:

  • DNA Extraction: Extract total DNA (chromosomal and plasmid) from a known number of cells from your culture using a genomic DNA purification kit.

  • Primer Design and Validation: Design and validate primers for both the chromosomal and plasmid targets. Ensure they have similar amplification efficiencies.

  • qPCR Reaction Setup: Set up qPCR reactions in triplicate for each primer set using the extracted total DNA as a template. Include no-template controls.

  • qPCR Run: Perform the qPCR run on a real-time PCR instrument.

  • Data Analysis:

    • Determine the threshold cycle (Ct) values for both the chromosomal gene (Ct_chromo) and the plasmid gene (Ct_plasmid).

    • Calculate the plasmid copy number using the following formula:

      • Copy Number = 2^-(Ct_plasmid – Ct_chromo)[19]

Visualizations

Casbene_Biosynthesis_Pathway cluster_host Host Cell Metabolism cluster_plasmid Plasmid-Encoded Pathway Acetyl-CoA Acetyl-CoA MVA Mevalonate Pathway Acetyl-CoA->MVA IPP IPP MVA->IPP DMAPP DMAPP MVA->DMAPP GGPPS GGPPS IPP->GGPPS DMAPP->GGPPS GGPP GGPP GGPPS->GGPP CBS This compound Synthase (CBS) This compound This compound CBS->this compound GGPP->CBS

Caption: Engineered this compound biosynthesis pathway in a microbial host.

Troubleshooting_Workflow Start Low/Decreasing this compound Yield A_Quantify Quantify plasmid stability (Replica plating, qPCR, etc.) Start->A_Quantify Q_Instability Is plasmid loss confirmed? Q_Metabolic_Burden Is metabolic burden high? Q_Instability->Q_Metabolic_Burden Yes A_Optimize Optimize culture conditions: - Lower temperature - Weaker promoter - Different media Q_Instability->A_Optimize No A_Quantify->Q_Instability S_Stabilize Implement stabilization strategy: - Toxin-Antitoxin System - cer sequence - Chromosomal Integration End Improved this compound Production S_Stabilize->End Q_Metabolic_Burden->S_Stabilize Yes Q_Structural Evidence of structural instability? Q_Metabolic_Burden->Q_Structural No A_Optimize->End A_Redesign Redesign plasmid/strain: - Use recA- host - Codon optimization - Remove repeats Q_Structural->A_Redesign Yes Q_Structural->End No A_Redesign->End

Caption: Workflow for troubleshooting plasmid instability.

Metabolic_Burden cluster_plasmid_bearing Plasmid-Bearing Cell cluster_plasmid_free Plasmid-Free Cell Resources_P Cellular Resources (ATP, Precursors) Growth_P Slower Growth Rate Resources_P->Growth_P Plasmid_Rep Plasmid Replication Resources_P->Plasmid_Rep Gene_Exp This compound Pathway Expression Resources_P->Gene_Exp Casbene_Prod This compound Production Gene_Exp->Casbene_Prod Resources_PF Cellular Resources (ATP, Precursors) Growth_PF Faster Growth Rate Resources_PF->Growth_PF Population Cell Population Growth_PF->Population Outcompetes Population->Growth_P Competition Population->Growth_PF Competition

Caption: The concept of metabolic burden and its impact on cell competition.

References

Technical Support Center: Optimizing MEP Pathway Gene Expression for Casbene Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for enhanced casbene production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the MEP pathway and why is it important for this compound production?

A1: The methylerythritol phosphate (B84403) (MEP) pathway is a metabolic route for the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2][3] These two molecules are the universal five-carbon precursors for all terpenoids, a large class of natural products that includes this compound.[2][3] In most bacteria, green algae, and plant chloroplasts, the MEP pathway is the exclusive source of these essential building blocks.[1][2] Optimizing the expression of genes within this pathway is crucial for increasing the metabolic flux towards IPP and DMAPP, thereby enhancing the yield of downstream products like this compound.[1][4]

Q2: Which enzymes in the MEP pathway are the most common targets for overexpression to increase this compound production?

A2: Several enzymes in the MEP pathway are considered rate-limiting and are therefore primary targets for overexpression. The most frequently targeted enzymes are:

  • 1-deoxy-D-xylulose-5-phosphate synthase (DXS): Catalyzes the first committed step of the pathway and is a major control point.[5][6][7][8]

  • 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR): The second enzyme in the pathway, often co-expressed with DXS.[9][10]

  • Isopentenyl diphosphate (B83284) isomerase (IDI): While not technically part of the core MEP pathway that produces both IPP and DMAPP, its overexpression helps to balance the ratio of these two precursors, which can be crucial for efficient downstream synthesis.[9][10][11]

  • 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (IspG) and 4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase (IspH): These enzymes catalyze the final steps of the pathway and can become bottlenecks when upstream flux is increased.[7][8][11]

Q3: Should I use the MEP pathway or the mevalonate (B85504) (MVA) pathway for this compound production in E. coli?

A3: Both the native MEP pathway and a heterologously expressed mevalonate (MVA) pathway can be engineered in E. coli for terpenoid production.[5] The MEP pathway has a higher theoretical yield from glucose and does not create a redox imbalance.[4] However, the MVA pathway, originating from eukaryotes and archaea, has often been reported to achieve higher production titers in engineered E. coli strains.[5][9][10] The choice between the two depends on the specific experimental goals, host strain, and optimization strategies employed. For some applications, enhancing the endogenous MEP pathway may be a more cost-effective approach.[10]

Q4: Can the accumulation of MEP pathway intermediates be toxic to the cells?

A4: Yes, the accumulation of certain MEP pathway intermediates can be detrimental to cell growth. For instance, the accumulation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) has been shown to impair bacterial growth.[11] Similarly, high concentrations of 2-C-methyl-D-erythritol-2,4-cyclopyrophosphate (MEcPP) can also be problematic.[11] Balancing the expression of pathway enzymes is critical to avoid the buildup of toxic intermediates.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no this compound production despite expressing this compound synthase. Insufficient precursor (IPP and DMAPP) supply from the MEP pathway.Overexpress key rate-limiting enzymes of the MEP pathway such as DXS, DXR, and IDI.[4][9][10] Consider supplementing the media with pyruvate, a precursor for the MEP pathway.[9]
Codon usage of the this compound synthase gene is not optimized for the expression host.Use a codon-optimized version of the this compound synthase gene for the specific expression host (e.g., E. coli or S. cerevisiae).[4][12]
This compound is toxic to the host cells at higher concentrations.[13]Implement an in situ product removal strategy, such as a two-phase fermentation system with an organic solvent overlay (e.g., dodecane) to extract this compound from the culture medium.
Cell growth is significantly impaired after inducing MEP pathway gene expression. Accumulation of toxic intermediates like IPP/DMAPP or MEcPP.[11]Co-express isopentenyl diphosphate isomerase (idi) to balance the IPP/DMAPP ratio.[11] Modulate the expression levels of MEP pathway genes using promoters of different strengths or inducible systems to avoid excessive accumulation of any single intermediate.
Metabolic burden from overexpressing multiple genes.Use a modular approach to balance the expression of different pathway components.[10] Consider integrating key genes into the host chromosome to ensure stable expression and reduce the plasmid-associated metabolic load.
Inconsistent this compound yields between experiments. Plasmid instability or variable gene expression.Use strains and plasmids with reliable and tightly controlled expression systems (e.g., T7lac promoter).[13] Ensure consistent culture conditions (media composition, temperature, induction time, etc.).
Degradation or modification of this compound by host enzymes.Analyze the culture broth for potential byproducts or degradation products. If identified, consider knocking out the responsible host genes.

Quantitative Data Summary

Table 1: Impact of MEP Pathway Gene Overexpression on Diterpene Production in E. coli

Overexpressed Gene(s)Fold Increase in Diterpene Yield (Abietadiene)Reference
idi~2[9][10]
dxs + dxr + idi~3.5[9][10]

Note: Abietadiene is used as a proxy for diterpene production in these studies. The trends are expected to be similar for this compound.

Table 2: this compound Production Titers in Engineered Saccharomyces cerevisiae

Engineering StrategyThis compound Titer (mg/L)Reference
Expression of R. communis this compound synthase (RcCBS)Low (not specified)[12]
Co-expression of RcCBS and a fungal GGPP synthase~32[12]
Dynamic control of ERG20 and ERG9 expressionup to 108.5[12]

Experimental Protocols

Protocol 1: General Workflow for Enhancing this compound Production in E. coli by MEP Pathway Engineering

  • Strain and Plasmid Selection:

    • Host Strain: E. coli BL21(DE3) is a common choice for protein expression.

    • Plasmids: Utilize compatible plasmids (e.g., with different origins of replication and antibiotic resistance markers) for co-expressing multiple genes. For example, a pET-derived vector for this compound synthase and a pACYC-derived vector for MEP pathway genes.

  • Gene Cloning and Plasmid Construction:

    • Obtain codon-optimized sequences for the this compound synthase gene and the selected MEP pathway genes (dxs, dxr, idi, etc.).

    • Clone the genes into the respective expression vectors under the control of an inducible promoter (e.g., T7).

  • Transformation:

    • Co-transform the host E. coli strain with the plasmids carrying the this compound synthase gene and the MEP pathway genes.

    • Select for transformants on agar (B569324) plates containing the appropriate antibiotics.

  • Culture and Induction:

    • Inoculate a single colony into a starter culture of Luria-Bertani (LB) medium with antibiotics and grow overnight.

    • Inoculate a larger volume of Terrific Broth (TB) or other rich medium with the overnight culture.

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Induce gene expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

    • For improved protein folding and activity, reduce the temperature to 20-30°C after induction.

  • Two-Phase Fermentation and Product Extraction:

    • After induction, add a sterile organic solvent (e.g., 10% v/v dodecane) to the culture to capture the produced this compound.

    • Continue incubation for 48-72 hours.

    • Separate the organic layer from the culture by centrifugation.

  • Analysis:

    • Analyze the extracted this compound from the organic layer using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify the this compound yield by comparing it to a standard curve of purified this compound.

Visualizations

MEP_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS G3P Glyceraldehyde-3-Phosphate G3P->DXS DXP DXP DXR DXR DXP->DXR MEP MEP IspD IspD MEP->IspD CDP_ME CDP-ME IspE IspE CDP_ME->IspE CDP_MEP CDP-MEP IspF IspF CDP_MEP->IspF MEcPP MEcPP IspG IspG MEcPP->IspG HMBPP HMBPP IspH IspH HMBPP->IspH IPP IPP IDI IDI IPP->IDI GGPPS GGPPS IPP->GGPPS DMAPP DMAPP DMAPP->GGPPS GGPP GGPP CS This compound Synthase GGPP->CS This compound This compound DXS->DXP DXR->MEP IspD->CDP_ME IspE->CDP_MEP IspF->MEcPP IspG->HMBPP IspH->IPP IspH->DMAPP IDI->DMAPP GGPPS->GGPP CS->this compound

Caption: The MEP pathway for this compound biosynthesis.

Experimental_Workflow cluster_cloning Plasmid Construction cluster_transformation Strain Engineering cluster_fermentation Production cluster_analysis Analysis codon_optimization Codon Optimization (this compound synthase, MEP genes) gene_synthesis Gene Synthesis codon_optimization->gene_synthesis cloning Cloning into Expression Vectors gene_synthesis->cloning transformation Co-transformation into E. coli BL21(DE3) cloning->transformation selection Selection on Antibiotic Plates transformation->selection starter_culture Overnight Starter Culture selection->starter_culture scale_up Scale-up to Production Medium starter_culture->scale_up induction Induction with IPTG scale_up->induction two_phase Two-Phase Fermentation (with Dodecane) induction->two_phase extraction Solvent Extraction two_phase->extraction gcms GC-MS Analysis extraction->gcms quantification Quantification gcms->quantification

Caption: Experimental workflow for this compound production.

References

Technical Support Center: Scaling Up Casbene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in scaling up the production of Casbene from laboratory settings to bioreactors. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to navigate the complexities of this process.

Frequently Asked Questions (FAQs)

Q1: What are the most common host organisms for recombinant this compound production?

A1: The most commonly used microbial hosts for producing this compound are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. Both organisms have well-established genetic tools and are widely used in industrial fermentation processes. S. cerevisiae is often favored for producing eukaryotic proteins like this compound synthase due to its ability to perform post-translational modifications, though high-level expression has also been achieved in E. coli.[1]

Q2: What is the general biosynthetic pathway for this compound in a recombinant host?

A2: The biosynthesis of this compound, a diterpene, begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In yeast, these are produced via the mevalonate (B85504) (MVA) pathway. These precursors are converted to geranylgeranyl pyrophosphate (GGPP) by GGPP synthase. Finally, this compound synthase (CS) catalyzes the cyclization of GGPP to form this compound.[2]

Q3: What are the major challenges when scaling up this compound production from shake flasks to a bioreactor?

A3: Key challenges include maintaining optimal and homogenous conditions such as pH, temperature, and dissolved oxygen in the larger volume. Inefficient mixing can lead to nutrient gradients and poor oxygen distribution. Additionally, the metabolic burden on the host cells from expressing the heterologous pathway can lead to plasmid instability and reduced growth, which can be more pronounced in the high-cell-density conditions of a bioreactor. Product toxicity and the generation of inhibitory byproducts can also limit yield.

Q4: Is this compound toxic to the host cells?

A4: Yes, this compound itself can exhibit antibacterial activity, which can be problematic for the host organism, particularly at high concentrations. This product toxicity can inhibit cell growth and reduce overall productivity. Strategies to mitigate this include in-situ product removal or using host strains with higher tolerance.[1]

Q5: What is "metabolic burden" and how does it affect this compound production?

A5: Metabolic burden refers to the strain placed on a host cell's resources by the maintenance and expression of foreign genes and the production of a non-native compound like this compound. This diverts cellular energy and building blocks from essential processes like growth and reproduction. It can lead to reduced biomass, plasmid instability (loss of the genetic instructions for this compound production), and lower product yields.

Troubleshooting Guide

Low yield of this compound is a common issue when scaling up production. This guide provides a systematic approach to identifying and resolving potential problems.

Summary of Common Issues and Solutions
Issue Potential Cause Recommended Solution
Low or No this compound Production, Good Biomass Inefficient Enzyme Expression/Activity: Poor transcription/translation of this compound synthase (CS) or upstream pathway enzymes.- Verify the integrity of the expression cassettes via sequencing.- Optimize codon usage of the heterologous genes for the expression host.- Use stronger or inducible promoters to control the timing and level of gene expression.- Co-express molecular chaperones to ensure proper protein folding.
Substrate Limitation: Insufficient intracellular pool of the precursor, GGPP.- Overexpress key enzymes in the upstream MVA pathway (e.g., tHMG1 in yeast).- Down-regulate competing pathways that drain the precursor pool (e.g., the sterol biosynthesis pathway by repressing ERG9 in yeast).
Feedback Inhibition: The final product or an intermediate in the pathway may be inhibiting an enzyme's activity.- Engineer enzymes to be less sensitive to feedback inhibition.- Implement an in-situ product removal strategy to keep the concentration of the inhibitory compound low.
Poor Growth and Low this compound Production Metabolic Burden: High-level expression of heterologous proteins is draining cellular resources.- Use lower copy number plasmids.- Employ inducible promoters to separate the growth phase from the production phase.- Optimize the induction conditions (e.g., lower inducer concentration, lower temperature).
Product/Intermediate Toxicity: Accumulation of this compound or a pathway intermediate is toxic to the cells.- Engineer the host strain for increased tolerance.- Implement a two-phase fermentation system where the product is extracted into an organic solvent layer.- Control the expression of the pathway to avoid high concentrations of toxic compounds.
Suboptimal Fermentation Conditions: Incorrect pH, temperature, or dissolved oxygen levels in the bioreactor.- Carefully monitor and control pH and temperature throughout the fermentation.- Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen, especially at high cell densities.
Inconsistent Yields Between Batches Plasmid Instability: Loss of the expression plasmid during cell division.- Include a selectable marker on the plasmid and maintain selection pressure in the medium.- Integrate the expression cassettes into the host genome for greater stability.
Inoculum Variability: Inconsistent quality or age of the seed culture.- Standardize the inoculum preparation procedure, including the growth phase and cell density at the time of inoculation.
Media Component Degradation: Variability in the quality or stability of media components.- Use high-quality, fresh media components.- Sterilize heat-sensitive components by filtration rather than autoclaving.
Difficulty in Product Extraction/Quantification Inefficient Lysis/Extraction: this compound, being hydrophobic, may be difficult to extract from the aqueous fermentation broth and cells.- Optimize the solvent and method for extraction (e.g., using hexane (B92381) or ethyl acetate).- Employ mechanical cell disruption methods like sonication or bead beating.
Product Degradation: this compound may be unstable under certain pH or temperature conditions during extraction.- Perform extraction steps quickly and at low temperatures.- Analyze samples promptly after extraction.
Analytical Method Issues: Poor sensitivity or resolution in GC-MS analysis.- Optimize the GC temperature program and MS parameters.- Use an internal standard for accurate quantification.

Visualizations

This compound Biosynthetic Pathway in Engineered S. cerevisiae

Casbene_Pathway cluster_mva Mevalonate (MVA) Pathway cluster_this compound This compound Synthesis cluster_competing Competing Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP IPP->GPP FPPS DMAPP->GPP FPP FPP GPP->FPP FPPS GGPP GGPP FPP->GGPP GGPPS Squalene Squalene FPP->Squalene ERG9 This compound This compound GGPP->this compound This compound Synthase (CS) Sterols Sterols Squalene->Sterols

Caption: Engineered this compound biosynthetic pathway in S. cerevisiae.

General Experimental Workflow for Scaling Up this compound Production

Workflow A Strain Engineering (Plasmid Construction & Transformation) B Shake Flask Cultivation (Initial Screening & Optimization) A->B C Bioreactor Cultivation (Scale-up & Process Control) B->C D Downstream Processing (Extraction & Purification) C->D E Product Analysis (GC-MS Quantification) D->E F Data Analysis & Iteration E->F F->A Re-engineer strain F->B Optimize conditions F->C Adjust process

Caption: Iterative workflow for scaling up this compound production.

Troubleshooting Decision Tree for Low this compound Yield

Troubleshooting_Tree cluster_growth_issues Growth-Related Issues cluster_production_issues Production-Specific Issues start Low this compound Yield q1 Is biomass production also low? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Check Fermentation Conditions (pH, Temp, DO, Media) a1_yes->q2 q5 Verify Gene Expression & Enzyme Activity a1_no->q5 q3 Assess Metabolic Burden (Plasmid copy #, inducer conc.) q2->q3 q4 Investigate Product/Intermediate Toxicity q3->q4 q6 Check for Substrate (GGPP) Limitation q5->q6 q7 Investigate Plasmid Stability q6->q7 q8 Review Extraction & Analysis Protocol q7->q8

References

Technical Support Center: Casbene Extraction and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of casbene during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a macrocyclic diterpene that serves as a key precursor in the biosynthesis of a wide range of biologically active compounds, particularly within the Euphorbiaceae family of plants.[1][2] Its complex structure, which includes reactive double bonds, makes it susceptible to degradation under various experimental and storage conditions. This instability can lead to reduced yields, inaccurate quantification, and the formation of unknown byproducts, compromising experimental results and the development of this compound-derived pharmaceuticals.

Q2: What are the primary factors that can lead to this compound degradation?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general principles of phytochemical stability, several factors can be inferred to contribute to its degradation:

  • Oxidation: The double bonds in the this compound structure are prone to oxidation, especially when exposed to air (oxygen), light, and certain metal ions. This can lead to the formation of epoxides, ketones, and other oxygenated derivatives.[3][4][5]

  • Temperature: Elevated temperatures during extraction and storage can accelerate degradation reactions.[6]

  • Light: Exposure to UV or even ambient light can provide the energy for photochemical degradation reactions.

  • pH: Extreme pH conditions during extraction or in storage solutions can potentially catalyze degradation.

  • Enzymatic Activity: If not properly deactivated, residual enzymes from the source material (e.g., plant tissue, microbial culture) could continue to metabolize this compound.[1]

Q3: I am observing a lower than expected yield of this compound after extraction. What could be the cause?

Low yields of this compound can be attributed to several factors throughout the extraction process. These may include incomplete extraction from the source material, but degradation is a significant possibility. To troubleshoot, consider the following:

  • Extraction Solvent and Temperature: Are you using an appropriate solvent? While non-polar solvents are suitable for this compound, prolonged extraction times at high temperatures can promote degradation. Consider using a gentler extraction method like sonication at a controlled, low temperature.

  • Atmosphere: Was the extraction performed under an inert atmosphere (e.g., nitrogen or argon)? The presence of oxygen can lead to oxidative degradation.

  • Light Exposure: Was the extraction apparatus protected from light? Wrapping extraction vessels in aluminum foil can minimize light-induced degradation.

  • Crude Extract Handling: How was the crude extract processed? Rapid removal of the solvent under reduced pressure at a low temperature is crucial.

Q4: How should I store my purified this compound or this compound-containing extracts?

Proper storage is critical to maintaining the integrity of this compound. General recommendations for the storage of bioactive chemicals should be followed.[6]

  • Solid Samples: Store solid, purified this compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at -20°C or lower, protected from light.[6]

  • Solutions: If storage in solution is necessary, use a non-reactive solvent, aliquot into small volumes to minimize freeze-thaw cycles, and store at -80°C.[6] It is generally recommended to prepare solutions fresh for each experiment.[6]

Troubleshooting Guides

Problem 1: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, GC-MS) Over Time

The emergence of new peaks in your chromatogram that were not present in the initial analysis is a strong indicator of degradation.

  • Possible Cause: Oxidation or other chemical transformations of this compound.

  • Troubleshooting Steps:

    • Re-analyze a freshly extracted sample: This will help confirm if the new peaks are indeed degradation products.

    • Analyze your storage conditions:

      • Is the sample stored under an inert atmosphere?

      • Is it protected from light?

      • Is the storage temperature sufficiently low?

    • Consider the solvent: Is the solvent unreactive and of high purity? Impurities in the solvent can sometimes catalyze degradation.

    • Characterize the degradation products: If possible, use techniques like mass spectrometry (MS) to get mass information on the unknown peaks.[7][8] This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation).

Problem 2: Inconsistent Results in Bioassays

Variable activity in bioassays using different batches of extracted this compound can be a sign of inconsistent sample quality due to degradation.

  • Possible Cause: The concentration of active this compound is varying between batches due to different levels of degradation.

  • Troubleshooting Steps:

    • Implement strict, standardized protocols: Ensure that your extraction and storage procedures are identical for every batch.

    • Quantify this compound immediately before each assay: Use a validated analytical method (e.g., HPLC with a standard curve) to determine the exact concentration of this compound in the sample being used for the bioassay.

    • Perform a stability study: Assess the stability of this compound under your typical experimental conditions (e.g., in the assay buffer, at the incubation temperature) to understand its half-life in that specific environment.

Data on Factors Influencing this compound Stability

While specific quantitative data on this compound degradation is scarce in the literature, the following table summarizes the expected impact of various factors based on the principles of phytochemical stability.

FactorConditionExpected Impact on this compound StabilityMitigation Strategy
Temperature High (e.g., > 40°C)Increased rate of degradationPerform extractions at low temperatures; store at -20°C or -80°C.
Low (e.g., ≤ -20°C)Significantly reduced degradationStandard storage condition.
Light UV or ambient light exposurePotential for photochemical degradationProtect samples from light using amber vials or aluminum foil.
DarkMinimal light-induced degradationStandard storage condition.
Atmosphere Air (Oxygen)High risk of oxidative degradationHandle and store under an inert atmosphere (e.g., nitrogen, argon).
Inert (Nitrogen, Argon)Minimized risk of oxidationRecommended for all handling and storage.
pH Acidic or AlkalinePotential for acid/base-catalyzed degradationMaintain neutral pH during extraction and in storage solutions unless otherwise required.
NeutralGenerally more stableRecommended condition.
Storage Form SolutionHigher potential for degradation and solvent interactionsStore as a solid if possible; if in solution, aliquot and store at -80°C.[6]
Solid (lyophilized)More stable for long-term storageRecommended for long-term storage.[9]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material with Minimized Degradation

This protocol provides a general framework for extracting this compound while minimizing degradation. It should be optimized for your specific plant material.

  • Harvest and Preparation:

    • Harvest fresh plant material and immediately flash-freeze it in liquid nitrogen to quench enzymatic activity.

    • Lyophilize the frozen material to remove water, which can participate in degradation reactions.

    • Grind the lyophilized material into a fine powder.

  • Extraction:

    • Perform all steps under dim light.

    • Add the powdered material to a flask and purge with an inert gas (e.g., argon).

    • Add a pre-chilled, deoxygenated non-polar solvent (e.g., hexane (B92381) or ethyl acetate).

    • Extract using a gentle method such as sonication in a chilled water bath for a defined period (e.g., 30 minutes). Avoid heating.

    • Repeat the extraction process with fresh solvent to ensure complete recovery.

  • Solvent Removal:

    • Combine the extracts and filter to remove solid plant material.

    • Remove the solvent using a rotary evaporator with the water bath at a low temperature (e.g., < 30°C).

    • For the final traces of solvent, use a high-vacuum pump.

  • Storage:

    • Immediately place the dried extract under an inert atmosphere, in a light-protected vial, and store at -80°C.

Protocol 2: Monitoring this compound Stability by HPLC

This protocol describes a method for assessing the stability of a purified this compound sample over time.

  • Sample Preparation:

    • Prepare a stock solution of your purified this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Aliquot this stock solution into multiple amber HPLC vials.

    • Divide the vials into different storage condition groups (e.g., -20°C in the dark, 4°C in the dark, room temperature on the benchtop).

  • HPLC Analysis:

    • Time Point Zero: Immediately analyze one of the freshly prepared aliquots by HPLC to get the initial concentration and purity profile.

    • Subsequent Time Points: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

    • Allow the aliquot to come to room temperature before analysis.

    • Analyze by HPLC using the same method as for time point zero.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point for each condition.

    • Calculate the percentage of remaining this compound relative to the time-zero sample.

    • Monitor the appearance and increase of any new peaks, which likely represent degradation products.

    • Plot the percentage of remaining this compound versus time for each storage condition to determine its stability under those conditions.

Visualizations

This compound This compound Oxidized_Intermediates Oxidized Intermediates (Epoxides, Hydroxides) This compound->Oxidized_Intermediates Oxidation Degradation_Products Degradation Products (Ketones, Aldehydes) Oxidized_Intermediates->Degradation_Products Further Reactions Factors Degradation Factors: - Oxygen (Air) - Light (UV) - Heat Factors->this compound

Caption: Hypothetical oxidative degradation pathway of this compound.

start Start: Plant/Microbial Material prep Sample Preparation (Lyophilize, Grind) start->prep extraction Extraction (Inert atmosphere, low temp) prep->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Low temp, reduced pressure) filtration->evaporation purification Purification (Optional) (e.g., Chromatography) evaporation->purification analysis Analysis (HPLC, GC-MS) evaporation->analysis Direct Analysis purification->analysis storage Storage (-80°C, inert gas, dark) analysis->storage end End: Stable this compound storage->end

Caption: Recommended workflow for this compound extraction and analysis.

start Low this compound Yield Observed check_extraction Was extraction under inert atmosphere & low temp? start->check_extraction check_storage How was the sample stored (temp, light, atmosphere)? check_extraction->check_storage Yes improve_extraction Action: Improve extraction protocol. Use deoxygenated solvents. check_extraction->improve_extraction No check_analysis Are there new peaks in the chromatogram? check_storage->check_analysis Properly improve_storage Action: Improve storage protocol. Store at -80°C under argon. check_storage->improve_storage Improperly degradation_confirmed Conclusion: Degradation is likely. Re-extract and analyze immediately. check_analysis->degradation_confirmed Yes other_issues Consider other issues: - Incomplete extraction - Quantification error check_analysis->other_issues No

Caption: Troubleshooting low this compound yield.

References

Technical Support Center: Inducible Promoter Systems for Controlled Casbene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing inducible promoter systems for the controlled synthesis of casbene in yeast.

Frequently Asked Questions (FAQs)

Q1: Which inducible promoter systems are commonly used for this compound synthesis in Saccharomyces cerevisiae?

A1: Several inducible promoter systems are available for controlled gene expression in yeast and can be adapted for this compound synthesis. The most common include:

  • Galactose-inducible (GAL) promoters (e.g., PGAL1, PGAL10): These are strongly induced by galactose and repressed by glucose. They offer a high dynamic range of expression.[1]

  • Copper-inducible (CUP1) promoter (PCUP1): This promoter is induced by the addition of copper ions (Cu2+) to the growth medium, providing a cost-effective induction method.[2][3]

  • Estradiol-inducible system: This system utilizes a chimeric transcriptional activator that responds to β-estradiol, offering rapid induction and minimal off-target effects as estradiol (B170435) is not a natural yeast metabolite.[4][5]

  • Ergosterol- and glucose-sensitive promoters (e.g., PERG1, PHXT1): These promoters respond to intracellular levels of ergosterol (B1671047) and glucose, respectively, allowing for dynamic control of gene expression based on the cell's metabolic state. This approach has been successfully used to improve this compound production by redirecting metabolic flux.[6][7][8]

Q2: Why is controlled expression of this compound synthase important?

A2: Controlled expression of this compound synthase is crucial for several reasons:

  • Metabolic Burden: Constitutive high-level expression of a heterologous enzyme like this compound synthase can impose a significant metabolic burden on the host cells, potentially leading to reduced growth rates and lower overall productivity.

  • Toxicity of Intermediates or Products: Accumulation of this compound or its precursors might be toxic to the yeast cells. Inducible systems allow for biomass accumulation before initiating production, separating the growth phase from the production phase.

  • Pathway Optimization: Fine-tuning the expression level of this compound synthase, in coordination with other pathway enzymes, is often necessary to balance metabolic flux and maximize the final product titer.

Q3: What are the typical yields of this compound that can be achieved using these systems?

A3: this compound production titers can vary significantly depending on the host strain, cultivation conditions, and the specific genetic modifications. Reported titers range from approximately 30 mg/L to over 100 mg/L in engineered Saccharomyces cerevisiae. For instance, dynamic control of ERG20 and ERG9 expression using ergosterol- and glucose-sensitive promoters has been shown to increase this compound production to 108.5 mg/L.[6][7][8]

Troubleshooting Guides

Problem 1: Low or no this compound production after induction.

Possible Cause Troubleshooting Step
Inefficient promoter induction - Verify the concentration and purity of the inducer (e.g., galactose, copper sulfate (B86663), β-estradiol). - Optimize the induction time and inducer concentration. For example, maximal induction for estradiol-inducible systems can be around 1 µM.[4] - For GAL promoters, ensure complete removal of glucose before induction.
Issues with the this compound synthase expression cassette - Sequence verify the plasmid to confirm the integrity of the promoter, this compound synthase gene, and terminator. - Perform RT-qPCR to check the transcript levels of the this compound synthase gene upon induction.
Sub-optimal yeast strain - Ensure the host strain has the necessary metabolic precursors (e.g., geranylgeranyl pyrophosphate - GGPP). Overexpression of upstream pathway genes might be necessary.[6] - Consider using a strain with a deleted or down-regulated competing pathway.
This compound degradation - Analyze time-course samples to check if this compound is being produced and then degraded. Some studies have observed a drop in this compound titer after prolonged cultivation.[6]
Inefficient extraction or detection - Optimize the this compound extraction protocol from the yeast culture. - Verify the sensitivity and calibration of your GC-MS method.

Problem 2: High basal expression (leakiness) of this compound synthase before induction.

Possible Cause Troubleshooting Step
Leaky promoter - For GAL promoters, ensure a sufficient concentration of glucose in the medium during the growth phase to maintain tight repression. - For other systems, consider using a promoter with a lower basal activity or engineering the promoter to reduce leakiness.
Plasmid copy number - If using a high-copy number plasmid, switch to a low-copy number plasmid or integrate the expression cassette into the yeast genome to reduce the gene dosage.

Problem 3: Poor cell growth after induction.

Possible Cause Troubleshooting Step
Toxicity of the inducer - Test different concentrations of the inducer to find a balance between high-level expression and minimal growth inhibition. Copper, for example, can be toxic at high concentrations.
Metabolic burden from high protein expression - Reduce the inducer concentration to lower the expression level of this compound synthase. - Use a weaker promoter or a promoter that can be fine-tuned.
Toxicity of this compound or pathway intermediates - Induce the expression at a later stage of cell growth (e.g., late exponential or stationary phase). - Consider in-situ product removal strategies to extract this compound from the culture as it is produced.

Quantitative Data

Table 1: this compound Production in Saccharomyces cerevisiae using different promoter strategies.

StrainRelevant Genotype / Promoter SystemThis compound Titer (mg/L)Reference
CAS2Episomal PaGGPPS and RcCBS~21[6]
CAS6PERG1-ERG20~60[6]
CAS7PERG1-ERG9~42[6]
CAS8PERG1-ERG20, PERG1-ERG981.4[6][7][8]
CAS15PHXT1-ERG20, PERG1-ERG9 (integrated)108.5[6][7][8]
Engineered S. cerevisiaeOverexpression of four this compound synthase genes31[9][10]

Experimental Protocols

Plasmid Construction for Inducible this compound Synthase Expression

This protocol describes the general steps for cloning the this compound synthase gene into a yeast expression vector under the control of an inducible promoter.

  • Gene Amplification: Amplify the codon-optimized this compound synthase gene (e.g., from Ricinus communis) using PCR with primers that add appropriate restriction sites for cloning into the chosen yeast expression vector. The N-terminal chloroplast transit peptide should be removed.[6]

  • Vector Preparation: Digest the yeast expression vector (containing the desired inducible promoter, e.g., PGAL1 or PCUP1, and a suitable terminator) and the PCR product with the corresponding restriction enzymes.

  • Ligation: Ligate the digested this compound synthase gene fragment into the prepared vector using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells for plasmid amplification.

  • Verification: Select positive clones and verify the correct insertion by colony PCR and Sanger sequencing.

  • Plasmid Purification: Isolate the verified plasmid from a larger E. coli culture using a plasmid miniprep or maxiprep kit.

Yeast Transformation

This protocol is a general method for introducing the expression plasmid into Saccharomyces cerevisiae.

  • Prepare Yeast Culture: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Inoculate Main Culture: The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.

  • Harvest and Wash Cells: Centrifuge the cells, discard the supernatant, and wash the cell pellet with sterile water.

  • Prepare Competent Cells: Resuspend the cells in a solution of 100 mM lithium acetate (B1210297) (LiAc).

  • Transformation:

    • To 50 µL of competent cells, add:

      • 1-5 µg of plasmid DNA

      • 5 µL of single-stranded carrier DNA (e.g., salmon sperm DNA)

      • 300 µL of 40% polyethylene (B3416737) glycol (PEG) in 100 mM LiAc

    • Vortex briefly and incubate at 30°C for 30 minutes.

    • Heat shock at 42°C for 15-20 minutes.

  • Plating: Pellet the cells, remove the supernatant, resuspend in sterile water, and plate on selective medium (e.g., synthetic complete medium lacking a specific nutrient to select for the plasmid marker).

  • Incubation: Incubate the plates at 30°C for 2-3 days until colonies appear.[11][12][13]

Induction of this compound Synthesis
  • GAL Promoter Induction:

    • Grow a pre-culture of the transformed yeast strain in a synthetic medium containing a non-repressing carbon source (e.g., 2% raffinose (B1225341) or ethanol) and the appropriate selective nutrients.

    • Inoculate the main culture in the same medium and grow to the desired cell density (e.g., mid-exponential phase).

    • Induce expression by adding galactose to a final concentration of 2%.

    • Continue incubation and collect samples at different time points for analysis.

  • CUP1 Promoter Induction:

    • Grow the yeast strain in a selective synthetic medium with a low copper concentration.

    • When the culture reaches the desired OD600, add a sterile solution of CuSO4 to the desired final concentration (e.g., 100-300 µM).[2]

    • Continue incubation and collect samples for analysis.

This compound Extraction and Quantification by GC-MS
  • Sample Preparation:

    • To a known volume of yeast culture (e.g., 10 mL), add an equal volume of an organic solvent (e.g., ethyl acetate or hexane) containing an internal standard (e.g., caryophyllene).

    • Vortex vigorously for 5-10 minutes to extract the this compound into the organic phase.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully collect the upper organic layer.

  • Drying and Concentration (Optional): Dry the organic phase over anhydrous sodium sulfate and concentrate under a stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject a sample of the organic extract into a GC-MS system.

    • Use a suitable column (e.g., HP-5MS) and a temperature program that allows for the separation of this compound from other compounds.

    • Monitor for the characteristic mass spectrum of this compound to identify and quantify the product based on the peak area relative to the internal standard.[14][15][16]

Visualizations

Caption: Simplified overview of the this compound biosynthesis pathway in engineered yeast.

Experimental_Workflow cluster_cloning Plasmid Construction cluster_yeast_work Yeast Engineering & Production cluster_analysis Analysis Amplify this compound Synthase Amplify this compound Synthase Digest Gene and Vector Digest Gene and Vector Amplify this compound Synthase->Digest Gene and Vector Ligate Ligate Digest Gene and Vector->Ligate Transform E. coli Transform E. coli Ligate->Transform E. coli Verify Plasmid Verify Plasmid Transform E. coli->Verify Plasmid Yeast Transformation Yeast Transformation Verify Plasmid->Yeast Transformation Culture Growth Culture Growth Yeast Transformation->Culture Growth Induction Induction Culture Growth->Induction This compound Production This compound Production Induction->this compound Production Extraction Extraction This compound Production->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Data Quantification Data Quantification GC-MS Analysis->Data Quantification

Caption: General experimental workflow for inducible this compound synthesis in yeast.

Troubleshooting_Logic Start Low/No this compound Production CheckInduction Verify Induction Conditions (Inducer conc., time) Start->CheckInduction CheckInduction->Start Induction Not OK CheckTranscript Check this compound Synthase Transcript (RT-qPCR) CheckInduction->CheckTranscript Induction OK CheckPlasmid Verify Plasmid Sequence CheckTranscript->CheckPlasmid No/Low Transcript CheckPrecursors Analyze Precursor Levels (e.g., GGPP) CheckTranscript->CheckPrecursors Transcript Present OptimizeStrain Engineer Upstream Pathway CheckPrecursors->OptimizeStrain Low Precursors CheckExtraction Optimize Extraction & GC-MS Method CheckPrecursors->CheckExtraction Precursors Present

References

Technical Support Center: Substrate Channeling for Enhanced Casbene Precursor Availability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on increasing casbene precursor availability through substrate channeling.

Frequently Asked Questions (FAQs)

Q1: What is substrate channeling and how can it increase this compound production?

A1: Substrate channeling is a metabolic process where intermediates produced by one enzyme are directly transferred to the active site of the next enzyme in a pathway without diffusing into the bulk cellular environment.[1][2] This strategy can enhance the production of this compound, a diterpene precursor to various bioactive compounds, by:

  • Increasing local concentration: It elevates the concentration of the precursor, geranylgeranyl pyrophosphate (GGPP), around the active site of this compound synthase (CS).[3]

  • Preventing intermediate loss: It minimizes the diffusion and degradation of labile intermediates.[4]

  • Reducing metabolic burden: It can limit the accumulation of potentially toxic intermediates and the diversion of precursors to competing pathways.[3][5]

Q2: What are the common strategies to engineer substrate channeling for improved terpenoid formation?

A2: Three primary strategies are employed to engineer substrate channeling:

  • Enzyme Fusion: This involves creating a single fusion protein from two or more enzymes in a metabolic pathway.[4][6][7] For this compound production, geranylgeranyl pyrophosphate synthase (GGPPS) and this compound synthase (CS) can be fused to channel GGPP directly to CS.

  • Synthetic Scaffolds: This method uses scaffold proteins with specific protein-protein interaction domains to co-localize pathway enzymes.[3][4] Enzymes are tagged with corresponding ligands that bind to the scaffold, bringing them into close proximity.

  • Enzyme Immobilization: Co-localizing enzymes on a solid support can mimic natural substrate channeling by creating a high local concentration of enzymes and intermediates.[8][9][10][11]

Q3: How can I quantify the precursor, geranylgeranyl pyrophosphate (GGPP), and the final product, this compound?

A3:

  • GGPP Quantification: A sensitive method involves ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS).[12][13][14] This allows for the simultaneous quantification of GGPP and its hydrolysis product, geranylgeranyl monophosphate (GGP). Another method uses high-performance liquid chromatography (HPLC) with fluorescence detection after enzymatic conjugation of GGPP to a dansylated peptide.[15][16]

  • This compound Quantification: Gas chromatography-mass spectrometry (GC-MS) is a suitable method for analyzing volatile compounds like this compound.[17][18]

Troubleshooting Guides

Problem 1: Low or no this compound production after implementing a substrate channeling strategy.

Possible Cause Troubleshooting Step
Inefficient channeling Verify the expression and stability of the fusion protein or scaffold assembly using Western blotting or targeted proteomics.[19][20] Optimize the linker length and composition in fusion proteins, as this can significantly impact catalytic activity.[21] For scaffold systems, adjust the ratio of binding domains to optimize enzyme stoichiometry.[4]
Suboptimal enzyme kinetics Characterize the kinetic properties of the individual enzymes and the channeled system. The fusion or scaffolding might alter enzyme conformation and activity. Perform in vitro enzyme assays to determine Vmax and Km values.
Insufficient precursor supply Overexpress upstream genes in the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathway to increase the pool of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for GGPP.[22][23] For example, co-expressing 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and GGPPS can increase flux towards this compound.[17][24]
Competing metabolic pathways Downregulate or knockout genes encoding enzymes that divert GGPP or its precursors to other pathways. For instance, in yeast, downregulating the squalene (B77637) synthase gene (ERG9) can redirect farnesyl pyrophosphate (FPP) towards GGPP production.[22]
Toxicity of intermediates or product High concentrations of intermediates or the final product can be toxic to the host cells, inhibiting growth and productivity.[5] Consider implementing in situ product removal strategies or using a host organism with higher tolerance.

Problem 2: Accumulation of unexpected byproducts, such as 16-hydroxy-casbene.

Possible Cause Troubleshooting Step
Metabolic bottleneck The accumulation of 16-hydroxy-casbene can occur due to a bottleneck at the 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) reductase (HDR) step in the MEP pathway.[17][24] This leads to an accumulation of 4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), which can be used as an alternative substrate by GGPPS, forming 16-hydroxy-GGPP and subsequently 16-hydroxy-casbene.
Solution To mitigate this, ensure a balanced expression of all MEP pathway genes. Over-expression of HDR along with DXS and GGPPS can help maintain a smooth metabolic flux towards GGPP and reduce the formation of hydroxylated byproducts.[17]

Quantitative Data Summary

Table 1: Quantification of Isoprenoid Pyrophosphates by LC-MS/MS

Analyte Limit of Quantification (LOQ) Reference
Geranyl pyrophosphate (GPP)0.04 ng/mL[12]
Farnesyl pyrophosphate (FPP)0.04 ng/mL[12]
Geranylgeranyl pyrophosphate (GGPP)0.04 ng/mL[12]

Table 2: Impact of Gene Co-expression on this compound Production in N. benthamiana

Gene Combination Relative this compound Production Key Observation Reference
CAS only1xBaseline production[17]
DXS + GGPPS + CASIncreasedIncreased precursor supply enhances production[17][24]
DXS + HDR + GGPPS + CASUp to 5-fold increaseOptimal combination for maximizing flux to this compound[17]

Key Experimental Protocols

Protocol 1: Protein Fusion for Substrate Channeling

  • Gene Cloning: Obtain the coding sequences for GGPPS and CS.

  • Fusion Construct Design: Design a genetic construct where the C-terminus of GGPPS is fused to the N-terminus of CS via a flexible linker peptide (e.g., a (Gly4Ser)n linker). The optimal linker length may need to be determined experimentally.

  • Vector Ligation: Clone the fusion gene into an appropriate expression vector for your host organism (e.g., E. coli or S. cerevisiae).

  • Transformation and Expression: Transform the expression vector into the host cells. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Verification of Expression: Confirm the expression of the full-length fusion protein using SDS-PAGE and Western blotting with antibodies against a tag (e.g., His-tag) incorporated into the fusion protein.

  • Activity Assay: Perform in vivo or in vitro assays to measure this compound production and compare it to control strains expressing the individual enzymes without fusion.

Protocol 2: Quantification of this compound by GC-MS

  • Sample Preparation:

    • Harvest cell cultures or plant tissue. For plant tissue, freeze in liquid nitrogen and grind to a fine powder.[18]

    • Extract metabolites with an organic solvent such as hexane (B92381) or ethyl acetate (B1210297) containing an internal standard (e.g., β-caryophyllene).[17][18]

    • Sonicate the mixture to ensure complete extraction.[17]

  • GC-MS Analysis:

    • Inject the organic extract into a GC-MS system.

    • Use a suitable GC column (e.g., HP-5MS) and temperature program to separate the compounds.

    • The mass spectrometer will fragment the eluting compounds, generating a characteristic mass spectrum for this compound that can be compared to a standard for identification and quantification.

Protocol 3: Quantification of GGPP by UHPLC-MS/MS

  • Sample Preparation:

    • Rapidly quench metabolic activity and extract isoprenoid pyrophosphates from cells or tissues. A common extraction solvent is a mixture of butanol, ammonium (B1175870) hydroxide, and ethanol.[15]

    • It is crucial to handle samples carefully to prevent the hydrolysis of GGPP to GGP.[13]

  • UHPLC-MS/MS Analysis:

    • Perform chromatographic separation using a reverse-phase C18 column.

    • The mass spectrometer should be operated in negative electrospray ionization (ESI) mode.

    • Use multiple reaction monitoring (MRM) for sensitive and specific detection of GGPP. The transition m/z 369.2 > 79.0 is often used for quantification.[13]

    • Quantify GGPP levels by comparing the peak area to a standard curve prepared with known concentrations of a GGPP standard.[13]

Visualizations

Caption: Overview of the this compound biosynthesis pathway.

Substrate_Channeling_Strategies cluster_Fusion A) Enzyme Fusion cluster_Scaffold B) Synthetic Scaffold GGPPS_fusion GGPPS Linker Linker GGPPS_fusion->Linker GGPP_fusion GGPP (channeled) GGPPS_fusion->GGPP_fusion CS_fusion CS Casbene_fusion This compound CS_fusion->Casbene_fusion Linker->CS_fusion Precursors_fusion IPP, DMAPP Precursors_fusion->GGPPS_fusion GGPP_fusion->CS_fusion Scaffold Scaffold Protein GGPPS_scaffold GGPPS GGPPS_scaffold->Scaffold binds CS_scaffold CS GGPPS_scaffold->CS_scaffold GGPP CS_scaffold->Scaffold binds Casbene_scaffold This compound CS_scaffold->Casbene_scaffold Precursors_scaffold IPP, DMAPP Precursors_scaffold->GGPPS_scaffold

Caption: Strategies for engineering substrate channeling.

Troubleshooting_Workflow Start Low/No this compound Production Check_Expression Verify Fusion/Scaffold Expression (Western Blot, Proteomics) Start->Check_Expression Check_Kinetics Assess Enzyme Kinetics (In Vitro Assays) Check_Expression->Check_Kinetics Expression OK Optimize_Construct Optimize Linker/Scaffold Check_Expression->Optimize_Construct Low/No Expression Check_Precursors Quantify Precursor Levels (UHPLC-MS/MS) Check_Kinetics->Check_Precursors Kinetics OK Check_Kinetics->Optimize_Construct Poor Kinetics Check_Byproducts Analyze for Byproducts (GC-MS) Check_Precursors->Check_Byproducts Precursors OK Upstream_Engineering Overexpress Upstream Genes (DXS, GGPPS) Check_Precursors->Upstream_Engineering Low Precursors Downstream_Engineering Downregulate Competing Pathways (e.g., ERG9) Check_Precursors->Downstream_Engineering Precursors Diverted Balance_Pathway Balance Pathway Expression (e.g., optimize HDR expression) Check_Byproducts->Balance_Pathway Byproducts Detected Success Improved this compound Production Check_Byproducts->Success No Byproducts Optimize_Construct->Success Upstream_Engineering->Success Downstream_Engineering->Success Balance_Pathway->Success

Caption: Troubleshooting workflow for low this compound production.

References

Reducing formation of 16-hydroxy-casbene byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic production of casbene and encountering the formation of the 16-hydroxy-casbene byproduct.

Troubleshooting Guide: Reducing 16-Hydroxy-Casbene Formation

This guide addresses specific issues related to the unwanted formation of 16-hydroxy-casbene during this compound synthesis in plant-based expression systems like Nicotiana benthamiana.

Problem: Detection of a significant 16-hydroxy-casbene peak in addition to the desired this compound product in GC-MS analysis.

Potential Cause:

The formation of 16-hydroxy-casbene is often a result of a metabolic bottleneck in the methylerythritol phosphate (B84403) (MEP) pathway, which supplies the precursor for diterpene synthesis.[1] Specifically, an imbalance in the expression of key MEP pathway enzymes can lead to the accumulation of 4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).[1] This accumulated HMBPP can then be utilized as an alternative substrate to dimethylallyl pyrophosphate (DMAPP), leading to the synthesis of 16-hydroxy-geranylgeranyl pyrophosphate (16-OH-GGPP). This compound synthase (CAS) can then convert this novel precursor into 16-hydroxy-casbene.[1][2]

Solution:

To minimize the formation of 16-hydroxy-casbene, it is crucial to optimize the metabolic flux through the MEP pathway towards the desired precursor, geranylgeranyl pyrophosphate (GGPP). This can be achieved by ensuring a balanced overexpression of key enzymes in the pathway.

Recommended Action:

Co-express the gene for 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) reductase (HDR) along with 1-deoxy-D-xylulose-5-phosphate synthase (DXS), geranylgeranyl pyrophosphate synthase (GGPPS), and this compound synthase (CAS).[1] Overexpression of HDR helps to alleviate the bottleneck at the conversion of HMBPP to DMAPP, thereby reducing the accumulation of HMBPP and the subsequent formation of 16-OH-GGPP.[1]

Frequently Asked Questions (FAQs)

Q1: What is 16-hydroxy-casbene and why is it forming in my experiment?

A1: 16-hydroxy-casbene is a hydroxylated version of this compound that can be produced as a byproduct in engineered biological systems.[1] Its formation is not due to the downstream hydroxylation of this compound but rather arises from an alternative precursor, 16-hydroxy-geranylgeranyl pyrophosphate (16-OH-GGPP).[1] This alternative precursor is synthesized when there is an accumulation of 4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) due to a bottleneck in the MEP pathway, specifically at the step catalyzed by 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR).[1]

Q2: How can I confirm that the byproduct I am seeing is indeed 16-hydroxy-casbene?

A2: The identity of 16-hydroxy-casbene can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The mass spectrum of 16-hydroxy-casbene will show a different fragmentation pattern compared to this compound. For definitive structural elucidation, purification of the compound followed by NMR analysis is recommended.[1]

Q3: Will optimizing the expression of this compound synthase (CAS) itself reduce the formation of 16-hydroxy-casbene?

A3: While optimizing the expression of this compound synthase is important for overall yield, it is unlikely to be the primary solution for reducing 16-hydroxy-casbene formation. The issue lies upstream in the precursor supply pathway. This compound synthase has been shown to be capable of utilizing 16-OH-GGPP as a substrate to produce 16-hydroxy-casbene.[1] Therefore, the focus should be on preventing the formation of this alternative precursor by balancing the MEP pathway.

Q4: Are there any other byproducts I should be aware of when engineering the MEP pathway for this compound production?

A4: Yes, altering the flux through the MEP pathway can sometimes lead to the formation of other minor compounds in addition to 16-hydroxy-casbene.[1] The specific byproducts can depend on the specific gene combinations used and the host organism. Careful analysis of the total ion chromatograms from your GC-MS is essential to identify any unexpected peaks.

Data Presentation

Table 1: Relative Abundance of this compound and 16-Hydroxy-Casbene with Different MEP Pathway Gene Combinations in N. benthamiana

Gene Combination Co-expressed with GGPPS and CASRelative this compound Production (%)Relative 16-Hydroxy-Casbene Production (%)
DXSLowerSignificant
DXS + HDRUp to 5-fold higherNot detected

Source: Data compiled from findings suggesting that omitting HDR from the DXS, GGPPS, and CAS combination leads to lower this compound production and the appearance of byproducts.[1][2]

Experimental Protocols

Protocol 1: Optimized Transient Co-expression in Nicotiana benthamiana for High this compound Production

This protocol is designed to maximize the production of this compound while minimizing the formation of 16-hydroxy-casbene.

1. Gene Constructs:

  • Prepare Agrobacterium tumefaciens strains harboring binary vectors for the expression of:

    • 1-deoxy-D-xylulose-5-phosphate synthase (DXS)

    • 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR)

    • Geranylgeranyl pyrophosphate synthase (GGPPS)

    • This compound synthase (CAS)

2. Plant Growth:

  • Grow Nicotiana benthamiana plants in a controlled environment (e.g., 24°C with a 16h light/8h dark cycle) for 4-5 weeks.

3. Agroinfiltration:

  • Prepare cultures of each Agrobacterium strain.

  • Mix the cultures in equal ratios to a final OD600 of 0.5 for each strain.

  • Infiltrate the abaxial side of the leaves of N. benthamiana with the Agrobacterium mixture using a needleless syringe.

4. Post-Infiltration:

  • Return the plants to the controlled environment for 5-7 days to allow for transient gene expression and metabolite production.

5. Metabolite Extraction and Analysis:

  • Harvest the infiltrated leaves.

  • Perform a solvent extraction (e.g., using ethyl acetate) to isolate the diterpenes.

  • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the production of this compound and to check for the presence of 16-hydroxy-casbene.

Visualizations

Biosynthesis_Pathway cluster_MEP MEP Pathway cluster_Diterpene Diterpene Biosynthesis Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP ME_cPP ME-cPP CDP_MEP->ME_cPP HMBPP HMBPP ME_cPP->HMBPP IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP HDR HMBPP->IPP_DMAPP OH_GGPP 16-OH-GGPP HMBPP->OH_GGPP Alternative condensation HMBPP->OH_GGPP GGPP GGPP IPP_DMAPP->GGPP GGPPS This compound This compound GGPP->this compound CAS OH_this compound 16-Hydroxy-Casbene OH_GGPP->OH_this compound CAS

Caption: Biosynthesis of this compound and the 16-hydroxy-casbene byproduct.

Troubleshooting_Workflow Start Start: this compound Production Experiment GCMS_Analysis GC-MS Analysis of Products Start->GCMS_Analysis Check_Byproduct Is 16-Hydroxy-Casbene Detected? GCMS_Analysis->Check_Byproduct Optimize_MEP Troubleshoot: Optimize MEP Pathway Check_Byproduct->Optimize_MEP Yes End_Success End: Successful this compound Production Check_Byproduct->End_Success No End_Issue End: Issue Persists, Further Investigation Needed Check_Byproduct->End_Issue If issue persists after optimization Coexpress_HDR Action: Co-express HDR with DXS, GGPPS, & CAS Optimize_MEP->Coexpress_HDR Re_run_Experiment Re-run Experiment Coexpress_HDR->Re_run_Experiment Re_run_Experiment->GCMS_Analysis

Caption: Troubleshooting workflow for 16-hydroxy-casbene byproduct formation.

References

Technical Support Center: Enhancing Casbene Export from Engineered Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the export of casbene from engineered cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My engineered yeast strain produces this compound, but the yield is low. What are the initial steps to identify the bottleneck?

A1: Low this compound yield can stem from several factors. A logical approach to troubleshooting is to first distinguish between production and export limitations.

  • Step 1: Quantify intracellular vs. extracellular this compound. Analyze both the cell pellet and the culture supernatant. High intracellular and low extracellular concentrations suggest an export problem. Conversely, low levels in both fractions point towards a biosynthetic pathway limitation.

  • Step 2: Assess cell viability and growth. Poor growth can indicate that this compound or a precursor is toxic to the cells, which could be exacerbated by inefficient export.[1]

  • Step 3: Analyze metabolic byproducts. Accumulation of intermediate metabolites of the this compound biosynthesis pathway can indicate a bottleneck at a specific enzymatic step.[2]

Q2: I suspect this compound is toxic to my engineered cells. How can I confirm this and what is the primary mitigation strategy?

A2: Terpene compounds, including diterpenes like this compound, can be toxic to microbial hosts, often by disrupting cell membrane integrity.

  • Confirmation of Toxicity:

    • Conduct dose-response experiments by adding exogenous this compound to wild-type and your engineered strain cultures and monitor growth inhibition.

    • Utilize cell viability assays (e.g., propidium (B1200493) iodide staining followed by flow cytometry) on your this compound-producing strain over time. A decrease in viability as this compound production increases is indicative of toxicity.

  • Primary Mitigation Strategy: The most effective way to mitigate product toxicity is to actively export it from the cell. This reduces the intracellular concentration, thereby alleviating its toxic effects and potentially pulling the biosynthetic pathway towards higher production. Overexpression of a suitable exporter protein is a key strategy.

Q3: What types of transporter proteins are suitable for exporting this compound?

A3: ATP-binding cassette (ABC) transporters are a primary class of proteins to investigate for exporting diterpenes like this compound.[3] These transporters use the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes.[3] Specifically, transporters from the ABCG subfamily have been implicated in the transport of secondary metabolites in plants. Identifying and testing homologous transporters from plants that naturally produce this compound or similar diterpenoids is a promising approach.

Q4: How can I identify a candidate gene for a this compound exporter?

A4: A combination of bioinformatics and literature review is a good starting point.

  • Literature Mining: Search for studies on plants that produce this compound or other diterpenes. These studies may have identified transporters involved in their secretion.

  • Homology Searching: Use the protein sequences of known diterpene or secondary metabolite transporters to perform BLAST searches against the genome or transcriptome of a this compound-producing plant (e.g., Ricinus communis).

  • Transcriptomic Analysis: If available, analyze transcriptomic data from this compound-producing tissues of a plant. Genes encoding transporter proteins that are highly expressed in these tissues are strong candidates.

Troubleshooting Guides

Problem 1: Low or no detectable export of this compound into the culture medium.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient expression of the heterologous transporter. Verify transporter gene expression via RT-qPCR or Western blot.Detectable mRNA or protein levels of the transporter.
Incorrect localization of the transporter protein. Fuse a fluorescent tag (e.g., GFP) to the transporter and visualize its location using fluorescence microscopy.The transporter should be localized to the plasma membrane for export.
The chosen transporter is not functional for this compound. Test a panel of different candidate transporters from various sources.Identification of a transporter that increases the ratio of extracellular to intracellular this compound.
This compound is being degraded in the extracellular medium. Spike the culture medium with a known amount of this compound and measure its concentration over time.The concentration of this compound should remain stable.
Problem 2: The expression of a heterologous transporter does not improve this compound yield.
Possible Cause Troubleshooting Step Expected Outcome
The primary bottleneck is in the biosynthetic pathway, not export. Overexpress key enzymes in the this compound pathway (e.g., GGPP synthase, this compound synthase) in the strain already expressing the transporter.[4]An increase in total this compound production (intracellular + extracellular).
The transporter requires a specific cofactor that is limiting. Investigate the energy requirements of the transporter (e.g., ATP for ABC transporters) and ensure the host cell has sufficient energy metabolism.Improved export efficiency.
The transporter itself is placing a high metabolic burden on the cell. Optimize the expression level of the transporter using promoters of varying strengths.A balance is achieved where the transporter is effective without significantly impairing cell growth.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from experiments aimed at improving this compound export. These values are representative of the improvements that can be expected based on studies with similar compounds.

Engineered Strain Key Genetic Modification Intracellular this compound (mg/L) Extracellular this compound (mg/L) Total this compound (mg/L) Cell Viability (%)
Control This compound Biosynthesis Pathway5055560
Exporter A Control + ABC Transporter A20608085
Exporter B Control + ABC Transporter B45156065
Optimized Exporter A + Pathway Upregulation2510012590

Experimental Protocols

Protocol 1: Heterologous Expression of a Candidate Transporter in Saccharomyces cerevisiae
  • Gene Synthesis and Codon Optimization: Synthesize the coding sequence of the candidate transporter gene, codon-optimized for S. cerevisiae.

  • Vector Construction: Clone the optimized gene into a yeast expression vector under the control of a strong constitutive promoter (e.g., TEF1 or GPD).

  • Yeast Transformation: Transform the expression vector into your this compound-producing yeast strain using the lithium acetate/polyethylene glycol method.

  • Selection and Verification: Select for transformed colonies on appropriate selective media. Verify the presence of the transporter gene by colony PCR.

  • Cultivation and this compound Analysis: Culture the engineered strain in a suitable medium. After a set period, separate the cells from the supernatant by centrifugation. Extract this compound from both fractions and quantify using GC-MS or LC-MS/MS.[5][6][7][8][9]

Protocol 2: Functional Characterization of a Transporter using a Radiolabeled Substrate Analog

This protocol is adapted for a scenario where a radiolabeled this compound precursor or analog is available to directly measure transport activity.

  • Yeast Membrane Vesicle Preparation: Grow the yeast strain expressing the candidate transporter and a control strain. Spheroplast the cells and lyse them to prepare plasma membrane vesicles.

  • Transport Assay: Incubate the membrane vesicles with a radiolabeled substrate analog (e.g., ³H-GGPP) in a reaction buffer. For ABC transporters, include ATP in the reaction mix.

  • Quantification: Stop the reaction at various time points by rapid filtration. Measure the radioactivity retained on the filter, which corresponds to the amount of substrate transported into the vesicles.

  • Data Analysis: Compare the uptake of the radiolabeled substrate in vesicles containing the transporter to the control vesicles. ATP-dependent transport is a hallmark of ABC transporters.[10][11]

Visualizations

Casbene_Biosynthesis_Pathway cluster_0 Engineered this compound Production and Export AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate Pathway AcetylCoA->MVA_Pathway IPP IPP MVA_Pathway->IPP DMAPP DMAPP MVA_Pathway->DMAPP GGPP_Synthase GGPP Synthase (tHMG1, ERG20) IPP->GGPP_Synthase DMAPP->GGPP_Synthase GGPP GGPP GGPP_Synthase->GGPP Casbene_Synthase This compound Synthase (RcCBS) GGPP->Casbene_Synthase Casbene_intra Intracellular This compound Casbene_Synthase->Casbene_intra Exporter ABC Transporter Casbene_intra->Exporter Export Casbene_extra Extracellular This compound Exporter->Casbene_extra Troubleshooting_Workflow Start Low this compound Yield Quantify Quantify Intra- vs. Extracellular this compound Start->Quantify Decision1 Export Limitation? Quantify->Decision1 Troubleshoot_Export Troubleshoot Export (See Guide 1) Decision1->Troubleshoot_Export Yes Troubleshoot_Production Troubleshoot Production (See Guide 2) Decision1->Troubleshoot_Production No Check_Viability Assess Cell Viability Troubleshoot_Export->Check_Viability Troubleshoot_Production->Check_Viability Decision2 Toxicity Evident? Check_Viability->Decision2 Enhance_Export Enhance Export to Mitigate Toxicity Decision2->Enhance_Export Yes End Optimized Strain Decision2->End No Enhance_Export->End

References

Technical Support Center: Media Optimization for Improved Casbene Titers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing media for enhanced casbene production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a macrocyclic diterpene that serves as a key precursor for a wide range of biologically active compounds, including some with potential therapeutic applications like the anti-cancer drug candidate ingenol (B1671944) 3-angelate and the anti-HIV agent prostratin.[1][2] The biosynthesis of these complex diterpenoids often begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form this compound.[3]

Q2: Which microbial hosts are commonly used for this compound production?

A2: Saccharomyces cerevisiae (yeast) is a commonly used microbial host for this compound production due to its well-characterized genetics and robustness in industrial fermentation processes.[2][4] Metabolic engineering strategies in yeast, such as optimizing the mevalonate (B85504) (MVA) pathway, are employed to increase the precursor supply for this compound synthesis.[4] Nicotiana benthamiana has also been used as a plant-based transient expression system for studying and engineering this compound biosynthesis.[5][6][7]

Q3: What are the key precursor pathways for this compound biosynthesis?

A3: In yeast, this compound production is typically engineered through the mevalonate (MVA) pathway, which provides the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4] These are then converted to the C20 precursor geranylgeranyl pyrophosphate (GGPP), which is subsequently cyclized by this compound synthase (CBS) to form this compound.[3][4] In plants, the methylerythritol phosphate (B84403) (MEP) pathway, located in the chloroplasts, is the primary source of IPP and DMAPP for diterpene biosynthesis.[5][6][7]

Q4: How does media composition, specifically the carbon source, affect this compound titers?

A4: The choice and concentration of the carbon source are critical for microbial growth and secondary metabolite production. While specific studies on the direct effect of various carbon sources on this compound titers are not detailed in the provided results, general principles suggest that readily metabolizable sugars like glucose and fructose (B13574) are often used.[8] However, high substrate concentrations can sometimes be inhibitory to cellular metabolism and may divert resources away from secondary metabolite synthesis.[9] Fed-batch fermentation strategies are often employed to maintain a low and steady concentration of the carbon source, which can enhance product titers by avoiding overflow metabolism.[10][11]

Q5: What is the role of the nitrogen source in optimizing this compound production?

A5: The nitrogen source is crucial for cell growth and enzyme production. Both inorganic (e.g., ammonium (B1175870) sulfate) and organic (e.g., yeast extract, peptone) nitrogen sources can be used.[12] Organic nitrogen sources can provide essential amino acids, vitamins, and growth factors that may enhance biomass and productivity.[13][14] The optimal nitrogen source and its concentration need to be determined empirically for each specific strain and fermentation process, as it can significantly impact the production of secondary metabolites.[12][15][16]

Troubleshooting Guide

Q1: I am observing very low or no this compound production. What are the potential causes and how can I troubleshoot this?

A1: Low or no this compound production can stem from several factors. Here's a step-by-step troubleshooting approach:

  • Verify Enzyme Activity: Ensure that the expressed this compound synthase (CBS) is active. Perform in vitro assays with purified enzyme and GGPP substrate to confirm functionality.[17]

  • Check Precursor Supply: Insufficient GGPP is a common bottleneck. Consider overexpressing key enzymes in the upstream MVA or MEP pathway, such as HMG-CoA reductase (HMGR) or GGPPS.[1][4]

  • Codon Optimization: If using a heterologous CBS gene, ensure it has been codon-optimized for your expression host (e.g., S. cerevisiae).[3]

  • Media Composition: Re-evaluate your media components. Ensure all necessary nutrients, vitamins, and trace elements are present.[18]

  • Toxicity: this compound or pathway intermediates might be toxic to the host cells at high concentrations. Consider strategies for in situ product removal or engineering the host for improved tolerance.

G

Troubleshooting flowchart for low this compound yield.

Q2: My culture is producing significant amounts of byproducts instead of this compound. What can I do?

A2: The formation of byproducts often indicates metabolic flux being diverted to competing pathways.

  • Downregulate Competing Pathways: A primary competing pathway in yeast is the ergosterol (B1671047) biosynthesis pathway, which also utilizes FPP, a precursor to GGPP. Downregulating or deleting the squalene (B77637) synthase gene (ERG9) can redirect FPP towards diterpene production.[1]

  • Enzyme Specificity: Some terpene synthases can be promiscuous and produce a mixture of products.[17] Consider protein engineering of the this compound synthase to improve its specificity.

  • Substrate Concentration: High concentrations of precursors can sometimes lead to the formation of alternative products.[17] Optimizing the expression levels of upstream pathway genes can help balance the metabolic flux.

Q3: My cell growth is poor, which is limiting the overall this compound titer. How can I improve biomass production?

A3: Poor cell growth can be due to suboptimal media conditions or the metabolic burden of heterologous protein expression.

  • Optimize Macronutrients: Systematically evaluate the concentrations of your carbon, nitrogen, and phosphate sources. Complex nitrogen sources like yeast extract and peptone can sometimes improve biomass compared to defined sources like ammonium sulfate.[12]

  • Fed-Batch Fermentation: Implement a fed-batch strategy to avoid the accumulation of inhibitory byproducts (e.g., ethanol) and to maintain a steady supply of nutrients, which can lead to higher cell densities.[10][11][19]

  • Optimize Trace Elements and Vitamins: Ensure that essential trace metals and vitamins are not limiting. A design of experiments (DoE) approach can be useful for optimizing these components.[18]

Quantitative Data

Table 1: Effect of Carbon Source on Secondary Metabolite Production

OrganismSecondary MetaboliteCarbon SourceEffect on TiterReference
Fusarium verticillioidesNaphthoquinone pigmentsFructoseHighest Production[8]
Fusarium verticillioidesMonoterpenesLactoseHighest Production[8]
Fusarium verticillioidesSesquiterpenesXyloseHighest Production[8]
Rhodococcus corynebacterioidesCarotenoidsMolassesInverse relationship; higher concentration led to lower yield[9]

Table 2: Effect of Nitrogen Source on Biomass and Product Formation

OrganismProductNitrogen SourceObservationReference
Grifola frondosaMycelial BiomassYeast ExtractMaximum Production (2.32 g/L)[14]
Grifola frondosaExtracellular PolysaccharidesMalt ExtractMaximum Production (1.58 g/L)[14]
Grifola frondosaIntracellular PolysaccharidesPeptoneMaximum Production (29.1 mg/L)[14]
Aspergillus oryzaeBiomassYeast Extract, Peptone3.5-fold higher biomass compared to (NH₄)₂SO₄[12]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production in S. cerevisiae

This protocol is a generalized procedure based on common practices for fed-batch fermentation of engineered yeast.[11][19][20]

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of appropriate seed medium (e.g., YPD).

    • Incubate at 30°C with shaking (250 rpm) for 24 hours.

    • Transfer the seed culture to 200 mL of fresh seed medium in a 1 L shake flask and incubate under the same conditions for 18-24 hours.[11]

  • Bioreactor Setup and Batch Phase:

    • Prepare a 5 L bioreactor with 3 L of a defined batch medium containing a limiting amount of glucose (e.g., 20 g/L), nitrogen source, salts, and trace elements.

    • Inoculate the bioreactor with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.2.[11]

    • Control the temperature at 30°C and maintain the pH at 5.5 using a base like NH₄OH.[11]

    • Maintain the dissolved oxygen (DO) level at 30% of air saturation by adjusting the agitation speed (e.g., 400-800 rpm) and supplementing with pure oxygen if necessary.[11]

  • Fed-Batch Phase:

    • Initiate the feeding of a concentrated nutrient solution upon the depletion of glucose in the batch medium. Glucose depletion is typically indicated by a sharp increase in DO.[11]

    • The feed medium should contain a high concentration of the carbon source (e.g., 500 g/L glucose) and other necessary nutrients.

    • Implement an exponential feeding strategy to maintain a constant, low level of glucose in the bioreactor, which helps to prevent overflow metabolism and maximize biomass and product yield.[10]

  • In-situ Product Recovery (Optional but Recommended):

    • Add an organic solvent overlay (e.g., dodecane) to the fermentation broth (e.g., 10% v/v) to capture the secreted this compound, which can alleviate product toxicity and simplify downstream processing.

  • Sampling and Analysis:

    • Periodically take samples from the bioreactor to monitor cell density (OD₆₀₀), substrate consumption (e.g., glucose), and this compound production.

    • Extract this compound from the organic overlay and/or the cell pellet for quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Extraction and Quantification of this compound

This protocol is based on methods described for diterpenoid extraction.[6]

  • Sample Preparation:

    • Collect a known volume of the fermentation broth or the organic overlay.

    • If extracting from cells, centrifuge the broth, discard the supernatant, and wash the cell pellet with distilled water.

  • Solvent Extraction:

    • Resuspend the cell pellet or mix the organic overlay with a suitable organic solvent such as hexane (B92381) or ethyl acetate (B1210297).[6]

    • Include an internal standard (e.g., β-caryophyllene) at a known concentration for accurate quantification.[6]

    • Vortex or sonicate the mixture vigorously for 15 minutes to ensure complete extraction.[6]

  • Phase Separation and Concentration:

    • Centrifuge the mixture to separate the organic and aqueous phases.

    • Carefully collect the organic phase containing the this compound.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • GC-MS Analysis:

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane).

    • Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

    • Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the this compound concentration by comparing its peak area to that of the internal standard.

Visualizations

G

Engineered this compound biosynthesis pathway in yeast.

G

Workflow for media optimization experiments.

References

Validation & Comparative

A Comparative Guide to the Functional Characterization of a Novel Casbene Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel casbene synthase to existing alternatives, supported by experimental data and detailed protocols. This compound and its derivatives are precursors to a wide range of bioactive diterpenoids, including compounds with potential therapeutic applications such as the anti-cancer drug candidate ingenol (B1671944) 3-angelate.[1] The functional characterization of novel this compound synthases is therefore of significant interest for metabolic engineering and drug development.

Comparative Analysis of this compound Synthase Performance

The performance of a novel this compound synthase can be benchmarked against known alternatives, such as those from Ricinus communis (castor bean) or other plants from the Euphorbiaceae family, as well as recently discovered bacterial synthases.[1][2] Key comparison points include substrate specificity, product profile, kinetic parameters, and in vivo production levels.

Data Presentation
FeatureNovel this compound Synthase (Example)Ricinus communis this compound Synthase (RcCS)Streptomyces paromomycinus cis-Casbene Synthase (SpTS1)Neocembrene (B1238059) Synthase
Substrate(s) Geranylgeranyl diphosphate (B83284) (GGPP)Geranylgeranyl diphosphate (GGPP)Nerylneryl diphosphate (NNPP), Geranylgeranyl diphosphate (GGPP)[2]Geranylgeranyl diphosphate (GGPP)[1]
Primary Product(s) This compoundThis compound(1S,2Z,6Z,10Z,14S)-casbene (cis-casbene), other cis-diterpenes[2]Neocembrene[1]
Km (µM) for GGPP Data to be determined~1.5~7.4 (for GGPP)[2]Data not readily available
kcat (s⁻¹) *Data to be determined~0.1Data not readily availableData not readily available
In vivo Titer (mg/L) Data to be determined (e.g., in engineered E. coli)~31 (in engineered S. cerevisiae)[1]Data not readily available for isolated cis-casbene titerData not readily available
Optimal pH Data to be determined~8.5Data not readily availableData not readily available
Divalent Cation Requirement Mg²⁺ or Mn²⁺ (Hypothetical)Mg²⁺Mg²⁺[2]Mg²⁺ (Presumed)

Note: Kinetic parameters can vary significantly based on assay conditions.

Experimental Workflow & Signaling Pathways

The functional characterization of a novel this compound synthase typically follows a structured workflow, from gene identification to in-depth biochemical analysis. The biosynthetic pathway illustrates the central role of this compound synthase in diterpenoid production.

experimental_workflow cluster_0 Gene Discovery & Cloning cluster_1 Heterologous Expression cluster_2 Protein & Product Analysis cluster_3 Kinetic Characterization gene_discovery Gene Identification (e.g., genome mining) cloning Cloning into Expression Vector gene_discovery->cloning e_coli_expression Expression in E. coli cloning->e_coli_expression plant_expression Transient Expression in N. benthamiana cloning->plant_expression protein_purification Protein Purification (e.g., His-tag) e_coli_expression->protein_purification in_vivo_analysis In Vivo Product Analysis plant_expression->in_vivo_analysis in_vitro_assay In Vitro Enzyme Assay protein_purification->in_vitro_assay product_identification Product Identification (GC-MS, LC-MS, NMR) in_vitro_assay->product_identification in_vivo_analysis->product_identification kinetics Enzyme Kinetics (Km, kcat) product_identification->kinetics

Caption: Experimental workflow for characterizing a novel this compound synthase.

biosynthetic_pathway GGPP Geranylgeranyl Diphosphate (GGPP) Novel_CS Novel this compound Synthase GGPP->Novel_CS This compound This compound Phorbol_Esters Phorbol Esters This compound->Phorbol_Esters Multiple Steps Ingenol_Mebutate Ingenol Mebutate This compound->Ingenol_Mebutate Multiple Steps, via Jolkinol C Jolkinol_C Jolkinol C This compound->Jolkinol_C Oxidation & Cyclization Novel_CS->this compound

Caption: Biosynthetic pathway of this compound and its derivatives.

Experimental Protocols

Heterologous Expression in E. coli
  • Gene Synthesis and Cloning : Codon-optimize the novel this compound synthase gene for E. coli expression and clone it into a suitable expression vector (e.g., pET series) with an N- or C-terminal polyhistidine tag for purification.[3]

  • Transformation : Transform the expression vector into a suitable E. coli strain, such as BL21(DE3). For enhanced precursor supply, co-transform with plasmids harboring genes for the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.

  • Culture and Induction : Grow the transformed E. coli in a suitable medium (e.g., TB or LB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 16-25°C) for 16-24 hours.[4][5]

  • Cell Lysis and Protein Purification : Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication or high-pressure homogenization.[5] Purify the His-tagged protein using immobilized metal affinity chromatography (IMAC).

In Vitro Enzyme Assay
  • Reaction Mixture : Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol), a divalent cation (e.g., 10 mM MgCl₂), a reducing agent (e.g., 5 mM DTT), the purified enzyme (1-10 µg), and the substrate GGPP (10-100 µM).[6]

  • Incubation : Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for 1-4 hours.

  • Product Extraction : Stop the reaction and extract the diterpene products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate).[6][7] Vortex vigorously and centrifuge to separate the phases.

  • Analysis : Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification.[7]

In Vivo Functional Analysis in Nicotiana benthamiana
  • Agrobacterium-mediated Transient Expression : Clone the novel this compound synthase gene into a plant expression vector and transform it into Agrobacterium tumefaciens. Infiltrate the Agrobacterium culture into the leaves of N. benthamiana.[8][9]

  • Metabolite Extraction : After 5-7 days of incubation, harvest the infiltrated leaf tissue and grind it to a fine powder in liquid nitrogen. Extract the metabolites with an appropriate organic solvent (e.g., hexane or ethyl acetate).[9][10]

  • GC-MS Analysis : Analyze the extract using GC-MS to identify and quantify the produced this compound and any other related diterpenoids.[9] An internal standard can be used for accurate quantification.

Product Identification by GC-MS
  • Instrumentation : Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[11]

  • GC Method : Set an appropriate temperature program for the GC oven to separate the compounds of interest. For example, start at 50°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min.

  • MS Analysis : Operate the mass spectrometer in full scan mode over a mass range of m/z 50-500. Identify this compound by comparing its retention time and mass spectrum with an authentic standard or with published data. The mass spectrum of this compound will show a characteristic molecular ion peak (m/z 272) and fragmentation pattern.[7]

References

Validating Casbene Synthase Activity: A Comparative Guide to Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and validating the function of enzymes like casbene synthase is crucial for advancements in synthetic biology and pharmacology. This guide provides a comprehensive comparison of methods to validate this compound synthase activity, with a focus on site-directed mutagenesis, supported by experimental data and detailed protocols.

This compound synthase (EC 4.2.3.8) is a key enzyme in the diterpenoid biosynthesis pathway, catalyzing the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form this compound.[1][2][3] this compound is a precursor to a variety of bioactive diterpenoids, some with potential therapeutic applications.[4][5] Validating the activity of this compound synthase and understanding its structure-function relationship are essential for engineering novel biocatalysts and developing new therapeutic agents. Site-directed mutagenesis is a powerful technique to probe the role of specific amino acid residues in enzyme catalysis and product specificity.[6]

Comparative Analysis of Wild-Type and Mutant Enzyme Activity

Table 1: Illustrative Example of the Effect of Single-Point Mutations on Pentalenene (B1246303) Synthase Activity. Data from a study on a pentalenene synthase from Streptomyces sp. PSKA01 is presented to demonstrate the impact of mutagenesis on a related terpene synthase.[7]

Enzyme VariantMutationRelative Total Activity (%)Relative Pentalenene Production (%)Change in Product Distribution
Wild-Type-100100Pentalenene as major product
Mutant 1T182A111.188.9Increased production of other sesquiterpenes
Mutant 2T182S121.1119.0Similar product profile to wild-type
Mutant 3T182V10080.1Increased production of other sesquiterpenes
Mutant 4T182C52.3-Altered product distribution
Mutant 5T182I< 3-Drastic change in product profile

Data is qualitative and intended for illustrative purposes to show the potential effects of mutagenesis.

The kinetic parameters of the wild-type this compound synthase from Ricinus communis have been characterized, providing a baseline for comparison with future mutant studies.

Table 2: Kinetic Parameters of Wild-Type this compound Synthase from Ricinus communis. [8][9]

ParameterValue
Km for GGPP1.9 µM
Optimal pH7.5 - 9.0
Required CofactorMg2+

Alternative Methods for Validating this compound Synthase Activity

Besides mutagenesis, other methods can be employed to validate and characterize this compound synthase activity:

  • Inhibitor Studies: The use of specific inhibitors can help to confirm the identity of the enzyme and probe its active site. For example, the growth retardant tributyl-2, 4-dichlorobenzyl-phosphonium chloride (Phosphon D) has been shown to inhibit this compound synthase activity by 55% at a concentration of 5 µM.[8] In contrast, N,N-Dimethylaminoethyl-2,2-diphenylpentanoate (SKF-525A) and 2'-isopropyl-4'-(trimethylammonium chloride)-5'-methylphenyl piperidine-1-carboxylate (Amo-1618) were found to be ineffective inhibitors.[8]

  • Substrate Analogs: Isotopic labelling experiments using analogs of the natural substrate, GGPP, can provide insights into the enzyme's reaction mechanism and stereochemical course.[10]

  • Heterologous Expression and Product Identification: Expressing the putative this compound synthase gene in a heterologous host, such as E. coli or Saccharomyces cerevisiae, and detecting the production of this compound via methods like Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental validation step.[4][11]

Experimental Protocols

Site-Directed Mutagenesis of this compound Synthase

This protocol describes a general method for introducing point mutations into the this compound synthase gene using a PCR-based approach.

Materials:

  • Plasmid DNA containing the wild-type this compound synthase gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform thermal cycling, typically for 12-18 cycles, with denaturation, annealing, and extension steps.

  • DpnI Digestion:

    • Add DpnI enzyme directly to the amplification reaction.

    • Incubate at 37°C for 1 hour to digest the methylated, non-mutated parental plasmid DNA.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Select individual colonies and isolate plasmid DNA.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

Expression and Purification of this compound Synthase in E. coli

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the this compound synthase gene (wild-type or mutant) with a purification tag (e.g., His-tag)

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer

  • Affinity chromatography resin (e.g., Ni-NTA agarose)

  • Wash and elution buffers

Procedure:

  • Transformation: Transform the expression plasmid into the E. coli expression strain.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or using a French press.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to the affinity chromatography resin.

    • Wash the resin with wash buffer to remove unbound proteins.

    • Elute the tagged this compound synthase with elution buffer containing imidazole.

  • Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro this compound Synthase Activity Assay

Materials:

  • Purified this compound synthase (wild-type or mutant)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5% glycerol, 5 mM DTT)

  • Geranylgeranyl diphosphate (GGPP) substrate

  • Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

  • Internal standard (e.g., caryophyllene)

Procedure:

  • Reaction Setup: In a glass vial, combine the assay buffer, purified enzyme, and GGPP substrate.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

  • Extraction: Stop the reaction and extract the products by adding an equal volume of organic solvent containing an internal standard. Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by GC-MS to identify and quantify the this compound produced.

GC-MS Analysis of this compound

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Parameters:

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C for 1 min, ramp to 250°C at 10°C/min, hold for 1 min, then ramp to 300°C at 30°C/min and hold for 1 min.[12]

  • Carrier Gas: Helium

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Analysis: Identify this compound by comparing its retention time and mass spectrum to an authentic standard or published data. Quantify the amount of this compound produced by comparing its peak area to that of the internal standard.

Visualizing Workflows and Pathways

This compound Biosynthetic Pathway

The following diagram illustrates the biosynthesis of this compound from the central metabolic precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the methylerythritol phosphate (B84403) (MEP) pathway.

Casbene_Biosynthesis cluster_MEP MEP Pathway cluster_Diterpenoid Diterpenoid Biosynthesis G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME MCT CDP_MEP CDP-MEP CDP_ME->CDP_MEP CMK ME_cPP ME-cPP CDP_MEP->ME_cPP MDS HMBPP HMBPP ME_cPP->HMBPP HDS IPP IPP HMBPP->IPP HDR DMAPP DMAPP HMBPP->DMAPP HDR IPP->DMAPP IDI GGPP Geranylgeranyl Diphosphate IPP->GGPP DMAPP->GGPP GGPPS This compound This compound GGPP->this compound This compound Synthase Validation_Workflow cluster_Gene Gene Level cluster_Protein Protein Level cluster_Activity Activity Level WT_Gene Wild-Type this compound Synthase Gene Mutagenesis Site-Directed Mutagenesis WT_Gene->Mutagenesis Expression Heterologous Expression (e.g., E. coli) WT_Gene->Expression Mutant_Gene Mutant this compound Synthase Gene Mutagenesis->Mutant_Gene Mutant_Gene->Expression Purification Protein Purification Expression->Purification WT_Enzyme Wild-Type Enzyme Purification->WT_Enzyme Mutant_Enzyme Mutant Enzyme Purification->Mutant_Enzyme Assay Enzymatic Assay with GGPP WT_Enzyme->Assay Mutant_Enzyme->Assay Analysis GC-MS Analysis Assay->Analysis Data Kinetic Data & Product Profile Analysis->Data

References

Enhancing Casbene Production: A Comparative Guide to Precursor Supply Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the production of high-value compounds like casbene is a critical step in ensuring a stable supply for research and development. This compound, a diterpene, serves as a key precursor to a variety of complex and pharmacologically important molecules. The yield of this compound is heavily dependent on the efficient supply of its metabolic precursors. This guide provides a comparative analysis of different precursor supply strategies, supported by experimental data, to aid in the development of high-yielding production platforms.

The biosynthesis of this compound originates from the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The final step is the cyclization of GGPP to this compound, catalyzed by the enzyme this compound synthase (CAS). Therefore, strategies to enhance this compound yield primarily focus on increasing the intracellular pool of GGPP.

Comparative Analysis of Precursor Supply Strategies

Metabolic engineering efforts have successfully demonstrated that overexpression of key enzymes in the MEP pathway can significantly boost this compound production. The most effective strategies involve the co-expression of multiple pathway genes. Below is a summary of quantitative data from studies employing different precursor supply strategies in Nicotiana benthamiana, a common plant-based expression host.

Precursor Supply StrategyHost OrganismFold Increase in this compound Yield (compared to CAS alone)Reference
Overexpression of this compound Synthase (CAS) onlyNicotiana benthamiana1x (Baseline)[1]
Co-expression of DXS, GGPPS, and CASNicotiana benthamianaLower than optimal combination[2]
Co-expression of DXS, HDR, GGPPS, and CASNicotiana benthamiana5x[2]
Co-expression of AtDXS, AtHDR, AtGGPPS, and JcCASNicotiana benthamiana410% (4.1x)[1]
Co-expression of DXS, GGPPS, and CAS (without HDR)Nicotiana benthamianaLower than with HDR, produced 16-OH-casbene[2]

At denotes genes from Arabidopsis thaliana, and Jc denotes genes from Jatropha curcas. DXS: 1-deoxy-D-xylulose 5-phosphate synthase; HDR: 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) reductase; GGPPS: geranylgeranyl pyrophosphate synthase; CAS: this compound synthase.

The data clearly indicates that a combinatorial approach, involving the overexpression of the first and last enzymes of the MEP pathway (DXS and HDR, respectively) along with GGPPS and CAS, results in the most significant increase in this compound yield.[1][2] Omitting HDR from this combination not only reduces the overall yield of this compound but also leads to the formation of a hydroxylated byproduct, 16-hydroxy-casbene, due to a bottleneck at the HDR step.[2]

Visualizing the Pathway and Experimental Workflow

To better understand the metabolic route to this compound and the experimental approaches to enhance its production, the following diagrams are provided.

Casbene_Biosynthesis_Pathway This compound Biosynthesis Pathway cluster_MEP MEP Pathway G3P Glyceraldehyde-3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXP->MEP DXR, MCT, CMK HMBPP 4-Hydroxy-3-methylbut-2-enyl pyrophosphate MEP->HMBPP IPP Isopentenyl pyrophosphate HMBPP->IPP DMAPP Dimethylallyl pyrophosphate HMBPP->DMAPP GGPP Geranylgeranyl pyrophosphate IPP->GGPP DMAPP->GGPP This compound This compound GGPP->this compound DXS DXS HDR HDR GGPPS GGPPS CAS CAS

A simplified diagram of the this compound biosynthesis pathway.

Experimental_Workflow Experimental Workflow for Testing Precursor Supply Strategies cluster_Cloning Gene Construct Preparation cluster_Expression Transient Expression in N. benthamiana cluster_Analysis Analysis of this compound Production Gene_Selection Select precursor pathway genes (e.g., DXS, HDR, GGPPS) and CAS Vector_Construction Clone genes into plant expression vectors Gene_Selection->Vector_Construction Agro_Transformation Transform Agrobacterium tumefaciens Vector_Construction->Agro_Transformation Infiltration Agroinfiltrate N. benthamiana leaves Agro_Transformation->Infiltration Incubation Incubate plants for 3-5 days Infiltration->Incubation Extraction Extract metabolites from leaf tissue Incubation->Extraction GCMS_Analysis Quantify this compound using GC-MS Extraction->GCMS_Analysis Data_Comparison Compare yields from different strategies GCMS_Analysis->Data_Comparison

A typical experimental workflow for evaluating precursor supply strategies.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments in this compound production and analysis.

Transient Expression in Nicotiana benthamiana

This method is widely used for rapid evaluation of gene combinations for metabolic engineering.

  • Gene Cloning: The coding sequences of the selected precursor pathway genes (e.g., AtDXS, AtHDR, AtGGPPS) and JcCAS are cloned into a plant expression vector, often under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.

  • Agrobacterium Transformation: The expression vectors are transformed into Agrobacterium tumefaciens.

  • Agroinfiltration: Cultures of Agrobacterium carrying the different gene constructs are mixed and infiltrated into the leaves of 4-6 week old N. benthamiana plants. A strain carrying a suppressor of gene silencing, such as p19, is often co-infiltrated to enhance expression.

  • Incubation: Plants are incubated under controlled growth conditions for 3 to 5 days to allow for gene expression and accumulation of this compound.

Metabolite Extraction and Quantification

Accurate quantification of this compound is essential for comparing the efficacy of different strategies.

  • Extraction: Leaf samples are harvested and can be extracted using a non-polar solvent like hexane (B92381). A known amount of an internal standard (e.g., β-caryophyllene) is added to the extraction solvent for accurate quantification.[2] The mixture is typically sonicated to ensure efficient extraction of metabolites.

  • GC-MS Analysis: The hexane extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Gas Chromatography (GC): The sample is injected into a GC equipped with a capillary column (e.g., HP-5MS) to separate the different compounds based on their boiling points and interaction with the column's stationary phase.

    • Mass Spectrometry (MS): The separated compounds are then ionized and fragmented. The mass spectrometer detects the mass-to-charge ratio of these fragments, creating a unique mass spectrum for each compound.

  • Quantification: this compound is identified by its characteristic retention time and mass spectrum. The amount of this compound is quantified by comparing the peak area of this compound to that of the internal standard.

Conclusion

The evidence strongly supports that enhancing the precursor supply through the MEP pathway is a highly effective strategy for increasing this compound yield. Specifically, the simultaneous overexpression of key regulatory enzymes such as DXS and HDR, along with GGPPS and the terminal enzyme CAS, provides a synergistic effect that channels metabolic flux towards the desired product. The experimental workflows and analytical methods outlined in this guide provide a robust framework for researchers to design and evaluate their own strategies for optimizing the production of this compound and other valuable diterpenoids.

References

Casbene and Its Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Casbene, a macrocyclic diterpene, serves as a crucial precursor in the biosynthesis of a diverse array of structurally complex derivatives, including the lathyrane, tigliane (B1223011), and ingenane (B1209409) classes of diterpenoids. While this compound itself exhibits notable antimicrobial properties, its derivatives have garnered significant attention for their potent and varied biological activities, ranging from anti-inflammatory and antiviral to anticancer effects. This guide provides a comprehensive comparison of the biological activities of this compound and its prominent derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.

Comparative Analysis of Biological Activities

The biological activities of this compound and its derivatives are summarized below, with quantitative data presented in the following tables.

Antimicrobial Activity

This compound has demonstrated efficacy against various bacterial and yeast strains, including those known for forming biofilms.[1] Limited information is available on the direct antimicrobial effects of its more complex derivatives, which are primarily investigated for other therapeutic properties.

Anticancer Activity

Numerous derivatives of this compound have been evaluated for their cytotoxic effects against a range of cancer cell lines. Lathyrane, tigliane, and ingenane diterpenoids have all shown promise in this area, with some compounds exhibiting potent activity at micromolar concentrations. The mechanisms often involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Several lathyrane and tigliane diterpenoids derived from this compound have been shown to possess anti-inflammatory properties. A common mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This is often associated with the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through modulation of signaling pathways such as NF-κB.

Anti-HIV Activity

Certain phorbol (B1677699) esters, a class of tigliane diterpenoids, have demonstrated potent anti-HIV activity. Their mechanism can involve the inhibition of viral replication and the formation of syncytia.

Vascular-Relaxing Activity

Select lathyrane diterpenoids have been observed to induce vascular relaxation, suggesting potential applications in cardiovascular research.

Data Presentation

Table 1: Antimicrobial Activity of this compound
MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Microbicidal Concentration (MMC) (µg/mL)
Staphylococcus aureusGram-positive bacteria250500
Staphylococcus epidermidis CECT 4183Gram-positive bacteria500>500
Staphylococcus epidermidis CECT 231Gram-positive bacteria500>500

Data sourced from a study on casbane diterpene isolated from Croton nepetaefolius.[1]

Table 2: Anticancer Activity of this compound Derivatives
Compound ClassDerivativeCancer Cell LineIC50 (µM)
Lathyrane Jatropodagin ASaos-2 (Osteosarcoma)8.08
MG-63 (Osteosarcoma)14.64
Euphorfischer AC4-2B (Prostate)11.3
Euphorbia factor L28786-0 (Kidney)9.43
HepG2 (Liver)13.22
Tigliane Crotusin CHL-60 (Leukemia), A-549 (Lung), MOLT-4 (Leukemia), MCF-7 (Breast), SW480 (Colon)0.49 - 4.19
Crodamoid IA549 (Lung)0.9
HL-60 (Leukemia)1.8
Crodamoid JA549 (Lung)1.5
HL-60 (Leukemia)2.4
Ingenane Ingenol-3-angelate (I3A)A2058 (Melanoma)38
HT144 (Melanoma)46
Table 3: Anti-inflammatory Activity of this compound Derivatives
Compound ClassDerivativeCell LineAssayIC50 (µM)
Lathyrane Jatrocurcasenone HRAW 264.7NO Production11.28
Jatrocurcasenone IRAW 264.7NO Production7.71
Compound 1 (from E. lathyris)RAW 264.7NO Production3.0
Tigliane Euphkanoid ARAW 264.7NO Production4.8
Euphkanoid BRAW 264.7NO Production7.2
Euphkanoid CRAW 264.7NO Production11.3
Euphkanoid FRAW 264.7NO Production5.2
Table 4: Anti-HIV Activity of this compound Derivatives (Phorbol Esters)
DerivativeCell LineAssayEC50
12-O-tricosanoylphorbol-20-acetate (hop-8)C8166HIV-1 IIIB Replication0.873 µM
C8166HIV-2 CBL-20 Replication0.255 µM
PBMCsHIV-1 KM018 (R5) Replication0.106 µM
PBMCsHIV-1 TC-1 (X4) Replication0.390 µM
NPB-11MT-4HIV-1 IIIB Replication1.3 ng/mL
NPB-15MT-4HIV-1 IIIB Replication0.27 ng/mL
12-(trans-4-fluorocinnamoyl)-13-decanoyl phorbol (3c)MT-4HIV-1 IIIB Replication2.9 nM

Signaling Pathways and Mechanisms of Action

G cluster_0 This compound Biosynthesis cluster_1 Conversion to Lathyrane Diterpenoids cluster_2 Further Diversification GGPP Geranylgeranyl diphosphate (B83284) (GGPP) CBS This compound Synthase (CBS) GGPP->CBS This compound This compound CBS->this compound Oxidized_this compound Oxidized this compound Derivatives Jolkinol_C Jolkinol C (Lathyrane) CYP71D445 CYP71D445 CYP726A27 CYP726A27 ADH1 ADH1 Tigliane Tigliane Diterpenoids Ingenane Ingenane Diterpenoids

Caption: Biosynthetic pathway from GGPP to this compound and its subsequent conversion to lathyrane, tigliane, and ingenane diterpenoids.

G Derivative Phorbol Esters / Ingenol (B1671944) Mebutate PKC Protein Kinase C (PKC) Derivative->PKC Activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PKC->Downstream Response Cellular Responses: - Inflammation - Apoptosis - Cell Cycle Arrest Downstream->Response

Caption: Simplified signaling pathway for phorbol esters and ingenol mebutate via Protein Kinase C (PKC) activation.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC) of a compound.

  • Microorganism Preparation: Bacterial or yeast strains are cultured in appropriate broth overnight at 37°C. The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate using the appropriate culture medium.

  • Inoculation and Incubation: The diluted microbial suspension is added to each well of the microtiter plate. The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MMC Determination: Aliquots from wells showing no visible growth are plated on agar (B569324) plates and incubated for 24 hours. The MMC is the lowest concentration that results in no microbial growth on the agar plates.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Measurement)

This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: Cells are pre-treated with the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Assay: The supernatant from each well is collected and mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite. The IC50 value for NO inhibition is then calculated.

Anti-HIV Assay (p24 Antigen Capture ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.

  • Cell Infection: MT-4 cells are infected with HIV-1 in the presence of various concentrations of the test compound.

  • Incubation: The infected cells are incubated for a period that allows for viral replication (e.g., 4-5 days).

  • Sample Collection: The cell culture supernatant is collected.

  • ELISA: A p24 antigen capture ELISA is performed according to the manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody.

  • Data Analysis: The concentration of p24 is determined from a standard curve. The EC50 value (the concentration that inhibits 50% of viral replication) is calculated.

Protein Kinase C (PKC) Activation Assay (Western Blot)

This method is used to detect the activation of PKC, often by observing its translocation from the cytosol to the membrane fraction or by detecting its phosphorylation.

  • Cell Treatment and Fractionation: Cells are treated with the test compound. Subsequently, cytosolic and membrane protein fractions are separated by differential centrifugation.

  • Protein Quantification: The protein concentration of each fraction is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for the PKC isoform of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the PKC signal in the membrane fraction relative to the cytosolic fraction indicates activation. Alternatively, phospho-specific PKC antibodies can be used on whole-cell lysates to detect phosphorylation as a marker of activation.

Conclusion

This compound itself is a promising antimicrobial agent. However, its true potential in drug discovery may lie in its role as a versatile scaffold for the generation of a wide range of bioactive derivatives. The lathyrane, tigliane, and ingenane diterpenoids derived from this compound exhibit potent anticancer, anti-inflammatory, and anti-HIV activities, often through the modulation of key signaling pathways such as the Protein Kinase C pathway. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating class of natural products and their synthetic analogs. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of novel and effective therapeutic agents.

References

Kinetic Comparison of Wild-Type vs. Engineered Casbene Synthase: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: As of December 2025, publicly accessible literature does not contain a direct kinetic comparison of a wild-type casbene synthase with an engineered variant presenting enhanced catalytic efficiency. To fulfill the structural and content requirements of this guide, we will present an exemplary kinetic comparison of a wild-type versus an engineered sesquiterpene synthase, JeSTS4. The principles and methodologies described are directly applicable to the study and engineering of this compound synthase and other terpene cyclases. The data and protocols presented below are from the study of JeSTS4, a bicyclogermacrene (B1253140) synthase.

Executive Summary

The engineering of terpene synthases, such as this compound synthase, is a key strategy in metabolic engineering and synthetic biology to enhance the production of valuable diterpenoids for pharmaceuticals and biofuels. A critical aspect of enzyme engineering is the quantitative assessment of how mutations affect the enzyme's catalytic efficiency. This guide provides a framework for such a comparison, using the sesquiterpene synthase JeSTS4 as a case study. We present a comparative analysis of the kinetic parameters of the wild-type enzyme and two engineered variants, G91S and R242K, which exhibit improved catalytic properties. This guide outlines the experimental protocols for mutagenesis, protein expression, and kinetic analysis, and visually represents the workflow for such a study.

Comparative Kinetic Data

The kinetic parameters for the wild-type JeSTS4 and its engineered variants were determined using in vitro assays with the substrate farnesyl pyrophosphate (FPP). The data reveals that the G91S mutation significantly enhances the enzyme's affinity for the substrate (lower KM) and its turnover rate (higher kcat), resulting in a substantial increase in catalytic efficiency (kcat/KM). The R242K mutant also shows a modest improvement in turnover rate.

Enzyme VariantKM (μM)kcat (x 10-2 s-1)kcat/KM (mM-1s-1)
Wild-Type JeSTS4 13.07 ± 3.31.94 ± 0.121.48
G91S Mutant 7.56 ± 1.22.53 ± 0.153.35
R242K Mutant 13.26 ± 2.52.01 ± 0.111.52

Experimental Protocols

The following protocols are adapted from the methodologies used for the characterization of JeSTS4 and its mutants. These methods are standard for the kinetic analysis of terpene synthases and can be applied to this compound synthase.

Site-Directed Mutagenesis

Site-directed mutagenesis was performed to introduce the desired amino acid substitutions into the wild-type JeSTS4 gene.

  • Template: The plasmid containing the wild-type JeSTS4 gene was used as the template for PCR.

  • Primers: Overlapping primers containing the desired mutations were designed and synthesized.

  • PCR Amplification: The mutagenesis reaction was carried out using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutations.

  • Template Removal: The parental, non-mutated plasmid DNA was digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

  • Transformation: The newly synthesized, mutated plasmids were transformed into competent E. coli cells for propagation.

  • Verification: The presence of the desired mutations was confirmed by DNA sequencing.

Protein Expression and Purification

The wild-type and mutant enzymes were expressed in E. coli and purified for in vitro kinetic assays.

  • Expression Host: The plasmids containing the wild-type and mutant genes were transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: The bacterial cultures were grown in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density.

  • Induction: Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the cultures were incubated at a lower temperature (e.g., 16°C) for an extended period to ensure proper protein folding.

  • Cell Lysis: The cells were harvested by centrifugation and resuspended in a lysis buffer. Cell disruption was achieved by sonication.

  • Purification: The enzymes were purified from the cell lysate using affinity chromatography, typically targeting a polyhistidine tag engineered onto the protein. The purified proteins were then dialyzed against a storage buffer.

  • Purity Assessment: The purity of the enzymes was assessed by SDS-PAGE.

Enzyme Kinetic Assays

The kinetic parameters of the purified wild-type and mutant enzymes were determined by measuring the initial reaction rates at varying substrate concentrations.

  • Reaction Buffer: The assays were performed in a buffer containing 50 mM HEPES (pH 7.5), 100 mM KCl, and 10 mM MgCl2.

  • Substrate: Farnesyl pyrophosphate (FPP) was used as the substrate. A range of FPP concentrations was prepared to determine the Michaelis-Menten kinetics.

  • Enzyme Concentration: A fixed, known concentration of the purified enzyme was used in each assay.

  • Reaction Initiation and Incubation: The reactions were initiated by the addition of the enzyme to the reaction mixture containing the substrate and incubated at a controlled temperature (e.g., 30°C).

  • Product Extraction: The enzymatic reactions were quenched, and the terpene products were extracted using an organic solvent (e.g., hexane).

  • Product Quantification: The amount of product formed was quantified using gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The initial reaction velocities were plotted against the substrate concentrations, and the kinetic parameters (KM and kcat) were determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the kinetic comparison of wild-type and engineered enzymes and the general enzymatic reaction pathway.

experimental_workflow Experimental Workflow for Kinetic Comparison cluster_gene_level Gene Engineering cluster_protein_level Protein Production cluster_analysis_level Kinetic Analysis wt_gene Wild-Type Gene mutagenesis Site-Directed Mutagenesis wt_gene->mutagenesis expression_wt Expression (E. coli) wt_gene->expression_wt mutant_gene Engineered Gene mutagenesis->mutant_gene expression_mutant Expression (E. coli) mutant_gene->expression_mutant purification_wt Purification expression_wt->purification_wt wt_enzyme Wild-Type Enzyme purification_wt->wt_enzyme kinetic_assay_wt Kinetic Assay wt_enzyme->kinetic_assay_wt purification_mutant Purification expression_mutant->purification_mutant mutant_enzyme Engineered Enzyme purification_mutant->mutant_enzyme kinetic_assay_mutant Kinetic Assay mutant_enzyme->kinetic_assay_mutant data_analysis Data Analysis (Michaelis-Menten) kinetic_assay_wt->data_analysis kinetic_assay_mutant->data_analysis comparison Comparison of Kinetic Parameters data_analysis->comparison

Caption: Workflow for comparing wild-type and engineered enzyme kinetics.

signaling_pathway General Terpene Synthase Reaction substrate Geranylgeranyl Pyrophosphate (GPP) for this compound Synthase or Farnesyl Pyrophosphate (FPP) for JeSTS4 enzyme_substrate Enzyme-Substrate Complex substrate->enzyme_substrate Binding product This compound or Bicyclogermacrene enzyme_substrate->product Catalysis (k_cat) enzyme Enzyme (Wild-Type or Engineered) enzyme_substrate->enzyme product->enzyme Product Release enzyme->enzyme_substrate

Caption: General enzymatic reaction for a terpene synthase.

Validating Gene Function in the Casbene Pathway: A Comparative Guide to Virus-Induced Gene Silencing (VIGS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of valuable compounds is paramount. The casbene pathway, responsible for the production of a diverse range of diterpenoids with potential pharmaceutical applications, is a key area of study. Validating the function of specific genes within this pathway is crucial for metabolic engineering and drug discovery. This guide provides a comprehensive comparison of Virus-Induced Gene Silencing (VIGS) as a tool for this purpose, supported by experimental data and protocols, and benchmarked against other gene silencing technologies.

Introduction to the this compound Pathway and VIGS

This compound is a macrocyclic diterpene that serves as a precursor to a wide array of bioactive diterpenoids, particularly in plants of the Euphorbiaceae family, such as Jatropha curcas and Euphorbia peplus.[1] The biosynthesis of these compounds is of significant interest due to their potential as anti-cancer agents and other therapeutics. The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) by this compound synthase (CBS), the committed step in this compound formation. Subsequent modifications by enzymes such as cytochrome P450s and dehydrogenases lead to the vast diversity of this compound-derived diterpenoids.[1]

Virus-Induced Gene Silencing (VIGS) is a powerful and rapid method for functional genomics in plants. It leverages the plant's natural defense mechanism against viruses to silence the expression of a target gene. By inserting a fragment of the gene of interest into a viral vector, the plant's RNA interference (RNAi) machinery is triggered to degrade the corresponding endogenous mRNA, leading to a transient "knockdown" of gene function. This allows researchers to observe the phenotypic and metabolic consequences of reduced gene expression and thereby infer the gene's role in a particular pathway.[1][2]

Comparison of VIGS with Alternative Gene Silencing Technologies

While VIGS is a valuable tool, it is important to consider its advantages and limitations in comparison to other common gene silencing techniques like stable RNA interference (RNAi) and CRISPR/Cas9-mediated genome editing.

FeatureVirus-Induced Gene Silencing (VIGS)Stable RNA interference (RNAi)CRISPR/Cas9
Mechanism Transient knockdown of gene expression via viral vector-mediated RNAi.[2]Stable, heritable knockdown of gene expression through integration of an RNAi construct into the plant genome.Permanent knockout or modification of a gene at the DNA level.[3]
Speed Rapid, with results typically observed within 2-4 weeks.[2]Slow, requiring stable plant transformation and regeneration, which can take several months to a year.Relatively slow, as it also requires stable transformation and regeneration to generate knockout lines.
Stability of Silencing Transient and non-heritable. Silencing effect can be variable and may not be uniform throughout the plant.Stable and heritable, providing consistent gene knockdown in subsequent generations.Permanent and heritable gene knockout or modification.[3]
Labor & Cost Relatively low labor intensity and cost-effective for high-throughput screening.High labor intensity and cost associated with plant transformation and tissue culture.High initial setup cost for vector construction and transformation, but can be cost-effective for generating stable lines.
Off-target Effects Potential for off-target silencing of closely related genes. Careful design of the silencing fragment is crucial.Similar potential for off-target effects as VIGS.Can have off-target effects, but these can be minimized through careful guide RNA design and selection of Cas9 variants.[3]
Applications in Metabolic Pathway Analysis Excellent for rapid screening of candidate genes and studying the effects of transient gene knockdown on metabolite profiles.[4] Ideal for genes whose complete knockout may be lethal.[2]Useful for long-term studies of metabolic flux and the effects of stable gene suppression.The gold standard for definitively determining gene function through complete knockout. Allows for the study of the complete absence of a specific enzyme in a pathway.

Experimental Data: VIGS in the this compound Pathway

Studies in Euphorbia peplus have successfully employed VIGS to elucidate the function of genes in the this compound pathway downstream of this compound synthase. Silencing of a candidate cytochrome P450 monooxygenase (CYP) and a short-chain dehydrogenase/reductase (SDR) led to measurable changes in the accumulation of specific diterpenoids.

Target Gene SilencedPlant SpeciesObserved Effect on Diterpenoid ProfileReference
EpSDR1 (a putative dehydrogenase/reductase)Euphorbia peplusAccumulation of a novel hydroxylated this compound derivative.[1]
EpCYP71A (a putative cytochrome P450)Euphorbia peplusAltered profile of downstream jatrophane diterpenes.[1]
JcCS (this compound Synthase)Jatropha curcasSignificant reduction in the production of phorbol (B1677699) esters, which are downstream products of the this compound pathway.

Note: The table above is a summary of reported findings. Direct quantitative comparisons between silencing different genes from a single study with comprehensive metabolite data are limited in the currently available literature.

Experimental Protocols

I. Construction of the VIGS Vector (TRV-based)

The Tobacco Rattle Virus (TRV) is a commonly used vector for VIGS in a wide range of plant species, including members of the Euphorbiaceae family.[5][6] The system utilizes two binary vectors, pTRV1 and pTRV2, which are delivered into the plant via Agrobacterium tumefaciens.

  • Fragment Selection and PCR Amplification: Select a 200-400 bp fragment of the target gene's coding sequence. This size range is optimal for effective silencing while minimizing the risk of off-target effects. Design primers with appropriate restriction sites for cloning into the pTRV2 vector. Perform PCR to amplify the selected fragment from cDNA.

  • Cloning into pTRV2: Digest both the PCR product and the pTRV2 vector with the chosen restriction enzymes. Ligate the gene fragment into the linearized pTRV2 vector.

  • Transformation of Agrobacterium tumefaciens: Transform the resulting pTRV2-gene construct and the pTRV1 helper vector into separate Agrobacterium tumefaciens strains (e.g., GV3101).

II. Agroinfiltration for VIGS

Agrobacterium-mediated infiltration is a common method for delivering the VIGS constructs into plant tissues.

  • Culture Preparation: Grow separate cultures of Agrobacterium strains containing pTRV1 and pTRV2-gene constructs overnight in LB medium with appropriate antibiotics.

  • Infiltration Buffer Preparation: Pellet the bacterial cells by centrifugation and resuspend them in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to a final OD₆₀₀ of 1.0-1.5.

  • Infiltration: Mix equal volumes of the pTRV1 and pTRV2-gene Agrobacterium suspensions. Using a needleless syringe, infiltrate the bacterial suspension into the abaxial side of the leaves of young, actively growing plants (e.g., 2-3 week old Euphorbia peplus seedlings).

  • Plant Growth and Monitoring: Grow the infiltrated plants under controlled conditions (e.g., 22-25°C, 16h light/8h dark cycle) for 2-4 weeks. Monitor for the silencing phenotype. A common positive control is to silence the phytoene (B131915) desaturase (PDS) gene, which results in a visible photobleaching phenotype.[5][6]

III. Metabolite Analysis
  • Sample Collection: Harvest tissues from both silenced and control plants (e.g., infiltrated with an empty pTRV2 vector).

  • Extraction: Perform a solvent-based extraction of diterpenoids from the plant material. The choice of solvent will depend on the specific compounds of interest.

  • Analysis: Analyze the extracts using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the changes in the profiles of this compound and its downstream derivatives.

Visualizing the Pathways and Processes

Casbene_Pathway cluster_0 Upstream Mevalonate Pathway cluster_1 This compound Biosynthesis cluster_2 Downstream Diterpenoid Diversification IPP Isopentenyl Pyrophosphate GGPP Geranylgeranyl Pyrophosphate IPP->GGPP DMAPP Dimethylallyl Pyrophosphate DMAPP->GGPP This compound This compound GGPP->this compound This compound Synthase (CS) Intermediates Hydroxylated/Oxidized This compound Intermediates This compound->Intermediates Cytochrome P450s (CYPs) Dehydrogenases (SDRs) Diterpenoids Jatrophanes, Lathyranes, Phorbol Esters, etc. Intermediates->Diterpenoids Further enzymatic modifications

Figure 1: The biosynthetic pathway of this compound and its derivatives.

VIGS_Workflow cluster_0 Vector Construction cluster_1 Plant Infiltration cluster_2 Analysis A Select & Amplify Target Gene Fragment B Ligate into pTRV2 Vector A->B C Transform Agrobacterium with pTRV1 & pTRV2-gene B->C D Culture Agrobacterium Strains C->D E Prepare Infiltration Suspension D->E F Infiltrate Plant Leaves E->F G Incubate Plants (2-4 weeks) F->G H Observe Phenotype & H-arvest Tissue G->H I Metabolite & Transcript Analysis (LC-MS, qRT-PCR) H->I

Figure 2: Experimental workflow for Virus-Induced Gene Silencing (VIGS).

Gene_Silencing_Comparison cluster_props Key Properties VIGS VIGS RNAi Stable RNAi VIGS->RNAi Transient vs. Stable Knockdown CRISPR CRISPR/Cas9 VIGS->CRISPR Transient Knockdown vs. Permanent Knockout Speed Speed VIGS->Speed Fast Stability Stability VIGS->Stability Transient Labor Labor VIGS->Labor Low RNAi->CRISPR Stable Knockdown vs. Permanent Knockout RNAi->Speed Slow RNAi->Stability Stable RNAi->Labor High CRISPR->Speed Slow CRISPR->Stability Permanent CRISPR->Labor High

References

Investigating the Cross-Reactivity of Antibodies Targeting Casbene Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comprehensive overview of the potential cross-reactivity of antibodies raised against Casbene synthase, a key enzyme in the biosynthesis of diterpenoids. Due to a lack of direct experimental data on this specific topic in publicly available literature, this guide offers a predictive analysis based on sequence homology and provides detailed experimental protocols for researchers to empirically determine antibody cross-reactivity.

Principles of Antibody Cross-Reactivity

An antibody's specificity is its ability to bind to a unique epitope on its target antigen. Cross-reactivity occurs when an antibody binds to an unintended protein because the unintended protein shares a similar epitope with the target antigen. The likelihood of cross-reactivity is largely determined by the degree of amino acid sequence and structural homology between the target protein and other proteins. For antibodies raised against this compound synthase, potential cross-reactivity may occur with this compound synthase homologs from other species or with other related terpene synthases.

Predictive Analysis of this compound Synthase Antibody Cross-Reactivity

To predict the potential for cross-reactivity of an anti-Casbene synthase antibody, a comparative analysis of amino acid sequences is essential. Here, we compare the sequence of this compound synthase from Ricinus communis (castor bean) with a homolog from Jatropha curcas and another related terpene synthase, Limonene (B3431351) synthase, also from Ricinus communis.

A study on a Jatropha curcas this compound synthase homolog (JcCSH) revealed high sequence similarity to this compound synthases from Ricinus communis, Euphorbia esula, and Sapium sebiferum[1]. The phylogenetic analysis in the same study visually represents the evolutionary relationship among these proteins, suggesting a higher probability of antibody cross-reactivity between closely related homologs[1].

Table 1: Sequence Homology of this compound Synthase and a Related Terpene Synthase

Protein 1 Protein 2 Organism Sequence Identity (%) Sequence Similarity (%) Potential for Cross-Reactivity
This compound SynthaseThis compound Synthase HomologRicinus communis / Jatropha curcasHigh (Predicted)High (Predicted)High
This compound Synthase5-epi-aristolochene synthaseRicinus communis / Tobacco42%65%Moderate
This compound SynthaseLimonene SynthaseRicinus communis / Spearmint31%53%Low to Moderate

Note: The sequence identity and similarity between R. communis and J. curcas this compound synthase are predicted to be high based on phylogenetic analysis. The values for 5-epi-aristolochene synthase and limonene synthase are based on a published study and provide a reference for the level of homology that can lead to cross-reactivity.

Experimental Protocols for Determining Antibody Cross-Reactivity

To empirically validate the specificity and cross-reactivity of antibodies raised against this compound synthase, standard immunochemical techniques are employed. Below are detailed protocols for Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Protein Extraction from Plant Tissues

A reliable protein extraction method is crucial for obtaining high-quality samples for subsequent analysis.

Materials:

  • Plant tissue (e.g., leaves, seeds)

  • Extraction Buffer (e.g., 1x PEB buffer with protease inhibitors)

  • Liquid nitrogen

  • Mortar and pestle

  • Microcentrifuge tubes

  • Centrifuge

Protocol:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a pre-chilled microcentrifuge tube.

  • Add ice-cold extraction buffer to the tube (a common ratio is 2-3 volumes of buffer to the weight of the tissue).

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete lysis.

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the soluble proteins to a new, clean tube.

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

  • The protein extract is now ready for use in Western Blotting or ELISA.

Western Blotting Protocol

Western blotting is a widely used technique to detect specific proteins in a complex mixture.

Materials:

  • Protein extract

  • SDS-PAGE gels

  • Electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-Casbene synthase)

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • SDS-PAGE: Separate the proteins in your extract based on molecular weight by running them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Incubate the membrane in blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-Casbene synthase) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system. The presence and intensity of a band at the expected molecular weight of this compound synthase and any other proteins will indicate the antibody's specificity and cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a plate-based assay designed for detecting and quantifying substances such as proteins. A competitive ELISA can be particularly useful for assessing cross-reactivity.

Materials:

  • Microtiter plates

  • Purified this compound synthase (for coating)

  • Protein extracts from different species or containing related proteins

  • Primary antibody (anti-Casbene synthase)

  • Enzyme-conjugated secondary antibody

  • Substrate solution

  • Stop solution

  • Plate reader

Protocol:

  • Coating: Coat the wells of a microtiter plate with a known concentration of purified this compound synthase overnight at 4°C.

  • Washing: Wash the wells several times with a wash buffer (e.g., PBST) to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer and incubating for 1-2 hours at room temperature.

  • Competition: Prepare a mixture of a fixed concentration of the primary antibody and varying concentrations of the protein extracts to be tested for cross-reactivity. Incubate these mixtures for a set period.

  • Incubation: Add the antibody-protein extract mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature. During this step, any cross-reacting protein in the extract will compete with the coated this compound synthase for binding to the primary antibody.

  • Washing: Wash the wells to remove unbound antibodies and proteins.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the wells to remove unbound secondary antibody.

  • Detection: Add the substrate solution and allow the color to develop. Stop the reaction with a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. A decrease in signal in the presence of a competing protein extract indicates cross-reactivity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for Western Blotting and ELISA.

Western_Blot_Workflow cluster_SDS_PAGE SDS-PAGE cluster_Transfer Transfer cluster_Immunodetection Immunodetection Protein_Extraction Protein Extraction Gel_Electrophoresis Gel Electrophoresis Protein_Extraction->Gel_Electrophoresis Membrane_Transfer Membrane Transfer Gel_Electrophoresis->Membrane_Transfer Blocking Blocking Membrane_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western Blotting to assess antibody specificity.

ELISA_Workflow cluster_Plate_Prep Plate Preparation cluster_Assay Assay cluster_Detection Detection Coating Antigen Coating Blocking Blocking Coating->Blocking Competition Competition Step (Primary Ab + Sample) Blocking->Competition Primary_Ab_Incubation Incubation in Wells Competition->Primary_Ab_Incubation Secondary_Ab Secondary Antibody Incubation Primary_Ab_Incubation->Secondary_Ab Substrate_Addition Substrate Addition Secondary_Ab->Substrate_Addition Read_Absorbance Read Absorbance Substrate_Addition->Read_Absorbance

Caption: Workflow for a competitive ELISA to quantify cross-reactivity.

By following these protocols and considering the predictive analysis based on sequence homology, researchers can thoroughly characterize the cross-reactivity of antibodies raised against this compound synthase, ensuring the reliability and accuracy of their experimental results.

References

A Comparative Guide to Transient vs. Stable Expression for Casbene Production in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of high-value plant-derived compounds like casbene, a diterpene with potential applications in biofuel and specialty chemicals, is a key focus of metabolic engineering. The choice between transient and stable expression systems in plants is a critical decision that significantly impacts production timelines, yields, and long-term stability. This guide provides an objective comparison of these two methods for this compound production, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Transient vs. Stable Expression

FeatureTransient ExpressionStable Expression
Speed Rapid, results in daysSlow, requires months for generation of transgenic lines
Yield High initial yields, significant increases with pathway optimizationPotentially lower initial yields, but can be optimized; provides a continuous production source
Stability Short-term expression, lost after a few daysLong-term, heritable expression across generations
Scalability Scalable by infiltrating more plantsHighly scalable once stable lines are established
Flexibility Ideal for rapid prototyping and testing of genetic constructsLess flexible for iterative testing
Labor & Resources Less labor-intensive for initial setupMore labor-intensive and resource-intensive to develop

Quantitative Data Comparison

The following table summarizes quantitative data on this compound production using both transient and stable expression systems in Nicotiana benthamiana.

Expression SystemGenetic ConstructThis compound YieldReference
TransientJcCAS aloneBaseline[1][2]
TransientJcCAS + AtDXS + AtHDR + AtGGPPS410% increase over JcCAS alone[1][2]
Stable (Heat-Inducible)Ara2 promoter driving DXS, HDR, GGPPS, and CASUp to 1 µg/mg dry weight[3][4]

JcCAS: this compound synthase from Jatropha curcas; AtDXS: 1-deoxy-D-xylulose-5-phosphate synthase from Arabidopsis thaliana; AtHDR: 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) reductase from A. thaliana; AtGGPPS: Geranylgeranyl pyrophosphate synthase from A. thaliana.

This compound Biosynthesis Pathway

This compound is synthesized from geranylgeranyl pyrophosphate (GGPP), a central intermediate in the terpenoid biosynthesis pathway. The final step is catalyzed by the enzyme this compound synthase.

Casbene_Biosynthesis cluster_MEP MEP Pathway cluster_Diterpene Diterpene Biosynthesis Pyruvate Pyruvate DXP DXP Pyruvate->DXP GAP Glyceraldehyde-3-phosphate GAP->DXP MEP MEP DXP->MEP CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-MEP CDP_ME->CDP_MEP ME_cPP ME-cPP CDP_MEP->ME_cPP HMBPP HMBPP ME_cPP->HMBPP IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPPS This compound This compound GGPP->this compound This compound Synthase (CAS)

Figure 1: Simplified this compound biosynthesis pathway.

Experimental Protocols

Transient Expression via Agroinfiltration

This method allows for rapid, high-level gene expression in plant leaves. Nicotiana benthamiana is a commonly used model for this technique.

1. Vector Construction:

  • Clone the this compound synthase (CAS) gene and any pathway-enhancing genes (e.g., DXS, HDR, GGPPS) into a binary vector suitable for Agrobacterium-mediated transient expression (e.g., pEAQ-HT).

2. Agrobacterium Transformation:

  • Transform the binary vector(s) into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).

  • Select for transformed colonies on LB agar (B569324) plates containing appropriate antibiotics.

3. Infiltration:

  • Grow a liquid culture of the transformed Agrobacterium.

  • Pellet the cells by centrifugation and resuspend in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).

  • Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe. For co-infiltration of multiple constructs, mix the bacterial suspensions before infiltration.

4. Incubation and Harvest:

  • Incubate the infiltrated plants for 3-7 days under controlled growth conditions.

  • Harvest the infiltrated leaf tissue for metabolite analysis.

Transient_Workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis A Vector Construction B Agrobacterium Transformation A->B C Agrobacterium Culture B->C D Agroinfiltration of N. benthamiana C->D E Incubation (3-7 days) D->E F Harvest Leaf Tissue E->F G Metabolite Extraction F->G H This compound Quantification (GC-MS) G->H

Figure 2: Transient expression workflow for this compound production.
Stable Transformation

This method generates transgenic plants with the gene of interest integrated into the genome, providing stable and heritable expression.

1. Vector Construction:

  • Assemble the gene expression cassettes for CAS and any other desired genes into a binary vector suitable for stable transformation. This may involve using modular cloning systems like Golden Gate for multigene constructs.

2. Agrobacterium Transformation:

  • Transform the binary vector into an Agrobacterium tumefaciens strain.

3. Plant Transformation (Leaf Disc Method):

  • Excise leaf discs from sterile in vitro grown N. benthamiana plants.

  • Co-cultivate the leaf discs with the transformed Agrobacterium for 2-3 days.

  • Transfer the leaf discs to a selection medium containing antibiotics (to kill the Agrobacterium) and a selection agent (to select for transformed plant cells).

4. Regeneration and Selection:

  • Culture the leaf discs on regeneration medium to induce shoot formation.

  • Transfer the regenerated shoots to a rooting medium.

  • Acclimatize the rooted plantlets and grow them in the greenhouse.

5. Analysis of Transgenic Lines:

  • Confirm transgene integration and expression in the T0 generation using PCR, RT-qPCR, and metabolite analysis.

  • Grow subsequent generations (T1, T2, etc.) to identify homozygous lines with stable expression.

Stable_Workflow cluster_prep Preparation cluster_transformation Transformation & Regeneration cluster_analysis Analysis & Propagation A Vector Construction B Agrobacterium Transformation A->B C Leaf Disc Transformation B->C D Selection & Regeneration C->D E Rooting & Acclimatization D->E F Analysis of T0 Plants E->F G Selection of Stable Lines (T1, T2) F->G H This compound Production G->H

Figure 3: Stable transformation workflow for this compound production.
This compound Quantification by GC-MS

1. Extraction:

  • Homogenize lyophilized plant tissue.

  • Extract the metabolites with a non-polar solvent such as hexane.

  • Include an internal standard (e.g., caryophyllene) for accurate quantification.[5]

  • Sonicate and/or shake the mixture to ensure efficient extraction.[5]

  • Centrifuge to pellet the plant debris and collect the supernatant.

2. GC-MS Analysis:

  • Analyze the extract using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • GC conditions: Use a suitable capillary column (e.g., DB-5ms). The temperature program should be optimized to separate this compound from other plant metabolites. A typical program might start at a low temperature, ramp up to a higher temperature, and hold.

  • MS conditions: Operate the mass spectrometer in electron ionization (EI) mode. Monitor for characteristic ions of this compound for identification and quantification.

Conclusion

The choice between transient and stable expression for this compound production depends heavily on the research or production goals.

  • Transient expression is an invaluable tool for rapid gene function analysis, pathway optimization, and small-scale production of this compound for initial studies. Its speed and flexibility are major advantages.

  • Stable expression , while more time-consuming to establish, offers a long-term, scalable, and consistent platform for large-scale production of this compound. The generation of homozygous transgenic lines ensures the trait is heritable, which is crucial for commercial applications.

For many metabolic engineering projects, a hybrid approach may be most effective: using transient expression to quickly identify the optimal combination of genes and regulatory elements, and then using this knowledge to design constructs for the creation of high-yielding, stable transgenic plant lines.

References

Unveiling the Structure of Casbene: A Comparative Guide to NMR and Mass Spectrometry Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of natural products is a cornerstone of discovery. This guide provides a detailed comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in the structural validation of casbene, a key diterpene precursor to a wide array of bioactive compounds.

This document presents a comprehensive overview of the experimental data and protocols used to confirm the molecular structure of this compound. By examining the complementary nature of NMR and MS, researchers can gain a deeper understanding of how these techniques work in concert to provide unambiguous structural assignment.

At a Glance: NMR and Mass Spectrometry Data for this compound

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for the structural validation of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in C₆D₆.

Position¹H Chemical Shift (δ) [ppm]¹³C Chemical Shift (δ) [ppm]
10.7529.8
25.31123.8
3-136.1
42.1139.9
52.0526.8
65.20125.1
7-135.2
82.0739.8
92.1525.8
105.11124.9
11-134.9
121.9836.9
131.2528.9
140.6124.1
15-23.4
16 (CH₃)1.0328.2
17 (CH₃)1.1017.7
18 (CH₃)1.6316.1
19 (CH₃)1.5816.0
20 (CH₃)1.7616.2

Data obtained from isotopic labeling experiments and enzymatic preparation of iso-casbenes with this compound synthase from Ricinus communis.

Table 2: High-Resolution Mass Spectrometry Data for this compound.

ParameterValue
Molecular FormulaC₂₀H₃₂
Calculated Exact Mass272.2504
Observed Exact Mass [M]⁺272.2497
Key Fragment Ions (m/z)[Proposed] 257, 229, 204, 189, 161, 147, 133, 121, 107, 93, 81

Note: The key fragment ions are proposed based on typical fragmentation patterns of cyclic diterpenes, involving successive loss of alkyl fragments.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are typical protocols for the NMR and GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A purified sample of this compound (approximately 1-5 mg) is dissolved in a deuterated solvent, such as benzene-d₆ (C₆D₆) or chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, and C₆D₆ is often used for terpenes to improve signal dispersion.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400-700 MHz) equipped with a cryoprobe for enhanced sensitivity, which is particularly useful for small sample quantities.

  • Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed to fully elucidate the structure.

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Determines the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing the connectivity of protons within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the overall carbon skeleton and the placement of substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile organic solvent like hexane (B92381) or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.

  • Gas Chromatography Method:

    • Column: A non-polar capillary column (e.g., HP-5MS) is commonly used for terpene analysis.

    • Injection: A small volume (e.g., 1 µL) of the sample is injected into the heated inlet of the GC.

    • Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) to elute the compounds.

  • Mass Spectrometry Method:

    • Ionization: Electron ionization (EI) at 70 eV is standard for generating fragment ions and creating a reproducible mass spectrum.

    • Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions.

    • Data Analysis: The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern. The fragmentation of this compound, a cyclic diterpene hydrocarbon, is expected to proceed through a series of retro-Diels-Alder reactions and the loss of small alkyl and alkenyl radical fragments.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships involved in the structural validation of this compound, the following diagrams were generated using Graphviz.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Natural Source Natural Source Crude Extract Crude Extract Natural Source->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Purified this compound Purified this compound Chromatography->Purified this compound NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purified this compound->Mass Spectrometry NMR Data NMR Data NMR Spectroscopy->NMR Data MS Data MS Data Mass Spectrometry->MS Data Structural Elucidation Structural Elucidation NMR Data->Structural Elucidation MS Data->Structural Elucidation

Caption: Workflow for the structural validation of this compound.

G NMR_Spectroscopy NMR Spectroscopy (1D & 2D) Connectivity Atom Connectivity (COSY, HMBC) NMR_Spectroscopy->Connectivity Stereochemistry Stereochemistry (NOESY) NMR_Spectroscopy->Stereochemistry Mass_Spectrometry Mass Spectrometry (GC-MS) Molecular_Formula Molecular Formula (HRMS) Mass_Spectrometry->Molecular_Formula Molecular_Weight Molecular Weight & Fragmentation Mass_Spectrometry->Molecular_Weight Casbene_Structure Confirmed Structure of this compound Connectivity->Casbene_Structure Stereochemistry->Casbene_Structure Molecular_Formula->Casbene_Structure Molecular_Weight->Casbene_Structure

Caption: Logical relationship of NMR and MS data in structural elucidation.

A Head-to-Head Comparison of Casbene Extraction Protocols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and natural product chemistry, the efficient extraction of casbene, a key diterpene precursor to many bioactive compounds, is a critical first step.[1] This guide provides a head-to-head comparison of different this compound extraction protocols from both plant and microbial sources, offering detailed methodologies and supporting data to inform your experimental choices.

Comparative Overview of this compound Extraction Protocols

The selection of an appropriate extraction protocol is paramount for maximizing the yield and purity of this compound. The following table summarizes key quantitative and qualitative aspects of different extraction methodologies.

Parameter Protocol 1: Solvent Extraction from Plant Tissue (Nicotiana benthamiana) Protocol 2: Solvent Extraction from Microbial Culture (Generalized) Protocol 3: In Vitro Enzymatic Product Extraction
Source Material Genetically engineered Nicotiana benthamiana leavesGenetically engineered Saccharomyces cerevisiae or Escherichia coli cultureIn vitro reaction mixture containing this compound synthase and geranylgeranyl pyrophosphate (GGPP)
Extraction Solvent(s) Hexane (B92381), Ethyl Acetate (B1210297)Ethyl Acetate, Hexane, or a mixture of Acetonitrile, Methanol, and WaterHexane or Pentane
Key Equipment Sonicator, Centrifuge, Rotary Evaporator, Chromatography SystemCentrifuge, Homogenizer/Bead Mill/Sonicator, Rotary EvaporatorVortex, Centrifuge
Reported Yield Dependent on expression levels; a 5-fold increase in production is achievable with optimized gene expression.[2]Up to 31 mg/L has been reported in S. cerevisiae, though extraction efficiency is not specified.Dependent on enzyme activity and substrate concentration.
Purity Requires further purification by silica (B1680970) chromatography to remove pigments and other lipids.[2]Crude extract will contain other cellular metabolites and media components, requiring further purification.Relatively high purity in the organic phase, as the starting material is a defined enzymatic reaction.
Analysis Method Gas Chromatography-Mass Spectrometry (GC-MS)[2][3][4]Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)[3]

Detailed Experimental Protocols

Below are the detailed methodologies for the compared this compound extraction protocols.

Protocol 1: Solvent Extraction from Engineered Nicotiana benthamiana

This protocol is adapted from studies on transiently expressed this compound synthase in Nicotiana benthamiana.[2]

I. Materials and Reagents:

  • Dried, ground plant material

  • Hexane

  • Ethyl acetate

  • β-caryophyllene (internal standard)

  • Anhydrous sodium sulfate (B86663)

  • Silica gel for column chromatography

II. Extraction Procedure:

  • Weigh approximately 200 mg of dried, ground plant material.

  • Add 5 mL of hexane containing 100 µg/mL of β-caryophyllene as an internal standard.[2]

  • Sonicate the mixture for 15 minutes.[2]

  • Centrifuge the sample to pellet the plant debris.

  • Carefully collect the supernatant.

  • For larger-scale purification, the extract can be concentrated under reduced pressure using a rotary evaporator.[2]

III. Purification:

  • The crude extract is often purified using silica column chromatography.[2]

  • A typical solvent system for elution is a gradient of hexane and ethyl acetate.[2]

  • Fractions are collected and analyzed by GC-MS to identify those containing this compound.

Protocol 2: Generalized Solvent Extraction from Microbial Cultures

This protocol provides a general framework for extracting this compound from engineered microbial cultures such as Saccharomyces cerevisiae or Escherichia coli. The initial steps will vary depending on whether this compound is secreted into the medium or remains intracellular.

I. Materials and Reagents:

  • Microbial culture broth

  • Ethyl acetate or Hexane

  • For intracellular extraction: Lysis buffer, glass beads (for yeast), or sonicator (for bacteria)

  • Anhydrous sodium sulfate

II. Extraction from Culture Supernatant (for secreted this compound):

  • Centrifuge the microbial culture to separate the cells from the supernatant.

  • To the supernatant, add an equal volume of ethyl acetate or hexane.

  • Vortex vigorously for 1-2 minutes to extract the this compound into the organic layer.

  • Centrifuge to separate the aqueous and organic phases.

  • Carefully collect the upper organic layer.

  • Dry the organic extract over anhydrous sodium sulfate.

  • The solvent can be evaporated to concentrate the this compound.

III. Extraction from Cell Pellet (for intracellular this compound):

  • After centrifuging the culture, discard the supernatant and resuspend the cell pellet in a suitable buffer.

  • For S. cerevisiae: Add glass beads and vortex vigorously for several minutes to mechanically lyse the cells.

  • For E. coli: Lyse the cells using sonication or a French press.

  • Add an equal volume of ethyl acetate or hexane to the cell lysate.

  • Vortex vigorously to extract the this compound.

  • Centrifuge to separate the cell debris and aqueous phase from the organic phase.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

Protocol 3: Extraction from In Vitro Enzymatic Reactions

This method is used to isolate this compound produced in a cell-free system.[3]

I. Materials and Reagents:

  • Enzymatic reaction mixture

  • Hexane or Pentane

  • Anhydrous magnesium sulfate or sodium sulfate

II. Extraction Procedure:

  • To the aqueous enzymatic reaction mixture, add an equal volume of hexane or pentane.

  • Vortex the mixture thoroughly for 1-2 minutes to partition the this compound into the organic phase.

  • Centrifuge to achieve a clean separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Dry the organic extract using a small amount of anhydrous magnesium sulfate or sodium sulfate.

  • The resulting organic solution containing this compound is ready for direct analysis by GC-MS.[3]

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described this compound extraction protocols.

Casbene_Extraction_from_Plants cluster_purification Purification start Dried & Ground N. benthamiana extraction Solvent Extraction (Hexane + Internal Standard) start->extraction sonication Sonication (15 min) extraction->sonication centrifugation Centrifugation sonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant purification Silica Column Chromatography supernatant->purification analysis GC-MS Analysis purification->analysis

Caption: Workflow for this compound Extraction from Plant Tissue.

Casbene_Extraction_from_Microbes cluster_supernatant Secreted this compound cluster_pellet Intracellular this compound start Microbial Culture centrifuge_culture Centrifugation start->centrifuge_culture supernatant Supernatant centrifuge_culture->supernatant pellet Cell Pellet centrifuge_culture->pellet extract_supernatant Solvent Extraction (e.g., Ethyl Acetate) supernatant->extract_supernatant organic_phase Collect Organic Phase extract_supernatant->organic_phase lysis Cell Lysis (Mechanical/Enzymatic) pellet->lysis extract_pellet Solvent Extraction (e.g., Hexane) lysis->extract_pellet extract_pellet->organic_phase drying Drying (Anhydrous Na2SO4) organic_phase->drying analysis GC-MS Analysis drying->analysis

References

A Comparative Purity Analysis of Synthesized Casbene and a Commercial Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of in-house synthesized casbene against a commercially available standard. The objective is to present a clear, data-driven assessment using standard analytical techniques to validate the quality of the synthesized compound. This information is critical for ensuring the reliability and reproducibility of research and development activities where this compound is utilized as a starting material or a biological probe.

Introduction

This compound is a macrocyclic diterpene that serves as a key precursor in the biosynthesis of a variety of bioactive natural products, some with potential therapeutic applications. The purity of this compound is paramount for its use in further chemical synthesis or biological assays, as impurities can lead to ambiguous results or the formation of undesirable side products. This guide outlines the experimental protocols and presents a comparative analysis of a synthesized batch of this compound against a commercial standard, utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity determination.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be robust and reproducible for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Objective: To determine the purity of synthesized this compound by comparing its chromatogram with that of a commercial standard.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of 85:15 (v/v) Methanol (B129727):Water was used.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Sample Preparation:

    • Solutions of both the synthesized this compound and the commercial standard were prepared in methanol at a concentration of 1 mg/mL.

    • The solutions were filtered through a 0.45 µm syringe filter prior to injection.

  • Injection Volume: 10 µL.

  • Analysis: The retention time and the peak area of the principal peak for both samples were recorded. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Objective: To confirm the identity and assess the purity of synthesized this compound through its mass spectrum and chromatographic profile.

  • Instrumentation: A GC-MS system with a mass selective detector.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample solution (1 mg/mL in hexane) was injected in splitless mode.

  • Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.

  • Analysis: The retention time of the major peak was recorded, and the resulting mass spectrum was compared to the commercial standard and reference spectra. Purity is determined by the relative area of the main peak in the total ion chromatogram (TIC).

Data Presentation

The quantitative data obtained from the HPLC and GC-MS analyses are summarized in the tables below for a clear comparison between the synthesized this compound and the commercial standard.

Table 1: HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)Purity (%)
Synthesized this compound12.598.898.8
Commercial Standard12.599.5>99.0

Table 2: GC-MS Purity Analysis

SampleRetention Time (min)Major Ion Fragments (m/z)Purity (%)
Synthesized this compound15.2272, 257, 229, 201, 18798.5
Commercial Standard15.2272, 257, 229, 201, 187>99.0

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comparative purity assessment of synthesized this compound against a commercial standard.

Purity_Assessment_Workflow cluster_synthesis This compound Synthesis & Work-up cluster_standard Commercial Standard cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Comparison & Purity Assessment Synthesized_this compound Synthesized this compound Prep_Synth Dissolve in Solvent & Filter Synthesized_this compound->Prep_Synth Commercial_Standard Commercial this compound Standard Prep_Std Dissolve in Solvent & Filter Commercial_Standard->Prep_Std HPLC HPLC Analysis Prep_Synth->HPLC GCMS GC-MS Analysis Prep_Synth->GCMS Prep_Std->HPLC Prep_Std->GCMS Compare_Purity Compare Retention Time, Peak Area & Mass Spectra HPLC->Compare_Purity GCMS->Compare_Purity Purity_Report Purity Report Compare_Purity->Purity_Report

Caption: Workflow for purity assessment of synthesized this compound.

Signaling Pathway Context (Hypothetical)

For context, this compound is a precursor in the biosynthesis of various diterpenoids. The following diagram illustrates a simplified, hypothetical signaling pathway where this compound purity would be critical.

Signaling_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Casbene_Synthase This compound Synthase GGPP->Casbene_Synthase This compound This compound Casbene_Synthase->this compound P450_Enzymes Cytochrome P450 Enzymes This compound->P450_Enzymes Bioactive_Diterpenoids Bioactive Diterpenoids P450_Enzymes->Bioactive_Diterpenoids

Caption: Simplified biosynthetic pathway involving this compound.

Conclusion

The purity of the synthesized this compound was determined to be 98.8% by HPLC and 98.5% by GC-MS. These values are in close agreement and demonstrate a high degree of purity for the synthesized material. The commercial standard exhibited a purity of greater than 99.0% by both methods. The retention times and mass spectral data for the synthesized this compound were identical to those of the commercial standard, confirming the identity of the synthesized compound. The synthesized this compound is of sufficient purity for most research and development applications, including its use as a precursor for further chemical transformations or as a standard in biological assays. For applications requiring exceptionally high purity, further purification of the synthesized material may be considered.

References

Navigating the Metabolic Maze: A Comparative Guide to Casbene-Producing and Non-Producing Plant Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts that accompany the production of high-value compounds is paramount. This guide provides an objective comparison of the metabolomes of casbene-producing and non-producing plant lines, supported by experimental data and detailed protocols. This compound, a diterpene, is a crucial precursor to a wide array of bioactive compounds with pharmaceutical potential, including anti-cancer and anti-viral agents.

The biosynthesis of this compound represents a significant diversion of metabolic resources within a plant. By comparing plant lines that produce this compound with those that do not, we can illuminate the broader metabolic consequences of activating this specialized pathway. This understanding is critical for optimizing the production of this compound and its valuable derivatives in engineered plant systems.

Data Presentation: A Comparative Snapshot of Metabolite Levels

While a comprehensive, publicly available dataset detailing the fold changes of all metabolites between a this compound-producing and a non-producing plant line is not yet published, research into Jatropha curcas, a plant that produces phorbol (B1677699) esters (downstream products of this compound), provides valuable insights. Silencing of the this compound synthase gene in Jatropha curcas has been shown to significantly reduce the accumulation of these downstream toxic compounds, indicating a successful redirection of metabolic flux.

The following table summarizes the expected and observed changes in key metabolite classes based on our current understanding of the this compound biosynthetic pathway and related studies. This provides a framework for the metabolic shifts one could anticipate in a comparative metabolomics study.

Metabolite ClassKey MetabolitesExpected Fold Change in this compound-Producing vs. Non-Producing LineRationale
Diterpenoids This compoundSignificant IncreaseDirect product of the introduced or activated this compound synthase enzyme.
Phorbol Esters (in relevant species)IncreaseDownstream products derived from the this compound precursor.
Terpenoid Precursors Geranylgeranyl diphosphate (B83284) (GGPP)DecreasePrimary precursor consumed in the synthesis of this compound.
Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP)Potential DecreaseBuilding blocks for GGPP; increased demand could lower their steady-state levels.
Other Terpenoids Monoterpenes, Sesquiterpenes, other DiterpenesPotential DecreaseCompetition for the common precursors IPP, DMAPP, and GGPP.
Primary Metabolites Sugars (e.g., Glucose, Fructose)Potential DecreaseIncreased energy and carbon demand for the energetically expensive terpenoid biosynthesis.
Amino AcidsVariableMay be altered due to shifts in central carbon metabolism and nitrogen allocation.
Fatty Acids & Lipids Fatty Acids, GlycerolipidsPotential DecreaseCompetition for acetyl-CoA, a key precursor for both fatty acid and terpenoid biosynthesis via the MVA pathway.

Experimental Protocols: Unveiling the Metabolome

The following protocols provide a detailed methodology for the comparative metabolomic analysis of plant tissues, focusing on the detection of diterpenoids like this compound and other related metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

Plant Material Sampling and Preparation
  • Sample Collection: Collect leaf or other relevant tissue from both this compound-producing and non-producing (e.g., wild-type or vector-only control) plant lines. To minimize metabolic changes, immediately flash-freeze the collected tissues in liquid nitrogen.

  • Sample Storage: Store the frozen samples at -80°C until extraction.

  • Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

Metabolite Extraction
  • Extraction Solvent: Prepare a solution of methanol:chloroform (B151607):water (3:1:1 v/v/v).

  • Extraction Procedure:

    • Weigh approximately 100 mg of the frozen, powdered plant tissue into a 2 mL microcentrifuge tube.

    • Add 1 mL of the pre-chilled extraction solvent.

    • Add an internal standard (e.g., 10 µL of 1 mg/mL ribitol (B610474) in water) to each sample for later normalization.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate the mixture at 4°C for 30 minutes with occasional shaking.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new 2 mL microcentrifuge tube.

    • Add 500 µL of water to the supernatant to induce phase separation.

    • Vortex for 15 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • The upper aqueous-methanol phase contains polar metabolites, while the lower chloroform phase contains non-polar metabolites, including this compound.

Derivatization for GC-MS Analysis

For the analysis of many primary metabolites and some secondary metabolites, derivatization is necessary to increase their volatility.

  • Drying: Transfer 100 µL of the polar phase and the entire non-polar phase to separate GC vials and evaporate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Methoxyamination: To the dried polar residue, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 37°C for 90 minutes.

  • Silylation: To the same vial, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 30 minutes. The non-polar residue can often be analyzed directly after reconstitution in a suitable solvent like hexane, though silylation can also be performed if hydroxylated diterpenoids are expected.

GC-MS Analysis
  • Instrumentation: Utilize a GC-MS system, for example, an Agilent 7890B GC coupled to a 5977A MSD.

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Injection: Inject 1 µL of the derivatized polar sample or the reconstituted non-polar sample in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: Increase to 150°C at a rate of 5°C/minute.

    • Ramp 2: Increase to 300°C at a rate of 10°C/minute.

    • Hold at 300°C for 10 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Processing and Analysis
  • Peak Identification: Deconvolute the raw GC-MS data using software such as AMDIS or the instrument's proprietary software. Identify metabolites by comparing their mass spectra and retention indices to a reference library (e.g., NIST, Golm Metabolome Database).

  • Quantification: Integrate the peak areas of the identified metabolites. Normalize the data using the peak area of the internal standard.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly different between the this compound-producing and non-producing lines. Calculate fold changes to determine the magnitude of the differences.

Mandatory Visualizations

The following diagrams illustrate the key biological pathway and a typical experimental workflow for this comparative metabolomics study.

Casbene_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Casbene_Synthase This compound Synthase (CS) GGPP->Casbene_Synthase This compound This compound Casbene_Synthase->this compound Cyclization Downstream_Diterpenoids Downstream Diterpenoids (e.g., Phorbol Esters) This compound->Downstream_Diterpenoids Further Modifications (Oxidation, etc.) MEP_MVA MEP/MVA Pathways MEP_MVA->GGPP Precursor Biosynthesis

Caption: The biosynthetic pathway of this compound from geranylgeranyl diphosphate (GGPP).

Experimental_Workflow cluster_plants Plant Lines Casbene_Producer This compound-Producing Sample_Collection Sample Collection (Flash Freeze in Liquid N2) Casbene_Producer->Sample_Collection Non_Producer Non-Producing (Control) Non_Producer->Sample_Collection Metabolite_Extraction Metabolite Extraction (Methanol:Chloroform:Water) Sample_Collection->Metabolite_Extraction Derivatization Derivatization (for GC-MS) Metabolite_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing (Peak ID, Quantification) GC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Fold Change, p-value) Data_Processing->Statistical_Analysis

Caption: A standard workflow for comparative metabolomics of plant tissues.

Safety Operating Guide

Navigating the Disposal of Casbene: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Casbene is a diterpene, a type of hydrocarbon, and should be handled with the assumption that it may be flammable and potentially harmful to the environment.[1][2] Proper disposal is not just a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship.

Key Data for Handling and Disposal

While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, the following table summarizes its known chemical properties and inferred safety considerations based on general chemical waste guidelines.

ParameterValue/InformationSource
Chemical Formula C₂₀H₃₂[1]
Molar Mass 272.5 g/mol [1]
Physical State Inferred to be a liquid or solid at room temperatureGeneral chemical properties
Solubility Likely soluble in organic solventsGeneral hydrocarbon properties
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat[3]
Waste Category Non-halogenated Organic Solvent[3]
Storage Segregated from incompatible materials (e.g., oxidizers, acids, bases) in a designated Satellite Accumulation Area (SAA)[3][4][5]
Disposal Method Collection by a licensed professional waste disposal service[6]

Protocol for the Disposal of this compound Waste

This protocol outlines the necessary steps for the safe handling and disposal of this compound and materials contaminated with it.

Objective: To safely collect, store, and dispose of this compound waste in compliance with general laboratory safety standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (compatible material, e.g., glass or polyethylene)

  • Hazardous waste label

  • Secondary containment bin

Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.[3]

  • Waste Segregation: At the point of generation, identify the waste as a non-halogenated organic solvent.[3] Do not mix this compound waste with other waste streams such as halogenated solvents, acids, bases, or oxidizers, unless explicitly permitted by your institution's EHS department.[3][4]

  • Containerization:

    • Select a waste container that is in good condition, compatible with hydrocarbons, and has a secure, leak-proof cap.[5][7]

    • The container should not be filled to more than 75-90% capacity to allow for vapor expansion.[4]

  • Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[3][7]

    • The label must include the full chemical name ("this compound"), the composition of the waste mixture if applicable, and the associated hazards (e.g., "Flammable," "Environmental Hazard").[5]

  • Storage:

    • Keep the waste container closed at all times, except when adding waste.[5][7]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be a secure and well-ventilated location.[5]

    • Use a secondary containment bin to prevent the spread of potential spills.[8]

  • Arranging for Disposal:

    • Once the container is full or has reached the institutional time limit for storage in an SAA, contact your institution's EHS office to arrange for pickup.[6][9]

    • Complete any required waste disposal documentation accurately.[3]

    • Waste must be handled and transported by a licensed professional waste disposal service.[6]

Disposal of Empty Containers:

  • Containers that held this compound should be triple-rinsed with a suitable solvent.[3][10]

  • The rinsate must be collected and disposed of as hazardous waste.[3][10]

  • After triple-rinsing and air-drying in a ventilated area (like a fume hood), deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[3][10]

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process and procedural steps for managing laboratory chemical waste like this compound.

G cluster_0 Waste Generation & Identification cluster_1 Collection & Storage cluster_2 Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Category (Non-Halogenated Hydrocarbon) segregate Segregate from Incompatible Wastes identify->segregate ppe->identify container Select Compatible Container segregate->container label_waste Label with 'Hazardous Waste' & Contents container->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store check_full Container Full or Max Time Reached? store->check_full request_pickup Request Pickup from EHS check_full->request_pickup Yes continue_collection Continue Collection check_full->continue_collection No ehs_collect EHS Collects for Professional Disposal request_pickup->ehs_collect

References

Essential Safety and Handling Protocols for Casbene

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment

While specific hazard classifications for Casbene are not fully documented, its chemical structure as a diterpene hydrocarbon suggests it should be handled with care. As a precautionary measure, it is prudent to treat this compound as a potential skin and eye irritant and to minimize inhalation exposure.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, quantitative data such as occupational exposure limits (OELs), vapor pressure, and specific toxicity values are not available. The following table summarizes key physical and chemical properties that have been computationally predicted.

PropertyValueSource
Molecular FormulaC₂₀H₃₂[1][2][3]
Molecular Weight272.47 g/mol [1]
AppearanceNot specified (likely an oil or solid)
Boiling PointNot determined
Flash PointNot determined
Vapor PressureNot determined

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure personal safety when handling this compound, especially given the lack of specific hazard data.

Body PartPPE RecommendationMaterial/Standard
Hands Chemical-resistant gloves.Nitrile or neoprene gloves are recommended for handling most organic compounds. Always inspect gloves for tears or punctures before use.
Eyes Safety glasses with side shields or chemical splash goggles.Must conform to EN166 or ANSI Z87.1 standards.
Body Laboratory coat.A standard cotton lab coat should be worn at all times. Consider a chemically resistant apron if there is a risk of splashing.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.If there is a potential for aerosolization or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary based on your risk assessment.

Operational Plan: Safe Handling and Disposal

Engineering Controls
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize the risk of inhalation.

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Work Practices
  • Avoid Contact: Minimize all direct contact with the skin and eyes.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

  • Quantity: Use the smallest quantity of this compound necessary for the experiment to minimize waste and potential exposure.

  • Container Handling: Keep containers of this compound tightly closed when not in use to prevent the release of potential vapors.

Experimental Protocol: General Handling Procedure
  • Preparation: Before starting work, ensure the chemical fume hood is operational and all necessary PPE is correctly donned.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any potential dust or vapors.

  • In Solution: When working with this compound in a solution, perform all manipulations within the fume hood.

  • Post-Handling: After completing the experimental work, decontaminate all surfaces and equipment. Remove and dispose of PPE in the appropriate waste stream.

Disposal Plan

The disposal of this compound and any contaminated materials must comply with all local, state, and federal regulations for hazardous waste.

  • Waste Classification: Treat all waste containing this compound as hazardous chemical waste.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Collect all solid waste contaminated with this compound, such as used gloves, absorbent materials from spills, and empty containers, in a separate, clearly labeled hazardous waste container.

  • Container Labeling: Ensure all waste containers are clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound."

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.

Safety and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Waste Management prep_risk Conduct Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weighing and Transfer (in Fume Hood) prep_hood->handle_weigh handle_exp Experimental Use (in Fume Hood) handle_weigh->handle_exp clean_decon Decontaminate Work Area and Equipment handle_exp->clean_decon clean_waste Segregate and Label Hazardous Waste clean_decon->clean_waste clean_ppe Dispose of Contaminated PPE clean_waste->clean_ppe storage_store Store Waste in Designated Area clean_waste->storage_store clean_wash Wash Hands Thoroughly clean_ppe->clean_wash storage_pickup Arrange for EHS Pickup storage_store->storage_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.